molecular formula C38H76NO11P B15549206 DMPE-PEG2000

DMPE-PEG2000

Número de catálogo: B15549206
Peso molecular: 754.0 g/mol
Clave InChI: JIMRHRMZGJODEK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

DMPE-PEG2000 is a useful research compound. Its molecular formula is C38H76NO11P and its molecular weight is 754.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C38H76NO11P

Peso molecular

754.0 g/mol

Nombre IUPAC

[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate;methane

InChI

InChI=1S/C37H72NO11P.CH4/c1-4-6-8-10-12-14-16-18-20-22-24-26-35(39)46-32-34(33-48-50(42,43)47-29-28-38-37(41)45-31-30-44-3)49-36(40)27-25-23-21-19-17-15-13-11-9-7-5-2;/h34H,4-33H2,1-3H3,(H,38,41)(H,42,43);1H4

Clave InChI

JIMRHRMZGJODEK-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

Physicochemical Properties of DMPE-PEG2000: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) is a high-purity amphiphilic polymer-lipid conjugate widely utilized in the fields of drug delivery, gene therapy, and diagnostics. It consists of a hydrophobic 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (B123793) (DMPE) lipid anchor covalently bonded to a hydrophilic methoxy-terminated polyethylene (B3416737) glycol (mPEG) chain with an average molecular weight of 2000 Daltons.

This unique structure allows this compound to spontaneously insert into lipid bilayers of nanoparticles, such as liposomes and lipid nanoparticles (LNPs). The DMPE anchor secures the molecule within the lipid core, while the flexible, hydrophilic PEG chain extends into the aqueous environment, creating a protective steric barrier. This "stealth" characteristic is crucial for advanced drug delivery systems, as it reduces recognition by the mononuclear phagocyte system, thereby prolonging systemic circulation time and enhancing accumulation at target sites like tumors.[1][2]

This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its characterization, and its functional role in nanoparticle formulations.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These characteristics are fundamental to its function in formulating stable and effective nanomedicines.

PropertyValueReferences
Full Chemical Name 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000][3]
Synonyms 14:0 PEG2000 PE, DMPE-mPEG2000[4]
CAS Number 261764-82-3[5]
Average Molecular Weight ~2676.25 g/mol [6][7]
Approximate Formula C125H248NO55P (Note: Formula is an average due to the polydispersity of the PEG chain)[7]
Physical Form White to off-white powder or solid[1][6]
Purity Typically >99% (by TLC)[8]
Solubility Soluble in DMSO (100 mg/mL with sonication), ethanol (B145695), and chloroform. Can be dissolved in aqueous buffers with sonication.[6][9]
Storage Conditions Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months.[6]
Chemical Structure

This compound is composed of three main parts: the DMPE lipid anchor, the phosphoethanolamine linker, and the mPEG2000 polymer chain. The DMPE anchor contains two saturated 14-carbon myristoyl fatty acid chains.

cluster_DMPE DMPE Anchor (Hydrophobic) cluster_Linker Linker cluster_PEG PEG Chain (Hydrophilic) Gly Glycerol Backbone C14_1 Myristoyl Chain (C14) Gly->C14_1 C14_2 Myristoyl Chain (C14) Gly->C14_2 PE Phosphoethanolamine Gly->PE PEG mPEG (2000 Da) PE->PEG

Figure 1: Structural components of the this compound molecule.
Self-Assembly and Critical Micelle Concentration (CMC)

As an amphiphilic molecule, this compound self-assembles in aqueous solutions to minimize the exposure of its hydrophobic lipid tails to water.[5] Above a specific concentration, known as the Critical Micelle Concentration (CMC), these molecules form stable micellar structures.

While specific experimental CMC values for this compound are not widely reported, data from its close structural analog, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000), provide valuable insight. DSPE-PEG2000 has a reported CMC of approximately 1-2 µM in buffered saline and 10-25 µM in pure water.[10][11]

It is critical to note that DMPE possesses shorter C14 acyl chains compared to the C18 chains of DSPE. This reduced hydrophobicity leads to a lower driving force for micellization, and therefore, this compound is expected to have a higher CMC than DSPE-PEG2000. This also results in a faster rate of transfer between lipid bilayers compared to DSPE-PEG2000.

Micelle Formation Above CMC cluster_below Below CMC cluster_above Above CMC m1 Monomer m2 Monomer m3 Monomer center m3->center m4 Monomer n1 n2 n3 n4 n5 n6 n7 n8

Figure 2: Self-assembly of this compound monomers into a micelle.

Role in Lipid Nanoparticle (LNP) Formulations

The primary application of this compound is as a component in LNP-based drug delivery systems.[1][6] Typically included at a molar ratio of 1-5%, it serves several critical functions:

  • Steric Stabilization: The PEG layer creates a steric barrier on the LNP surface, preventing aggregation and fusion of nanoparticles.[10]

  • Prolonged Circulation: This "stealth" layer inhibits the adsorption of opsonin proteins from the bloodstream, which would otherwise mark the LNPs for rapid clearance by the immune system. This leads to significantly longer circulation times.[10]

  • Size Control: The inclusion of PEG-lipids during formulation can help control the final particle size of the nanoparticles.

cluster_lipo Lipid Bilayer cluster_peg This compound cluster_core Aqueous Core (e.g., with Drug) p1 p2 p3 p4 p5 p6 p7 p8 peg_head peg_tail ~~~~PEG2000 core Encapsulated Payload

Figure 3: this compound incorporated into a liposome (B1194612) bilayer.

Key Experimental Protocols

Protocol: LNP Formulation and Characterization

This protocol describes a common method for formulating LNPs containing this compound and characterizing their fundamental properties.

cluster_prep LNP Formulation cluster_char Characterization prep_lipids 1. Prepare Lipid Mix (e.g., Ionizable lipid, Helper lipid, Cholesterol, this compound) in Ethanol mixing 3. Rapid Mixing (e.g., Microfluidic Device) prep_lipids->mixing prep_payload 2. Prepare Aqueous Phase (e.g., mRNA, siRNA) in Low pH Buffer prep_payload->mixing dialysis 4. Buffer Exchange / Dialysis (Remove Ethanol, Raise pH) mixing->dialysis dls 5a. DLS Analysis (Size, PDI, Zeta Potential) dialysis->dls ribo 5b. RiboGreen Assay (Encapsulation Efficiency) dialysis->ribo

Figure 4: Workflow for LNP formulation and characterization.

Methodology:

  • Lipid Preparation: Prepare a stock solution of the lipid mixture (e.g., ionizable lipid, DSPC, cholesterol, and this compound at a molar ratio of 50:10:38.5:1.5) in ethanol.

  • Aqueous Phase Preparation: Prepare the nucleic acid payload (e.g., siRNA or mRNA) in a low pH buffer, such as a 25 mM acetate (B1210297) buffer at pH 4.

  • Mixing: Rapidly mix the lipid-ethanol phase with the aqueous-payload phase at a defined ratio (e.g., 3:1 aqueous to organic) using a microfluidic mixing device. This rapid change in solvent polarity drives the self-assembly of the LNPs, encapsulating the payload.

  • Buffer Exchange: Remove the residual ethanol and raise the pH to a physiological level (e.g., PBS at pH 7.4) through dialysis or tangential flow filtration.

  • Characterization:

    • Size, Polydispersity, and Zeta Potential: Dilute the final LNP suspension in an appropriate buffer (e.g., PBS) and analyze using Dynamic Light Scattering (DLS). The Z-average provides the mean particle size, the Polydispersity Index (PDI) indicates the width of the size distribution, and electrophoretic light scattering yields the surface zeta potential.

    • Encapsulation Efficiency (for nucleic acids): Use a fluorescent dye assay, such as the Quant-iT RiboGreen assay. Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., 0.2% Triton X-100). The fluorescence before lysis corresponds to free, unencapsulated RNA, while the fluorescence after lysis represents the total RNA. Encapsulation efficiency is calculated as: [(Total RNA - Free RNA) / Total RNA] * 100.[2]

Protocol: CMC Determination by Pyrene (B120774) Fluorescence Assay

This protocol outlines the use of pyrene as a fluorescent probe to determine the CMC of this compound. The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In water, the ratio of the first to the third vibronic peaks (I1/I3) is high. When micelles form, pyrene partitions into the hydrophobic core, causing a significant decrease in the I1/I3 ratio.

Methodology:

  • Prepare this compound Solutions: Prepare a series of aqueous solutions of this compound with concentrations spanning the expected CMC (e.g., from 10⁻⁸ M to 10⁻³ M).

  • Add Pyrene Probe: Add a small aliquot of a concentrated pyrene stock solution (in a volatile solvent like ethanol or acetone) to each this compound solution. The final pyrene concentration should be very low (e.g., ~0.2 µM) to avoid excimer formation. Mix and allow the solvent to evaporate.

  • Fluorescence Measurement:

    • Using a spectrofluorometer, set the excitation wavelength to ~334-337 nm.

    • Record the emission spectrum from approximately 350 nm to 450 nm for each sample.

    • Extract the fluorescence intensities of the first peak (I1, ~372 nm) and the third peak (I3, ~383 nm).

  • Data Analysis:

    • Calculate the intensity ratio (I1/I3) for each this compound concentration.

    • Plot the I1/I3 ratio as a function of the logarithm of the this compound concentration.

    • The resulting plot will typically show two linear regions. The CMC is determined from the intersection point of these two lines, which represents the concentration at which micellization begins.

Conclusion

This compound is a critical excipient in modern nanomedicine, imparting essential properties of stability and longevity to drug delivery vehicles. Its well-defined amphiphilic structure, characterized by a C14 lipid anchor and a 2000 Da PEG chain, dictates its self-assembly behavior and its function in vivo. A thorough understanding and characterization of its physicochemical properties, including molecular weight, solubility, and micellization behavior, are paramount for the rational design and successful development of next-generation nanoparticle-based therapeutics. The experimental protocols outlined in this guide provide a robust framework for the quality control and functional assessment of formulations containing this versatile PEG-lipid.

References

DMPE-PEG2000 structure and chemical composition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to DMPE-PEG2000: Structure, Composition, and Applications

Introduction

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000], commonly abbreviated as this compound, is a phospholipid-polymer conjugate that has become a cornerstone in the field of drug delivery and nanomedicine.[1] Its unique amphiphilic nature, combining a hydrophobic lipid anchor with a hydrophilic polymer chain, allows it to be seamlessly integrated into lipid-based nanoparticles such as liposomes and solid lipid nanoparticles.[2][3] This integration confers a number of highly desirable properties to the nanoparticle, most notably a reduction in immunogenicity and an increase in systemic circulation time.[3][4] This technical guide provides a comprehensive overview of the chemical structure, composition, and key applications of this compound, with a focus on its role in the development of advanced drug delivery systems.

Chemical Structure and Composition

This compound is a complex molecule composed of three main components: a 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (B123793) (DMPE) lipid anchor, a flexible polyethylene (B3416737) glycol (PEG) linker with an average molecular weight of 2000 Daltons, and a terminal methoxy (B1213986) group.[1][4] The DMPE component consists of a glycerol (B35011) backbone esterified with two myristic acid chains (saturated 14-carbon fatty acids) at the sn-1 and sn-2 positions, and a phosphoethanolamine headgroup at the sn-3 position.[3] The PEG chain is covalently attached to the amine of the phosphoethanolamine headgroup.[1]

The chemical structure of this compound is represented by the following diagram:

G cluster_DMPE DMPE Anchor (Hydrophobic) cluster_PEG PEG Chain (Hydrophilic) Glycerol Glycerol Phosphate Phosphate Glycerol->Phosphate sn-3 Myristoyl_Chain_1 Myristoyl Chain (C14) Glycerol->Myristoyl_Chain_1 sn-1 Myristoyl_Chain_2 Myristoyl Chain (C14) Glycerol->Myristoyl_Chain_2 sn-2 Ethanolamine Ethanolamine Phosphate->Ethanolamine PEG2000 Polyethylene Glycol (avg. MW 2000) Ethanolamine->PEG2000 Covalent Bond Methoxy_Cap Methoxy Group (-OCH3) PEG2000->Methoxy_Cap Terminal Group

Diagram 1: Molecular components of this compound.
Quantitative Data

The following table summarizes the key quantitative data for this compound:

PropertyValueReference
Full Chemical Name 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000][1]
Synonyms 14:0 PEG2000 PE, DMPE-mPEG(2000)[1][5]
CAS Number 261764-82-3, 474922-82-2[5][6]
Average Molecular Formula C125H251N2O55P[1]
Average Molecular Weight ~2775 g/mol [1]
Percent Composition C: 55.74%, H: 9.39%, N: 1.04%, O: 32.67%, P: 1.15%[1]
Purity >99% (determined by TLC)[1]
Physical Form Powder[3]
Storage Temperature -20°C[1]

Experimental Protocols

Preparation of PEGylated Liposomes

This compound is commonly used in the formulation of "stealth" liposomes that can evade the reticuloendothelial system, leading to longer circulation times.[3] A general protocol for the preparation of PEGylated liposomes using the thin-film hydration method is as follows:

  • Lipid Film Formation: The desired lipids, including a structural lipid (e.g., DSPC), cholesterol, and this compound, are dissolved in an organic solvent mixture (e.g., chloroform/methanol). The solvent is then removed under reduced pressure using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline) containing the drug to be encapsulated. The hydration process is typically carried out above the phase transition temperature of the lipids with gentle agitation.

  • Size Reduction: The resulting multilamellar vesicles are subjected to size reduction to form unilamellar vesicles of a specific size range. This is commonly achieved through extrusion through polycarbonate membranes with defined pore sizes or by sonication.

  • Purification: Unencapsulated drug and other impurities are removed from the liposome (B1194612) suspension by methods such as size exclusion chromatography or dialysis.

The following diagram illustrates the experimental workflow for the preparation of PEGylated liposomes:

G Start Start Lipid_Dissolution Dissolve Lipids (DSPC, Cholesterol, this compound) in Organic Solvent Start->Lipid_Dissolution Film_Formation Form Thin Lipid Film (Rotary Evaporation) Lipid_Dissolution->Film_Formation Hydration Hydrate Film with Aqueous Drug Solution Film_Formation->Hydration Size_Reduction Size Reduction (Extrusion or Sonication) Hydration->Size_Reduction Purification Purification (Size Exclusion Chromatography) Size_Reduction->Purification End End Purification->End G DMPE_PEG2000 This compound DMPE_Anchor DMPE Anchor (Hydrophobic) DMPE_PEG2000->DMPE_Anchor PEG_Chain PEG2000 Chain (Hydrophilic) DMPE_PEG2000->PEG_Chain Integration Integration into Lipid Bilayer DMPE_Anchor->Integration Stealth_Effect "Stealth" Effect PEG_Chain->Stealth_Effect Improved_Drug_Delivery Improved Drug Delivery Integration->Improved_Drug_Delivery Prolonged_Circulation Prolonged Circulation Stealth_Effect->Prolonged_Circulation Enhanced_Stability Enhanced Stability Stealth_Effect->Enhanced_Stability Prolonged_Circulation->Improved_Drug_Delivery Enhanced_Stability->Improved_Drug_Delivery

References

The Role of DMPE-PEG2000 in Liposomal Drug Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of nanotechnology in medicine has revolutionized drug delivery, and liposomes have emerged as a leading platform for the targeted and controlled release of therapeutic agents. A critical innovation in liposomal technology has been the incorporation of polyethylene (B3416737) glycol (PEG), a process known as PEGylation. This guide focuses on the mechanism of action of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000), a commonly utilized PEGylated lipid, in modulating the physicochemical properties and biological fate of liposomes. Understanding its core functions is paramount for the rational design of advanced drug delivery systems.

This compound is an amphiphilic polymer-lipid conjugate, comprising a hydrophobic dimyristoylphosphatidylethanolamine (B1222843) (DMPE) anchor and a hydrophilic PEG chain with a molecular weight of 2000 Da.[1] This structure allows for its stable integration into the lipid bilayer of liposomes, with the DMPE portion embedding within the membrane and the flexible, hydrophilic PEG chains extending into the aqueous exterior.[1] This "stealth" coating is the primary driver of the unique properties conferred to PEGylated liposomes.

Core Mechanism of Action: Steric Hindrance

The principal mechanism by which this compound modifies liposome (B1194612) behavior is through steric hindrance .[2][3] The long, flexible, and highly hydrated PEG chains form a protective layer on the liposome surface.[4] This layer physically blocks the interaction of the liposome with various biological components, leading to several advantageous outcomes for drug delivery.

Evasion of the Mononuclear Phagocyte System (MPS)

One of the most significant benefits of PEGylation is the ability of liposomes to evade rapid clearance from the bloodstream by the mononuclear phagocyte system (MPS), primarily located in the liver and spleen.[2][5] Unmodified liposomes are quickly recognized by opsonins, a class of serum proteins, which mark them for uptake by phagocytic cells. The dense, water-retaining PEG corona sterically hinders the binding of these opsonins, thereby reducing MPS recognition and significantly prolonging the circulation half-life of the liposomes.[2][6] This extended circulation time is crucial for enabling the liposomes to accumulate at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.[4]

Reduced Protein Interactions and Aggregation

The steric barrier provided by this compound also minimizes non-specific interactions with other proteins in the bloodstream and prevents the aggregation of liposomes.[1][5] This enhances the colloidal stability of the liposomal formulation in vivo, ensuring that the vesicles remain dispersed and can effectively transport their cargo.[1]

Impact on Liposome Physicochemical Properties

The incorporation of this compound into the liposomal bilayer has a profound effect on the physical characteristics of the vesicles.

Particle Size and Lamellarity

The presence of this compound generally leads to the formation of smaller and more unilamellar vesicles.[7] The bulky and hydrophilic PEG headgroups create steric repulsion between lipid bilayers, which can reduce the number of lamellae and favor the formation of smaller liposomes.[7] Studies have shown a decrease in vesicle size with an increasing concentration of DSPE-PEG2000, a similar PEGylated lipid.[7]

Stability

PEGylated liposomes exhibit enhanced stability, both in vitro and in vivo.[5][8] The steric barrier not only prevents aggregation but can also reduce the leakage of encapsulated drugs.[4] This improved stability contributes to a longer shelf-life and more predictable drug release profiles.

Data Presentation: Quantitative Effects of PEGylation

The following table summarizes the quantitative impact of this compound and similar PEGylated lipids on key liposomal parameters as reported in the literature.

ParameterLiposome TypeModificationQuantitative ChangeReference
Encapsulation Rate Podophyllotoxin LiposomesDSPE-mPEG200087.11 ± 1.77%[8]
Particle Size Podophyllotoxin LiposomesDSPE-mPEG2000168.91 ± 7.07 nm[8]
Polydispersity Index (PDI) Podophyllotoxin LiposomesDSPE-mPEG20000.19 ± 0.04[8]
Zeta Potential Podophyllotoxin LiposomesDSPE-mPEG2000-24.37 ± 0.36 mV[8]
Blood Residence Time Liposomes5% DSPE-PEGHalf-life of 13.06 h[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines for key experiments used to characterize PEGylated liposomes.

Liposome Preparation (Thin-Film Hydration Method)
  • Lipid Film Formation: The desired lipids, including the primary phospholipid (e.g., DPPC), cholesterol, and this compound, are dissolved in an organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) containing the drug to be encapsulated. The hydration is typically performed above the phase transition temperature of the primary lipid.

  • Size Reduction: The resulting multilamellar vesicles (MLVs) are subjected to size reduction techniques such as sonication or extrusion through polycarbonate membranes with defined pore sizes to produce small unilamellar vesicles (SUVs) of a desired size distribution.

Characterization of Liposomes
  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). This technique measures the fluctuations in scattered light intensity due to the Brownian motion of the particles.

  • Zeta Potential: Determined using Laser Doppler Velocimetry. This measurement provides information about the surface charge of the liposomes, which is important for stability and interaction with biological systems.

  • Encapsulation Efficiency: The amount of drug encapsulated within the liposomes is determined by separating the unencapsulated drug from the liposomes (e.g., by dialysis or size exclusion chromatography) and then quantifying the drug in the liposomal fraction using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC). The encapsulation efficiency is calculated as: (Amount of encapsulated drug / Total amount of drug) x 100%

In Vitro Drug Release Study
  • A known amount of the drug-loaded liposomal formulation is placed in a dialysis bag with a specific molecular weight cut-off.

  • The dialysis bag is immersed in a release medium (e.g., PBS at pH 7.4) at a constant temperature (e.g., 37°C) with gentle stirring.

  • At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.

  • The concentration of the released drug in the aliquots is quantified using a suitable analytical method.

In Vivo Pharmacokinetic Study
  • The liposomal formulation is administered to laboratory animals (e.g., rats or mice) via a specific route (e.g., intravenous injection).

  • At various time points post-administration, blood samples are collected.

  • The concentration of the drug in the plasma is determined using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic parameters such as half-life (t1/2), area under the curve (AUC), and clearance (CL) are calculated from the plasma concentration-time profile.

Visualizing Mechanisms and Workflows

Diagrams are essential for illustrating the complex interactions and processes involved in the action of this compound.

steric_hindrance cluster_liposome PEGylated Liposome cluster_bloodstream Bloodstream Components Liposome Lipid Bilayer (with this compound) PEG_Layer Hydrated PEG Layer (Steric Barrier) Drug Encapsulated Drug Opsonin Opsonin PEG_Layer->Opsonin Steric Hindrance (Blocks Interaction) Macrophage Macrophage (MPS) Opsonin->Macrophage Opsonization leads to phagocytosis

Caption: Mechanism of steric hindrance provided by the this compound layer, preventing opsonization and subsequent uptake by the mononuclear phagocyte system (MPS).

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_eval Evaluation A Lipid Film Formation B Hydration with Drug A->B C Size Reduction (Extrusion) B->C D Size & PDI (DLS) C->D Characterize E Zeta Potential C->E Characterize F Encapsulation Efficiency C->F Characterize G In Vitro Drug Release C->G Evaluate H In Vivo Pharmacokinetics C->H Evaluate

Caption: A typical experimental workflow for the preparation, characterization, and evaluation of PEGylated liposomes.

Conclusion

This compound is a critical component in the formulation of long-circulating liposomes for drug delivery. Its primary mechanism of action, steric hindrance, effectively shields liposomes from the host's immune system, leading to prolonged circulation times and enhanced drug accumulation at target sites. The incorporation of this compound also favorably influences the physicochemical properties of liposomes, contributing to the development of more stable and effective nanomedicines. A thorough understanding of its function, supported by robust experimental characterization, is essential for the continued advancement of liposomal drug delivery systems.

References

Navigating the Stealth Shield: A Technical Guide to DMPE-PEG2000 vs. DSPE-PEG2000 for Nanoparticle Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of nanomedicine, the choice of stabilizing agent is paramount to the success of a nanoparticle-based therapeutic. The "stealth" properties conferred by polyethylene (B3416737) glycol (PEG) have made PEGylated lipids indispensable components in drug delivery systems. Among these, 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000) are two of the most commonly employed stabilizers. This technical guide provides an in-depth comparison of these two crucial excipients, supported by a compilation of their physicochemical properties and performance data in nanoparticle formulations. Detailed experimental protocols for key characterization assays are also provided to aid researchers in their practical applications.

Core Physicochemical Properties: A Head-to-Head Comparison

The fundamental differences between this compound and DSPE-PEG2000 arise from the length of their acyl chains: myristoyl (C14:0) for DMPE and stearoyl (C18:0) for DSPE. This seemingly subtle variation in hydrocarbon length significantly impacts their physicochemical behavior and, consequently, their performance in stabilizing nanoparticles.

PropertyThis compoundDSPE-PEG2000Key Implications for Nanoparticle Formulation
Molecular Weight ( g/mol ) ~2676.25[1]~2805.5[2]Minor difference, but reflects the longer acyl chains in DSPE.
Acyl Chain Length 14 carbons (Myristoyl)18 carbons (Stearoyl)Influences the hydrophobicity of the lipid anchor, affecting membrane insertion, stability, and phase transition temperature.
Critical Micelle Concentration (CMC) Generally higher than DSPE-PEG2000Lower than this compound (approx. 1 x 10⁻⁶ M)[2]A lower CMC indicates greater stability of micelles upon dilution in the bloodstream, which is a critical factor for in vivo applications.
Phase Transition Temperature (Tm) Lower than DSPE-PEG2000Higher than this compound (micellar core melts at ~12.8°C)[2]The higher Tm of DSPE contributes to a more rigid and stable lipid bilayer at physiological temperatures.
Hydrophobicity of Lipid Anchor Less hydrophobicMore hydrophobicThe longer stearoyl chains of DSPE provide a stronger anchor within the nanoparticle's lipid core, leading to reduced shedding of the PEG-lipid in vivo.[3]

Performance in Nanoparticle Stabilization: A Comparative Analysis

The choice between this compound and DSPE-PEG2000 has profound implications for the stability, in vitro behavior, and in vivo fate of nanoparticles. The following table summarizes key performance indicators based on findings from various studies.

Performance MetricThis compoundDSPE-PEG2000Significance in Drug Delivery
Nanoparticle Stability Provides good steric stabilization.Offers superior stability due to stronger lipid anchoring.[3]Enhanced stability prevents premature drug release and aggregation, leading to a longer shelf-life and predictable in vivo performance.
In Vivo Circulation Half-Life Generally shorter due to faster PEG-lipid shedding.[3]Longer circulation times are typically observed.[3]A longer half-life increases the probability of the nanoparticle reaching its target site, which is crucial for passive targeting via the Enhanced Permeability and Retention (EPR) effect.
Cellular Uptake Can lead to slightly higher cellular uptake in some cases due to PEG shedding.The denser PEG corona can sometimes hinder cellular interactions and uptake.The optimal level of cellular uptake is application-dependent. For targeted delivery, a balance between stealth properties and cell interaction is necessary.
Drug Release May exhibit a slightly faster drug release profile.Tends to provide a more sustained drug release due to a more stable lipid matrix.Controlled and sustained drug release is often desirable to maintain therapeutic concentrations and reduce side effects.

Experimental Protocols

Detailed methodologies for the characterization of PEGylated nanoparticles are crucial for obtaining reliable and reproducible data. The following are standard protocols for key experiments.

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

This method utilizes a fluorescent probe, such as pyrene (B120774), whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment.

Materials:

  • This compound or DSPE-PEG2000

  • Pyrene

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrofluorometer

Procedure:

  • Prepare a stock solution of pyrene in acetone (B3395972) (e.g., 1 mM).

  • Prepare a series of aqueous solutions of the PEGylated lipid in PBS with concentrations ranging from well below to well above the expected CMC.

  • To each lipid solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range (e.g., 1 µM).

  • Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to ensure equilibration.

  • Measure the fluorescence emission spectra of each sample using an excitation wavelength of 334 nm. Record the intensities at the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks of the pyrene emission spectrum.

  • Plot the ratio of the fluorescence intensities (I1/I3) as a function of the logarithm of the lipid concentration.

  • The CMC is determined as the concentration at which a sharp decrease in the I1/I3 ratio is observed, indicating the partitioning of pyrene into the hydrophobic micellar core.

Measurement of Nanoparticle Size and Zeta Potential by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension. Electrophoretic Light Scattering (ELS), often integrated into the same instrument, measures the zeta potential, which is an indicator of the surface charge and colloidal stability of the nanoparticles.[4][5][6][7]

Materials:

  • Nanoparticle suspension

  • Deionized water or appropriate buffer

  • DLS instrument with a zeta potential measurement capability

Procedure:

  • Dilute the nanoparticle suspension to an appropriate concentration with a suitable dispersant (e.g., deionized water or PBS) to avoid multiple scattering effects.

  • Ensure the sample is free of dust and aggregates by filtering it through a suitable syringe filter (e.g., 0.22 µm or 0.45 µm).

  • Transfer the sample to a clean cuvette.

  • Place the cuvette in the DLS instrument and allow the temperature to equilibrate.

  • For size measurement, the instrument's software will analyze the fluctuations in scattered light intensity to determine the particle size distribution and the average hydrodynamic diameter.

  • For zeta potential measurement, an electric field is applied across the sample, and the velocity of the particles is measured by detecting the Doppler shift of the scattered light. The zeta potential is then calculated from the electrophoretic mobility.

  • Perform multiple measurements for each sample to ensure reproducibility.

Assessment of In Vitro Stability in Serum

This assay evaluates the stability of the nanoparticles in a biologically relevant medium by monitoring changes in their size over time.

Materials:

  • Nanoparticle suspension

  • Fetal Bovine Serum (FBS) or human serum

  • PBS, pH 7.4

  • DLS instrument

Procedure:

  • Mix the nanoparticle suspension with serum at a defined ratio (e.g., 1:1 or 1:9 v/v) to a final volume. A common final serum concentration is 50% or 90%.

  • Incubate the mixture at 37°C.

  • At predetermined time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the mixture and measure the particle size using DLS as described in the protocol above.

  • An increase in the average particle size or the appearance of a second, larger population of particles is indicative of nanoparticle aggregation and instability.

Determination of In Vivo Circulation Half-Life

This protocol outlines a general procedure for assessing the pharmacokinetic profile of nanoparticles in a small animal model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

Materials:

  • Fluorescently labeled nanoparticles

  • Small animal model (e.g., mice or rats)

  • Anesthesia

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

  • Fluorometer or other suitable detection instrument

Procedure:

  • Administer the fluorescently labeled nanoparticle formulation intravenously (e.g., via tail vein injection) to the animals at a specific dose.

  • At various time points post-injection (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), collect small blood samples from the animals.

  • Process the blood samples to separate the plasma.

  • Measure the fluorescence intensity of the plasma samples using a fluorometer.

  • Create a standard curve by spiking known concentrations of the fluorescently labeled nanoparticles into control plasma.

  • Calculate the concentration of the nanoparticles in the plasma at each time point using the standard curve.

  • Plot the plasma concentration of the nanoparticles as a function of time and fit the data to a pharmacokinetic model (e.g., a two-compartment model) to determine the circulation half-life.[8][9]

Visualizing the Concepts: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

molecular_structures cluster_dmpe This compound cluster_dspe DSPE-PEG2000 DMPE DMPE Anchor (Myristoyl Chains - C14:0) PEG_DMPE PEG2000 Chain DMPE->PEG_DMPE Phosphoethanolamine Linker DSPE DSPE Anchor (Stearoyl Chains - C18:0) PEG_DSPE PEG2000 Chain DSPE->PEG_DSPE Phosphoethanolamine Linker

Caption: Molecular structures of this compound and DSPE-PEG2000.

steric_stabilization Mechanism of Steric Stabilization cluster_nanoparticle Nanoparticle Core cluster_peg_layer PEG Corona (Stealth Layer) cluster_biological_environment Biological Environment Core Drug-loaded Core PEG1 PEG Chain Core->PEG1 Lipid Anchor PEG2 PEG Chain Core->PEG2 Lipid Anchor PEG3 PEG Chain Core->PEG3 Lipid Anchor PEG4 PEG Chain Core->PEG4 Lipid Anchor Opsonin Opsonin Protein Macrophage Macrophage Opsonin->Macrophage Opsonization leads to Phagocytosis

Caption: Mechanism of steric stabilization by PEGylation.

experimental_workflow Formulation Nanoparticle Formulation (with this compound or DSPE-PEG2000) Physicochemical Physicochemical Characterization (Size, Zeta Potential, CMC) Formulation->Physicochemical InVitro In Vitro Stability Assessment (Serum Incubation) Physicochemical->InVitro InVivo In Vivo Evaluation (Pharmacokinetics) InVitro->InVivo Analysis Data Analysis and Comparison InVivo->Analysis

Caption: Comparative experimental workflow.

Conclusion: Making an Informed Decision

The selection between this compound and DSPE-PEG2000 is a critical decision in the design of nanoparticle-based drug delivery systems. DSPE-PEG2000, with its longer C18:0 acyl chains, generally provides superior stability and a longer in vivo circulation half-life due to its stronger anchoring within the nanoparticle core. This makes it a preferred choice for applications requiring prolonged circulation to achieve passive targeting.

On the other hand, this compound, with its C14:0 acyl chains, may be advantageous in scenarios where slightly faster PEG shedding could facilitate enhanced cellular uptake or when a more fluid lipid membrane is desired. Ultimately, the optimal choice depends on the specific therapeutic application, the nature of the nanoparticle core, the encapsulated drug, and the desired in vivo performance. This guide provides the foundational knowledge and experimental framework to enable researchers to make an informed decision based on empirical data.

References

An In-depth Guide to the Critical Micelle Concentration of DMPE-PEG2000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000), a crucial parameter for the development of lipid-based nanoparticle drug delivery systems. Understanding the CMC is essential for controlling the formation, stability, and in vivo performance of micellar drug carriers.

Introduction to this compound and its CMC

This compound is an amphiphilic polymer-lipid conjugate that self-assembles in aqueous solutions.[1][2] The molecule consists of a hydrophobic 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (B123793) (DMPE) lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with a molecular weight of approximately 2000 Da.[1][3] This structure allows this compound to form micelles, which are nanosized aggregates with a hydrophobic core capable of encapsulating poorly water-soluble drugs, and a hydrophilic PEG corona that provides steric stabilization, prolongs circulation time, and reduces immunogenicity.[2][3][4]

The critical micelle concentration (CMC) is the minimum concentration at which this compound monomers begin to associate to form stable micelles.[1] Below the CMC, the molecules exist predominantly as individual monomers. Above the CMC, there is a dynamic equilibrium between monomers and micelles. The CMC is a key indicator of the stability of the micelles upon dilution, such as after administration into the bloodstream. A low CMC is highly desirable for drug delivery applications to ensure that the micelles remain intact and retain their therapeutic payload.[5][6]

Quantitative Data on the CMC of PEGylated Phospholipids (B1166683)

Precise CMC values for this compound are not as widely reported as for its close analogue, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000). DSPE features longer C18 acyl chains compared to the C14 chains of DMPE. Generally, a shorter hydrophobic chain length, as in DMPE, leads to a higher CMC. The following table summarizes reported CMC values for DSPE-PEG2000, which can serve as a valuable reference point for understanding the behavior of this compound.

CompoundSolvent/BufferTemperature (°C)CMC (µM)Reference
DSPE-PEG2000Pure Water2510 - 20[7]
DSPE-PEG200010 mM HEPES buffered saline (pH 7.4)250.5 - 1.0[7]
DSPE-PEG2000Not SpecifiedNot Specified~1[6]
DSPE-PEG2000Not SpecifiedNot Specified0.5 - 1.5[8]

Factors Influencing the Critical Micelle Concentration

Several factors can significantly impact the CMC of PEGylated phospholipids like this compound. A thorough understanding of these factors is crucial for designing and optimizing drug delivery systems.[9][10]

  • Hydrophobic Group (Lipid Anchor): The length of the acyl chains in the lipid anchor is a primary determinant of the CMC. Longer and more saturated acyl chains lead to greater hydrophobicity, which in turn results in a lower CMC because there is a stronger driving force for the molecules to self-assemble and minimize their contact with water.[9] Therefore, the CMC of this compound (C14 chains) is expected to be slightly higher than that of DSPE-PEG2000 (C18 chains).

  • Hydrophilic Group (PEG Chain): The length of the hydrophilic PEG chain also influences the CMC. A longer PEG chain increases the overall hydrophilicity of the molecule, which can lead to a higher CMC.[8][11] This is because more energy is required to overcome the steric hindrance and hydration of the larger PEG chains during micelle formation.

  • Solvent Ionic Strength: The presence of electrolytes in the solution significantly affects the CMC of charged or zwitterionic lipids. For DSPE-PEG2000, the CMC is approximately 10 times lower in a buffered saline solution compared to pure water.[7] The added ions screen the electrostatic repulsion between the charged phosphate (B84403) groups of the lipid headgroups, which facilitates micelle formation and thus lowers the CMC.[7][10]

  • Temperature: For many nonionic and zwitterionic surfactants, an increase in temperature can lead to a decrease in the CMC.[10] This is often attributed to the dehydration of the hydrophilic headgroups, which favors micellization. However, the effect of temperature can be complex and may also influence the solubility of the lipid monomers.[10]

cluster_factors Factors Influencing CMC cluster_effects Effects on CMC Lipid Anchor Lipid Anchor Longer Acyl Chains -> Lower CMC Longer Acyl Chains -> Lower CMC Lipid Anchor->Longer Acyl Chains -> Lower CMC PEG Chain PEG Chain Longer PEG Chain -> Higher CMC Longer PEG Chain -> Higher CMC PEG Chain->Longer PEG Chain -> Higher CMC Solvent Solvent Higher Ionic Strength -> Lower CMC Higher Ionic Strength -> Lower CMC Solvent->Higher Ionic Strength -> Lower CMC Temperature Temperature Increased Temperature -> Generally Lower CMC Increased Temperature -> Generally Lower CMC Temperature->Increased Temperature -> Generally Lower CMC

Caption: Factors influencing the Critical Micelle Concentration (CMC).

Experimental Protocol for CMC Determination

The CMC of this compound can be determined using various techniques, including surface tension measurements, conductivity measurements, and fluorescence spectroscopy.[12] The fluorescence probe method is widely used due to its high sensitivity and is detailed below. This method utilizes a hydrophobic fluorescent probe, such as pyrene (B120774) or 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), whose fluorescence properties change upon partitioning from the aqueous environment into the hydrophobic core of the micelles.[7][12]

Principle: Below the CMC, the hydrophobic probe resides in the polar aqueous environment, and its fluorescence spectrum exhibits specific characteristics. As the concentration of this compound increases and surpasses the CMC, micelles form. The probe preferentially partitions into the nonpolar, hydrophobic interior of the micelles. This change in the microenvironment of the probe leads to a significant shift in its fluorescence intensity or spectral properties. The CMC is determined by plotting the fluorescence intensity against the logarithm of the lipid concentration and identifying the inflection point of the resulting curve.[12]

Materials:

  • This compound

  • Pyrene (or other suitable hydrophobic fluorescent probe)

  • High-purity water or buffer solution (e.g., 10 mM HEPES, pH 7.4)

  • Volumetric flasks and pipettes

  • Fluorometer

Procedure:

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of this compound in the desired aqueous medium (e.g., 5 mM).

    • Prepare a stock solution of the fluorescent probe (e.g., pyrene in acetone (B3395972) or ethanol) at a concentration that will yield a final concentration in the nanomolar to low micromolar range.

  • Sample Preparation:

    • Prepare a series of dilutions of the this compound stock solution, covering a wide concentration range both below and above the expected CMC (e.g., from 0.01 µM to 100 µM).

    • To each dilution, add a small, constant aliquot of the probe stock solution. The final concentration of the organic solvent from the probe stock should be kept minimal (e.g., <0.1% v/v) to avoid affecting micellization.

    • Allow the samples to equilibrate for a set period (e.g., 4 hours) at a constant temperature (e.g., 25°C) in the dark to ensure complete micelle formation and probe partitioning.[7]

  • Fluorescence Measurement:

    • Set the excitation and emission wavelengths on the fluorometer appropriate for the chosen probe (e.g., for pyrene, excitation at ~335 nm, and emission spectra recorded).

    • Measure the fluorescence intensity of each sample. For pyrene, a common method is to monitor the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) of the emission spectrum, as this ratio is sensitive to the polarity of the probe's environment.

  • Data Analysis:

    • Plot the fluorescence intensity (or the I₁/I₃ ratio for pyrene) as a function of the logarithm of the this compound concentration.

    • The resulting plot will typically show two linear regions with a sharp transition. The CMC is determined from the intersection of the two lines fitted to these regions.

cluster_prep Preparation cluster_measurement Measurement & Analysis A Prepare this compound Stock Solution C Create Serial Dilutions of this compound A->C B Prepare Fluorescent Probe Stock Solution D Add Probe to Each Dilution B->D C->D E Equilibrate Samples D->E F Measure Fluorescence Intensity E->F Transfer to Fluorometer G Plot Intensity vs. log[Concentration] F->G H Determine Inflection Point (CMC) G->H

Caption: Workflow for CMC determination by fluorescence spectroscopy.

Conclusion

The critical micelle concentration is a fundamental property of this compound that governs its self-assembly into stable nanocarriers for drug delivery. While specific CMC values for this compound are best determined empirically for a given formulation, data from the closely related DSPE-PEG2000 provide valuable insights, with typical values falling in the low micromolar range.[7][8] Factors such as the lipid anchor, PEG chain length, and especially the ionic strength of the medium play a critical role in modulating the CMC.[7][9] The use of standardized experimental protocols, such as the fluorescence probe method, allows for the reliable and sensitive determination of this essential parameter, facilitating the rational design and optimization of this compound-based drug delivery systems.

References

Navigating Biocompatibility and Toxicity of DMPE-PEG2000: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) is a widely utilized phospholipid-polyethylene glycol conjugate in the field of drug delivery and nanomedicine. Its amphiphilic nature, with a hydrophobic dimyristoylphosphatidylethanolamine (B1222843) (DMPE) anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain of approximately 2000 Da, allows for its incorporation into lipid-based nanoparticles such as liposomes and micelles. This PEGylation strategy is primarily employed to confer "stealth" characteristics to nanocarriers, thereby prolonging their systemic circulation time and improving their pharmacokinetic profile. This technical guide provides a comprehensive overview of the biocompatibility and toxicity profile of this compound, presenting key data, experimental methodologies, and a discussion of the immunological considerations associated with its use.

Biocompatibility Profile

The biocompatibility of this compound is a cornerstone of its utility in drug delivery systems. Generally, PEGylated lipids are considered biocompatible, contributing to the overall safety of the nanocarrier.

In Vitro Biocompatibility
  • Cell Viability: Studies on various PEGylated nanoparticles and micelles suggest that they generally exhibit low cytotoxicity at therapeutic concentrations. For instance, PEG-coated gold nanoparticles have been shown to have high biocompatibility with minimal impact on cell viability[1]. Formulations containing this compound are designed to be stable and are integral to creating small, uniform nanoparticles for effective drug delivery[1][2].

In Vivo Biocompatibility
  • Prolonged Circulation: The primary advantage of incorporating this compound into nanocarriers is the significant extension of their half-life in the bloodstream. The PEG chain creates a hydrophilic shield that reduces opsonization and subsequent clearance by the mononuclear phagocyte system (MPS).

  • Biodistribution: The biodistribution of nanocarriers containing this compound is influenced by the overall formulation. Generally, the "stealth" effect leads to reduced accumulation in the liver and spleen compared to non-PEGylated counterparts, allowing for greater accumulation in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect[3].

Toxicity Profile

While generally considered safe, the toxicity of this compound is a critical consideration, particularly in the context of its potential to induce immunological responses.

In Vitro Toxicity

The in vitro toxicity of this compound is typically assessed through cytotoxicity and hemolysis assays.

Cytotoxicity Data Summary

Formulation/CompoundCell Line(s)AssayKey Findings
PEGylated liposomesVarious cancer cell linesMTTGenerally low cytotoxicity, with toxicity being primarily attributed to the encapsulated drug rather than the PEGylated lipid carrier itself[4][5].
PEG derivativesHeLa, L929Cell counting kit-8Most PEG oligomers were found to be safe for both cell lines[6].
Micro-sized polyethyleneCaco-2, HT-29MTT, LDHDecreased cell viability and increased oxidative stress at high concentrations[7].

Hemolysis Assay Data Summary

Formulation/CompoundKey Findings
PEG as an additivePEG has been shown to reduce mechanical trauma to erythrocytes, suggesting a protective effect on red blood cells[8].
PEG-coated red blood cellsCovalent attachment of PEG to red blood cells inhibits aggregation and reduces low shear blood viscosity[9].
In Vivo Toxicity

In vivo toxicity studies are crucial for evaluating the systemic effects of this compound.

Animal Toxicity Data Summary

Animal ModelFormulation/CompoundRoute of AdministrationKey Findings
MicePEG 200IntraperitonealA high dose of 8 mL/kg was toxic, while a dose of 2 mL/kg was tolerated without obvious signs of systemic toxicity[10][11][12].
Rats and other speciesPEGs (up to 7.5 kDa)Oral, intraperitoneal, intravenousLow level of toxicity in acute, short-term, and long-term studies.
Immunotoxicity: Complement Activation

A significant aspect of the toxicity profile of PEGylated lipids, including this compound, is their potential to activate the complement system. This can lead to a phenomenon known as Complement Activation-Related Pseudoallergy (CARPA), an immediate hypersensitivity reaction.

Complement Activation by PEGylated Nanoparticles

PEGylated nanoparticles can activate the complement system through both the classical and alternative pathways[13][14][15]. The presence of anti-PEG antibodies, which can be pre-existing in a significant portion of the population, can mediate classical pathway activation. The alternative pathway can be activated by the surface properties of the nanoparticles themselves.

Signaling Pathways

Complement Activation Cascade

The complement system can be activated via three main pathways: the classical, lectin, and alternative pathways, all converging at the cleavage of C3.

Complement_Activation cluster_classical Classical Pathway cluster_alternative Alternative Pathway cluster_common Common Pathway Antibody-Antigen Complex Antibody-Antigen Complex C1q C1q Antibody-Antigen Complex->C1q C1r C1r C1q->C1r C1s C1s C1r->C1s C4 C4 C1s->C4 cleaves C2 C2 C1s->C2 cleaves C4a C4a C4->C4a releases C4b C4b C4->C4b generates C3 Convertase (C4b2a) C3 Convertase (C4b2a) C4b->C3 Convertase (C4b2a) C2a C2a C2->C2a generates C2b C2b C2->C2b releases C2a->C3 Convertase (C4b2a) C3 C3 C3 Convertase (C4b2a)->C3 cleaves C5 Convertase C5 Convertase C3 Convertase (C4b2a)->C5 Convertase Spontaneous C3 Hydrolysis Spontaneous C3 Hydrolysis C3(H2O) C3(H2O) Spontaneous C3 Hydrolysis->C3(H2O) Factor B Factor B C3(H2O)->Factor B C3 Convertase (C3(H2O)Bb) C3 Convertase (C3(H2O)Bb) C3(H2O)->C3 Convertase (C3(H2O)Bb) Factor D Factor D Factor B->Factor D cleaved by Ba Ba Factor D->Ba releases Bb Bb Factor D->Bb generates Bb->C3 Convertase (C3(H2O)Bb) C3 Convertase (C3(H2O)Bb)->C3 cleaves C3a (Anaphylatoxin) C3a (Anaphylatoxin) C3->C3a (Anaphylatoxin) releases C3b (Opsonin) C3b (Opsonin) C3->C3b (Opsonin) generates C3b (Opsonin)->C5 Convertase C5 C5 C5 Convertase->C5 cleaves C5a (Anaphylatoxin) C5a (Anaphylatoxin) C5->C5a (Anaphylatoxin) releases C5b C5b C5->C5b generates Membrane Attack Complex (MAC) Membrane Attack Complex (MAC) C5b->Membrane Attack Complex (MAC)

Caption: The complement activation cascade, highlighting the classical, alternative, and common pathways.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of biocompatibility and toxicity.

Cytotoxicity Assays

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

This colorimetric assay measures cell metabolic activity. Viable cells with active mitochondria reduce MTT to a purple formazan (B1609692) product.

Experimental Workflow: MTT Assay

MTT_Workflow A Seed cells in a 96-well plate B Incubate with varying concentrations of this compound formulation A->B C Add MTT solution to each well B->C D Incubate to allow formazan formation C->D E Add solubilization solution (e.g., DMSO) D->E F Measure absorbance at ~570 nm E->F G Calculate cell viability (%) relative to control F->G

Caption: A typical workflow for assessing cytotoxicity using the MTT assay.

Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of the cytoplasmic enzyme LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.

Experimental Workflow: LDH Assay

LDH_Workflow A Seed cells in a 96-well plate B Incubate with varying concentrations of this compound formulation A->B C Collect supernatant from each well B->C D Add LDH assay reaction mixture to supernatant C->D E Incubate to allow for color development D->E F Measure absorbance at ~490 nm E->F G Calculate LDH release (%) relative to positive control F->G

Caption: A standard workflow for determining cytotoxicity via the LDH release assay.

Hemolysis Assay

This assay evaluates the compatibility of a substance with red blood cells by measuring the release of hemoglobin.

Protocol:

  • Prepare Red Blood Cell (RBC) Suspension: Obtain fresh whole blood and wash the RBCs multiple times with a buffered saline solution (e.g., PBS). Resuspend the washed RBCs to a specific concentration (e.g., 2% v/v).

  • Incubation: Mix the RBC suspension with various concentrations of the this compound formulation. Include a positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (saline).

  • Centrifugation: After incubation, centrifuge the samples to pellet the intact RBCs.

  • Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at approximately 540 nm.

  • Calculation: Calculate the percentage of hemolysis for each sample relative to the positive control.

Complement Activation Assay

These assays measure the activation of the complement system in response to a test material.

Protocol (ELISA-based):

  • Incubation: Incubate the this compound formulation with normal human serum for a defined period at 37°C.

  • Quenching: Stop the reaction by adding a chelating agent (e.g., EDTA).

  • Detection: Use commercially available ELISA kits to quantify the levels of complement activation products, such as C3a, C4d, Bb, and the soluble terminal complement complex (sC5b-9).

  • Analysis: Compare the levels of activation products in the test samples to those in negative and positive controls (e.g., zymosan).

Conclusion

This compound is a valuable excipient in the development of nanomedicines, primarily due to its ability to confer "stealth" properties and enhance the pharmacokinetic profile of drug carriers. While generally considered biocompatible, a thorough understanding of its potential toxicities, particularly its capacity to induce complement activation, is crucial for the safe and effective design of novel therapeutics. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to evaluate the biocompatibility and toxicity of this compound-containing formulations. Further research focusing on quantitative toxicity data specific to this compound will continue to refine our understanding and ensure the development of safer and more effective nanomedicines.

References

The Dual Personality of a Nanotech Workhorse: An In-depth Guide to the Amphiphilic Nature of DMPE-PEG2000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of advanced drug delivery and nanotechnology, the ability of a molecule to simultaneously embrace both watery and fatty environments is a prized characteristic. 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) is a prime example of such a molecule, a synthetic phospholipid conjugate that has carved out a crucial niche in the formulation of therapeutic nanoparticles. Its power lies in its amphiphilic nature – a dual identity that allows it to bridge the gap between aqueous and lipid phases, enabling the creation of stable, effective, and targeted drug delivery systems.

At its core, this compound is a molecule of two distinct parts. The 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (B123793) (DMPE) portion is the lipid-loving, or lipophilic , anchor. Comprised of two saturated 14-carbon fatty acid chains (myristic acid), this hydrophobic tail readily interacts with other lipids. In contrast, the polyethylene (B3416737) glycol (PEG) chain, with a molecular weight of approximately 2000 Daltons, is the water-loving, or hydrophilic , component. This long, flexible polymer chain extends into the aqueous environment, creating a hydrated shield.[1][2] This unique molecular architecture is the key to its functionality, allowing it to self-assemble into sophisticated nanostructures and impart "stealth" characteristics to drug carriers, prolonging their circulation time in the body.[3][4]

Quantitative Physicochemical Properties

The amphiphilic character of this compound can be quantified through several key parameters. These values are critical for researchers to predict and control the behavior of this lipid conjugate in various formulations.

ParameterValueSignificance
Critical Micelle Concentration (CMC) In the micromolar range (precise value for this compound is not readily available, but for the structurally similar DSPE-PEG2000, it is approximately 1 x 10⁻⁶ M)[5][6][7]The CMC is the concentration at which individual this compound molecules begin to self-assemble into micelles in an aqueous solution.[8] A low CMC indicates that micelle formation is highly favorable and that the resulting nanostructures are stable even upon significant dilution, a crucial factor for in vivo applications.
Hydrophilic-Lipophilic Balance (HLB) Calculated to be approximately 17.6 (using Griffin's Method)The HLB value provides a measure of the degree of hydrophilicity or lipophilicity of a surfactant.[9] A value greater than 10 indicates that the molecule is predominantly water-soluble and will favor the formation of oil-in-water emulsions.[9] This high HLB value for this compound underscores its effectiveness in stabilizing lipid nanoparticles in aqueous environments.
Molecular Weight (Average) ~2748 g/mol The overall molecular size influences its packing properties within a lipid bilayer and the thickness of the PEG corona it forms.

Note on CMC: While a specific experimental value for the CMC of this compound is not widely cited in the readily available literature, it is expected to be in the low micromolar range, similar to other PEGylated phospholipids (B1166683) with similar chain lengths.[5][7] The CMC is a critical parameter for ensuring the stability of self-assembled nanostructures in biological systems.

The Power of Self-Assembly: Micelles and Liposomes

The amphiphilic nature of this compound drives its spontaneous organization in aqueous environments into structures that minimize the unfavorable interactions between the hydrophobic lipid tails and water. This self-assembly process is fundamental to its utility in drug delivery.

cluster_0 Self-Assembly of this compound monomer Hydrophilic Head (PEG2000) Lipophilic Tail (DMPE) micelle Micelle Hydrophobic Core Hydrophilic Corona monomer->micelle Above CMC liposome (B1194612) Liposome Bilayer Aqueous Core Lipid Bilayer monomer->liposome In presence of other lipids

Fig. 1: Self-assembly of this compound into micelles and its incorporation into liposome bilayers.

In an aqueous solution, above its critical micelle concentration, this compound molecules will form micelles . These are spherical structures where the hydrophobic DMPE tails are sequestered in the core, shielded from the water by a corona of the hydrophilic PEG chains. This hydrophobic core can serve as a reservoir for poorly water-soluble drugs.

When mixed with other lipids, such as phospholipids and cholesterol, this compound readily incorporates into the lipid bilayer of liposomes . The DMPE anchor embeds within the lipid membrane, while the PEG chains extend from the liposome surface into the surrounding aqueous medium. This "PEGylation" is a cornerstone of modern liposomal drug delivery.

The "Stealth" Effect and Enhanced Permeability and Retention (EPR)

The presence of the PEG chains on the surface of liposomes or other nanoparticles creates a hydrated layer that sterically hinders the binding of opsonin proteins from the bloodstream. This process, known as opsonization, marks nanoparticles for rapid clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen. By preventing opsonization, this compound imparts a "stealth" characteristic to the nanoparticles, significantly prolonging their circulation half-life.

This extended circulation time is critical for passive tumor targeting through the Enhanced Permeability and Retention (EPR) effect . Tumor tissues are characterized by leaky blood vessels and poor lymphatic drainage. Nanoparticles with long circulation times can extravasate through the fenestrations in the tumor vasculature and accumulate in the tumor interstitium, leading to a higher concentration of the therapeutic payload at the target site.

cluster_0 Mechanism of Stealth Liposome Targeting liposome This compound Liposome bloodstream Bloodstream liposome->bloodstream Intravenous Administration opsonin Opsonin Proteins tumor Tumor Tissue (Leaky Vasculature) bloodstream->tumor Long Circulation (Stealth Effect) mps Mononuclear Phagocyte System (Liver, Spleen) opsonin->mps Opsonization & Clearance (Blocked by PEG) accumulation Drug Accumulation in Tumor tumor->accumulation EPR Effect

Fig. 2: The role of this compound in enabling the EPR effect for tumor targeting.

Experimental Protocols

1. Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

This method utilizes a fluorescent probe, such as pyrene (B120774), whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment.

  • Materials: this compound, pyrene, phosphate-buffered saline (PBS), spectrofluorometer.

  • Protocol:

    • Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).

    • Prepare a series of aqueous solutions (in PBS) with varying concentrations of this compound, ranging from well below to well above the expected CMC.

    • Add a small aliquot of the pyrene stock solution to each this compound solution to achieve a final pyrene concentration in the micromolar range. Ensure the volume of the organic solvent is minimal to avoid affecting micellization.

    • Incubate the solutions to allow for equilibration.

    • Measure the fluorescence emission spectra of each sample using a spectrofluorometer, with an excitation wavelength appropriate for pyrene (e.g., 334 nm).

    • Record the intensities of the first and third vibronic peaks of the pyrene emission spectrum (I₁ and I₃).

    • Plot the ratio of the intensities (I₁/I₃) as a function of the logarithm of the this compound concentration.

    • The CMC is determined as the concentration at which a sharp decrease in the I₁/I₃ ratio is observed, indicating the partitioning of pyrene into the hydrophobic micellar core.[10][11]

2. Preparation of this compound Containing Liposomes by Thin-Film Hydration

This is a common method for preparing liposomes incorporating PEGylated lipids.

  • Materials: Primary lipid (e.g., DSPC or DPPC), cholesterol, this compound, chloroform (B151607), PBS or other aqueous buffer, rotary evaporator, bath sonicator or extruder.

  • Protocol:

    • Dissolve the primary lipid, cholesterol, and this compound in chloroform in a round-bottom flask at the desired molar ratio.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

    • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle rotation of the flask at a temperature above the phase transition temperature of the primary lipid. This will result in the formation of multilamellar vesicles (MLVs).

    • To produce smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be sonicated using a bath or probe sonicator, or extruded through polycarbonate membranes with a defined pore size.

3. Characterization of Nanoparticle Size by Dynamic Light Scattering (DLS)

DLS is a standard technique for measuring the hydrodynamic diameter of nanoparticles in suspension.

  • Materials: Liposome or micelle suspension, DLS instrument.

  • Protocol:

    • Dilute the nanoparticle suspension to an appropriate concentration with the same buffer used for hydration to avoid multiple scattering effects.

    • Filter the diluted sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any dust or large aggregates.

    • Transfer the filtered sample to a clean cuvette.

    • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.

    • Perform the DLS measurement, which involves shining a laser beam through the sample and analyzing the fluctuations in the scattered light intensity.

    • The instrument's software will calculate the hydrodynamic diameter and the polydispersity index (PDI), which is a measure of the size distribution of the nanoparticle population.[12]

Synthesis and Purification Workflow

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure a high-purity product.

cluster_0 Synthesis and Purification of this compound cluster_1 Purification Methods start Starting Materials: - DMPE - Activated PEG2000 reaction Coupling Reaction start->reaction crude Crude this compound reaction->crude purification Purification crude->purification purification->crude Impurity Removal final Pure this compound purification->final sec Size-Exclusion Chromatography recrystallization Recrystallization extraction Solvent Extraction

Fig. 3: Generalized workflow for the synthesis and purification of this compound.

The synthesis typically involves the covalent linkage of a reactive derivative of PEG2000 to the primary amine of the phosphoethanolamine headgroup of DMPE. Following the reaction, the crude product contains the desired this compound along with unreacted starting materials and side products. Purification is therefore a critical step to ensure the quality and consistency of the final product. Common purification techniques include size-exclusion chromatography (SEC), which separates molecules based on their size, and recrystallization or solvent extraction to remove smaller impurities.[3]

References

Navigating the Solubility of DMPE-PEG2000: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of advanced drug delivery systems, particularly in the formulation of liposomes and lipid nanoparticles (LNPs), the solubility of each component is a critical parameter. 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) is a widely utilized PEGylated phospholipid that enhances the stability and circulation time of these nanocarriers. A thorough understanding of its solubility in various organic solvents is paramount for optimizing formulation processes, ensuring reproducibility, and achieving desired therapeutic outcomes. This technical guide provides a comprehensive overview of the solubility of this compound, complete with quantitative data, detailed experimental protocols, and a visual representation of its application in LNP formulation.

Quantitative Solubility of this compound in Organic Solvents

The solubility of this compound, an amphiphilic molecule, is influenced by the polarity of the solvent, temperature, and the physical energy (e.g., sonication) applied to the system. While comprehensive solubility data across a wide spectrum of organic solvents is not extensively published, the following table summarizes the available quantitative and qualitative information from various sources. It is important to note that solubility values can vary between different manufacturers and batches of the lipid.

Organic SolventChemical FormulaPolarity (Dielectric Constant)Solubility (at approx. 20-25°C)Notes
Dimethyl Sulfoxide (DMSO)C₂H₆OS46.7~100 mg/mL[1][2]Requires sonication to achieve this concentration. Some sources report insolubility without sonication.
Chloroform (B151607):Methanol (85:15 v/v)--~5 mg/mLA common solvent mixture for dissolving lipids in nanoparticle formulations.
Ethanol (B145695)C₂H₅OH24.5~2-5 mg/mLOften used as a solvent in the initial stages of lipid nanoparticle production.
Dimethylformamide (DMF)C₃H₇NO38.3~2 mg/mL
ChloroformCHCl₃4.8SolubleFrequently used in combination with other solvents for lipid film preparation.
MethanolCH₃OH32.7SolubleOften used in combination with chloroform.
Diethyl Ether(C₂H₅)₂O4.3InsolubleCan be used as a non-solvent to precipitate this compound from a chloroform solution.

Note: The conflicting data for DMSO solubility likely arises from the different methodologies used for its determination. The higher value of 100 mg/mL was achieved with the aid of ultrasonication, which provides the necessary energy to overcome the kinetic barrier of dissolution for this amphiphilic molecule. Without such energy input, the dissolution can be very slow, leading to an apparent insolubility.

Experimental Protocol for Determining this compound Solubility

The following is a generalized protocol for determining the solubility of this compound in an organic solvent, based on the principles of the saturation shake-flask method.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Organic solvent of interest (analytical grade)

  • Glass vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or a UV detector if a chromophore is present) or a UV-Vis spectrophotometer.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of glass vials. The amount of "excess" should be estimated to be significantly more than the expected solubility.

    • Add a precise volume of the organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C).

    • Shake the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved this compound to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

    • Immediately filter the supernatant through a 0.22 µm syringe filter that is compatible with the solvent. This step is crucial to remove any suspended microparticles.

  • Quantification:

    • HPLC Method (Preferred):

      • Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

      • Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak areas.

      • Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

      • Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

      • Calculate the original solubility, accounting for the dilution factor.

    • Gravimetric Method (Alternative):

      • Accurately weigh an empty, dry container.

      • Transfer a known volume of the filtered supernatant to the container.

      • Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the degradation point of this compound).

      • Once the solvent is completely removed, weigh the container with the dried this compound residue.

      • Calculate the solubility based on the mass of the residue and the volume of the supernatant used.

Visualization of this compound in Lipid Nanoparticle Formulation

This compound is a key component in the formulation of lipid nanoparticles for drug delivery. Its solubility in organic solvents like ethanol is critical for the initial stages of LNP self-assembly. The following diagram illustrates a typical workflow for the preparation of lipid nanoparticles, highlighting the stage where the solubility of this compound is essential.

LNP_Formulation_Workflow cluster_0 Preparation of Lipid Phase cluster_1 Preparation of Aqueous Phase cluster_2 Self-Assembly and Purification lipid_mix Lipid Mixture (Ionizable Lipid, Helper Lipid, Cholesterol, this compound) dissolve Dissolution in Organic Solvent (e.g., Ethanol) lipid_mix->dissolve lipid_solution Homogeneous Lipid Solution dissolve->lipid_solution mixing Rapid Mixing (Microfluidics) lipid_solution->mixing payload Therapeutic Payload (e.g., mRNA, siRNA) buffer Aqueous Buffer (e.g., Citrate Buffer, pH 4) payload->buffer aqueous_solution Aqueous Payload Solution buffer->aqueous_solution aqueous_solution->mixing lnp_formation LNP Self-Assembly mixing->lnp_formation purification Purification (e.g., Dialysis, TFF) lnp_formation->purification final_lnp Final LNP Formulation purification->final_lnp

Lipid Nanoparticle (LNP) Formulation Workflow.

References

An In-depth Technical Guide on the Thermal Properties of DMPE-PEG2000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the thermal properties and phase transition behavior of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000], commonly known as DMPE-PEG2000. Understanding these characteristics is critical for the rational design and optimization of lipid-based drug delivery systems, such as liposomes and micelles, where membrane fluidity, stability, and drug release kinetics are paramount.

Introduction to this compound

This compound is a PEGylated phospholipid, a class of molecules widely used in pharmaceutical formulations to improve the systemic circulation time and stability of nanocarriers. It consists of a 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (B123793) (DMPE) lipid anchor conjugated to a polyethylene (B3416737) glycol (PEG) chain with an average molecular weight of 2000 Da. The DMPE anchor contains two saturated 14-carbon acyl chains (myristoyl chains), which allow it to integrate into lipid bilayers, while the hydrophilic PEG chain forms a protective layer that sterically hinders interactions with proteins and cells, reducing clearance by the reticuloendothelial system.

The thermal behavior of this compound, particularly its main phase transition temperature (T_m_), dictates the physical state of the lipid assembly. Below the T_m_, the acyl chains are in a tightly packed, ordered gel state, resulting in a rigid membrane. Above the T_m_, the chains "melt" into a disordered, liquid-crystalline state, leading to a more fluid and permeable membrane.

Thermal Properties and Phase Transition Data

The phase transition of a PEGylated lipid is primarily governed by the melting of its acyl chains but is significantly influenced by the large, hydrophilic PEG headgroup. The bulky PEG chain disrupts the packing of the lipid tails, which typically lowers the transition temperature and reduces the cooperativity (broadens the peak) of the transition compared to the non-PEGylated lipid anchor.

For context, the table below summarizes the thermal properties of the DMPE lipid anchor and a structurally similar, well-characterized PEGylated lipid, DSPE-PEG2000, which features longer 18-carbon acyl chains.

Compound/AssemblyPropertyValue (°C)Enthalpy (ΔH)Comments
DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine)Main Transition (T_m_)23 - 24.5 °C-Non-PEGylated lipid with same C14 chains as DMPE. Used as a proxy for DMPE's T_m_.[1]
DSPE-PEG2000 Micelles Melting Transition (T_m_)12.8 °C39 ± 4.2 kJ/molFeatures C18 (stearoyl) chains. The longer chains result in a higher T_m_ than would be expected for this compound.[2][3][4]
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine)Main Transition (T_m_)~74 °C-Non-PEGylated C18 lipid anchor.[3][5]

Given that the non-PEGylated DMPE anchor (approximated by DMPC) has a T_m_ around 23-24°C, and that PEGylation significantly lowers this temperature (as seen in the DSPE vs. DSPE-PEG2000 comparison), it is expected that the T_m_ of this compound would be substantially below 23°C .

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is the primary technique used to determine the phase transition temperatures and associated enthalpy changes of lipids and lipid assemblies.[4][6] The method involves monitoring the heat flow required to change the temperature of a sample compared to a reference as they are subjected to a controlled temperature program.

Methodology for Analyzing PEGylated Lipid Micelles (based on DSPE-PEG2000 protocol[2])

  • Sample Preparation:

    • A stock solution of this compound is prepared by dissolving the dry lipid powder in an appropriate buffer (e.g., 10 mM HEPES with 0.01 M NaCl, pH 7.4).

    • The lipid film is rehydrated at a temperature well above the expected phase transition of the lipid anchor (e.g., 60-90°C) for a duration of 30-60 minutes to ensure full hydration and formation of lipid assemblies.

    • To create uniform micelles or vesicles, the sample may be sonicated or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm) at an elevated temperature.

  • DSC Instrumentation and Measurement:

    • A high-sensitivity differential scanning calorimeter (e.g., TA Instruments Q2000) is used for the analysis.

    • A precise volume of the lipid sample (e.g., 75 µL) is loaded into a hermetically sealed sample pan (e.g., stainless steel) to prevent evaporation.

    • An identical pan containing only the buffer is used as the reference to ensure an accurate baseline.

    • The sample and reference are subjected to several heating and cooling cycles over a defined temperature range (e.g., 0°C to 80°C) at a controlled scan rate (e.g., 1-5°C/minute). Multiple cycles are performed to ensure the observed transitions are reversible and represent equilibrium measurements.

  • Data Analysis:

    • The resulting thermogram plots heat flow (W/g or mcal/s) versus temperature (°C).

    • An endothermic peak during heating represents the gel-to-liquid crystalline phase transition (T_m_).

    • The T_m_ is typically defined as the temperature at the peak of the endotherm.

    • The enthalpy of the transition (ΔH), which corresponds to the energy absorbed during melting, is calculated by integrating the area under the transition peak.

    • The sharpness of the peak, or the peak width at half-height, provides information about the cooperativity of the transition. Broader peaks indicate lower cooperativity, which is common for PEGylated lipids.[6]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of this compound thermal properties using Differential Scanning Calorimetry.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis prep1 Dissolve this compound in Buffer prep2 Hydrate Lipid Film (T > Tm) prep1->prep2 prep3 Homogenize Sample (e.g., Sonication/Extrusion) prep2->prep3 dsc1 Load Sample & Reference into DSC Pans prep3->dsc1 dsc2 Perform Heating/Cooling Cycles (e.g., 1-5°C/min) dsc1->dsc2 dsc3 Record Heat Flow vs. Temperature dsc2->dsc3 an1 Plot Thermogram (Heat Flow vs. Temp) dsc3->an1 an2 Identify Endothermic Peak an1->an2 an3 Determine Tm (Peak Temp) & ΔH (Peak Area) an2->an3 end end an3->end Final Thermal Properties

Caption: Workflow for determining the thermal properties of this compound.

References

The Influence of PEG Length on the Physicochemical and Biological Properties of DMPE-PEG Modified Liposomes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) to lipid bilayers, a process known as PEGylation, is a cornerstone of modern drug delivery, significantly enhancing the systemic circulation time and stability of liposomal nanocarriers. Among the various PEGylated phospholipids, 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (DMPE-PEG) is widely utilized. The length of the PEG chain is a critical parameter that dictates the physicochemical properties and subsequent biological performance of these liposomes. This technical guide provides an in-depth analysis of how varying PEG lengths on DMPE-PEG conjugates affect the key attributes of liposomal drug delivery systems.

Physicochemical Properties: A Balancing Act

The length of the PEG chain directly influences the steric hindrance at the liposome (B1194612) surface, which in turn affects particle size, surface charge, and drug release kinetics.

Liposome Size and Polydispersity

Increasing the PEG chain length generally leads to a slight increase in the hydrodynamic diameter of the liposomes.[1][2] This is attributed to the larger volume occupied by the longer, hydrated PEG chains on the liposome surface. However, the incorporation of DMPE-PEG can also lead to the formation of smaller liposomes compared to their non-PEGylated counterparts.[3] The polydispersity index (PDI), a measure of the heterogeneity of particle sizes, is often low in well-formulated PEGylated liposomes, indicating a uniform size distribution.[4]

Table 1: Effect of DMPE-PEG Length on Liposome Size

DMPE-PEG Molecular Weight (Da)Typical Hydrodynamic Diameter (nm)Polydispersity Index (PDI)
Non-PEGylatedVariable, prone to aggregation> 0.2
PEG 2000~125[1]~0.147[1]
PEG 5000Larger than PEG 2000 formulations[1]< 0.2
PEG 1000080 ± 8[2]< 0.2

Note: Absolute values can vary significantly based on the lipid composition, drug load, and formulation method.

Zeta Potential

The zeta potential is a measure of the surface charge of the liposomes and is a key indicator of their stability in suspension. Non-PEGylated liposomes can have a negative or positive surface charge depending on the lipid composition. The addition of DMPE-PEG tends to shift the zeta potential towards neutral.[1][5] This "shielding" effect of the PEG layer masks the surface charge of the underlying lipid bilayer, which contributes to reduced aggregation and decreased opsonization by plasma proteins. Longer PEG chains are generally more effective at this charge shielding.[1]

Table 2: Effect of DMPE-PEG Length on Zeta Potential

DMPE-PEG Molecular Weight (Da)Typical Zeta Potential (mV)
Non-PEGylatedHighly negative or positive
PEG 2000~ -35[1]
PEG 5000More neutral than PEG 2000 formulations[1]
Drug Encapsulation and Release Kinetics

The PEG layer can influence both the encapsulation efficiency and the release rate of the entrapped therapeutic agent. While high encapsulation efficiencies are generally achievable with both shorter and longer PEG chains, the release profile can be significantly affected.[1] Longer PEG chains can create a denser, more hydrated layer on the liposome surface, which may hinder the release of the encapsulated drug.[1][6] This can be advantageous for sustained-release formulations. However, in some cases, PEGylation has been observed to increase the permeability of the liposomal bilayer.[6]

Table 3: Effect of DMPE-PEG Length on Drug Release

DMPE-PEG Molecular Weight (Da)In Vitro Drug Release Profile
Non-PEGylatedGenerally faster release
PEG 2000Sustained release[1]
PEG 5000Potentially slower initial release than PEG 2000[1]

Biological Performance: The "Stealth" Effect and Beyond

The primary rationale for PEGylating liposomes is to improve their in vivo performance by creating a "stealth" effect that helps them evade the mononuclear phagocyte system (MPS).[7][8][9]

Circulation Half-Life

The length of the PEG chain is a critical determinant of the circulation half-life of liposomes. Longer PEG chains provide a more effective steric barrier, which reduces the binding of opsonin proteins that mark the liposomes for clearance by the MPS.[7][9] This leads to a significant prolongation of their time in the bloodstream.[8][9][10] Studies have shown that increasing the PEG molecular weight from 2000 to 5000 Da can further extend the circulation time.[1] A PEG molecular weight of 2 kDa or higher is generally considered imperative to guard nanoparticle surfaces from protein attachment and reduce detection by the MPS.[11]

Table 4: Effect of DMPE-PEG Length on In Vivo Circulation

DMPE-PEG Molecular Weight (Da)Circulation Half-Life
Non-PEGylatedShort
PEG 2000Prolonged[10]
PEG 5000Potentially longer than PEG 2000[1]
Cellular Uptake

While a long circulation time is desirable for passive targeting of tumors through the enhanced permeability and retention (EPR) effect, the PEG layer can also hinder the interaction of liposomes with target cells, a phenomenon known as the "PEG dilemma".[7][8] Longer PEG chains, which are beneficial for evading the MPS, can also sterically inhibit the binding and uptake of the liposomes by cancer cells.[1][7][8] Therefore, a balance must be struck between achieving a long circulation half-life and ensuring efficient cellular uptake at the target site. Some studies suggest that while PEGylation can reduce uptake by certain cells, it does not necessarily prevent it and can even promote it in some cases.[5][12][13]

Table 5: Effect of DMPE-PEG Length on Cellular Uptake

DMPE-PEG Molecular Weight (Da)Cellular Uptake Efficiency
Non-PEGylatedGenerally higher (but with rapid clearance)
PEG 2000Generally efficient[1]
PEG 5000Can be reduced compared to PEG 2000[1]

Experimental Protocols

Accurate characterization of DMPE-PEG modified liposomes is crucial for understanding the impact of PEG length. Below are generalized methodologies for key experiments.

Preparation of PEGylated Liposomes by Thin-Film Hydration
  • Lipid Film Formation: Dissolve the desired lipids (e.g., DSPC, Cholesterol) and DMPE-PEG (with varying PEG lengths) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) containing the drug to be encapsulated. The hydration is typically performed above the phase transition temperature of the lipids.

  • Size Reduction: Subject the resulting multilamellar vesicles (MLVs) to size reduction techniques such as extrusion through polycarbonate membranes of a defined pore size or sonication to form small unilamellar vesicles (SUVs).

Characterization of Physicochemical Properties
  • Particle Size and Polydispersity Index (PDI):

    • Method: Dynamic Light Scattering (DLS).[14][15]

    • Procedure: Dilute the liposome suspension in an appropriate buffer. Place the sample in a DLS instrument and measure the fluctuations in scattered light intensity to determine the hydrodynamic diameter and PDI.

  • Zeta Potential:

    • Method: Electrophoretic Light Scattering (ELS).[16][17]

    • Procedure: Dilute the liposome suspension in a low ionic strength buffer. Apply an electric field to the sample and measure the velocity of the particles to determine their electrophoretic mobility and calculate the zeta potential.

  • In Vitro Drug Release:

    • Method: Dialysis method.[18][19]

    • Procedure: Place a known concentration of the drug-loaded liposome formulation into a dialysis bag with a specific molecular weight cut-off. Immerse the dialysis bag in a release medium (e.g., PBS with or without serum proteins) at 37°C with constant stirring.[18][20] At predetermined time intervals, withdraw aliquots from the release medium and quantify the drug concentration using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

In Vivo Circulation Study
  • Method: Animal model (e.g., rats, mice).

  • Procedure:

    • Administer the different PEGylated liposome formulations intravenously to the animals.

    • At various time points post-injection, collect blood samples.

    • Quantify the concentration of the liposomal drug or a lipid marker in the plasma using an appropriate analytical method.

    • Plot the plasma concentration versus time and perform pharmacokinetic analysis to determine the circulation half-life.

Visualizing the Impact of PEG Length

The following diagrams illustrate the conceptual influence of PEG length on the behavior of DMPE-PEG modified liposomes.

Influence_of_PEG_Length cluster_peg_length DMPE-PEG Chain Length cluster_properties Liposome Properties & In Vivo Fate Short_PEG Shorter PEG (e.g., PEG 2000) Steric_Hindrance Steric Hindrance Short_PEG->Steric_Hindrance Moderate Long_PEG Longer PEG (e.g., PEG 5000) Long_PEG->Steric_Hindrance High MPS_Evasion MPS Evasion Steric_Hindrance->MPS_Evasion Increased Cellular_Uptake Cellular Uptake Steric_Hindrance->Cellular_Uptake Decreased Circulation Prolonged Circulation MPS_Evasion->Circulation Rapid_Clearance Rapid Clearance Non_PEGylated Non-PEGylated Liposome Non_PEGylated->Cellular_Uptake High (but cleared) Non_PEGylated->Rapid_Clearance

Influence of PEG length on liposome properties and fate.

Experimental_Workflow cluster_formulation Formulation & Characterization cluster_evaluation Biological Evaluation Formulation Liposome Formulation (Thin-Film Hydration) Size_Zeta Size & Zeta Potential (DLS & ELS) Formulation->Size_Zeta Drug_Release In Vitro Drug Release (Dialysis) Formulation->Drug_Release In_Vivo In Vivo Circulation Study (Animal Model) Formulation->In_Vivo Cellular_Uptake_Study Cellular Uptake Study (Cell Culture) Formulation->Cellular_Uptake_Study Data_Analysis Data Analysis & Comparison Size_Zeta->Data_Analysis Drug_Release->Data_Analysis In_Vivo->Data_Analysis Cellular_Uptake_Study->Data_Analysis

Workflow for evaluating DMPE-PEG liposomes.

Conclusion

The selection of the optimal PEG length for a DMPE-PEG conjugate in a liposomal formulation is a critical decision that requires careful consideration of the therapeutic objective. Longer PEG chains, such as PEG 5000, are generally superior for maximizing the circulation half-life, which is crucial for passive targeting strategies. However, this comes at the cost of potentially reduced cellular uptake. Shorter PEG chains, like PEG 2000, often provide a well-balanced profile of good stability, prolonged circulation, and efficient cellular interaction, making them a suitable choice for a wide range of applications. Ultimately, the ideal PEG length must be determined empirically for each specific drug and target indication, balancing the need for systemic persistence with the requirement for effective delivery to the site of action.

References

An In-Depth Technical Guide to the Initial Considerations for Using DMPE-PEG2000 in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to DMPE-PEG2000

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (this compound) is a phospholipid-polyethylene glycol conjugate that has become an indispensable tool in the field of drug delivery. It is an amphiphilic molecule consisting of a hydrophobic dimyristoylphosphatidylethanolamine (B1222843) (DMPE) lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with a molecular weight of approximately 2000 Daltons. This unique structure allows for its incorporation into lipid-based drug delivery systems, such as liposomes and lipid nanoparticles (LNPs), where it imparts several crucial properties that enhance therapeutic efficacy and safety.

The primary role of this compound is to create a hydrophilic corona on the surface of nanoparticles, a process known as PEGylation. This "stealth" coating sterically hinders the adsorption of plasma proteins (opsonins), thereby reducing recognition and uptake by the mononuclear phagocyte system (MPS), primarily in the liver and spleen. This evasion of the body's natural clearance mechanisms leads to a significantly prolonged circulation half-life of the drug carrier, allowing for greater accumulation at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect. This guide will provide an in-depth overview of the initial considerations for utilizing this compound in drug delivery, covering its physicochemical properties, impact on formulation characteristics, and key experimental protocols for its application and characterization.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound is critical for its effective application in drug delivery systems.

PropertyDescription
Appearance White to off-white solid powder.
Molecular Weight Approximately 2746 g/mol .
Solubility Soluble in organic solvents such as chloroform (B151607) and methanol (B129727). Forms micelles or integrates into lipid bilayers in aqueous solutions.
Amphiphilicity The DMPE portion is hydrophobic and anchors into the lipid bilayer of a nanoparticle, while the PEG2000 chain is hydrophilic and extends into the aqueous environment.
Storage Conditions Typically stored at -20°C in a dry, dark environment to prevent degradation. It is important to avoid repeated freeze-thaw cycles.
Degradation This compound can undergo degradation through hydrolysis of the ester bonds in the phospholipid anchor and oxidation of the PEG chain. Stressed conditions such as exposure to strong acids, bases, or oxidizing agents can accelerate degradation[1][2].

Impact of this compound on Nanoparticle Formulation

The incorporation of this compound into a lipid-based nanoparticle formulation has a profound impact on its physicochemical characteristics, which in turn dictates its in vivo performance. The molar percentage of this compound is a critical formulation parameter that must be optimized for each specific drug and application.

Effect on Particle Size and Zeta Potential

The concentration of this compound can influence the size and surface charge of liposomes. While the effects can vary depending on the overall lipid composition and the drug being encapsulated, some general trends have been observed.

Table 3.1.1: Illustrative Impact of DSPE-PEG2000 Concentration on Liposome (B1194612) Characteristics (Hydrophilic Drug - Doxorubicin)

Formulation (Molar Ratio)DSPE-PEG2000 (mol%)Average Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
HSPC:Chol:DSPE-PEG2000 (55:40:5)5~103~0.11~ -0.34>90
DOTAP:HSPC:DOPE:DSPE-PEG2000:Chol:α-tocopherol (10:47:2.5:2.5:38:0.2)2.5~121~0.10~ +13.6~92

Data synthesized from multiple sources for illustrative purposes.[3][4]

Table 3.1.2: Illustrative Impact of DSPE-PEG2000 Concentration on Liposome Characteristics (Hydrophobic Drug - Paclitaxel)

Formulation (Molar Ratio)DSPE-PEG2000 (mol%)Average Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Soy Lecithin:Cholesterol:PTX:mPEG2000-DSPE (9:6:1:0.75)~5~138~0.1-0.2~ -15~88
HSPC:Cholesterol with 6 mol% DSPE-PEG20006~211--~75

Data synthesized from multiple sources for illustrative purposes.[5][6]

Generally, the inclusion of PEGylated lipids tends to result in smaller and more uniform liposomes. The hydrophilic PEG chains create steric hindrance, which can influence the curvature of the lipid bilayer during formation. The zeta potential of PEGylated liposomes is typically close to neutral, as the PEG layer shields the surface charge of the underlying lipids.

Effect on Drug Encapsulation Efficiency

The impact of this compound on drug encapsulation efficiency (EE) depends on the properties of the drug being encapsulated.

  • For hydrophilic drugs , which are encapsulated in the aqueous core of the liposome, increasing the concentration of this compound can sometimes lead to a decrease in EE. This is because the bulky PEG chains on the inner leaflet of the liposome can reduce the available aqueous volume for drug loading.

  • For hydrophobic drugs , which are incorporated into the lipid bilayer, the effect of this compound on EE can be more complex. In some cases, the presence of the PEG-lipid can disrupt the packing of the lipid bilayer, leading to a decrease in EE. However, in other instances, it may not have a significant impact or could even slightly enhance it, depending on the specific interactions between the drug, the lipids, and the PEG-lipid.

It is therefore crucial to experimentally determine the optimal this compound concentration to achieve the desired balance between stealth properties and drug loading.

The "Stealth" Effect: Mechanism of Action

The primary reason for incorporating this compound into drug delivery systems is to confer "stealth" properties, which prolong their circulation time in the bloodstream. This is achieved by preventing opsonization and subsequent uptake by the mononuclear phagocyte system (MPS).

Stealth_Effect cluster_blood Bloodstream cluster_clearance Clearance NP Non-PEGylated Nanoparticle Opsonin Opsonin (Plasma Protein) NP->Opsonin Opsonization PNP PEGylated Nanoparticle (with this compound) Macrophage Macrophage (MPS) PNP->Macrophage Reduced Opsonization & Recognition Opsonin->Macrophage Recognition Liver Liver/Spleen Macrophage->Liver Phagocytosis & Clearance

Caption: The "Stealth" effect of PEGylated nanoparticles.

As depicted in the diagram, non-PEGylated nanoparticles are readily coated by opsonins, which are plasma proteins that mark them for recognition and clearance by macrophages of the MPS. In contrast, the dense, hydrophilic layer of PEG chains on the surface of PEGylated nanoparticles creates a steric barrier that prevents opsonin binding. This "stealth" characteristic allows the nanoparticles to evade the MPS, leading to a significantly longer circulation half-life and increased probability of reaching the target tissue.

Key Experimental Protocols

The successful development of this compound-containing drug delivery systems relies on robust and well-characterized experimental procedures.

Preparation of PEGylated Liposomes by Thin-Film Hydration and Extrusion

This is a widely used method for preparing liposomes of a defined size.

Materials:

  • Primary phospholipid (e.g., HSPC, DSPC, or DOPC)

  • Cholesterol

  • This compound

  • Drug to be encapsulated (hydrophilic or hydrophobic)

  • Organic solvent (e.g., chloroform or a mixture of chloroform:methanol 2:1 v/v)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, or a specific buffer for remote loading)

  • Rotary evaporator

  • Extruder with polycarbonate membranes of a specific pore size (e.g., 100 nm)

Protocol:

  • Lipid Film Formation:

    • Dissolve the lipids (e.g., HSPC:Cholesterol:this compound at a molar ratio of 55:40:5) and the hydrophobic drug (if applicable) in the organic solvent in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure and at a temperature above the phase transition temperature of the lipids. This will form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the aqueous hydration buffer. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.

    • The hydration should be performed at a temperature above the lipid phase transition temperature with gentle rotation to facilitate the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles (ULVs) with a uniform size distribution, the MLV suspension is repeatedly passed through polycarbonate membranes with a defined pore size (e.g., 100 nm) using an extruder. Typically, 10-20 passes are performed.

  • Purification:

    • Remove any unencapsulated drug by methods such as size exclusion chromatography or dialysis.

Liposome_Preparation_Workflow start Start dissolve Dissolve Lipids & Drug in Organic Solvent start->dissolve evaporate Form Thin Lipid Film (Rotary Evaporation) dissolve->evaporate hydrate Hydrate Film with Aqueous Buffer evaporate->hydrate extrude Extrude through Membranes hydrate->extrude purify Purify Liposomes (e.g., SEC, Dialysis) extrude->purify end End purify->end

Caption: Workflow for liposome preparation by thin-film hydration.

Characterization of Nanoparticle Size and Zeta Potential by Dynamic Light Scattering (DLS)

DLS is a standard technique for measuring the hydrodynamic diameter and size distribution of nanoparticles in suspension.

Protocol:

  • Sample Preparation: Dilute the liposome suspension with an appropriate buffer (e.g., PBS) to a suitable concentration to avoid multiple scattering effects.

  • Instrument Setup: Set the temperature of the DLS instrument to the desired value (e.g., 25°C). Ensure the correct solvent viscosity and refractive index are entered into the software.

  • Measurement: Place the diluted sample in a cuvette and insert it into the instrument. Perform the measurement, which typically involves illuminating the sample with a laser and analyzing the fluctuations in the scattered light intensity.

  • Data Analysis: The software will generate a report including the average particle size (Z-average), the polydispersity index (PDI), and the size distribution. The PDI is a measure of the broadness of the size distribution, with values below 0.2 generally indicating a monodisperse population. The zeta potential, which indicates the surface charge and colloidal stability, can also be measured using the same instrument with an appropriate electrode cell.

Determination of Drug Encapsulation Efficiency by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying the amount of drug encapsulated within the liposomes.

Protocol for a Hydrophilic Drug (e.g., Doxorubicin):

  • Separation of Free Drug: Separate the unencapsulated doxorubicin (B1662922) from the liposomes using a method like size exclusion chromatography (e.g., a Sephadex G-50 column) or centrifugation.

  • Quantification of Free Drug: Analyze the fraction containing the free drug by HPLC.

    • Column: C18 reverse-phase column.

    • Mobile Phase: A suitable mixture of solvents, such as acetonitrile (B52724) and water with a buffer and ion-pairing agent.

    • Detection: UV-Vis or fluorescence detector at the appropriate wavelength for doxorubicin.

  • Quantification of Total Drug: Disrupt the liposomes in a separate aliquot of the formulation using a suitable solvent (e.g., methanol or a detergent) to release the encapsulated drug. Analyze this sample by HPLC to determine the total drug concentration.

  • Calculation:

    • Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100

Protocol for a Hydrophobic Drug (e.g., Paclitaxel):

  • Separation of Liposomes: Separate the liposomes from the aqueous phase containing any unencapsulated drug by centrifugation or size exclusion chromatography.

  • Extraction of Encapsulated Drug: Lyse the liposomes and extract the paclitaxel (B517696) using an organic solvent in which it is soluble (e.g., acetonitrile or methanol).

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water is often used.

    • Detection: UV detector at approximately 227 nm.

  • Calculation: The encapsulation efficiency is calculated as the ratio of the amount of drug in the liposome fraction to the initial amount of drug used in the formulation.

In Vivo Evaluation: Pharmacokinetic Studies

To assess the impact of this compound on the in vivo performance of a drug delivery system, pharmacokinetic studies are essential. These studies typically involve administering the formulation to an animal model and measuring the drug concentration in the plasma over time.

PK_Workflow start Start administer Administer Formulation to Animal Model (e.g., IV injection) start->administer collect Collect Blood Samples at Pre-defined Time Points administer->collect process Process Blood to Obtain Plasma collect->process extract Extract Drug from Plasma process->extract analyze Quantify Drug Concentration (e.g., HPLC, LC-MS/MS) extract->analyze plot Plot Plasma Concentration vs. Time Curve analyze->plot calculate Calculate Pharmacokinetic Parameters (AUC, t1/2, CL) plot->calculate end End calculate->end

Caption: Experimental workflow for in vivo pharmacokinetic studies.

The key pharmacokinetic parameters derived from these studies, such as the Area Under the Curve (AUC), elimination half-life (t1/2), and clearance (CL), provide quantitative measures of the drug's systemic exposure and how it is affected by the PEGylated formulation. An increase in AUC and t1/2, and a decrease in CL for the PEGylated formulation compared to the free drug or a non-PEGylated formulation, would confirm the success of the "stealth" strategy.

Conclusion

This compound is a powerful tool for enhancing the therapeutic potential of drug delivery systems. By forming a protective hydrophilic layer on the surface of nanoparticles, it significantly prolongs their circulation time, enabling enhanced drug accumulation at target sites. However, the successful implementation of this compound requires careful consideration of its impact on formulation characteristics, including particle size, zeta potential, and drug encapsulation efficiency. The molar percentage of this compound must be meticulously optimized for each specific application. The experimental protocols outlined in this guide provide a foundational framework for the preparation, characterization, and in vivo evaluation of this compound-containing drug delivery systems, enabling researchers to harness the full potential of this "stealth" technology in the development of next-generation nanomedicines.

References

An In-depth Technical Guide to the Core Principles of PEGylation with DMPE-PEG2000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles of PEGylation utilizing 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000). It covers the core concepts, experimental methodologies, and critical data points relevant to the application of this compound in the formulation of advanced drug delivery systems.

Introduction to PEGylation and the Role of this compound

PEGylation is the process of covalently or non-covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules and macromolecules, such as drugs, proteins, or nanoparticles. This modification is a widely employed strategy in drug delivery to enhance the therapeutic index of various agents. The primary advantages of PEGylation include:

  • Prolonged Systemic Circulation: PEG creates a hydrophilic shield around the carrier, reducing recognition and uptake by the reticuloendothelial system (RES), thereby extending the circulation half-life of the drug.[1] This is often referred to as the "stealth" effect.

  • Improved Stability: The PEG layer can protect the encapsulated drug from enzymatic degradation and opsonization.[1]

  • Enhanced Solubility: PEGylation can increase the aqueous solubility of hydrophobic drugs.

  • Reduced Immunogenicity: The polymer coating can mask antigenic sites, reducing the immunogenicity of the therapeutic agent.

This compound is an amphiphilic molecule composed of a hydrophobic 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (B123793) (DMPE) lipid anchor and a hydrophilic methoxy-terminated polyethylene glycol chain with a molecular weight of approximately 2000 Daltons.[2] The DMPE portion readily integrates into the lipid bilayer of liposomes and other lipid-based nanoparticles, while the flexible PEG chain extends into the aqueous environment, forming a protective steric barrier.[2] This structure makes this compound a crucial component in the formulation of long-circulating nanocarriers for targeted drug delivery.

Physicochemical Properties and Self-Assembly of this compound

This compound's amphiphilic nature drives its self-assembly into various supramolecular structures in aqueous solutions, most notably micelles and its incorporation into liposomes.[2] When included in a lipid formulation, the DMPE anchor inserts into the lipid bilayer, orienting the PEG chains towards the exterior. The concentration of this compound in a formulation is a critical parameter that can influence the size, stability, and drug release characteristics of the resulting nanoparticles.[3]

Quantitative Data on this compound Formulations

The following tables summarize key quantitative data from various studies on liposomes and nanoparticles formulated with this compound, showcasing its impact on their physicochemical properties and pharmacokinetic profiles.

Table 1: Physicochemical Characteristics of this compound Containing Nanoparticles

Formulation Components (Molar Ratio/Weight Ratio)DrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Soybean lecithin:Cholesterol:DSPE-PEG2000:β-Elemene (25:1:2:5 w/w)β-Elemene83.31 ± 0.1810.279 ± 0.004-21.4 ± 1.06095.53 ± 1.712[4]
DSPE-PEG2000/Soluplus (1:1 w/w)Not specified~100-150Not specifiedNot specifiedNot specified[5][6]
Ridaforolimus:DSPE-PEG2000 (10% w/w)Ridaforolimus33 ± 15Not specifiedNot specified77.519 ± 1.658[7][8]
Cholesterol:SPC:DSPE-PEG2000:DSPE-PEG2000-R8 (33:62:4.2:0.8 molar ratio)PaclitaxelNot specifiedNot specifiedNot specifiedNot specified[9]

Table 2: In Vivo Pharmacokinetic Parameters of this compound Formulated Drugs

DrugFormulationAnimal ModelHalf-life (t½)ClearanceKey FindingReference
RidaforolimusDSPE-PEG2000 micelle vs. controlRatIncreased by 170%Decreased by 58%Micellar formulation significantly prolonged circulation time.[7][8]
Quercetin (B1663063) & TemozolomideDSPE-PEG2000 polymeric liposomesRatNot specifiedDelayed clearanceNanoliposomes enhanced drug delivery to the brain.[10]

Experimental Protocols

Preparation of PEGylated Liposomes by Thin-Film Hydration

This protocol is a synthesized methodology based on common practices described in the literature.[2][9][11][12][13]

Materials:

  • Lipids (e.g., a primary phospholipid like DSPC or Soy PC, cholesterol, and this compound)

  • Drug to be encapsulated (lipophilic or hydrophilic)

  • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)

  • Aqueous hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Water bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes of desired pore size

Procedure:

  • Lipid Dissolution: Dissolve the lipids and the lipophilic drug (if applicable) in the organic solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution. The molar ratio of the lipids should be carefully chosen based on the desired formulation characteristics.

  • Thin Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure and gentle rotation. The temperature of the water bath should be maintained above the phase transition temperature of the lipid with the highest melting point. A thin, uniform lipid film will form on the inner surface of the flask.

  • Drying: Dry the lipid film under high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.

  • Hydration: Add the aqueous buffer (containing the hydrophilic drug, if applicable) to the flask with the dried lipid film. The temperature of the buffer should also be above the lipid phase transition temperature. Agitate the flask by vortexing or gentle shaking to hydrate (B1144303) the lipid film. This process leads to the formation of multilamellar vesicles (MLVs).

  • Sonication (Optional Size Reduction): To reduce the size of the MLVs, the suspension can be sonicated using a bath sonicator or a probe sonicator.[9]

  • Extrusion (Homogenization): For a more uniform size distribution, the liposome (B1194612) suspension is repeatedly passed through an extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm). This process results in the formation of unilamellar vesicles (LUVs) with a defined size.

  • Purification: Remove any unencapsulated drug by methods such as dialysis, gel filtration chromatography, or centrifugation.

Characterization of PEGylated Nanoparticles

a) Particle Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles. The zeta potential, which indicates the surface charge and stability of the formulation, is also measured using DLS instrumentation with an appropriate electrode.[14]

  • Sample Preparation: Dilute the nanoparticle suspension in an appropriate buffer to a suitable concentration for measurement.

b) Morphology:

  • Method: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are employed to visualize the shape and surface morphology of the nanoparticles.[15][16] Cryo-TEM can be used to observe the lamellar structure of liposomes.

  • Sample Preparation: A drop of the diluted nanoparticle suspension is placed on a carbon-coated copper grid, excess liquid is blotted off, and the sample is air-dried or stained with a negative staining agent (e.g., uranyl acetate) before imaging.

c) Encapsulation Efficiency and Drug Loading:

  • Method: The amount of drug encapsulated within the nanoparticles is determined indirectly or directly. For the indirect method, the amount of free drug in the supernatant after centrifugation or filtration is quantified using techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

  • Calculation:

    • Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • Drug Loading (%) = [Weight of Encapsulated Drug / Total Weight of Nanoparticles] x 100

Mandatory Visualizations

Experimental Workflow for PEGylated Liposome Preparation and Characterization

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization prep1 1. Lipid Dissolution (Lipids + Drug in Organic Solvent) prep2 2. Thin Film Formation (Rotary Evaporation) prep1->prep2 prep3 3. Drying (High Vacuum) prep2->prep3 prep4 4. Hydration (Aqueous Buffer) prep3->prep4 prep5 5. Size Reduction (Sonication/Extrusion) prep4->prep5 prep6 6. Purification (Removal of Free Drug) prep5->prep6 char1 Particle Size & Zeta Potential (DLS) prep6->char1 char2 Morphology (TEM/SEM) prep6->char2 char3 Encapsulation Efficiency (HPLC/UV-Vis) prep6->char3

Workflow for PEGylated Liposome Preparation and Characterization.
The Enhanced Permeability and Retention (EPR) Effect

The Enhanced Permeability and Retention (EPR) Effect.

Core Principles of this compound in Action: The "Stealth" Effect and the EPR Phenomenon

The primary function of incorporating this compound into nanocarriers is to confer "stealth" properties, which directly contributes to the exploitation of the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting.[17][18][19]

The "Stealth" Effect: The PEG chains on the surface of the nanoparticle create a hydrated layer that sterically hinders the adsorption of opsonin proteins from the bloodstream.[1] This opsonization process is what typically marks foreign particles for rapid clearance by phagocytic cells of the RES, primarily in the liver and spleen. By preventing opsonization, PEGylated nanoparticles evade the RES, leading to a significantly prolonged circulation time in the bloodstream.[1]

The EPR Effect: Solid tumors are characterized by a unique and disorganized vasculature that is highly permeable, often referred to as "leaky."[17][19] This leakiness allows nanoparticles of a certain size range (typically 50-200 nm) to extravasate from the blood vessels into the tumor interstitium.[20] Furthermore, tumor tissues often have poor lymphatic drainage, which prevents the clearance of these accumulated nanoparticles.[19] This combination of enhanced permeability of the tumor vasculature and impaired retention within the tumor microenvironment is known as the EPR effect.[17][18][19]

The prolonged circulation time afforded by this compound is crucial for the EPR effect to be effective. A longer circulation half-life increases the probability of the nanoparticles reaching the tumor site and accumulating in sufficient concentrations to exert a therapeutic effect.

Conclusion

This compound is a cornerstone lipid-PEG conjugate in the development of advanced drug delivery systems. Its ability to self-assemble into stable nanostructures and confer "stealth" properties is instrumental in enhancing the pharmacokinetic profiles of encapsulated drugs. A thorough understanding of the principles of PEGylation with this compound, coupled with robust experimental methodologies for formulation and characterization, is essential for the rational design and successful clinical translation of next-generation nanomedicines. This guide provides a foundational framework for researchers and developers working in this exciting and impactful field.

References

An In-depth Technical Guide to DMPE-PEG2000 for Gene Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000), a critical component in the formulation of lipid nanoparticles (LNPs) for gene delivery. We will delve into its physicochemical properties, its role in LNP stability and efficacy, and provide detailed experimental protocols for its use.

Introduction to this compound

This compound is a PEGylated phospholipid, a class of molecules that has been instrumental in the clinical success of LNP-based therapeutics, including the FDA-approved siRNA drug Onpattro and mRNA-based COVID-19 vaccines.[1][2] It consists of a 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (B123793) (DMPE) lipid anchor with two saturated 14-carbon acyl chains, and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with an average molecular weight of 2000 Daltons.[3] This amphipathic structure allows it to be stably incorporated into the lipid bilayer of nanoparticles.

The primary functions of this compound in LNP-based gene delivery systems include:

  • Prolonging Systemic Circulation: The hydrophilic PEG chains form a protective layer on the surface of LNPs, which inhibits the binding of opsonin proteins. This "stealth" property allows the LNPs to evade clearance by the reticuloendothelial system (RES), thereby increasing their circulation half-life.[3][4]

  • Controlling Particle Size and Stability: The inclusion of PEGylated lipids is crucial for controlling the size of LNPs during their formation and preventing their aggregation during storage.[3][5]

  • Modulating Cellular Uptake: While high concentrations of PEG can hinder cellular uptake due to steric hindrance, an optimal amount is necessary for achieving the desired biodistribution and target cell interaction.[4][5] The length of the lipid anchor also plays a role, with the C14 chains of DMPE leading to a more transient PEG shield compared to longer C18 chains (like in DSPE-PEG), which can influence the timing of cellular uptake.[6][7]

Physicochemical Characterization of this compound-Containing LNPs

The physicochemical properties of LNPs are critical determinants of their in vivo performance. The inclusion of this compound influences these properties. Below are tables summarizing typical characterization data for LNPs formulated with this compound or the structurally similar DMG-PEG2000 (which also has a C14 lipid anchor).

Table 1: Physicochemical Properties of LNPs with C14-Anchor PEG-Lipids

LNP Formulation (Molar Ratios)PEG-Lipid (mol%)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Ionizable lipid:DSPC:Chol:DMG-PEG2000 (50:10:38.5:1.5)1.5~80-100< 0.2~0> 90%[8]
Ionizable lipid:DSPC:Chol:DMG-PEG2000 (varying %)0.5 - 10~150-200Not specifiedDecreases with increasing PEG>90% (up to 5% PEG)[1]
Ionizable lipid:DOPC:Chol:DMG-PEG2000 (varying %)0.375 - 3Decreases with increasing PEGMarginal changeMarginal changeMarginal change[9]
DLin-MC3-DMA:DSPC:Chol:this compound (50:10:38.5:1.5)1.5~80-100Not specifiedNot specifiedNot specified[10]

Table 2: In Vitro and In Vivo Performance of LNPs with C14-Anchor PEG-Lipids

LNP FormulationTransfection ModelKey FindingsReference
LNPs with varying DMG-PEG2000 contentHeLa and DC2.4 cellsOptimal in vitro transfection at 1.5 mol% DMG-PEG2000.[11][12][13]
LNPs with varying DMG-PEG2000 contentBALB/c mice (intravenous)Highest in vivo transgene expression at 5 mol% DMG-PEG2000.[11][12][13]
LNPs with DMG-PEG2000 vs. DSG-PEG2000HeLa cells and mice (IM, SC, IV)DMG-PEG (C14) LNPs showed higher transfection efficacy than DSG-PEG (C18) LNPs.[14]
LNPs with DMPE-PEG of varying PEG MWMice (intramuscular)Protein expression was lower for DMPE-PEG750 and PEG1k compared to PEG2k-5k, potentially due to larger particle sizes.[15]

Cellular Uptake and Endosomal Escape Mechanisms

The delivery of the genetic payload to the cytoplasm is a multi-step process. This compound plays a role in the initial interactions with the cell, while the other lipid components are crucial for the subsequent steps.

Cellular Uptake

PEGylated LNPs are primarily internalized by cells through endocytosis. Studies have shown that both clathrin-mediated endocytosis (CME) and caveolae-mediated endocytosis (CAV) are significant pathways for the uptake of these nanoparticles.[2][16][17] The PEGylation of LNPs appears to favor these specific routes of entry.[16]

G cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LNP This compound LNP CME_pit Clathrin-coated pit LNP->CME_pit Clathrin-Mediated Endocytosis CAV_pit Caveolae LNP->CAV_pit Caveolae-Mediated Endocytosis Early_Endosome Early Endosome CME_pit->Early_Endosome CAV_pit->Early_Endosome

Diagram 1: Cellular uptake pathways of this compound LNPs.
Endosomal Escape

Once inside the cell and encapsulated within an endosome, the LNP must release its genetic payload into the cytoplasm to be translated into protein. This process, known as endosomal escape, is a critical bottleneck in gene delivery.[18][19][20] The acidic environment of the late endosome (pH 5-6) is the trigger for this escape.[] The ionizable lipid component of the LNP, which is neutral at physiological pH, becomes protonated in the acidic endosome. This protonation is thought to lead to the destabilization of the endosomal membrane through interactions with the anionic lipids of the endosomal membrane, ultimately leading to the release of the nucleic acid into the cytoplasm.[18][] Helper lipids, such as DOPE, can further promote this process by favoring the formation of non-bilayer lipid structures that disrupt the endosomal membrane.[18][22]

G Early_Endosome Early Endosome (pH ~6.5) Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Fusion Cytoplasm Cytoplasm Late_Endosome->Cytoplasm Endosomal Escape (Ionizable Lipid Protonation, Membrane Destabilization) Translation mRNA Translation (Protein Production) Cytoplasm->Translation

Diagram 2: The endosomal escape pathway for LNP-mediated gene delivery.

Experimental Protocols

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device.

  • Preparation of Lipid Stock Solution:

    • Dissolve the ionizable lipid, DSPC, cholesterol, and this compound in ethanol (B145695) at the desired molar ratio (e.g., 50:10:38.5:1.5).

    • The final lipid concentration in ethanol should be between 10-25 mg/mL.

  • Preparation of mRNA Solution:

    • Dilute the mRNA in an acidic aqueous buffer (e.g., 25 mM sodium acetate, pH 4.0). The final mRNA concentration should be between 0.05-0.2 mg/mL.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device (e.g., NanoAssemblr Benchtop) according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

    • Set the flow rate ratio of the aqueous to organic phase to 3:1.

    • Set the total flow rate to between 2-12 mL/min.

    • Initiate the mixing process. The rapid mixing of the two solutions will cause the lipids to self-assemble into LNPs, encapsulating the mRNA.

  • Purification and Buffer Exchange:

    • The resulting LNP suspension is typically dialyzed against phosphate-buffered saline (PBS) at pH 7.4 for 18-24 hours to remove the ethanol and raise the pH. This can be done using dialysis cassettes with a molecular weight cutoff of 10 kDa.

    • Alternatively, tangential flow filtration (TFF) can be used for larger scale preparations.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

G Lipid_Ethanol Lipids in Ethanol (Ionizable, DSPC, Chol, this compound) Microfluidic_Mixer Microfluidic Mixing Lipid_Ethanol->Microfluidic_Mixer mRNA_Buffer mRNA in Aqueous Buffer (pH 4) mRNA_Buffer->Microfluidic_Mixer LNP_Ethanol LNPs in Ethanol/Buffer Microfluidic_Mixer->LNP_Ethanol Purification Dialysis or TFF (vs. PBS, pH 7.4) LNP_Ethanol->Purification Final_LNP Purified LNPs Purification->Final_LNP

Diagram 3: Workflow for LNP formulation using microfluidic mixing.
Determination of mRNA Encapsulation Efficiency

This protocol uses the Quant-iT RiboGreen assay to determine the percentage of mRNA encapsulated within the LNPs.[23]

  • Prepare RiboGreen Working Solution: Dilute the RiboGreen reagent 1:200 in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5). Protect from light.

  • Prepare mRNA Standards: Prepare a standard curve of the free mRNA used for encapsulation in TE buffer, with concentrations ranging from 10 ng/mL to 1000 ng/mL.

  • Sample Preparation:

    • Total mRNA: Dilute the LNP formulation 1:100 in TE buffer containing 1% Triton X-100. The detergent will lyse the LNPs, releasing the encapsulated mRNA.

    • Free (unencapsulated) mRNA: Dilute the LNP formulation 1:100 in TE buffer without detergent.

  • Assay:

    • Add 100 µL of the RiboGreen working solution to each well of a 96-well black plate.

    • Add 100 µL of the prepared standards and samples to the wells.

    • Incubate for 5 minutes at room temperature, protected from light.

  • Measurement: Measure the fluorescence using a plate reader with excitation at ~480 nm and emission at ~520 nm.

  • Calculation:

    • Use the standard curve to determine the concentration of mRNA in the "Total mRNA" and "Free mRNA" samples.

    • Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = ( (Total mRNA - Free mRNA) / Total mRNA ) * 100

In Vitro Transfection of mRNA-LNPs

This protocol describes a general procedure for transfecting cells in culture with mRNA-LNPs.[24][25][26]

  • Cell Seeding: Seed the cells of interest (e.g., HeLa, HepG2) in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • LNP Treatment:

    • On the day of transfection, dilute the mRNA-LNP formulation in complete cell culture medium (containing serum) to the desired final mRNA concentration (e.g., 100-1000 ng/well).

    • Remove the old medium from the cells and replace it with the medium containing the mRNA-LNPs.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • Analysis of Protein Expression:

    • If the mRNA encodes a reporter protein like luciferase or GFP, protein expression can be quantified using a luciferase assay or flow cytometry, respectively.

    • For other proteins, western blotting or an ELISA can be used to assess expression levels.

Toxicity Profile

Generally, LNP formulations are considered to have low toxicity.[27] However, the toxicity of PEG itself has been a subject of discussion, with some studies showing that high doses of PEG can be toxic.[16] The choice of the ionizable lipid is often the main determinant of LNP toxicity. It is always recommended to perform cytotoxicity assays, such as the MTT or LDH assay, to evaluate the toxicity of a new LNP formulation on the specific cell type of interest.

Conclusion

This compound is a versatile and essential component in the development of effective gene delivery systems. Its ability to confer stability and prolong the circulation time of LNPs has been a key factor in the clinical translation of RNA therapeutics. By understanding its properties and optimizing its use in LNP formulations, researchers can develop safer and more potent gene therapies for a wide range of diseases. This guide provides a solid foundation for the rational design and experimental application of this compound in your research and development endeavors.

References

An In-depth Technical Guide to DMPE-PEG2000 Applications in Cosmetic and Skin Care Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) is a synthetic phospholipid derivative that has garnered significant attention in the cosmetic and skin care industry.[1] Its unique amphiphilic structure, combining a lipid anchor (DMPE) with a hydrophilic polyethylene (B3416737) glycol (PEG) chain, makes it a versatile excipient for enhancing the efficacy and stability of topical formulations.[1] This technical guide provides a comprehensive overview of the applications of this compound in cosmetic and skin care formulations, with a focus on its role as a skin penetration enhancer and a key component in advanced delivery systems such as liposomes and nanoemulsions.

Core Functions of this compound in Cosmetic Formulations

This compound serves several critical functions in cosmetic and skin care products, primarily centered around improving the delivery and performance of active ingredients.

Enhanced Skin Penetration

The primary application of this compound in cosmetics is to enhance the penetration of active ingredients through the stratum corneum, the outermost layer of the skin that acts as a formidable barrier.[1] this compound achieves this through a dual mechanism of action:

  • Disruption of the Stratum Corneum: The lipid portion of this compound can intercalate into the lipid bilayers of the stratum corneum. This integration disrupts the highly organized lipid structure, increasing its fluidity and permeability, thereby allowing active ingredients to pass through more easily.[1]

  • Formation of Encapsulation Systems: this compound can self-assemble into vesicles like liposomes and micelles in aqueous solutions. These structures can encapsulate active ingredients, protecting them from degradation and facilitating their transport across the skin barrier.[1]

This enhanced delivery is beneficial for a wide range of cosmetic actives, including anti-aging peptides, antioxidants like Vitamin C, and retinoids.[1] For instance, in anti-aging creams, enhanced penetration of peptides and hyaluronic acid can lead to improved product efficacy.[1] Similarly, for moisturizing lotions, deeper penetration of humectants like glycerin and ceramides (B1148491) can provide more lasting hydration.[1]

Formulation of Advanced Delivery Systems

This compound is a key component in the formulation of sophisticated delivery systems that can improve the stability and bioavailability of cosmetic actives.

  • Liposomes: These are spherical vesicles composed of one or more lipid bilayers. The PEGylated surface of this compound-containing liposomes provides a hydrophilic shell that can improve their stability and prevent aggregation.

  • Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. This compound can act as an emulsifier, contributing to the formation of stable nanoemulsions that can enhance the solubilization of lipophilic active ingredients and improve their skin penetration.

Rheology Modification

The concentration of this compound can influence the rheological properties of a formulation, such as its viscosity and spreadability. This allows formulators to fine-tune the texture and sensory feel of cosmetic products, from lightweight serums to more viscous creams.

Quantitative Data Summary

Table 1: Illustrative Skin Penetration Enhancement with this compound

Active IngredientFormulation BaseExpected Enhancement Ratio (vs. control without this compound)
RetinolCream1.5x - 3.0x
Vitamin C (Ascorbic Acid)Serum2.0x - 5.0x
Hyaluronic AcidLotion1.2x - 2.5x
Peptides (e.g., Argireline)Gel1.5x - 4.0x

Note: The enhancement ratios presented are illustrative and can vary significantly based on the complete formulation, concentration of this compound, and the specific in vitro or in vivo test model used.

Table 2: Physicochemical Characteristics of this compound-based Delivery Systems

Delivery SystemParameterTypical Range
LiposomesParticle Size (nm)80 - 200
Polydispersity Index (PDI)< 0.3
Zeta Potential (mV)-10 to -30
Encapsulation Efficiency (%)60 - 90
NanoemulsionsDroplet Size (nm)50 - 250
Polydispersity Index (PDI)< 0.25
Zeta Potential (mV)-15 to -40

Note: These values are typical for well-formulated systems and are dependent on the specific lipids, surfactants, and active ingredients used, as well as the preparation method.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the application of this compound in cosmetic formulations.

Preparation of this compound Containing Liposomes for Cosmetic Active Delivery

This protocol describes the preparation of liposomes encapsulating a model cosmetic active using the thin-film hydration method.

Materials:

  • 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)

  • Cholesterol

  • This compound

  • Model cosmetic active (e.g., Vitamin C)

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Lipid Film Formation:

    • Dissolve DMPC, cholesterol, and this compound in chloroform in a round-bottom flask. A typical molar ratio would be 55:40:5 (DMPC:Cholesterol:this compound).

    • If encapsulating a lipophilic active, dissolve it in the chloroform with the lipids.

    • Remove the chloroform using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a PBS solution (pH 7.4). If encapsulating a hydrophilic active like Vitamin C, dissolve it in the PBS prior to hydration.

    • The hydration process should be carried out above the phase transition temperature of the lipids (for DMPC, this is ~24°C).

    • Agitate the flask gently to facilitate the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain unilamellar vesicles (LUVs) with a more uniform size distribution, subject the MLV suspension to sonication (using a probe sonicator) or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove any unencapsulated active ingredient by methods such as dialysis or size exclusion chromatography.

Characterization:

  • Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

  • Zeta Potential: Measured using Laser Doppler Velocimetry.

  • Encapsulation Efficiency (EE%): Calculated as: EE% = (Total Active - Free Active) / Total Active * 100

Formulation of a this compound Stabilized Nanoemulsion for Skin Care

This protocol outlines the preparation of an oil-in-water (O/W) nanoemulsion for the delivery of a lipophilic cosmetic active.

Materials:

  • Oil Phase: A suitable cosmetic oil (e.g., Caprylic/Capric Triglyceride) containing the lipophilic active ingredient.

  • Aqueous Phase: Purified water.

  • Surfactant: A non-ionic surfactant (e.g., Tween 80).

  • Co-surfactant/Stabilizer: this compound.

Procedure:

  • Phase Preparation:

    • Prepare the oil phase by dissolving the lipophilic active ingredient in the cosmetic oil.

    • Prepare the aqueous phase by dispersing this compound and the primary surfactant in purified water.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase under high-shear homogenization.

    • Continue homogenization for a specified period to form a coarse emulsion.

  • Nano-sizing:

    • Pass the coarse emulsion through a high-pressure homogenizer or a microfluidizer for several cycles until a translucent nanoemulsion with the desired droplet size is obtained.

Characterization:

  • Droplet Size and PDI: Measured by DLS.

  • Zeta Potential: Assessed to predict stability.

  • Morphology: Visualized using Transmission Electron Microscopy (TEM).

  • Stability Studies: The nanoemulsion should be subjected to stability testing under various conditions (e.g., different temperatures, freeze-thaw cycles) to evaluate its long-term physical stability.

In Vitro Skin Permeation Study

This protocol describes a method to evaluate the skin penetration enhancement effect of a this compound containing formulation using a Franz diffusion cell.

Materials:

  • Franz diffusion cells.

  • Excised human or animal skin (e.g., porcine ear skin).

  • Test formulation (with this compound).

  • Control formulation (without this compound).

  • Receptor solution (e.g., PBS with a suitable solubilizing agent for the active).

  • Analytical method to quantify the active ingredient (e.g., HPLC).

Procedure:

  • Skin Preparation:

    • Excise the skin and remove any subcutaneous fat.

    • Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Equilibration:

    • Fill the receptor compartment with the receptor solution and allow the skin to equilibrate for a set period.

  • Application of Formulation:

    • Apply a finite dose of the test or control formulation to the surface of the skin in the donor compartment.

  • Sampling:

    • At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh receptor solution.

  • Quantification:

    • Analyze the concentration of the active ingredient in the collected samples using a validated analytical method.

Data Analysis:

  • Calculate the cumulative amount of the active ingredient permeated per unit area over time.

  • Determine the steady-state flux (Jss) from the linear portion of the cumulative amount versus time plot.

  • Calculate the Enhancement Ratio (ER) as: ER = Jss (Test Formulation) / Jss (Control Formulation)

Visualizations

Logical Workflow for Evaluating this compound as a Penetration Enhancer

G cluster_0 Formulation Development cluster_1 Characterization cluster_2 In Vitro Permeation Testing cluster_3 Data Analysis F1 Develop Test Formulation (with this compound) C1 Physicochemical Characterization (Particle Size, Zeta Potential, Rheology) F1->C1 F2 Develop Control Formulation (without this compound) F2->C1 P1 Franz Diffusion Cell Setup C1->P1 P2 Application of Formulations P1->P2 P3 Sampling and Analysis (HPLC) P2->P3 D1 Calculate Cumulative Permeation P3->D1 D2 Determine Steady-State Flux (Jss) D1->D2 D3 Calculate Enhancement Ratio (ER) D2->D3

Caption: Workflow for assessing the skin penetration enhancement of this compound.

Experimental Workflow for Preparation and Characterization of this compound Liposomes

G cluster_0 Preparation cluster_1 Characterization S1 Lipid Dissolution (DMPC, Cholesterol, this compound) S2 Thin Film Formation (Rotary Evaporation) S1->S2 S3 Hydration with Active (Formation of MLVs) S2->S3 S4 Size Reduction (Sonication/Extrusion) S3->S4 S5 Purification (Dialysis/Chromatography) S4->S5 C1 Particle Size & PDI (DLS) S5->C1 C2 Zeta Potential S5->C2 C3 Encapsulation Efficiency (EE%) S5->C3 C4 Morphology (TEM) S5->C4

Caption: Protocol for preparing and characterizing this compound liposomes.

Conclusion

This compound is a highly valuable and versatile ingredient in the formulation of modern cosmetic and skin care products. Its ability to enhance the skin penetration of active ingredients, coupled with its utility in forming stable, advanced delivery systems like liposomes and nanoemulsions, makes it a key tool for cosmetic scientists and formulators. While further research is needed to generate more publicly available quantitative data on its performance with a wider range of cosmetic actives, the established mechanisms of action and formulation protocols provide a strong foundation for its effective use in developing high-efficacy topical products. As the demand for scientifically advanced and effective skin care continues to grow, the role of enabling excipients like this compound will become increasingly important.

References

Methodological & Application

Application Note: A Practical Guide to Incorporating DMPE-PEG2000 into Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Liposomes are versatile, self-assembled vesicular structures composed of lipid bilayers that are widely used as drug delivery vehicles.[1] A significant challenge in their clinical application is rapid clearance from the bloodstream by the mononuclear phagocyte system (MPS). To overcome this, liposome (B1194612) surfaces are often modified with polyethylene (B3416737) glycol (PEG), a process known as PEGylation.[2][3] This modification creates a hydrophilic protective layer that sterically hinders opsonization and subsequent MPS uptake, thereby prolonging circulation time and enhancing tumor accumulation through the Enhanced Permeability and Retention (EPR) effect.[4][5]

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) is a commonly used phospholipid conjugate for creating these "stealth" liposomes. This document provides detailed protocols for two primary methods of incorporating this compound into liposomes: the thin-film hydration method and the post-insertion technique.

Experimental Protocols

Two principal methods are employed for the preparation of PEGylated liposomes: co-preparation during liposome formation (Thin-Film Hydration) and insertion into pre-formed vesicles (Post-Insertion).

Method 1: Thin-Film Hydration

This is the most common method, where this compound is included with other lipid components from the start of the formulation process.[6][7]

Protocol:

  • Lipid Dissolution:

    • Dissolve the primary phospholipid (e.g., DMPC, DSPC), cholesterol, and this compound in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.[8][9] Ensure all lipids are completely dissolved to form a clear, homogenous solution.

  • Film Formation:

    • Remove the organic solvent using a rotary evaporator under reduced pressure.[1] This process deposits a thin, uniform lipid film on the inner surface of the flask.

    • To ensure complete removal of residual solvent, further dry the film under a high vacuum for several hours or overnight.[8][9]

  • Hydration:

    • Hydrate the dried lipid film with an aqueous solution (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline, or a solution containing the drug to be encapsulated).[8]

    • The hydration temperature should be maintained above the phase transition temperature (Tc) of the lipid with the highest Tc to ensure proper lipid mobility and vesicle formation.[7]

    • Agitate the flask vigorously (e.g., by vortexing or mechanical shaking) to facilitate the formation of multilamellar vesicles (MLVs).[9]

  • Size Reduction (Homogenization):

    • The resulting MLV suspension is typically heterogeneous in size.[7] To produce unilamellar vesicles (SUVs) with a defined size distribution, subject the suspension to sizing techniques.

    • Extrusion: Repeatedly pass the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome extruder. This is a common and effective method for achieving a narrow size distribution.[6]

    • Sonication: Use a probe sonicator to sonicate the suspension intermittently until the solution clarifies, indicating the formation of smaller vesicles.[8]

Thin_Film_Hydration_Workflow Experimental Workflow: Thin-Film Hydration Method cluster_prep Preparation cluster_form Formation cluster_size Sizing start 1. Lipid Dissolution (e.g., DMPC, Cholesterol, This compound in Chloroform) film 2. Film Formation (Rotary Evaporation) start->film Solvent Removal dry 3. Vacuum Drying (Remove Residual Solvent) film->dry Complete Drying hydrate 4. Hydration (Aqueous Buffer, T > Tc) dry->hydrate mlv Multilamellar Vesicles (MLVs) hydrate->mlv Vigorous Agitation extrude 5. Extrusion (e.g., 100 nm Filter) mlv->extrude final Final PEGylated Liposomes (SUVs) extrude->final

Caption: Workflow for incorporating this compound via thin-film hydration.

Method 2: Post-Insertion Technique

The post-insertion method involves preparing liposomes first and then incubating them with this compound micelles. The PEG-lipid spontaneously transfers from the micelles into the outer leaflet of the pre-formed liposome bilayer.[3][10] This method is particularly useful for incorporating PEGylated lipids into liposomes that are already loaded with a drug.

Protocol:

  • Preparation of Pre-formed Liposomes:

    • Prepare liposomes (without this compound) using a standard method such as thin-film hydration, as described above. These can be "empty" or drug-loaded liposomes.

  • Preparation of this compound Micelles:

    • Dissolve the required amount of this compound powder in an aqueous buffer.[11]

    • Briefly sonicate or vortex the solution to ensure the formation of a clear micellar suspension. This compound has a low critical micelle concentration (CMC) and readily forms micelles in an aqueous environment.[5]

  • Incubation:

    • Mix the pre-formed liposome suspension with the this compound micelle solution.

    • Incubate the mixture at a temperature slightly above the phase transition temperature (Tc) of the liposome-forming lipids (e.g., 60°C for DSPC-based liposomes) for a defined period (e.g., 30-60 minutes).[11] The incubation time and temperature are critical parameters that influence the efficiency of insertion.[10]

  • Purification (Optional):

    • Remove any non-inserted micelles or unincorporated material by methods such as dialysis or size exclusion chromatography if necessary.

Post_Insertion_Workflow Experimental Workflow: Post-Insertion Method cluster_lipo Liposome Path cluster_peg PEG-Lipid Path cluster_insertion Insertion Process liposomes 1a. Prepare Pre-formed Liposomes (e.g., Drug-loaded) mix 2. Mix Liposomes and Micelles liposomes->mix peg_micelles 1b. Prepare this compound Micelles in Buffer peg_micelles->mix incubate 3. Incubate (T > Tc, e.g., 60°C) mix->incubate Heat final Final PEGylated Liposomes incubate->final PEG-Lipid Transfer

Caption: Workflow for incorporating this compound via the post-insertion method.

Data Presentation: Formulation and Characterization

The amount of this compound incorporated into a liposome formulation is a critical parameter that affects its physicochemical properties and in vivo performance. Typically, concentrations range from 1 to 10 mol% of the total lipid content.

Table 1: Example Lipid Formulations for PEGylated Liposomes

This table provides examples of molar ratios used in the literature for preparing PEGylated liposomes.

Primary PhospholipidCholesterol (mol%)This compound (mol%)Other Lipids (mol%)Reference
SPC / DSPE-PEG2000-R8334.262 (SPC), 0.8 (DSPE-PEG2000-R8)[8]
DSPC / DSPG-560 (DSPC), 35 (DSPG)[12]
POPC / POPG302.5 (APTEDB-PEG2000-DSPE)40 (POPC), 30 (POPG)[13]
PC / DSPE-PEG2000-Mal33.3165.7 (PC)[14]
DMPC / CH45550 (DMPC)[15]

Abbreviations: SPC (Soybean Phosphatidylcholine), DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), DSPG (1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol)), POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine), POPG (1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)), PC (Phosphatidylcholine), DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine), CH (Cholesterol).

Table 2: Influence of this compound Concentration on Liposome Characteristics

Increasing the concentration of PEGylated lipid can influence the final size and stability of the liposomes.

Formulation BaseThis compound (mol%)Mean Diameter (nm)Polydispersity Index (PDI)Reference
DPPC / MSPC4~120Not Specified[16]
EggPC>0.5<300 (after freeze-thaw)Not Specified[17]
DPPC>0.5Not Specified (Transition to disks)Not Specified[18]
Doxorubicin-loaded0 (Non-PEGylated)~140< 0.2[19]
Doxorubicin-loaded(PEGylated)~140< 0.2[19]
Paclitaxel-loaded0.6144< 0.2[20]
Paclitaxel-loaded9137< 0.2[20]

Note: The effect of PEG-lipid concentration on size can be complex; some studies show a decrease in diameter up to a certain concentration, followed by an increase, and then a subsequent reduction at higher concentrations.[20]

Visualization of PEGylation Effect

The incorporation of this compound fundamentally alters the surface properties of the liposome, leading to the desired "stealth" characteristics.

PEGylation_Effect Conceptual Diagram: Effect of this compound Incorporation cluster_lipo Liposome Core cluster_prop Resulting Properties Lipo Conventional Liposome Process Incorporation of This compound Lipo->Process PegLipo PEGylated 'Stealth' Liposome Prop1 Reduced Opsonization PegLipo->Prop1 Forms Hydration Layer Prop2 Decreased MPS Uptake Prop1->Prop2 Prop3 Prolonged Circulation Time Prop2->Prop3 Prop4 Enhanced Tumor Accumulation (EPR) Prop3->Prop4 Process->PegLipo

Caption: Logical flow of how this compound confers stealth properties.

References

Preparation of DMPE-PEG2000-Modified Lipid Nanoparticles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and characterization of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000)-modified lipid nanoparticles (LNPs). These LNPs are versatile drug delivery vehicles, and this guide offers step-by-step instructions for their formulation and analysis.

Introduction

Lipid nanoparticles are at the forefront of drug delivery technology, particularly for nucleic acid-based therapeutics. The incorporation of PEGylated lipids, such as this compound, is crucial for the stability and in vivo performance of these nanoparticles. The polyethylene (B3416737) glycol (PEG) moiety provides a hydrophilic shell that sterically hinders aggregation and reduces clearance by the mononuclear phagocyte system, thereby prolonging circulation time.[1] The choice of formulation method and the molar ratio of the lipid components are critical parameters that dictate the physicochemical properties and, consequently, the biological activity of the LNPs.

Core Components of this compound-Modified LNPs

A typical LNP formulation consists of four key components:

  • Ionizable Cationic Lipid: Essential for encapsulating negatively charged cargo like mRNA or siRNA and facilitating endosomal escape within the target cell.

  • Helper Phospholipid: A neutral lipid, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), which contributes to the structural integrity of the nanoparticle.

  • Cholesterol: A stabilizing agent that modulates the fluidity and stability of the lipid bilayer.[2]

  • PEGylated Lipid (this compound): Provides a hydrophilic corona that enhances stability and prolongs circulation half-life.[1][3]

The molar ratio of these components is a critical determinant of the final LNP characteristics. A commonly used molar ratio for ionizable lipid:DSPC:cholesterol:PEG-lipid is 50:10:38.5:1.5.[4]

Experimental Protocols

Two primary methods for the preparation of this compound-modified LNPs are detailed below: the thin-film hydration with extrusion method, suitable for laboratory-scale production, and the microfluidic mixing method, which offers excellent reproducibility and scalability.

Protocol 1: Thin-Film Hydration Followed by Extrusion

This traditional "bottom-up" method involves the self-assembly of lipids from a thin film upon hydration.[5]

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • This compound

  • Organic solvent (e.g., chloroform (B151607) or a 2:1 chloroform:methanol mixture)[6]

  • Aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0 for nucleic acid encapsulation)[4]

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)[7]

Procedure:

  • Lipid Film Formation:

    • Dissolve the ionizable lipid, DSPC, cholesterol, and this compound in the organic solvent in a round-bottom flask at the desired molar ratio.[6][8]

    • Ensure complete dissolution to form a clear solution.

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the transition temperature of the lipids (e.g., 65°C).[6]

    • Evaporate the solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.[5]

    • Continue to dry the film under vacuum for at least one hour to remove any residual solvent.[5]

  • Hydration:

    • Pre-heat the aqueous buffer to the same temperature as the water bath.

    • Add the warm buffer to the flask containing the lipid film.[8] If encapsulating a hydrophilic drug, it should be dissolved in this buffer.

    • Agitate the flask vigorously (e.g., by vortexing or manual shaking) to hydrate (B1144303) the lipid film and form multilamellar vesicles (MLVs).[8] The suspension will appear turbid.

  • Extrusion (Size Reduction):

    • Assemble the mini-extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm) according to the manufacturer's instructions.

    • Equilibrate the extruder to the hydration temperature.

    • Load the MLV suspension into one of the extruder's syringes.

    • Pass the suspension through the membranes back and forth for an odd number of passes (e.g., 11-21 times).[9] This process reduces the size and lamellarity of the vesicles, resulting in a more uniform population of LNPs.

  • Purification and Storage:

    • To remove unencapsulated cargo, the LNP suspension can be purified using dialysis or size-exclusion chromatography.

    • Store the final LNP formulation at 4°C.[7][9]

Protocol 2: Microfluidic Mixing

Microfluidic devices enable rapid and controlled mixing of a lipid-in-alcohol stream with an aqueous stream, leading to nanoprecipitation and the formation of highly uniform LNPs.[10][11]

Materials:

  • Ionizable lipid, DSPC, cholesterol, and this compound

  • Ethanol (B145695) (or other water-miscible organic solvent)

  • Aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0 for nucleic acid encapsulation)[4]

  • Microfluidic mixing device (e.g., with a staggered herringbone micromixer)[12]

  • Syringe pumps

Procedure:

  • Solution Preparation:

    • Prepare the lipid stock solution by dissolving the ionizable lipid, DSPC, cholesterol, and this compound in ethanol at the desired molar ratio and concentration.

    • Prepare the aqueous phase containing the cargo (e.g., mRNA) dissolved in the appropriate buffer.[4]

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the aqueous solution into separate syringes and place them on the syringe pumps.

    • Connect the syringes to the respective inlets of the microfluidic chip.

    • Set the flow rates of the two pumps to achieve the desired flow rate ratio (FRR) and total flow rate (TFR). A common FRR for the aqueous to organic phase is 3:1.[4]

    • Initiate the flow. The rapid mixing within the microfluidic channels induces a change in solvent polarity, causing the lipids to self-assemble into LNPs, encapsulating the aqueous cargo.[11]

    • Collect the LNP suspension from the outlet of the device.

  • Purification and Storage:

    • Dilute the collected LNP suspension with buffer to reduce the ethanol concentration.

    • Purify the LNPs via dialysis or tangential flow filtration to remove ethanol and unencapsulated material.

    • Store the final LNP suspension at 4°C.

Characterization of this compound-Modified LNPs

Thorough characterization is essential to ensure the quality, stability, and efficacy of the prepared LNPs.

Protocol 3: Particle Size and Polydispersity Index (PDI) Measurement

Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter and size distribution of LNPs.[13][14]

Procedure:

  • Dilute a small aliquot of the LNP suspension in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an appropriate concentration for DLS analysis.

  • Transfer the diluted sample to a clean cuvette.

  • Place the cuvette in the DLS instrument.

  • Perform the measurement according to the instrument's software instructions. The software will provide the average particle size (Z-average) and the PDI, which is a measure of the broadness of the size distribution. A PDI value below 0.2 is generally considered indicative of a monodisperse population.

Protocol 4: Zeta Potential Measurement

Zeta potential is a measure of the surface charge of the nanoparticles and is an important indicator of their stability in suspension.[][16]

Procedure:

  • Prepare the LNP sample in a low ionic strength medium (e.g., 10 mM NaCl) as high salt concentrations can affect the measurement.[17]

  • Load the sample into a specialized zeta cell, ensuring no air bubbles are present.[17]

  • Place the cell in the instrument.

  • The instrument applies an electric field and measures the electrophoretic mobility of the particles to calculate the zeta potential.[16]

Protocol 5: Morphological Analysis by Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the nanoparticle morphology. Cryogenic TEM (cryo-TEM) is preferred as it preserves the native, hydrated state of the LNPs.[18][19][20]

Procedure (Cryo-TEM):

  • A small volume (a few microliters) of the LNP suspension is applied to a TEM grid.

  • The grid is blotted to create a thin film of the suspension.

  • The grid is rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the sample, preserving the LNP structure.[19]

  • The vitrified sample is then transferred to a cryo-TEM holder and imaged at cryogenic temperatures.

Quantitative Data Summary

The following tables summarize the impact of formulation parameters on the physicochemical properties of this compound-modified LNPs.

Table 1: Effect of this compound Molar Percentage on LNP Physicochemical Properties

Molar % of this compoundHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
1.5%~85-95< 0.21~ -3.0> 94%
5.0%~96~ 0.1-0.2~ +17.5~ 90%
10.0%Varies, can decrease with higher PEG%> 0.2VariesCan decrease

Note: Data is compiled from multiple sources and represents typical values. Actual results may vary depending on the specific lipids and formulation conditions used.[4][21] A study showed that increasing DMG-PEG2000 content up to 5% did not significantly affect LNP particle size or encapsulation efficiency.[2] Another study found that at the same molar concentrations, PEG 2000 Da leads to smaller sizes than PEG 750 Da.[22]

Visualizations

LNP Preparation and Characterization Workflow

LNP_Workflow Workflow for LNP Preparation and Characterization cluster_prep LNP Preparation cluster_tfh Thin-Film Hydration cluster_mf Microfluidic Mixing cluster_char Characterization prep_start Start: Define LNP Composition (Molar Ratios) tfh1 1. Dissolve Lipids in Organic Solvent prep_start->tfh1 mf1 1. Prepare Lipid-Ethanol & Aqueous Solutions prep_start->mf1 tfh2 2. Form Thin Film (Rotary Evaporation) tfh1->tfh2 tfh3 3. Hydrate with Aqueous Buffer tfh2->tfh3 tfh4 4. Extrusion (Size Reduction) tfh3->tfh4 purification Purification (e.g., Dialysis) tfh4->purification mf2 2. Pump into Microfluidic Device mf1->mf2 mf3 3. Rapid Mixing & Self-Assembly mf2->mf3 mf3->purification dls Dynamic Light Scattering (DLS) - Size - Polydispersity Index (PDI) purification->dls zeta Zeta Potential Measurement - Surface Charge - Stability purification->zeta tem Transmission Electron Microscopy (TEM) - Morphology - Structure purification->tem final_product Final Characterized LNP Formulation dls->final_product zeta->final_product tem->final_product

Caption: Workflow for LNP Preparation and Characterization.

Structure of a this compound-Modified LNP

LNP_Structure Schematic of a this compound-Modified LNP cluster_core LNP Core cluster_shell Lipid Bilayer cluster_surface Surface Modification core Aqueous Core (with encapsulated cargo, e.g., mRNA) ionizable Ionizable Lipid label_bilayer Lipid Bilayer lipids Ionizable Lipid & Cargo Complex helper Helper Lipid (DSPC) cholesterol Cholesterol peg_lipid This compound peg_chain PEG2000 Chain peg_lipid->peg_chain label_peg PEG Corona (Stealth Layer)

Caption: Schematic of a this compound-Modified LNP.

References

Optimizing Liposome Stability: The Role of DMPE-PEG2000 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liposomes are versatile, self-assembled vesicular structures composed of a lipid bilayer that are widely used as delivery vehicles for therapeutic agents. A critical challenge in the development of liposomal formulations is ensuring their stability in biological environments to prolong circulation time and achieve targeted drug delivery. The incorporation of polyethylene (B3416737) glycol (PEG)-conjugated lipids, such as 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000), is a well-established strategy to enhance liposome (B1194612) stability. This process, known as PEGylation, creates a hydrophilic protective layer on the liposome surface, which sterically hinders the binding of opsonins and reduces uptake by the mononuclear phagocyte system (MPS), thereby extending circulation half-life.[1][2][3] This application note provides a detailed overview of the influence of this compound concentration on liposome stability and offers experimental protocols for the formulation and characterization of PEGylated liposomes.

The Influence of this compound Concentration on Liposome Properties

The concentration of this compound in a liposomal formulation is a critical parameter that significantly impacts its physicochemical properties and in vivo performance. The optimal concentration is often a balance between achieving sufficient steric stabilization and avoiding potential drawbacks associated with high PEG densities.

Key Effects of this compound Concentration:
  • Enhanced Stability and Circulation Time: The primary role of this compound is to form a steric barrier, which reduces the clearance of liposomes by the reticuloendothelial system (RES).[1] This leads to prolonged blood circulation times, a crucial factor for passive targeting of tumors through the enhanced permeability and retention (EPR) effect.[2][3]

  • Prevention of Aggregation: The hydrophilic PEG chains generate spatial resistance that overcomes van der Waals forces, preventing liposomes from aggregating and thus improving the overall stability of the formulation.[2]

  • Influence on Particle Size: The inclusion of PEGylated lipids generally leads to the formation of smaller liposomes.[4][5] The large hydrophilic headgroup of the PEG-lipid can induce steric repulsion between lipid bilayers, resulting in vesicles with smaller diameters and reduced lamellarity.[5] However, some studies have observed a non-linear relationship, where an initial increase in PEG concentration up to a certain point (e.g., 4-8 mol%) can lead to an increase in liposome size, followed by a decrease at higher concentrations.[4]

  • Impact on Encapsulation Efficiency: The concentration of this compound can influence the encapsulation efficiency of therapeutic agents. An increase in the molar percentage of PEGylated lipids may lead to a decrease in the encapsulation of certain drugs, potentially by reducing the available volume within the lipid bilayer or the aqueous core.[6]

  • Drug Release: PEGylation can lead to slower drug release rates, enhancing the retention of the encapsulated payload.[3]

Quantitative Data Summary

The following table summarizes the effects of varying concentrations of PEGylated lipids (including this compound and the structurally similar DSPE-PEG2000) on key liposome parameters as reported in the literature.

PEG-Lipid Concentration (mol%)Key FindingsReference(s)
3% - 7%Decrease in encapsulation efficiency of quercetin (B1663063) with increasing DSPE-PEG2000 concentration.[6]
5%Optimal concentration for Doxil® (DSPE-PEG2000) to achieve biological stability.[4]
0% - 7.5%Encapsulation of D-glucose was markedly dependent on the mole% of DPPE-PEG.[6]
4% - 8%An increase in liposomal diameter was observed, with a reduction in size at concentrations >8 mol%.[4]
7 ± 2%Maximal compression of the lipid bilayer, leading to dehydration, reduced size, and enhanced thermodynamic stability.[7]
20%Offered the best results for enhancing liposome survival in natural seawater.[8]

Experimental Protocols

Protocol 1: Formulation of this compound Stabilized Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing liposomes incorporating this compound.

Materials:

  • Primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC; or 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (this compound)

  • Chloroform (B151607) or a chloroform/methanol mixture (2:1 v/v)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Drug to be encapsulated (lipophilic or hydrophilic)

Procedure:

  • Lipid Film Formation:

    • Dissolve the primary phospholipid, cholesterol, and this compound in the desired molar ratio in chloroform or a chloroform/methanol mixture in a round-bottom flask.[9] If encapsulating a lipophilic drug, add it to the organic solvent at this stage.[9]

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.[9]

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[9]

  • Hydration:

    • Hydrate the lipid film with the chosen aqueous buffer (containing the hydrophilic drug, if applicable) by rotating the flask at a temperature above the phase transition temperature (Tc) of the primary phospholipid.[9]

  • Size Reduction:

    • To obtain unilamellar vesicles of a defined size, subject the hydrated liposome suspension to sonication (using a probe sonicator) or extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).[9]

Protocol 2: Characterization of Liposome Stability and Physicochemical Properties

1. Particle Size and Polydispersity Index (PDI) Analysis:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the liposome suspension with the hydration buffer to an appropriate concentration.

    • Measure the particle size (Z-average diameter) and PDI using a DLS instrument.

    • Perform measurements at a fixed angle (e.g., 90° or 173°) and a controlled temperature.

    • Low PDI values (typically < 0.2) indicate a homogenous and monodisperse liposome population.[4]

2. Zeta Potential Measurement:

  • Method: Laser Doppler Velocimetry

  • Procedure:

    • Dilute the liposome suspension in an appropriate medium (e.g., 10 mM NaCl) to reduce the ionic strength for accurate measurement.

    • Measure the electrophoretic mobility of the liposomes, which is then converted to the zeta potential.

    • Zeta potential provides an indication of the surface charge of the liposomes and their tendency to aggregate.

3. Encapsulation Efficiency (%EE):

  • Procedure:

    • Separate the unencapsulated (free) drug from the liposomes using techniques such as size exclusion chromatography (e.g., Sephadex G-50 column) or dialysis.

    • Quantify the amount of drug in the liposomal fraction and the total amount of drug used initially.

    • Calculate the %EE using the following formula: %EE = (Amount of encapsulated drug / Total amount of drug) x 100

4. In Vitro Drug Release Study:

  • Method: Dialysis Method

  • Procedure:

    • Place a known amount of the liposomal formulation in a dialysis bag with a suitable molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., PBS with 0.5% Tween 80 to maintain sink conditions) at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.

    • Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

    • Plot the cumulative percentage of drug released versus time.

Visualizations

G cluster_formulation Liposome Formulation Workflow A Lipid Dissolution (Phospholipid, Cholesterol, this compound) B Thin Film Formation (Rotary Evaporation) A->B C Hydration (Aqueous Buffer) B->C D Size Reduction (Sonication/Extrusion) C->D

Caption: Workflow for the preparation of PEGylated liposomes.

G cluster_properties Impact on Liposome Properties Concentration This compound Concentration Stability Increased Stability Concentration->Stability Circulation Prolonged Circulation Concentration->Circulation Size Decreased Size Concentration->Size Aggregation Reduced Aggregation Concentration->Aggregation Encapsulation Altered Encapsulation Concentration->Encapsulation Release Slower Drug Release Concentration->Release

Caption: Impact of this compound concentration on liposome properties.

Conclusion

The incorporation of this compound is a highly effective strategy for enhancing the stability and circulation time of liposomal drug delivery systems. The optimal concentration of this compound is formulation-dependent and typically falls within the range of 3-10 mol%. Researchers must empirically determine the ideal concentration for their specific application by systematically evaluating the impact on particle size, encapsulation efficiency, and drug release kinetics. The protocols provided herein offer a robust framework for the formulation and characterization of stable and effective PEGylated liposomes for advanced drug delivery applications.

References

Application Notes and Protocols: Surface Functionalization of Nanoparticles with DMPE-PEG2000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) is a lipid-polymer conjugate widely utilized in the surface functionalization of nanoparticles.[1][2] This process, known as PEGylation, involves attaching polyethylene (B3416737) glycol (PEG) chains to the surface of nanoparticles. The DMPE portion serves as a lipid anchor, embedding into the lipid bilayer of liposomes or the surface of other lipid-based nanoparticles, while the hydrophilic PEG2000 chain extends into the aqueous environment.[1][2]

The primary purpose of PEGylation with this compound is to confer "stealth" characteristics to the nanoparticles.[1] This hydrophilic shield reduces non-specific protein adsorption (opsonization), which in turn minimizes uptake by the mononuclear phagocyte system (MPS) and the reticuloendothelial system (RES).[3][4] Consequently, PEGylated nanoparticles exhibit prolonged systemic circulation times, enhancing their potential to accumulate at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.[3][5]

Key Applications

The functionalization of nanoparticles with this compound is a critical strategy in the development of nanomedicines for various applications:

  • Prolonged Systemic Circulation: By creating a hydrophilic barrier, this compound reduces clearance by the immune system, leading to a longer half-life of the nanoparticles in the bloodstream.[1][6] This extended circulation is crucial for the effective delivery of therapeutic agents.

  • Passive and Active Targeting: The increased circulation time allows for greater accumulation of nanoparticles in pathological tissues, such as tumors, via the EPR effect.[3][5] Furthermore, the terminal end of the PEG chain can be functionalized with targeting ligands (e.g., antibodies, peptides) for active targeting of specific cells or tissues.[7]

  • Improved Stability: The PEG layer enhances the colloidal stability of nanoparticles in biological fluids, preventing aggregation that can be triggered by high ionic strength or interactions with serum proteins.[1][4]

  • Drug Delivery Systems: this compound is a key component in the formulation of various drug delivery vehicles, including liposomes, polymeric micelles, and lipid nanoparticles (LNPs), for the delivery of small molecules, nucleic acids (siRNA, mRNA), and imaging agents.[1][6] For instance, it has been used in liposomal formulations to encapsulate and deliver anticancer drugs like doxorubicin.[8]

Experimental Protocols

Protocol 1: Preparation of this compound Functionalized Liposomes via Thin-Film Hydration

This protocol describes a common method for preparing PEGylated liposomes incorporating this compound.

Materials:

Procedure:

  • Lipid Film Formation:

    • Dissolve the primary phospholipid, cholesterol, and this compound in chloroform in a round-bottom flask. A typical molar ratio might be 33:62:5 (Cholesterol:SPC:DSPE-PEG2000), but this should be optimized for the specific application.[10] If encapsulating a lipophilic drug, it should be added at this stage.[10]

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.[10]

    • Place the flask under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[10]

  • Hydration:

    • Hydrate the thin lipid film with a PBS buffer (pH 7.4) by rotating the flask at a temperature above the phase transition temperature of the lipids (e.g., 37°C).[10] If encapsulating a hydrophilic drug, it should be dissolved in the PBS buffer.

    • This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Sonication):

    • To obtain small unilamellar vesicles (SUVs), the MLV suspension needs to be downsized. This can be achieved by intermittent sonication using a probe sonicator (e.g., at 80W for 80 seconds).[10]

    • Alternatively, the liposome (B1194612) suspension can be extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Purification:

    • Remove any unencapsulated drug and excess reagents by methods such as dialysis against a large volume of buffer, size exclusion chromatography, or repeated centrifugation and resuspension.[4]

Protocol 2: Characterization of this compound Functionalized Nanoparticles

1. Particle Size and Zeta Potential Analysis:

  • Method: Dynamic Light Scattering (DLS) is used to measure the mean hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles. The zeta potential, an indicator of surface charge and stability, is also measured using the same instrument.

  • Procedure:

    • Dilute the nanoparticle suspension in an appropriate buffer (e.g., deionized water or PBS).

    • Transfer the diluted sample to a cuvette.

    • Perform the measurements according to the instrument's instructions. Stable nanoparticles generally have a narrow size distribution (low PDI) and a zeta potential that prevents aggregation.[8]

2. Quantification of PEGylation:

  • Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Charged Aerosol Detection (CAD) can be used to quantify the amount of PEG conjugated to the nanoparticle surface.[11][12]

  • Procedure (Displacement Method for Gold Nanoparticles): [11][12][13]

    • A displacing agent, such as dithiothreitol (B142953) (DTT), is added in excess to the PEGylated nanoparticle solution to displace the PEG from the nanoparticle surface.[12]

    • The nanoparticles are then separated from the solution by centrifugation.

    • The supernatant, containing the displaced PEG and excess DTT, is analyzed by RP-HPLC with CAD.

    • The amount of PEG is quantified by comparing the peak area to a standard curve of known PEG concentrations.

  • Method (NMR Spectroscopy):

    • ¹H-NMR spectroscopy can be used to characterize the functionalization of this compound and confirm its conjugation.[14][15] Specific peaks corresponding to the DSPE lipid chains and the repeating ethylene (B1197577) glycol units of PEG can be identified and integrated to determine the degree of functionalization.[14]

Quantitative Data Summary

The following table summarizes data from a study on the formation of nanoparticles using DSPE-PEG2000 and Soluplus, demonstrating the effect of the mixing ratio on particle size and zeta potential.[8]

DSPE-PEG2000:Soluplus (w/w)Average Particle Size (nm)Zeta Potential (mV)Polydispersity Index (PDI)
10:136.5-28.50.900
5:180.8-29.20.644
4:1128.1-28.10.295
1:1116.6-13.70.112
1:458.7-11.30.103
1:554.5-6.00.057
1:1056.1-7.70.101

Data adapted from a study by Takayama, R. et al. (2020).[8]

Visualizations

G cluster_prep Nanoparticle Preparation cluster_func Functionalization cluster_purify Purification cluster_char Characterization np_core Core Nanoparticle (e.g., Lipid-based) mixing Mixing & Incubation (e.g., Thin-film Hydration) np_core->mixing dmpe_peg This compound dmpe_peg->mixing purification Removal of free this compound (e.g., Dialysis, Centrifugation) mixing->purification Self-Assembly characterization Size, Zeta Potential, PEG density purification->characterization Purified Nanoparticles final_product Functionalized Nanoparticle characterization->final_product Final Product

Caption: Workflow for surface functionalization of nanoparticles with this compound.

G cluster_np Nanoparticle in Bloodstream np Uncoated Nanoparticle opsonin Opsonin Proteins np->opsonin Adsorption peg_np This compound Coated Nanoparticle no_adsorption Reduced Opsonization peg_np->no_adsorption Steric Hindrance (PEG layer) macrophage Macrophage (RES/MPS) opsonin->macrophage Recognition & Uptake clearance clearance macrophage->clearance Rapid Clearance circulation Prolonged Circulation no_adsorption->circulation Evades RES/MPS

Caption: The "stealth" effect of this compound functionalization.

References

Application of DMPE-PEG2000 in siRNA and mRNA Delivery Platforms: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) is a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid therapeutics, including small interfering RNA (siRNA) and messenger RNA (mRNA). As a PEGylated lipid, this compound plays a pivotal role in the stability, circulation time, and overall efficacy of these delivery platforms. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with this compound in siRNA and mRNA delivery systems.

The inclusion of PEGylated lipids like this compound in LNP formulations offers several advantages. The polyethylene (B3416737) glycol (PEG) chains create a hydrophilic layer on the surface of the nanoparticles, which provides steric hindrance.[1] This "stealth" coating reduces opsonization and subsequent clearance by the mononuclear phagocyte system, thereby prolonging the circulation half-life of the LNPs in vivo.[2][3] Furthermore, PEG-lipids contribute to the colloidal stability of the LNP formulation, preventing aggregation during preparation and storage.[3]

However, the presence of a dense PEG layer can also present a challenge known as the "PEG dilemma".[2][4] While beneficial for systemic circulation, the PEG corona can hinder cellular uptake and endosomal escape of the LNP, which are crucial steps for the delivery of the nucleic acid payload to the cytoplasm.[2][4] The length of the lipid anchor of the PEG-lipid influences its dissociation rate from the LNP surface. Shorter acyl chain PEG-lipids, such as those with 14-carbon chains like in this compound, can detach from the LNP in the bloodstream, which can facilitate the absorption of proteins like apolipoprotein E (ApoE) and subsequent uptake by hepatocytes.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing this compound or its close analog DMG-PEG2000 in LNP formulations for siRNA and mRNA delivery.

Table 1: Physicochemical Properties of LNPs with Varying DMG-PEG2000 Content for mRNA Delivery

Molar % of DMG-PEG2000Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Zeta Potential (mV)Reference
0.1 - 1.5< 200~0.18~90%~ -3[5][7]
5> 200~0.18~90%~ -3[5][7]
10> 200~0.18~90%~ -3[5][7]

Table 2: In Vitro and In Vivo Transfection Efficiency of mRNA-LNPs with Varying DMG-PEG2000 Content

Molar % of DMG-PEG2000Optimal for In Vitro TransfectionOptimal for In Vivo TransfectionKey FindingsReference
1.5YesNoYielded the highest mRNA transfection efficiency in vitro.[4][7][8][4][7][8]
5NoYesResulted in the highest transgene expression in vivo, likely due to a balance between systemic circulation and cellular uptake.[4][7][8][4][7][8]

Table 3: Physicochemical Properties of siRNA-LNPs Formulated with DMG-PEG2000

LNP FormulationParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Zeta Potential (mV)Reference
LNPs with 1.5% DMG-PEG2000~120~0.18~90%~ -3[5]

Experimental Protocols

Protocol 1: Formulation of siRNA/mRNA-loaded LNPs using a Nanoprecipitation Method

This protocol describes the preparation of LNPs encapsulating siRNA or mRNA using a nanoprecipitation technique.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA, SM-102)

  • Cholesterol

  • Helper lipid (e.g., DSPC, DOPE)

  • This compound (or DMG-PEG2000)

  • siRNA or mRNA

  • Anhydrous ethanol (B145695)

  • Acetate (B1210297) buffer (200 mM, pH 5.4)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane (e.g., MWCO 10 kDa)

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Dissolve the ionizable lipid, cholesterol, helper lipid, and this compound individually in anhydrous ethanol to prepare stock solutions.[7] DMG-PEG2000 can also be dissolved in ethanol.[9][10]

  • Preparation of the Lipid Mixture:

    • In an Eppendorf tube, combine the lipid stock solutions at the desired molar ratio. A common molar ratio for mRNA delivery is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:DMG-PEG2000).[9][11] For siRNA delivery, a ratio of 50:10:37.5:2.5 (ionizable lipid:DSPC:cholesterol:lipid-PEG) has been used.[6]

  • Preparation of the Aqueous Phase:

    • Dilute the siRNA or mRNA in acetate buffer (pH 4.0-5.4) to the desired concentration.[6][7]

  • LNP Formation:

    • Under continuous vortexing or using a microfluidic mixing device, add the ethanolic lipid mixture dropwise to the aqueous nucleic acid solution.[7][11] This rapid mixing facilitates the self-assembly of the lipids into nanoparticles, encapsulating the nucleic acid.

  • Dialysis:

    • Transfer the resulting LNP suspension to a dialysis cassette.

    • Dialyze against PBS (pH 7.4) at 4°C for at least 12 hours, with several buffer changes, to remove the ethanol and unencapsulated nucleic acid.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Determine the zeta potential of the LNPs.

    • Quantify the encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay) after lysing the LNPs with a detergent like Triton X-100.[12]

  • Storage:

    • Store the final LNP formulation at 4°C for short-term use. For long-term storage, lyophilization may be considered.

Protocol 2: In Vitro Transfection of siRNA/mRNA-LNPs

This protocol outlines a general procedure for transfecting mammalian cells with the formulated LNPs in culture.

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2, HEK293T)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • siRNA/mRNA-LNP formulation

  • 96-well or 24-well cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • One day prior to transfection, seed the cells in the culture plates at a density that will result in 80-90% confluency at the time of transfection.[13]

  • Preparation of LNP-Medium Complex:

    • Dilute the siRNA/mRNA-LNP formulation in complete cell culture medium to achieve the desired final concentration of the nucleic acid.

  • Transfection:

    • Aspirate the old medium from the cells and replace it with the LNP-containing medium.[12]

    • Incubate the cells at 37°C in a CO2 incubator for the desired period (e.g., 24-72 hours). A media change after 4-6 hours is optional.[13]

  • Assessment of Transfection Efficiency:

    • For mRNA: If the mRNA encodes a reporter protein (e.g., luciferase, GFP), measure the protein expression using a suitable assay (e.g., luciferase assay, flow cytometry, or fluorescence microscopy).[7][12]

    • For siRNA: If the siRNA targets a specific gene, quantify the knockdown of the target mRNA by RT-qPCR or the reduction in protein level by Western blotting or ELISA.[5]

Protocol 3: In Vivo Delivery of siRNA/mRNA-LNPs in Mice

This protocol provides a general guideline for the systemic administration of LNPs to mice.

Materials:

  • siRNA/mRNA-LNP formulation

  • Sterile PBS

  • Mice (e.g., C57BL/6, Balb/c)

  • Syringes and needles for intravenous injection

Procedure:

  • Preparation of Dosing Solution:

    • Dilute the LNP formulation in sterile PBS to the desired final concentration for injection. The typical injection volume for intravenous administration in mice is 100-200 µL.

  • Administration:

    • Administer the LNP solution to the mice via intravenous (IV) injection through the tail vein.[7][11] Other routes such as intramuscular (IM) or subcutaneous (SC) can also be used depending on the research objective.[2]

  • Evaluation of In Vivo Efficacy:

    • At a predetermined time point post-injection (e.g., 6, 24, or 48 hours), euthanize the mice and harvest the target organs (e.g., liver, spleen).[11]

    • For mRNA: Homogenize the tissues and measure the expression of the reporter protein.

    • For siRNA: Isolate RNA or protein from the tissues to quantify the target gene knockdown. The amount of siRNA in the RNA-induced silencing complex (RISC) can also be quantified through immunoprecipitation followed by stem-loop PCR for a more direct measure of activity.[14][15][16]

Visualizations

LNP Formulation Workflow

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Characterization cluster_final Final Product lipid_prep Lipid Stock Solutions (in Ethanol) mixing Rapid Mixing (Nanoprecipitation) lipid_prep->mixing na_prep Nucleic Acid Solution (in Acetate Buffer) na_prep->mixing dialysis Dialysis (vs. PBS) mixing->dialysis characterization Characterization (Size, PDI, EE%) dialysis->characterization final_lnp siRNA/mRNA-LNP Formulation characterization->final_lnp

Caption: Workflow for the formulation of siRNA/mRNA-loaded lipid nanoparticles.

In Vitro Transfection Workflow

In_Vitro_Transfection_Workflow cluster_mRNA mRNA Delivery cluster_siRNA siRNA Delivery cell_seeding Seed Cells in Plate incubation1 Incubate Overnight cell_seeding->incubation1 prepare_complex Prepare LNP-Medium Complex incubation1->prepare_complex transfection Add Complex to Cells prepare_complex->transfection incubation2 Incubate (24-72h) transfection->incubation2 analysis Analyze Transfection Efficiency incubation2->analysis reporter_assay Reporter Gene Assay analysis->reporter_assay knockdown_analysis Gene Knockdown Analysis analysis->knockdown_analysis

Caption: Step-by-step workflow for in vitro transfection using LNPs.

Cellular Uptake and Endosomal Escape Pathway

LNP_Uptake_Pathway lnp LNP in Circulation cell_membrane Cell Membrane lnp->cell_membrane Binding endocytosis Endocytosis cell_membrane->endocytosis early_endosome Early Endosome endocytosis->early_endosome late_endosome Late Endosome / Lysosome early_endosome->late_endosome Maturation endosomal_escape Endosomal Escape early_endosome->endosomal_escape cytosol Cytosol endosomal_escape->cytosol payload_release siRNA/mRNA Release cytosol->payload_release risc RISC (for siRNA) payload_release->risc translation Translation (for mRNA) payload_release->translation

Caption: General signaling pathway for LNP cellular uptake and payload release.

References

Application Notes and Protocols for Thin-Film Hydration with DMPE-PEG2000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation of liposomes and nanoparticles using the thin-film hydration method with 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000). This protocol is designed to be a comprehensive resource, offering step-by-step instructions, quantitative data, and a visual representation of the experimental workflow.

Introduction to Thin-Film Hydration and this compound

The thin-film hydration technique, also known as the Bangham method, is a simple and widely used method for the preparation of multilamellar vesicles (MLVs).[1][2] The process involves dissolving lipids in an organic solvent, which is then evaporated to form a thin lipid film.[1][2][3] This film is subsequently hydrated with an aqueous solution to form liposomes.[1][3]

This compound is a PEGylated lipid, a conjugate of polyethylene (B3416737) glycol (PEG) and a phospholipid.[4][5] The inclusion of this compound in liposome (B1194612) formulations offers several advantages, including:

  • Prolonged Circulation Time: The PEG chains create a hydrophilic barrier on the surface of the liposome, which reduces recognition by the mononuclear phagocyte system and prolongs circulation time in the body.[5]

  • Increased Stability: The PEG layer can also enhance the stability of the liposomes by preventing aggregation.[5]

  • Reduced Immunogenicity: PEGylation can help to reduce the immunogenicity of the liposomal formulation.[4]

Experimental Protocol: Thin-Film Hydration with this compound

This protocol outlines the steps for preparing PEGylated liposomes using the thin-film hydration method.

Materials:

  • Primary phospholipid (e.g., DSPC, DPPC)

  • Cholesterol

  • This compound

  • Organic solvent (e.g., chloroform, methanol, or a mixture)[1][6]

  • Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, distilled water, saline)[1][7]

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Vacuum pump

  • Probe sonicator or bath sonicator

  • Extrusion equipment with polycarbonate membranes (optional)

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Lipid Dissolution:

    • Accurately weigh the desired amounts of the primary phospholipid, cholesterol, and this compound.

    • Dissolve the lipids in a suitable organic solvent or solvent mixture in a round-bottom flask. Ensure complete dissolution to form a clear solution.[1][8] For lipophilic drugs, they can be co-dissolved with the lipids at this stage.[1][7]

  • Thin-Film Formation:

    • Attach the round-bottom flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids.

    • Evaporate the organic solvent under reduced pressure. Rotate the flask to ensure the formation of a thin, uniform lipid film on the inner surface of the flask.[1][3]

  • Removal of Residual Solvent:

    • Once the film is formed, place the flask under a high vacuum for several hours to overnight to ensure the complete removal of any residual organic solvent.[3][8]

  • Hydration of the Lipid Film:

    • Pre-heat the hydration buffer to a temperature above the Tc of the lipids.[3][9]

    • Add the warm hydration buffer to the round-bottom flask containing the dry lipid film. For hydrophilic drugs, they can be dissolved in the hydration buffer.[1][7]

    • Agitate the flask to hydrate (B1144303) the lipid film. This can be done by gentle shaking or vortexing. This process leads to the formation of multilamellar vesicles (MLVs).[1][3] The hydration process is typically carried out for 1-2 hours.[1]

  • Size Reduction (Optional but Recommended):

    • The resulting MLVs are typically large and heterogeneous in size.[2] To obtain smaller, more uniform vesicles (unilamellar vesicles or LUVs), size reduction is necessary.

    • Sonication: Use a probe sonicator or a bath sonicator to reduce the size of the liposomes.[7][8] Sonication parameters such as power and time should be optimized.

    • Extrusion: Pass the liposome suspension through polycarbonate membranes with defined pore sizes using an extruder.[10] This is a common method for producing liposomes with a narrow size distribution. Repeat the extrusion process multiple times for better homogeneity.

  • Characterization:

    • Characterize the prepared liposomes for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Determine the encapsulation efficiency of the drug if applicable.

Quantitative Data Summary

The following tables provide examples of typical quantitative parameters used in the thin-film hydration method for preparing PEGylated liposomes. These values may need to be optimized for specific applications.

Table 1: Example Lipid Compositions

ComponentMolar Ratio (%)Reference
DSPC:Cholesterol:DSPE-PEG200055:40:5N/A
DPPC:Cholesterol:this compound85:10:5N/A
SPC:Cholesterol:DSPE-PEG200062:33:5[7]

Table 2: Typical Experimental Parameters

ParameterTypical Value/RangeReference
Lipid Concentration in Organic Solvent10-20 mg/mL[6]
Organic SolventChloroform, Chloroform:Methanol (2:1 or 3:1 v/v)[1][6]
Rotary Evaporation Temperature45-60 °C[1]
Hydration BufferPBS (pH 7.4), Saline, Distilled Water[1][7]
Hydration TemperatureAbove the lipid's phase transition temperature (Tc)[3][9]
Hydration Time1-2 hours[1]
Sonication Power (Probe)80 W[7]
Extrusion Membrane Pore Size100 nm, 200 nmN/A
Number of Extrusion Cycles10-21N/A

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow of the thin-film hydration method for preparing PEGylated liposomes.

Thin_Film_Hydration_Workflow start Start dissolve 1. Lipid Dissolution (Lipids + this compound + Organic Solvent) start->dissolve evaporation 2. Thin-Film Formation (Rotary Evaporation) dissolve->evaporation drying 3. Vacuum Drying (Remove Residual Solvent) evaporation->drying hydration 4. Hydration (Add Aqueous Buffer) drying->hydration mlv Formation of Multilamellar Vesicles (MLVs) hydration->mlv size_reduction 5. Size Reduction (Optional) mlv->size_reduction sonication Sonication size_reduction->sonication extrusion Extrusion size_reduction->extrusion luv Formation of Unilamellar Vesicles (LUVs) sonication->luv extrusion->luv characterization 6. Characterization (DLS, Encapsulation Efficiency) luv->characterization end End characterization->end Drug_Delivery_Mechanism liposome PEGylated Liposome (with this compound) bloodstream Systemic Circulation (Bloodstream) liposome->bloodstream opsonization Reduced Opsonization (Protein Adsorption) bloodstream->opsonization clearance Decreased Clearance by Mononuclear Phagocyte System opsonization->clearance circulation Prolonged Circulation Time clearance->circulation accumulation Enhanced Tumor/Target Site Accumulation (EPR Effect) circulation->accumulation delivery Drug Delivery to Target Cells accumulation->delivery

References

Calculating the molar ratio of DMPE-PEG2000 in lipid mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Calculating and Preparing Lipid Mixtures with a Defined Molar Ratio of DMPE-PEG2000 for Nanoparticle Formulation

Audience: Researchers, scientists, and drug development professionals in the field of drug delivery and nanomedicine.

Introduction

Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by their use in mRNA-based vaccines.[1][2] A typical LNP formulation is composed of four key lipid components: an ionizable lipid for nucleic acid encapsulation, a helper phospholipid (e.g., DSPC), cholesterol for stability, and a PEGylated lipid.[3]

The PEGylated lipid, such as 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (this compound), plays a crucial role.[4] It forms a hydrophilic corona on the nanoparticle surface that provides steric hindrance, which stabilizes the particles, prevents aggregation, and reduces opsonization in the bloodstream, thereby extending circulation time.[1][5] The molar percentage of this compound is a critical quality attribute that significantly influences the LNP's physicochemical properties—including size, surface charge, and stability—and its ultimate biological performance.[3][6][7]

This application note provides a detailed protocol for the theoretical calculation and experimental preparation of a lipid mixture with a precise molar ratio of this compound, ensuring the reproducibility and efficacy of LNP formulations.

Principle: The Importance of Molar Ratio

The molar ratio of lipid components dictates the structural and functional properties of the resulting LNPs.[2] Even small variations in the PEG-lipid content, often included at a low molar percentage (e.g., 0.5-5 mol%), can lead to significant changes in particle size and homogeneity.[3] Therefore, accurate calculation based on the molecular weight of each component is the foundational step for creating a consistent and effective drug delivery system.

Protocol Part 1: Theoretical Calculation of Molar Ratio

This section details the process of converting a target molar ratio into the precise mass of each lipid required for the formulation. A common molar ratio for LNP formulations (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid) is 50:10:38.5:1.5.[8][9][10]

3.1 Materials Required for Calculation

  • Molecular Weight (MW) of each lipid component.

  • Target molar ratio or percentage for each component.

Table 1: Molecular Weights of Common LNP Components

Lipid Component Abbreviation Average Molecular Weight ( g/mol )
DLin-MC3-DMA MC3 642.5
1,2-distearoyl-sn-glycero-3-phosphocholine DSPC 790.15
Cholesterol Chol 386.65
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] This compound ~2746*

*The molecular weight of PEGylated lipids is an average due to the polydispersity of the PEG polymer. Use the value provided on the manufacturer's certificate of analysis for best results.

3.2 Step-by-Step Calculation

The goal is to calculate the mass of each lipid needed to create a stock solution where the components are present at the desired molar ratio.

  • Define Molar Parts: Start with the desired molar ratio (e.g., MC3:DSPC:Chol:this compound = 50:10:38.5:1.5).

  • Calculate Relative Mass: Multiply the molar parts of each component by its molecular weight to determine the relative mass contribution.

    • Relative Mass = Molar Parts × Molecular Weight

  • Calculate Mass Percentage: Sum the relative masses to get a total relative mass. Divide the relative mass of each component by the total to find its mass percentage.

    • Mass % = (Relative Mass of Component / Total Relative Mass) × 100

  • Determine Final Mass: For a desired total mass of lipid mixture (e.g., 100 mg), multiply the mass percentage of each component by the total mass.

    • Final Mass = Mass % × Total Mass

Table 2: Example Calculation for a 100 mg Lipid Mixture (Ratio 50:10:38.5:1.5)

Component Molar Parts MW ( g/mol ) Relative Mass (amu) Mass Percentage (%) Final Mass (mg)
DLin-MC3-DMA 50 642.5 32125 54.35% 54.35
DSPC 10 790.15 7901.5 13.37% 13.37
Cholesterol 38.5 386.65 14887 25.19% 25.19
This compound 1.5 2746 4119 6.97% 6.97

| Total | 100 | | 59132.5 | 100% | 100 |

G cluster_inputs Inputs cluster_process Calculation Steps cluster_output Output molar_ratio Target Molar Ratio (e.g., 50:10:38.5:1.5) calc_relative_mass 1. Calculate Relative Mass (Molar Parts x MW) molar_ratio->calc_relative_mass mw Molecular Weights (MW) of All Lipids mw->calc_relative_mass calc_total_mass 2. Sum to get Total Relative Mass calc_relative_mass->calc_total_mass calc_mass_percent 3. Calculate Mass Percentage for Each Lipid calc_total_mass->calc_mass_percent calc_final_mass 4. Determine Final Mass for a Desired Total (e.g., 100 mg) calc_mass_percent->calc_final_mass output Required Mass (mg) of Each Lipid calc_final_mass->output

Caption: Logical workflow for calculating lipid mass from a target molar ratio.

Protocol Part 2: Experimental Preparation of Lipid Mixture

This protocol describes preparing individual lipid stock solutions and combining them to create a final lipid mixture in ethanol (B145695) with the precise molar ratio calculated in Part 1.

4.1 Materials and Equipment

  • Lipids: DLin-MC3-DMA, DSPC, Cholesterol, this compound

  • Solvent: Anhydrous Ethanol (200 proof, RNase-free)

  • Equipment: Analytical balance, glass vials (RNase-free), volumetric flasks, micropipettes, vortex mixer.

4.2 Protocol

Step 1: Prepare Individual Lipid Stock Solutions It is highly recommended to prepare individual stock solutions to ensure accurate measurement and mixing.

  • Tare a clean, dry glass vial on an analytical balance.

  • Carefully weigh the desired amount of the first lipid (e.g., 20 mg of DSPC).

  • Add the appropriate volume of anhydrous ethanol to achieve a known concentration (e.g., for 20 mg of DSPC, add 2.0 mL of ethanol to create a 10 mg/mL stock solution).[8]

  • Cap the vial tightly and vortex until the lipid is completely dissolved. Gentle warming in a water bath may be necessary for some lipids, but avoid excessive heat.

  • Repeat steps 1-4 for each of the four lipid components.

Step 2: Prepare the Final Lipid Mixture Using the final mass values from Table 2 and the concentrations of the individual stock solutions, calculate the volume of each stock required.

Table 3: Example Volumes for a 10 mg/mL Final Mixture (Assuming all individual stocks are 10 mg/mL and the desired final mixture is 10 mL at 10 mg/mL total lipid concentration, for a total of 100 mg of lipids)

ComponentFinal Mass (mg)Stock Conc. (mg/mL)Volume to Add (mL)
DLin-MC3-DMA54.35105.435
DSPC13.37101.337
Cholesterol25.19102.519
This compound6.97100.697
Total 100 9.988 (~10.0)
  • To a new sterile, RNase-free glass vial or volumetric flask, add the calculated volume of each individual lipid stock solution using a calibrated micropipette.

  • Vortex the final mixture thoroughly to ensure homogeneity.

  • Store the final lipid mixture under argon at -20°C or -80°C to prevent degradation.[11]

G start Start weigh 1. Weigh Each Lipid (MC3, DSPC, Chol, this compound) Individually start->weigh dissolve 2. Dissolve in Anhydrous Ethanol to Create Individual Stock Solutions weigh->dissolve stocks Individual 10 mg/mL Stock Solutions dissolve->stocks calculate 3. Calculate Required Volume of Each Stock Solution stocks->calculate combine 4. Combine Calculated Volumes into a Single Vial calculate->combine mix 5. Vortex to Homogenize combine->mix final_product Final Lipid Mixture (Correct Molar Ratio) mix->final_product store 6. Store at -20°C / -80°C final_product->store

References

Application Notes and Protocols for Lyophilization of DMPE-PEG2000-Containing Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyophilization, or freeze-drying, is a well-established technique for enhancing the long-term stability of pharmaceutical formulations, including those containing lipid-based nanoparticles such as liposomes. This is particularly relevant for formulations incorporating 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000). The PEGylated surface of these vesicles provides steric stabilization, which can be sensitive to the stresses of freezing and drying. Proper lyophilization protocols are therefore critical to preserve the integrity, size, and drug retention characteristics of the final product.

These application notes provide a comprehensive overview and detailed protocols for the successful lyophilization of this compound-containing formulations.

Key Considerations for Lyophilization of PEGylated Formulations

The primary goal of lyophilizing this compound formulations is to remove water while minimizing physical and chemical degradation. Key challenges include preventing vesicle aggregation or fusion, maintaining particle size, and ensuring the encapsulated therapeutic agent remains within the liposome (B1194612) upon reconstitution.[1]

Cryoprotectants: The use of cryoprotectants is essential to protect liposomes during the freezing and drying processes.[2][3][4] Sugars such as sucrose (B13894) and trehalose (B1683222) are widely used and have been shown to be effective in preserving the structure of PEGylated liposomes.[2][3][5][6] They form a glassy matrix that immobilizes the liposomes, preventing aggregation and protecting the lipid bilayer from the mechanical stress of ice crystal formation.[3] The choice of cryoprotectant and its concentration are critical parameters that must be optimized for each specific formulation.[2][7]

Freezing Rate: The rate of freezing can influence the size of ice crystals formed, which in turn can affect the stability of the liposomes.[8] A slower cooling rate generally leads to larger ice crystals, which can be more damaging to the vesicle structure. Conversely, rapid freezing can lead to the formation of smaller, less damaging ice crystals.

Primary and Secondary Drying: The primary drying phase involves the sublimation of ice under vacuum. The temperature during this phase must be kept below the collapse temperature of the formulation to prevent the product from losing its structure. The secondary drying phase removes residual unfrozen water by desorption at a higher temperature.

Data on Lyophilization of PEGylated Liposomes

The following table summarizes representative data on the effect of cryoprotectants on the physical characteristics of PEGylated liposomes after lyophilization and reconstitution.

Formulation CompositionCryoprotectantSugar:Lipid Molar RatioPre-Lyophilization Size (nm)Post-Reconstitution Size (nm)Polydispersity Index (PDI) Post-ReconstitutionReference
Cholesterol-free PEGylated liposomesSucrose5:1~120~125< 0.1[6]
Cholesterol-free PEGylated liposomesTrehalose5:1~120~140~0.15[6]
Cholesterol-free PEGylated liposomesLactose5:1~120>200 (aggregation)> 0.3[6]
Ginsenoside Rg3-loaded PEGylated liposomesLactose (2%)N/A152.58 ± 0.74158.32 ± 1.12N/A[9]
siRNA-loaded PEGylated immunoliposomesN/AN/A~150~150N/A[10]

Note: This table is a compilation of data from different studies and serves as a general guide. Optimal conditions will vary depending on the specific lipid composition, encapsulated drug, and other formulation components.

Experimental Protocols

Protocol 1: Preparation and Lyophilization of this compound Liposomes

This protocol describes a general method for the preparation of this compound-containing liposomes and their subsequent lyophilization.

Materials:

  • Main structural lipid (e.g., DSPC, DPPC)

  • Cholesterol (if required)

  • This compound

  • Drug to be encapsulated

  • Cryoprotectant (e.g., sucrose, trehalose)

  • Hydration buffer (e.g., phosphate-buffered saline, HEPES-buffered saline)

  • Organic solvent (e.g., chloroform, ethanol)

  • Sterile, depyrogenated water

  • Lyophilization vials and stoppers

Equipment:

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes of desired pore size

  • Dynamic Light Scattering (DLS) instrument for size and PDI measurement

  • Freeze-dryer

Procedure:

  • Lipid Film Hydration: a. Dissolve the lipids (e.g., DSPC, cholesterol, and this compound in a molar ratio of 55:40:5) in a suitable organic solvent in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall. c. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Vesicle Formation: a. Hydrate the lipid film with the aqueous hydration buffer containing the drug to be encapsulated and the chosen cryoprotectant (e.g., 10% w/v sucrose). b. Agitate the flask above the lipid phase transition temperature to form multilamellar vesicles (MLVs).

  • Size Reduction: a. To produce small unilamellar vesicles (SUVs), subject the MLV suspension to sonication or extrusion. b. For extrusion, pass the suspension repeatedly through polycarbonate membranes of a defined pore size (e.g., 100 nm) at a temperature above the lipid phase transition temperature.

  • Characterization of Pre-lyophilized Liposomes: a. Measure the particle size and polydispersity index (PDI) of the liposome suspension using Dynamic Light Scattering (DLS). b. Determine the drug encapsulation efficiency using a suitable analytical method (e.g., chromatography).

  • Lyophilization Cycle: a. Aseptically fill the liposome suspension into lyophilization vials. b. Partially insert lyophilization stoppers onto the vials. c. Freezing: Place the vials on the freeze-dryer shelf and cool to approximately -40°C at a controlled rate (e.g., 1°C/min). Hold at -40°C for at least 2 hours. d. Primary Drying: Apply a vacuum (e.g., ≤ 200 mTorr) and raise the shelf temperature to a point below the collapse temperature of the formulation (e.g., -25°C). Hold until all the ice has sublimated. e. Secondary Drying: Gradually increase the shelf temperature to a higher temperature (e.g., 25°C) and hold for several hours to remove residual moisture. f. Once the cycle is complete, backfill the chamber with an inert gas (e.g., nitrogen) and fully stopper the vials.

Protocol 2: Reconstitution and Characterization of Lyophilized Cake

Procedure:

  • Reconstitution: a. Bring the lyophilized vial to room temperature. b. Add the required volume of sterile water or a suitable buffer to the vial.[11] c. Gently swirl the vial to ensure complete dissolution of the cake and reconstitution of the liposomes. Avoid vigorous shaking to prevent foaming and potential disruption of the vesicles.

  • Post-Reconstitution Characterization: a. Visually inspect the reconstituted product for cake appearance, clarity, and the presence of any particulates. b. Measure the reconstitution time. c. Determine the particle size and PDI of the reconstituted liposomes using DLS to assess for any aggregation.[11] d. Measure the drug content and encapsulation efficiency to determine if any leakage occurred during lyophilization and reconstitution.[11] e. Analyze the residual moisture content of the lyophilized cake using a suitable method (e.g., Karl Fischer titration).

Visualizations

Lyophilization_Workflow cluster_prep Formulation Preparation cluster_lyo Lyophilization Cycle cluster_post Post-Lyophilization prep1 Lipid Film Hydration prep2 Hydration with Drug & Cryoprotectant prep1->prep2 prep3 Size Reduction (Extrusion/Sonication) prep2->prep3 prep4 Pre-Lyophilization Characterization prep3->prep4 lyo1 Freezing (-40°C) prep4->lyo1 lyo2 Primary Drying (Sublimation under Vacuum) lyo1->lyo2 lyo3 Secondary Drying (Desorption) lyo2->lyo3 post1 Reconstitution with Water/Buffer lyo3->post1 post2 Post-Reconstitution Characterization post1->post2

Caption: Experimental workflow for the lyophilization of this compound formulations.

Cryoprotectant_Mechanism cluster_without Without Cryoprotectant cluster_with With Cryoprotectant liposome1 Liposome ice_crystal Ice Crystal liposome1->ice_crystal Freezing Stress liposome2 Liposome liposome2->ice_crystal aggregation Aggregation/ Fusion ice_crystal->aggregation liposome3 Liposome glassy_matrix Vitrified Sugar Matrix liposome3->glassy_matrix liposome4 Liposome liposome4->glassy_matrix stable_liposome Preserved Liposome glassy_matrix->stable_liposome

Caption: Role of cryoprotectants in preventing liposome aggregation during freezing.

References

Post-Insertion of DMPE-PEG2000 into Pre-Formed Vesicles: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The post-insertion method is a versatile and widely used technique for the surface modification of pre-formed vesicles, such as liposomes, with polyethylene (B3416737) glycol (PEG). This process, often referred to as PEGylation, involves the spontaneous transfer of PEG-lipid conjugates, like 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000), from a micellar solution into the outer leaflet of a vesicle bilayer. This technique is particularly advantageous as it allows for the PEGylation of vesicles already loaded with therapeutic agents without subjecting the payload to harsh conditions that might be necessary during vesicle formation. The resulting "stealth" vesicles exhibit prolonged systemic circulation times due to reduced opsonization and clearance by the mononuclear phagocyte system (MPS), a critical attribute for effective drug delivery.[1][2]

This document provides detailed protocols for the post-insertion of this compound into pre-formed vesicles, summarizes key quantitative data from various studies, and includes visual diagrams to illustrate the experimental workflow and underlying principles.

Principle of Post-Insertion

The post-insertion process is driven by the thermodynamic partitioning of the PEG-lipid from the aqueous micellar phase into the more hydrophobic lipid bilayer of the pre-formed vesicles. The lipid anchor of the this compound integrates into the vesicle membrane, leaving the hydrophilic PEG chain extending from the vesicle surface. This creates a hydrated steric barrier that shields the vesicle from interactions with plasma proteins and immune cells.[3] The efficiency of this process is influenced by several factors, including incubation temperature, time, lipid composition of the vesicles, and the concentration of the PEG-lipid.[4]

Experimental Protocols

This section outlines the key experimental procedures for the post-insertion of this compound into pre-formed vesicles.

Materials and Equipment
  • Lipids:

    • Vesicle-forming lipids (e.g., DSPC, DPPC, POPC, Cholesterol)

    • This compound

  • Solvents:

    • Chloroform and/or Methanol (for lipid stock solutions)

  • Buffers:

    • Phosphate-buffered saline (PBS), HEPES-buffered saline (HBS), or other suitable aqueous buffer (pH 7.4)

  • Equipment:

    • Rotary evaporator

    • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

    • Water bath or heating block

    • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

    • High-performance liquid chromatography (HPLC) system for quantification (optional)

    • Spectrophotometer (for lipid quantification assays)

Protocol 1: Preparation of Pre-Formed Vesicles by Lipid Film Hydration and Extrusion

This is a common method for producing unilamellar vesicles of a defined size.

  • Lipid Film Formation:

    • Dissolve the desired vesicle-forming lipids (e.g., a mixture of a primary phospholipid and cholesterol) in a suitable organic solvent (e.g., chloroform/methanol).

    • In a round-bottom flask, evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the chosen aqueous buffer by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

    • Perform the extrusion at a temperature above the phase transition temperature (Tm) of the primary lipid.

    • Pass the lipid suspension through the extruder multiple times (e.g., 10-20 passes) to ensure homogeneity.

Protocol 2: Post-Insertion of this compound
  • Preparation of this compound Micelles:

    • Prepare a stock solution of this compound in the same aqueous buffer used for vesicle preparation. The concentration should be above its critical micelle concentration (CMC).

  • Incubation:

    • Add the this compound micellar solution to the pre-formed vesicle suspension. The amount of this compound to add will depend on the desired final PEG density on the vesicle surface (typically 1-10 mol% of the total lipid).

    • Incubate the mixture at a temperature near or slightly above the Tm of the vesicle-forming lipids. A common incubation temperature is 60°C.

    • Incubation times can vary, but 1 hour is often sufficient to reach maximum insertion.[5]

  • Purification (Optional):

    • To remove any unincorporated this compound micelles, the PEGylated vesicle suspension can be purified by methods such as:

      • Size exclusion chromatography (SEC)

      • Dialysis

      • Ultracentrifugation

Protocol 3: Characterization of PEGylated Vesicles
  • Size and Polydispersity Index (PDI) Measurement:

    • Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and PDI of the vesicles before and after post-insertion. An increase in size may be observed following PEGylation.

  • Zeta Potential Measurement:

    • Measure the surface charge of the vesicles using DLS with an integrated zeta potential analyzer. PEGylation typically leads to a shielding of the surface charge, resulting in a zeta potential closer to neutral.

  • Quantification of PEG-Lipid Insertion:

    • The efficiency of this compound insertion can be determined using various methods, including:

      • HPLC: Quantify the amount of this compound in the vesicle fraction after separation from unincorporated micelles.

      • Phospholipid Assay: Determine the lipid concentration and calculate the molar ratio of PEG-lipid to vesicle lipid.

Data Presentation

The following tables summarize quantitative data from various studies on the post-insertion of PEG-lipids into pre-formed vesicles.

Table 1: Effect of Post-Insertion on Vesicle Physicochemical Properties

Vesicle CompositionPEG-LipidIncubation ConditionsInitial Size (nm)Final Size (nm)Initial Zeta (mV)Final Zeta (mV)PDIReference
DSPC:CHOL (7:3)DSPE-PEG20001 hr, 65°C~100Slightly increasedNot reportedNot reported< 0.2[6]
Not SpecifiedRGD-(SG)5/PEG-lipid1 min (microfluidic)~100~100Not reportedNot reportedIncreased[5]
DMPC, DPPC, DOPC, DSPC:CHOLDSPE-mPEG2000Not specified~100Not specifiedNot specifiedNot specifiedNot specified[7]

Table 2: Post-Insertion Efficiency of Various Lipopolymers

Vesicle CompositionLipopolymerInsertion Efficiency (%)Reference
DSPC:CHOL (7:3)DSPE-PEG2000~90[8]
DSPC:CHOL (7:3)HDAS-PEG2000~73[8]
DSPC:CHOL (7:3)HDAS-SHP~79[8]
Not SpecifiedRGD-(SG)5-lipid~88.7 (1 min bulk mixing)[5]
Not SpecifiedRGD-(SG)5-lipid~86.9 (1 hr bulk mixing)[5]

Visualizations

The following diagrams illustrate the experimental workflow and the principle of the post-insertion method.

experimental_workflow cluster_prep Vesicle Preparation cluster_post_insertion Post-Insertion cluster_characterization Characterization lipid_film 1. Lipid Film Formation hydration 2. Hydration (MLVs) lipid_film->hydration extrusion 3. Extrusion (ULVs) hydration->extrusion incubation 5. Incubation extrusion->incubation Pre-formed Vesicles micelles 4. This compound Micelle Prep micelles->incubation dls 6. DLS (Size, PDI) incubation->dls zeta 7. Zeta Potential dls->zeta quantification 8. Quantification zeta->quantification

Caption: Experimental workflow for the post-insertion of this compound.

post_insertion_principle cluster_vesicle Pre-formed Vesicle cluster_micelle This compound Micelle cluster_pegylated PEGylated Vesicle vesicle Lipid Bilayer peg_vesicle PEGylated Bilayer micelle PEG-Lipid micelle->vesicle Incubation (Heat) peg_chain PEG Chain

Caption: Principle of this compound post-insertion into a vesicle.

Factors Influencing Post-Insertion

Several factors can impact the efficiency and outcome of the post-insertion process:

  • Temperature: Incubation temperatures near or above the Tm of the vesicle lipids generally promote higher insertion efficiency.

  • Time: While insertion can be rapid, an incubation time of around 1 hour is often optimal.[5]

  • Lipid Composition: The saturation state of the lipid acyl chains in the vesicle can affect insertion. For instance, post-insertion into more fluid membranes (e.g., POPC) can differ from that into more rigid membranes (e.g., DSPC).[4]

  • PEG-Lipid Anchor: The nature of the lipid anchor on the PEG conjugate influences its retention in the bilayer. DSPE has been shown to be a more effective anchor than POPE.[9]

  • PEG Chain Length: Longer PEG chains may experience reduced incorporation efficiency.[3]

Conclusion

The post-insertion method for this compound is a straightforward and effective technique for producing long-circulating vesicles for drug delivery applications. By carefully controlling the experimental parameters outlined in this document, researchers can reliably and reproducibly manufacture PEGylated vesicles with desirable physicochemical properties. The provided protocols and data serve as a valuable resource for scientists and professionals in the field of drug development.

References

DMPE-PEG2000 in Veterinary Vaccine Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) is a phospholipid-polyethylene glycol conjugate increasingly utilized in advanced drug delivery systems. In the context of veterinary medicine, this compound is a key component in the formulation of liposomal and lipid nanoparticle (LNP) based vaccines. Its inclusion offers several advantages, including enhanced stability, prolonged circulation time, and improved immune response to vaccine antigens. This document provides detailed application notes and experimental protocols for the use of this compound in veterinary vaccine development.

The primary role of this compound in vaccine formulations is to form a hydrophilic protective layer on the surface of liposomes or LNPs. This "stealth" characteristic reduces opsonization and subsequent clearance by the mononuclear phagocyte system, allowing for more efficient delivery of the antigen to antigen-presenting cells (APCs).[1]

Data Presentation: Formulation and Immune Response

The formulation of liposomal vaccines with this compound requires careful optimization of the lipid composition to achieve desired physicochemical properties and immunological outcomes. The molar ratio of this compound can influence particle size, encapsulation efficiency, and the magnitude and nature of the immune response.

While specific data for this compound in veterinary vaccines is emerging, related studies using other PEGylated lipids in animal models provide valuable insights. For instance, an optimal formulation for animal studies using a similar PEGylated lipid, DMPC/PEG2000-DMPE/Cholesterol, was found to be a weight ratio of 50/5/45.[1]

Table 1: Physicochemical Characterization of Liposomal Formulations

Formulation CodeLipid Composition (molar ratio)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Lipo-Vac-1DMPC:DMPG:Chol:this compound (50:10:38.5:1.5)155 ± 5.20.18 ± 0.02-25.3 ± 1.8Adapted from[2]
Lipo-Vac-2DPPC:Chol:this compound (2:1:0.05)178 ± 6.10.21 ± 0.03-19.7 ± 2.1Fictional Example

Table 2: Comparative Immunological Response to a Liposomal Avian Influenza Vaccine in Chickens

Vaccine FormulationGeometric Mean Titer (GMT) - Day 14GMT - Day 21GMT - Day 35Reference
Control (Unvaccinated)6.79 ± 1.028 ± 1.028 ± 1.02[3]
Oil-Based Vaccine128 ± 0.72256 ± 0.72630.3 ± 0.56[3]
Liposomal Vaccine256 ± 0.72512 ± 0.72891.4 ± 0.06[3]

Note: The liposomal vaccine in the study cited did not specify the use of this compound, but the data illustrates the potential for enhanced immunogenicity with liposomal formulations compared to traditional oil-based adjuvants.

Experimental Protocols

Protocol 1: Preparation of this compound Containing Liposomes by Thin-Film Hydration

This protocol describes the preparation of liposomes incorporating this compound using the thin-film hydration method, a widely used technique for liposome (B1194612) formulation.

Materials:

  • 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)

  • 1,2-dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt (DMPG)

  • Cholesterol (Chol)

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (this compound)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Antigen solution

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amounts of DMPC, DMPG, Cholesterol, and this compound in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask. A typical molar ratio could be DMPC:DMPG:Chol:this compound of 50:10:38.5:1.5.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 40-50°C).

    • Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the antigen solution (dissolved in PBS, pH 7.4). The volume of the aqueous phase will determine the final lipid concentration.

    • Rotate the flask gently in a water bath set to a temperature above the lipid phase transition temperature for 1-2 hours to allow for the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Pass the liposome suspension through an extruder fitted with polycarbonate membranes of a specific pore size (e.g., 100 nm) for a defined number of passes (e.g., 11-21 passes). This process should also be performed at a temperature above the lipid phase transition temperature.

  • Characterization:

    • Determine the mean particle size, polydispersity index (PDI), and zeta potential of the prepared liposomes using dynamic light scattering (DLS).

    • Determine the antigen encapsulation efficiency using a suitable method such as size exclusion chromatography or a protein quantification assay after separating the free antigen from the liposomes.

Protocol 2: In Vivo Immunization and Efficacy Study in an Avian Model

This protocol outlines a general procedure for evaluating the immunogenicity and protective efficacy of a this compound adjuvanted vaccine in chickens.

Animals:

  • Specific-pathogen-free (SPF) chickens, 3-4 weeks of age.

Vaccine Formulations:

  • Control Group: PBS or empty liposomes.

  • Test Group: this compound liposomal vaccine (prepared as in Protocol 1).

  • Commercial Vaccine Group: A commercially available vaccine for the target pathogen (for comparison).

Procedure:

  • Vaccination:

    • Administer the vaccine formulations to the respective groups via a suitable route (e.g., subcutaneous or intramuscular injection). The dose and volume should be optimized based on the antigen and formulation.

    • A booster vaccination may be administered 2-3 weeks after the primary immunization.

  • Sample Collection:

    • Collect blood samples at regular intervals (e.g., weekly) to determine antibody titers.

    • At the end of the experiment, collect spleen and other relevant tissues for cytokine analysis and other immunological assays.

  • Challenge Study:

    • Two to three weeks after the final vaccination, challenge all groups with a virulent strain of the target pathogen.

    • Monitor the birds daily for clinical signs, morbidity, and mortality for a defined period (e.g., 14 days).

  • Immunological Assays:

    • Antibody Titer Determination: Measure antigen-specific antibody levels (e.g., IgG/IgY) in the serum samples using an enzyme-linked immunosorbent assay (ELISA).

    • Cytokine Analysis: Quantify the expression of key cytokines (e.g., IFN-γ, IL-4, IL-6) in splenocytes or peripheral blood mononuclear cells (PBMCs) using quantitative real-time PCR (qRT-PCR) or ELISA.

Signaling Pathways and Experimental Workflows

The adjuvant effect of liposomal vaccines, including those containing this compound, is initiated by the recognition of the formulation by the innate immune system. Liposomes can be taken up by APCs such as macrophages and dendritic cells. The lipid components can interact with pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), leading to the activation of downstream signaling pathways.

In avian species, the TLR family has some distinct features compared to mammals. For example, chickens lack TLR9 but possess TLR21, which recognizes CpG DNA. They also have a unique TLR15.[4][5] The activation of these TLRs by components of the vaccine formulation can trigger signaling cascades that lead to the production of pro-inflammatory cytokines and the maturation of APCs, ultimately shaping the adaptive immune response.

Innate Immune Activation by Liposomal Vaccine in an Avian Host

Innate_Immune_Activation cluster_extracellular Extracellular Space cluster_apc Antigen Presenting Cell (e.g., Macrophage) Liposomal_Vaccine This compound Liposomal Vaccine TLR2_1 TLR2/1 Liposomal_Vaccine->TLR2_1 Uptake & Recognition MyD88 MyD88 TLR2_1->MyD88 NF_kB NF-κB MyD88->NF_kB Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6) NF_kB->Cytokines Transcription Adaptive_Immune_Response Adaptive Immune Response Cytokines->Adaptive_Immune_Response Activation & Modulation

Caption: Innate immune signaling by a liposomal vaccine in an avian APC.

Experimental Workflow for Veterinary Vaccine Evaluation

Experimental_Workflow Formulation Vaccine Formulation (with this compound) Characterization Physicochemical Characterization (Size, PDI, Zeta) Formulation->Characterization Immunization Animal Immunization (e.g., Poultry, Swine) Formulation->Immunization Sample_Collection Blood & Tissue Sample Collection Immunization->Sample_Collection Challenge Pathogen Challenge Immunization->Challenge Immuno_Assays Immunological Assays (ELISA, qRT-PCR) Sample_Collection->Immuno_Assays Efficacy_Eval Efficacy Evaluation (Clinical Signs, Survival) Challenge->Efficacy_Eval

Caption: Workflow for the development and evaluation of a veterinary vaccine.

Conclusion

This compound is a valuable excipient for the formulation of advanced veterinary vaccines. Its ability to improve the stability and circulation time of liposomal and LNP-based vaccines can lead to enhanced immunogenicity and protective efficacy. The protocols and data presented here provide a framework for the development and evaluation of such vaccines. Further research is warranted to fully elucidate the optimal formulations and mechanisms of action of this compound-containing vaccines in various veterinary species.

References

Application of DMPE-PEG2000 in Parenteral Drug Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) is a versatile phospholipid-polymer conjugate widely employed in the development of parenteral drug delivery systems. Its amphiphilic nature, comprising a hydrophobic dimyristoylphosphatidylethanolamine (B1222843) (DMPE) lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) 2000 chain, allows for its seamless integration into lipid-based nanocarriers such as liposomes and nanoparticles. The incorporation of this compound offers several key advantages, including enhanced stability, prolonged systemic circulation time, and the potential for targeted drug delivery, making it a critical component in modern nanomedicine.[1][2][3]

This document provides detailed application notes and experimental protocols for the utilization of this compound in parenteral drug formulations, intended to guide researchers and drug development professionals in their work.

Key Applications of this compound

This compound plays a crucial role in overcoming the challenges associated with the parenteral administration of various therapeutic agents. Its primary functions include:

  • Prolonging Systemic Circulation: The hydrophilic PEG chains form a protective layer on the surface of nanocarriers, which sterically hinders the adsorption of opsonin proteins.[4][5] This "stealth" characteristic allows the nanoparticles to evade recognition and clearance by the mononuclear phagocyte system (MPS), significantly extending their circulation half-life in the bloodstream.[1][4]

  • Enhancing Stability: this compound improves the colloidal stability of lipid-based formulations, preventing aggregation and fusion of nanoparticles during storage and in physiological environments.[1][3]

  • Improving Drug Encapsulation: The inclusion of this compound in liposomal and nanoparticle formulations can enhance the encapsulation efficiency of both hydrophobic and hydrophilic drugs.[1][6]

  • Facilitating Targeted Delivery: The PEG chain can be functionalized with targeting ligands such as antibodies, peptides, or small molecules to enable active targeting of specific cells or tissues, thereby increasing therapeutic efficacy and reducing off-target side effects.[7]

  • Controlling Drug Release: The presence of the PEG layer can influence the drug release kinetics from the nanocarrier, often resulting in a more sustained release profile.[8]

Data Presentation: Physicochemical and Pharmacokinetic Properties

The following tables summarize quantitative data from various studies on drug formulations incorporating this compound, providing a comparative overview of their characteristics.

Table 1: Physicochemical Characterization of this compound Formulations

DrugFormulation TypeOther LipidsParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
PaclitaxelLiposome (B1194612)Soy Lecithin, Cholesterol135.93 ± (not specified)< 0.25Not Specified> 90
PaclitaxelLong-acting LiposomeSoy Lecithin, Cholesterol137.93 ± 1.22Not SpecifiedNot Specified88.07 ± 1.25
PodophyllotoxinLong-circulating LiposomeNot Specified168.91 ± 7.070.19 ± 0.04-24.37 ± 0.3687.11 ± 1.77
Salinomycin (B1681400)NanomicelleDSPE~10Not SpecifiedNot Specified> 90
VariousNanoparticlesSoluplus116.60.112-13.7Not Applicable

Data compiled from multiple sources.[1][9][10][11][12]

Table 2: Pharmacokinetic Parameters of this compound Formulations in Animal Models

DrugFormulationAnimal ModelHalf-life (t½)Area Under the Curve (AUC)Clearance (CL)
PaclitaxelLong-acting targeted liposomeICR MiceSignificantly prolonged vs. free drugSignificantly increased vs. free drugSignificantly reduced vs. free drug
PodophyllotoxinLong-circulating liposomeNot SpecifiedProlonged vs. free drugImproved bioavailabilityReduced in vivo clearance
DoxorubicinNanoparticles (Emulsion Polymerization)Not SpecifiedSignificantly enhanced vs. free drugSignificantly enhanced vs. free drugSlower than free drug

Data compiled from multiple sources.[9][12][13]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in parenteral drug delivery systems.

Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration

This protocol describes the preparation of liposomes incorporating this compound using the well-established thin-film hydration method.[6][14][15]

Materials:

  • Primary phospholipid (e.g., Soy Phosphatidylcholine - SPC, Dipalmitoylphosphatidylcholine - DPPC)

  • Cholesterol

  • This compound

  • Drug to be encapsulated (hydrophobic or hydrophilic)

  • Organic solvent (e.g., chloroform, methanol, or a mixture)

  • Aqueous hydration buffer (e.g., phosphate-buffered saline - PBS pH 7.4, HEPES buffer)

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Water bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

  • Dynamic Light Scattering (DLS) instrument for size and PDI measurement

  • Zeta potential analyzer

  • High-Performance Liquid Chromatography (HPLC) system for drug quantification

Procedure:

  • Lipid Film Formation: a. Dissolve the primary phospholipid, cholesterol, this compound, and the hydrophobic drug (if applicable) in the organic solvent in a round-bottom flask. A typical molar ratio could be SPC:Cholesterol:this compound of 9:6:0.75.[9] b. Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the lipid transition temperature (Tc). c. Evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask. d. Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.[1]

  • Hydration: a. Hydrate the lipid film with the aqueous buffer. If encapsulating a hydrophilic drug, it should be dissolved in this buffer. b. The hydration temperature should be maintained above the Tc of the lipids. c. Agitate the flask by gentle rotation or vortexing to detach the lipid film and form multilamellar vesicles (MLVs).[14]

  • Size Reduction (Sonication and Extrusion): a. To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath or probe sonicator. For probe sonication, use intermittent cycles to avoid overheating.[1] b. For a more uniform size distribution, subject the liposome suspension to extrusion. Pass the suspension multiple times (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.[15]

  • Purification: a. Remove the unencapsulated drug by dialysis against the hydration buffer or by size exclusion chromatography.

  • Characterization: a. Determine the particle size, polydispersity index (PDI), and zeta potential using a DLS instrument. b. Quantify the encapsulated drug using HPLC after disrupting the liposomes with a suitable solvent (e.g., methanol). The encapsulation efficiency (EE%) can be calculated as: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

Protocol 2: In Vitro Drug Release Assay using the Dialysis Method

This protocol outlines a common method to assess the in vitro release kinetics of a drug from this compound-formulated nanoparticles.

Materials:

  • Drug-loaded nanoparticle suspension

  • Release medium (e.g., PBS pH 7.4, often containing a surfactant like Tween 80 to ensure sink conditions)

  • Dialysis tubing with a specific molecular weight cut-off (MWCO) that allows free drug to pass but retains the nanoparticles.

  • Magnetic stirrer and stir bars

  • Incubator or water bath at 37°C

Procedure:

  • Transfer a known volume of the drug-loaded nanoparticle suspension into a pre-soaked dialysis bag.

  • Securely close both ends of the dialysis bag.

  • Immerse the dialysis bag in a container with a defined volume of the release medium, maintained at 37°C with constant stirring.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 3: In Vivo Pharmacokinetic Study

This protocol provides a general framework for evaluating the pharmacokinetic profile of a this compound-formulated drug in a rodent model.

Materials:

  • Drug-loaded this compound nanoparticle formulation

  • Control formulation (e.g., free drug solution)

  • Animal model (e.g., Sprague-Dawley rats or BALB/c mice)

  • Anesthetic

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Centrifuge

  • Analytical instrument for drug quantification in plasma (e.g., LC-MS/MS)

Procedure:

  • Divide the animals into experimental groups (e.g., control group receiving free drug and test group receiving the nanoparticle formulation).

  • Administer the formulation parenterally (e.g., via tail vein injection) at a specific dose.

  • At designated time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 12, 24, 48 hours), collect blood samples from the animals (e.g., via retro-orbital sinus or tail vein).[9]

  • Process the blood samples to obtain plasma by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C).[9]

  • Store the plasma samples at -80°C until analysis.

  • Extract the drug from the plasma samples using a suitable method (e.g., protein precipitation with acetonitrile (B52724) or methanol, liquid-liquid extraction).[9]

  • Quantify the drug concentration in the plasma extracts using a validated analytical method like LC-MS/MS.

  • Plot the plasma concentration-time profile and calculate key pharmacokinetic parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd) using appropriate software.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes and relationships relevant to the application of this compound in drug delivery.

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_characterization Physicochemical Characterization cluster_evaluation Preclinical Evaluation A Lipid Dissolution (this compound + Lipids + Drug) B Thin-Film Hydration A->B C Size Reduction (Sonication/Extrusion) B->C D Particle Size & PDI (DLS) C->D E Zeta Potential C->E F Encapsulation Efficiency (HPLC) C->F G In Vitro Drug Release C->G H In Vivo Pharmacokinetics C->H I Biodistribution H->I

Caption: Experimental workflow for the development and evaluation of this compound nanoparticles.

stealth_mechanism cluster_bloodstream Bloodstream NP This compound Nanoparticle Opsonin Opsonin Protein NP->Opsonin Steric Hindrance (PEG layer) Macrophage Macrophage Opsonin->Macrophage Opsonization Macrophage->NP Phagocytosis (Evaded)

Caption: "Stealth" mechanism of this compound nanoparticles avoiding opsonization and phagocytosis.

pyroptosis_pathway cluster_delivery Targeted Drug Delivery cluster_cell Cancer Cell NP DSPE-PEG2000-MTX Nanoparticle (Phenobarbital-loaded) FR Folate Receptor (Overexpressed on Cancer Cells) NP->FR Binding Endocytosis Receptor-Mediated Endocytosis FR->Endocytosis Drug_Release Phenobarbital (B1680315) Release Endocytosis->Drug_Release Pyroptosis Pyroptosis (Cell Death) Drug_Release->Pyroptosis

Caption: Signaling pathway of pyroptosis induced by targeted delivery of phenobarbital using DSPE-PEG2000-methotrexate nanoparticles.[16]

References

Application Notes and Protocols for Formulation of DMPE-PEG2000 for Enhanced In Vivo Circulation Time

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The encapsulation of therapeutic agents within liposomal carriers has emerged as a powerful strategy to improve their pharmacokinetic profiles and therapeutic efficacy. A key challenge in liposomal drug delivery is the rapid clearance of conventional liposomes from systemic circulation by the mononuclear phagocyte system (MPS). Surface modification of liposomes with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, creates a hydrophilic protective layer that sterically hinders the binding of opsonins, thereby reducing MPS uptake and significantly prolonging circulation time.[1][2][3] This "stealth" characteristic allows for greater accumulation of the encapsulated drug at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.[2][3]

This document provides detailed application notes and protocols for the formulation and characterization of liposomes incorporating 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) to achieve enhanced in vivo circulation time. This compound is a phospholipid-PEG conjugate that integrates into the lipid bilayer of liposomes, presenting the PEG chains on the vesicle surface.[4][5]

Mechanism of PEGylation for Enhanced Circulation

The prolonged circulation of PEGylated liposomes is primarily attributed to the steric hindrance provided by the PEG layer on their surface. This hydrophilic layer creates a "stealth" effect, masking the liposome (B1194612) from recognition and uptake by phagocytic cells of the MPS, primarily located in the liver and spleen.[1][2] This reduced opsonization and subsequent phagocytosis leads to a significantly longer half-life of the liposomal formulation in the bloodstream.[6][7]

PEGylation_Mechanism cluster_blood_vessel Blood Vessel cluster_circulation liposome Conventional Liposome macrophage Macrophage (MPS) liposome->macrophage Rapid Clearance peg_liposome This compound Liposome opsonin Opsonin Proteins peg_liposome->opsonin Steric Hindrance (Reduced Opsonization) peg_liposome->macrophage Evades Uptake prolonged Prolonged Circulation Time opsonin->liposome Opsonization Liposome_Formulation_Workflow start Start dissolve 1. Dissolve Lipids (e.g., DPPC, Cholesterol, this compound) in Organic Solvent start->dissolve evaporate 2. Evaporate Solvent to form a Thin Lipid Film dissolve->evaporate hydrate 3. Hydrate Film with Aqueous Drug Solution evaporate->hydrate sonicate 4. Size Reduction (Sonication or Extrusion) hydrate->sonicate purify 5. Purify Liposomes (Dialysis or Size Exclusion Chromatography) sonicate->purify characterize 6. Characterization (Size, Zeta Potential, Encapsulation Efficiency) purify->characterize end End characterize->end

References

Application Note: Comprehensive Characterization of DMPE-PEG2000 Liposomes for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the essential techniques and protocols for the physicochemical characterization of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) liposomes. Accurate and thorough characterization is a critical quality attribute for ensuring the safety, stability, and efficacy of liposomal drug delivery systems.

Key Physicochemical Characterization Parameters

The performance of this compound liposomes as drug carriers is dictated by several key physicochemical properties. These parameters influence the formulation's stability, in vivo circulation time, drug-loading capacity, and release kinetics.

  • Size and Polydispersity Index (PDI): The size of liposomes affects their biodistribution and cellular uptake. A narrow size distribution, indicated by a low PDI, is crucial for batch-to-batch consistency and predictable in vivo behavior.[1][2][3][4][5] PEGylation with moieties like this compound can contribute to a reduction in liposome (B1194612) size.[1][5]

  • Zeta Potential: This parameter measures the surface charge of the liposomes and is a key indicator of their stability in suspension. A sufficiently high positive or negative zeta potential can prevent aggregation due to electrostatic repulsion. The presence of a neutral polymer like PEG on the liposome surface typically shifts the zeta potential towards neutrality.[2][6][7]

  • Encapsulation Efficiency (EE%): EE% is one of the most important parameters, defining the percentage of the initial drug that is successfully entrapped within the liposomes.[8][9] It directly impacts the therapeutic dose and cost-effectiveness of the formulation.

  • In Vitro Drug Release: This assay evaluates the rate and extent of drug release from the liposomes over time under physiological conditions.[10] It provides insights into the drug retention properties of the formulation and can help predict its in vivo performance.[11][12][13]

Workflow for Liposome Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of newly formulated this compound liposomes.

G cluster_0 Liposome Formulation cluster_1 Physicochemical Characterization cluster_2 Data Analysis & Reporting start This compound Liposome Formulation dls Size, PDI & Zeta Potential (DLS) start->dls ee Encapsulation Efficiency (HPLC/UV-Vis) start->ee release In Vitro Drug Release (Dialysis) start->release report Comprehensive Characterization Report dls->report ee->report release->report

Fig. 1: General workflow for this compound liposome characterization.

Summary of Quantitative Data

The following table summarizes typical quantitative results obtained during the characterization of this compound liposomes. Actual values can vary based on the specific lipid composition, drug encapsulated, and preparation method.

ParameterTechniqueTypical ValueSignificance
Mean Hydrodynamic Diameter Dynamic Light Scattering (DLS)100 - 200 nmInfluences biodistribution and cellular uptake.[2]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2Indicates a homogenous and narrow size distribution.[2]
Zeta Potential Electrophoretic Light Scattering-5 mV to -20 mVPredicts stability; PEGylation leads to near-neutral values.[7][14]
Encapsulation Efficiency (EE%) HPLC / UV-Vis Spectroscopy> 60% (highly variable)High EE% is desirable for therapeutic efficacy.[15][16]
In Vitro Release (at 24h) Dialysis Method20% - 60%Indicates sustained release characteristics.[17][18]

Experimental Protocols

Detailed methodologies for the key characterization experiments are provided below.

Protocol 1: Determination of Size, PDI, and Zeta Potential using Dynamic Light Scattering (DLS)

This protocol outlines the measurement of vesicle size, size distribution, and surface charge.

Materials:

  • This compound liposome suspension

  • Deionized water or 10 mM PBS (filtered through a 0.22 µm filter)

  • DLS instrument (e.g., Malvern Zetasizer)

  • Disposable cuvettes (for sizing) and folded capillary cells (for zeta potential)

Methodology:

  • Sample Preparation: Dilute the liposome suspension with filtered deionized water or PBS to an appropriate concentration to achieve a suitable scattering intensity (typically a count rate between 100 and 500 kcps).

  • Instrument Setup:

    • Set the instrument temperature to 25°C.[2][3]

    • Select the appropriate material and dispersant properties in the software (e.g., lipid refractive index and viscosity of water).

    • Allow the instrument to equilibrate for at least 2 minutes.

  • Size and PDI Measurement:

    • Transfer the diluted sample to a disposable sizing cuvette.

    • Place the cuvette in the instrument.

    • Perform the measurement using a fixed scattering angle of 90° or 173°.[2][19]

    • Acquire at least three consecutive measurements for each sample.

    • The Z-average diameter is reported as the mean particle size, and the PDI reflects the width of the size distribution.[1]

  • Zeta Potential Measurement:

    • Inject the diluted sample into a folded capillary cell, ensuring no air bubbles are present.

    • Place the cell into the instrument.

    • Apply an electric field and measure the electrophoretic mobility of the liposomes.[2]

    • The instrument software calculates the zeta potential from the mobility using the Smoluchowski equation.

    • Perform at least three measurements per sample.

Protocol 2: Determination of Encapsulation Efficiency (EE%)

This protocol uses a separation method followed by spectrophotometric or chromatographic quantification to determine the percentage of encapsulated drug.

Workflow Diagram:

G liposome_suspension Liposome Suspension (Total Drug = Encapsulated + Free) separation Separate Free Drug (e.g., Size Exclusion Chromatography or Centrifugal Ultrafiltration) liposome_suspension->separation free_drug Quantify Free Drug (Fraction 1) separation->free_drug Filtrate/Eluate encapsulated_drug Quantify Encapsulated Drug (Fraction 2 - after lysis) separation->encapsulated_drug Retentate/Liposomes calculation Calculate EE% free_drug->calculation encapsulated_drug->calculation

Fig. 2: Workflow for determining encapsulation efficiency (EE%).

Materials:

  • Drug-loaded this compound liposome suspension

  • Phosphate Buffered Saline (PBS)

  • Size exclusion chromatography (SEC) column (e.g., Sephadex G-50) or centrifugal ultrafiltration units (with appropriate MWCO).[20]

  • UV-Vis Spectrophotometer or HPLC system

  • A suitable organic solvent to disrupt liposomes (e.g., methanol (B129727), Triton X-100)

Methodology:

  • Separation of Free Drug:

    • Option A (Centrifugal Ultrafiltration): Place a known volume of the liposome suspension into the upper chamber of a centrifugal filter device.[20] Centrifuge at a specified speed and time to separate the filtrate (containing free drug) from the retentate (containing liposomes).

    • Option B (Size Exclusion Chromatography): Equilibrate an SEC column with PBS. Carefully load a known volume of the liposome suspension onto the column. Elute with PBS and collect fractions. Liposomes will elute first, followed by the smaller, free drug molecules.[20]

  • Quantification of Free Drug (W_free):

    • Measure the concentration of the drug in the filtrate (from Option A) or the later-eluting fractions (from Option B) using a pre-established calibration curve via UV-Vis spectrophotometry or HPLC.[8][21]

  • Quantification of Total Drug (W_total):

    • Take a known volume of the original, unseparated liposome suspension.

    • Add a sufficient amount of a lysing agent (e.g., methanol or 1% Triton X-100) to disrupt the liposomes and release the encapsulated drug.

    • Measure the total drug concentration using the same analytical method.

  • Calculation of Encapsulation Efficiency (EE%):

    • Calculate the EE% using the following formula: EE% = [(W_total - W_free) / W_total] x 100

Protocol 3: In Vitro Drug Release Study using the Dialysis Method

This protocol is widely used to assess the drug release profile from liposomes under sink conditions.[10][18][22]

Workflow Diagram:

G start Place Liposome Suspension in Dialysis Bag immerse Immerse Bag in Release Medium (e.g., PBS, 37°C, with stirring) start->immerse sample Withdraw Aliquots from Release Medium at Time Points (t=0, 1, 2, 4, 8, 12, 24h) immerse->sample replace Replenish with Fresh Medium sample->replace quantify Quantify Drug in Aliquots (HPLC/UV-Vis) sample->quantify plot Plot Cumulative Release % vs. Time quantify->plot

Fig. 3: Workflow for in vitro drug release study via dialysis.

Materials:

  • Purified drug-loaded this compound liposome suspension (free drug removed)

  • Dialysis tubing or bags with an appropriate molecular weight cut-off (MWCO) that retains liposomes but allows free passage of the drug.[23]

  • Release medium: typically PBS (pH 7.4), maintained at 37°C.[17][24] For some formulations, bovine serum albumin (BSA) may be added to mimic in vivo conditions.[11][12][13]

  • Shaking water bath or magnetic stirrer

  • Analytical instrument (HPLC or UV-Vis) for drug quantification

Methodology:

  • Preparation of Dialysis Bag: Hydrate the dialysis membrane according to the manufacturer's instructions.

  • Loading the Sample: Pipette a precise volume (e.g., 1-2 mL) of the purified liposome suspension into the dialysis bag and securely seal both ends.[17][23]

  • Initiating the Release Study:

    • Suspend the sealed dialysis bag in a known, large volume of pre-warmed release medium (e.g., 50-100 mL) to ensure sink conditions.[17]

    • Place the entire setup in a shaking water bath set to 37°C with gentle agitation (e.g., 100 rpm).[10]

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, and 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.[17]

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.[17]

  • Sample Analysis:

    • Analyze the drug concentration in the collected aliquots using a validated HPLC or UV-Vis spectrophotometry method.

  • Data Analysis:

    • Calculate the cumulative amount of drug released at each time point, correcting for the drug removed during previous sampling.

    • Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.

References

Application Notes and Protocols: DMPE-PEG2000 in Nanostructured Lipid Carriers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) as a critical component in the formulation of nanostructured lipid carriers (NLCs). This document details the role of this compound, formulation protocols, characterization methods, and key applications in drug delivery.

Introduction to this compound in NLCs

This compound is an amphiphilic phospholipid-PEG conjugate that plays a pivotal role in the development of stable and effective NLCs.[1] Its unique structure, consisting of a hydrophobic dimyristoylphosphatidylethanolamine (B1222843) (DMPE) anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) 2000 chain, imparts several desirable properties to the nanoparticle formulation.

The primary functions of incorporating this compound into NLCs include:

  • Steric Stabilization: The PEG chains form a hydrophilic corona on the surface of the NLCs, creating a steric barrier that prevents aggregation and enhances colloidal stability.

  • Prolonged Circulation (Stealth Effect): The PEG layer reduces opsonization (the process of marking particles for phagocytosis) by plasma proteins, thereby decreasing uptake by the reticuloendothelial system (RES) and prolonging the circulation time of the NLCs in the bloodstream.

  • Improved Drug Loading and Entrapment: The presence of this compound can influence the crystal structure of the lipid matrix, potentially leading to higher entrapment efficiency and drug loading capacity.[2]

  • Controlled Release: The composition of the NLC, including the concentration of this compound, can modulate the release kinetics of the encapsulated drug.

Data Presentation: Physicochemical Properties of this compound NLCs

The following tables summarize representative quantitative data for NLC formulations incorporating PEGylated lipids. These values can vary significantly based on the overall composition, drug cargo, and preparation method.

Table 1: Formulation and Physicochemical Characterization of Pyrazinamide-Loaded NLCs [2]

FormulationPEG 2000 Concentration (% w/v)Hydrodynamic Diameter (d.nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)Drug Loading (%)
Conventional NLC0150-210----
NLCPEG0.0001~200----
NLCPEG0.001~210----
NLCPEG0.01~225----
NLCPEG0.1~225----

Table 2: Characterization of Biochanin A-Loaded PEG-NLCs

ParameterValue
Mean Particle Size (nm)148.5 ± 2.88
Polydispersity Index (PI)0.153 ± 0.01
Encapsulation Capacity (%)99.62 ± 0.06
Drug Payload (%)9.06 ± 0.01
Zeta Potential (mV)-19.83 ± 1.19

Experimental Protocols

Protocol 1: Preparation of this compound NLCs by Hot Homogenization

This protocol describes a common method for preparing NLCs incorporating this compound.

Materials:

  • Solid Lipid (e.g., Precirol® ATO 5, Compritol® 888 ATO)

  • Liquid Lipid (e.g., Oleic Acid, Miglyol® 812)

  • This compound

  • Surfactant (e.g., Tween® 80, Poloxamer 188)

  • Active Pharmaceutical Ingredient (API)

  • Purified Water

Procedure:

  • Lipid Phase Preparation:

    • Accurately weigh the solid lipid, liquid lipid, this compound, and the lipophilic API.

    • Melt the components together in a beaker by heating to 5-10°C above the melting point of the solid lipid. Stir continuously to ensure a homogenous mixture.

  • Aqueous Phase Preparation:

    • Dissolve the surfactant in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the molten lipid phase dropwise under high-speed stirring (e.g., using a high-shear homogenizer like an Ultra-Turrax®) for a few minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Immediately subject the hot pre-emulsion to high-pressure homogenization (HPH).

    • Homogenize for a specified number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 500-1500 bar). The optimal parameters will depend on the specific formulation.

  • Cooling and NLC Formation:

    • Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring. This allows the lipid to recrystallize and form the NLCs.

  • Purification (Optional):

    • To remove excess surfactant and unencapsulated drug, the NLC dispersion can be purified by methods such as dialysis or centrifugation.

G cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification and Homogenization cluster_final_steps Final Steps A Weigh Solid Lipid, Liquid Lipid, This compound, and API B Melt and Mix at T > Melting Point A->B E Form Pre-emulsion (High-Shear Mixing) B->E C Dissolve Surfactant in Water D Heat to Same Temperature C->D D->E F High-Pressure Homogenization E->F G Cool to Form NLCs F->G H Purification (Optional) G->H I Final this compound NLCs H->I

Workflow for preparing NLCs by hot homogenization.
Protocol 2: In Vitro Drug Release Study

This protocol outlines a dialysis bag method to evaluate the in vitro release of a drug from this compound NLCs.

Materials:

  • This compound NLC dispersion

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Release medium (e.g., Phosphate Buffered Saline (PBS) pH 7.4, with or without a solubilizing agent like Tween® 80 to maintain sink conditions)

  • Thermostatic shaker or water bath

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Preparation:

    • Soak the dialysis membrane in the release medium as per the manufacturer's instructions.

    • Accurately measure a specific volume of the NLC dispersion and place it inside the dialysis bag.

    • Securely close both ends of the dialysis bag.

  • Release Study:

    • Immerse the sealed dialysis bag in a known volume of the release medium in a beaker.

    • Place the beaker in a thermostatic shaker set to 37°C and a suitable agitation speed (e.g., 100 rpm).

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a defined volume of the release medium.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Quantification:

    • Analyze the drug concentration in the collected samples using a validated analytical method.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during sampling.

    • Plot the cumulative percentage of drug released versus time.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of the this compound NLCs on a selected cell line.

Materials:

  • Cell line of interest (e.g., cancer cell line, normal cell line)

  • Complete cell culture medium

  • This compound NLC dispersion (and blank NLCs as a control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Treatment:

    • Prepare serial dilutions of the this compound NLC dispersion and blank NLCs in cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing different concentrations of the NLCs. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. .

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add a specific volume of MTT solution to each well.

    • Incubate for 2-4 hours to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the resulting solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot cell viability (%) versus NLC concentration to determine the IC50 value (the concentration at which 50% of the cells are viable).

Visualization of Cellular Uptake

While this compound itself does not typically activate specific signaling pathways, its presence on the NLC surface influences the mechanism of cellular uptake. The primary route of entry for nanoparticles into cells is through endocytosis. The diagram below illustrates the general endocytic pathways that may be involved in the internalization of this compound NLCs. The specific pathway can depend on cell type and the exact surface properties of the nanoparticle.

G cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NLC This compound NLC Clathrin Clathrin-coated pit NLC->Clathrin Clathrin-mediated endocytosis Caveolae Caveolae NLC->Caveolae Caveolae-mediated endocytosis Macro Macropinocytosis NLC->Macro Macropinocytosis Endosome Early Endosome Clathrin->Endosome Caveolae->Endosome Macro->Endosome Lysosome Lysosome (Drug Release/Degradation) Endosome->Lysosome Maturation Cytosol Cytosol (Drug Release) Endosome->Cytosol Endosomal Escape

Cellular uptake mechanisms for NLCs.

These application notes and protocols provide a foundational guide for the use of this compound in the formulation of nanostructured lipid carriers. Researchers are encouraged to optimize these protocols based on their specific lipid composition, drug candidate, and target application.

References

Troubleshooting & Optimization

Technical Support Center: DMPE-PEG2000 Liposome Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of DMPE-PEG2000 liposomes during experimental procedures.

Troubleshooting Guide: Preventing and Resolving Liposome (B1194612) Aggregation

This guide addresses specific issues that can lead to the aggregation of this compound liposomes and provides actionable solutions.

Q1: My this compound liposome suspension appears cloudy and/or I see visible precipitates. What is causing this aggregation?

A1: Cloudiness or precipitation in your liposome suspension is a primary indicator of aggregation. This phenomenon can be attributed to several factors that compromise the colloidal stability of your formulation. The most common causes include:

  • Inadequate PEGylation: Insufficient concentration of this compound on the liposome surface can lead to a breakdown of the protective steric barrier, allowing for inter-liposomal interactions and subsequent aggregation.

  • Suboptimal Buffer Conditions: The ionic strength and pH of your buffer can significantly impact liposome stability. High salt concentrations can disrupt the hydration layer around the PEG chains, leading to aggregation.

  • Temperature Stress: Exposure to temperatures above the phase transition temperature of the lipid bilayer can affect membrane fluidity and stability, potentially leading to aggregation or fusion. Freeze-thaw cycles can also disrupt liposome integrity.

  • Improper Storage: Long-term storage at inappropriate temperatures can promote liposome instability and aggregation.

  • High Lipid Concentration: Very high concentrations of lipids can increase the frequency of collisions between liposomes, promoting aggregation.

Q2: How can I optimize the concentration of this compound in my formulation to prevent aggregation?

A2: The molar percentage (mol%) of this compound is a critical parameter for ensuring liposome stability. The optimal concentration creates a dense "brush" conformation of PEG chains on the liposome surface, which provides a steric barrier against aggregation.

  • Recommended Concentration Range: For many formulations, a this compound concentration of 5-10 mol% is effective in preventing aggregation.[1]

  • Concentration Effects: Below 5 mol%, the PEG chains may adopt a "mushroom" conformation, offering less protection. Exceeding 10-15 mol% can sometimes lead to the formation of micelles instead of liposomes.

  • Verification: The optimal concentration should be determined empirically for your specific lipid composition and application.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism by which this compound prevents liposome aggregation?

A1: this compound is a PEGylated lipid, meaning it consists of a lipid anchor (DMPE) and a hydrophilic polymer chain (polyethylene glycol 2000). When incorporated into a liposome bilayer, the lipid portion embeds within the membrane, while the flexible and hydrophilic PEG2000 chain extends into the aqueous environment. This creates a hydrated layer on the surface of the liposome that acts as a steric barrier, physically hindering the close approach of other liposomes and thereby preventing aggregation.

Q2: Can the choice of buffer impact the stability of my this compound liposomes?

A2: Absolutely. The composition of your buffer, particularly its ionic strength, plays a crucial role. High concentrations of certain salts, known as kosmotropic salts (e.g., ammonium (B1175870) sulfate), can "salt out" the PEG chains. This process dehydrates the PEG layer, reduces its steric hindrance, and can induce aggregation due to increased hydrophobic interactions between the now less-protected liposomes. Conversely, chaotropic salts are less likely to cause this effect. It is advisable to use buffers with physiological ionic strength (e.g., PBS at ~150 mM NaCl) unless your experimental design requires otherwise.

Q3: What is the ideal storage temperature for this compound liposome suspensions?

A3: For short-term storage, refrigeration at 2-8°C is generally recommended. It is crucial to avoid freezing the liposome suspension, as the formation of ice crystals can physically disrupt the lipid bilayer, leading to aggregation and leakage of encapsulated contents upon thawing. For long-term storage, lyophilization (freeze-drying) in the presence of a cryoprotectant (e.g., sucrose (B13894) or trehalose) is a more suitable option.

Q4: Can I sonicate my liposome suspension to break up aggregates?

A4: While sonication can be used to reduce the size of multilamellar vesicles (MLVs) to small unilamellar vesicles (SUVs) during the preparation process, its use to disperse existing aggregates should be approached with caution. Excessive sonication can introduce significant energy into the system, potentially leading to lipid degradation, fusion of liposomes, or changes in the encapsulated material. If aggregation is observed post-preparation, it is often indicative of an instability in the formulation that should be addressed by optimizing the composition (e.g., PEG concentration) or buffer conditions.

Q5: How does the main lipid composition affect the stability of this compound liposomes?

A5: The choice of the primary phospholipid and the inclusion of other components like cholesterol can influence the overall stability. Lipids with a higher phase transition temperature (Tm), such as DSPC, create more rigid bilayers at room temperature, which can enhance stability. Cholesterol is often included in liposome formulations to modulate membrane fluidity and reduce permeability, which can indirectly contribute to preventing aggregation by maintaining the structural integrity of the liposomes.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the formulation and characterization of stable this compound liposomes.

Table 1: Recommended this compound Concentrations for Liposome Stability

Molar Percentage (mol%) of this compoundExpected PEG ConformationEffect on AggregationReference(s)
< 5 mol%"Mushroom"May provide insufficient steric hindrance, risk of aggregation.[2]
5 - 10 mol%"Brush"Generally optimal for providing a steric barrier and preventing aggregation.[1][3]
> 15 mol%Dense "Brush"May induce the formation of micelles instead of liposomes.[4]

Table 2: Influence of Environmental Factors on Liposome Stability

FactorConditionImpact on AggregationReference(s)
Ionic Strength High concentrations of kosmotropic salts (e.g., > 0.7 M Ammonium Sulfate)Increased aggregation due to "salting out" of PEG chains.
Physiological ionic strength (e.g., ~150 mM NaCl)Generally promotes stability.[5][6]
Temperature Storage at 2-8°CRecommended for short-term stability.
Freeze-thaw cyclesCan cause significant aggregation and leakage.
Above lipid TmCan increase membrane fluidity and risk of fusion/aggregation.[7]
pH Neutral pH (6.5-7.5)Generally optimal for stability of many phospholipid-based liposomes.[8]
Acidic or alkaline pHCan lead to hydrolysis of phospholipids (B1166683) and subsequent instability.[8]

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a common method for producing unilamellar liposomes with a defined size.

  • Lipid Film Preparation:

    • Co-dissolve the primary phospholipid (e.g., DSPC), cholesterol, and this compound in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask. A typical molar ratio is 55:40:5 (DSPC:Cholesterol:this compound).

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[9]

  • Hydration:

    • Hydrate (B1144303) the lipid film with the desired aqueous buffer (e.g., PBS, pH 7.4) by adding the buffer to the flask and gently rotating it. The temperature of the hydration buffer should be above the phase transition temperature (Tm) of the primary lipid.[9]

    • Allow the film to hydrate for 1-2 hours with intermittent gentle agitation to form multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles (LUVs) of a uniform size, subject the MLV suspension to extrusion.

    • Load the suspension into an extruder (e.g., a mini-extruder).

    • Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) for a recommended 11-21 passes. This should also be performed at a temperature above the lipid's Tm.

Protocol 2: Characterization of Liposome Aggregation by Dynamic Light Scattering (DLS)

DLS is a powerful technique for measuring the size distribution and detecting the presence of aggregates in a liposome suspension.[10]

  • Sample Preparation:

    • Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to a suitable concentration for DLS analysis (typically to avoid multiple scattering effects).

    • Filter the diluted sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any dust or large contaminants.

  • DLS Measurement:

    • Transfer the filtered sample to a clean DLS cuvette.

    • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.

    • Perform the measurement to obtain the intensity-weighted size distribution, the Z-average diameter, and the Polydispersity Index (PDI).

  • Data Interpretation:

    • A monomodal size distribution with a low PDI (typically < 0.2) indicates a homogenous, non-aggregated liposome population.

    • The presence of a second peak at a larger size or a high PDI value is indicative of aggregation.

Protocol 3: Visualization of Liposomes by Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM allows for the direct visualization of liposome morphology and can confirm the presence of aggregates.

  • Grid Preparation:

    • Apply a small volume (2-3 µL) of the liposome suspension to a glow-discharged TEM grid (e.g., a holey carbon grid).

  • Vitrification:

    • Blot the grid with filter paper to create a thin film of the suspension.

    • Immediately plunge-freeze the grid in a cryogen (e.g., liquid ethane (B1197151) cooled by liquid nitrogen) to vitrify the sample.[11]

  • Imaging:

    • Transfer the vitrified grid to a cryo-TEM holder under liquid nitrogen.

    • Image the sample at cryogenic temperatures under low-dose electron beam conditions to prevent damage to the liposomes.

    • Analyze the images for liposome size, lamellarity, and the presence of aggregates.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_outcome Outcome a Lipid Film Formation b Hydration a->b c Extrusion b->c d Dynamic Light Scattering (DLS) c->d Size & Aggregation Analysis e Cryo-Transmission Electron Microscopy (Cryo-TEM) c->e Morphology Visualization f Stable, Non-Aggregated Liposomes d->f g Aggregated Liposomes d->g e->f e->g

Caption: Experimental workflow for preparing and characterizing this compound liposomes.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Observation: Liposome Aggregation cause1 Inadequate PEG Mol% start->cause1 cause2 High Ionic Strength start->cause2 cause3 Temperature Stress start->cause3 cause4 Improper Storage start->cause4 sol1 Optimize this compound (5-10 mol%) cause1->sol1 sol2 Use Physiological Buffer (~150 mM Salt) cause2->sol2 sol3 Maintain Temperature (Above Tm during prep, 2-8°C storage) cause3->sol3 sol4 Store at 2-8°C (short-term) Lyophilize (long-term) cause4->sol4 end Stable Liposome Suspension sol1->end sol2->end sol3->end sol4->end

References

Technical Support Center: Optimizing DMPE-PEG2000 Concentration for Particle Size Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) concentration to control the size of nanoparticles, such as liposomes and lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in nanoparticle formulations?

A1: this compound is a PEGylated phospholipid used in nanoparticle formulations to provide steric stabilization.[1] The polyethylene (B3416737) glycol (PEG) chains create a hydrophilic layer on the surface of the nanoparticle, which prevents aggregation by physically hindering close contact between particles.[1][2] This "stealth" characteristic also helps to reduce clearance by the immune system in vivo, thereby increasing circulation time.[1]

Q2: How does increasing the concentration of this compound generally affect nanoparticle size?

A2: Generally, increasing the molar percentage of this compound in a lipid formulation leads to a decrease in the final particle size.[2][3] The large, hydrophilic PEG headgroups cause steric repulsion between lipid molecules, which promotes the formation of smaller vesicles with higher curvature.[4] However, this effect is formulation-dependent and can plateau or even reverse at very high concentrations.[4]

Q3: What is a typical molar percentage range for this compound in a lipid nanoparticle formulation?

A3: The molar percentage of PEGylated lipids like this compound in lipid nanoparticle formulations is typically low, often ranging from 1% to 5%.[1] The optimal concentration depends on the specific lipid composition, the desired particle size, and the intended application. For example, the Moderna and Pfizer-BioNTech COVID-19 vaccines use approximately 1.5% of a PEG-lipid.[1][5]

Q4: Can the concentration of this compound influence the polydispersity index (PDI) of my nanoparticles?

A4: Yes, the concentration of this compound can affect the PDI. In some cases, increasing the PEG-lipid concentration can lead to a decrease in PDI, indicating a more uniform and monodisperse population of nanoparticles.[2] However, at very high concentrations, there can be an increase in PDI.[6]

Q5: Are there any potential negative effects of using too high a concentration of this compound?

A5: Yes, excessively high concentrations of this compound can lead to several issues. It may destabilize the lipid bilayer and can sometimes hinder the cellular uptake of the nanoparticles.[4] This is often referred to as the "PEG dilemma," where the same properties that provide stability and long circulation can also reduce the therapeutic efficacy if not properly optimized.[1]

Troubleshooting Guides

Issue 1: My nanoparticle size is too large.

Possible CauseTroubleshooting Step
Insufficient this compound Concentration Gradually increase the molar percentage of this compound in your formulation. Start with small increments (e.g., 0.5 mol%) to observe the effect on particle size.[2]
Inadequate Mixing Energy If using a microfluidics-based system, increase the total flow rate to enhance mixing.[3] For methods like sonication, ensure sufficient power and time are applied, but be cautious of overheating which can degrade lipids.
Suboptimal Lipid Ratios The ratio of other lipids, such as cholesterol and helper lipids, significantly impacts particle size.[2] Re-evaluate the overall lipid composition.
Improper Solvent Miscibility Ensure the organic solvent containing the lipids is fully miscible with the aqueous phase to allow for rapid and uniform nanoprecipitation.

Issue 2: My nanoparticles are aggregating over time.

Possible CauseTroubleshooting Step
Low Surface Charge (Zeta Potential) While this compound provides steric stabilization, a low absolute zeta potential can still lead to aggregation. Ensure the pH of your buffer is not close to the isoelectric point of your nanoparticles.
Insufficient PEGylation The concentration of this compound may be too low to provide adequate steric hindrance. Consider increasing the molar percentage.[2]
Improper Storage Conditions Store nanoparticle suspensions at the recommended temperature (often 4°C) and avoid freeze-thaw cycles unless a suitable cryoprotectant is used.
High Ionic Strength of Buffer High salt concentrations can screen the surface charge and reduce electrostatic repulsion, leading to aggregation. If possible, use a buffer with a lower ionic strength.

Issue 3: My nanoparticle size is highly variable (High Polydispersity Index - PDI).

Possible CauseTroubleshooting Step
Inconsistent Manufacturing Process For microfluidics, check for any blockages in the channels and ensure stable flow rates.[2] With sonication, make sure the probe is correctly positioned and the sample is well-mixed throughout the process. For extrusion, ensure a sufficient number of passes (e.g., 10-20) through the membrane.[2]
Suboptimal Formulation The ratios of the different lipids can significantly affect PDI. A systematic optimization of the lipid composition may be necessary.[2]
Uneven Hydration of Lipid Film If using the lipid film hydration method, ensure the film is thin and evenly distributed before adding the aqueous buffer. Uneven hydration can result in a heterogeneous population of vesicles.[2]

Data Presentation

Table 1: Effect of this compound Concentration on Nanoparticle Size and Polydispersity Index (PDI)

This table summarizes representative data on how varying the molar percentage of this compound can influence the hydrodynamic diameter and PDI of lipid nanoparticles, assuming all other formulation and process parameters are kept constant.

Mol% this compoundAverage Particle Size (nm)Polydispersity Index (PDI)
0.5%1500.25
1.5%1000.15
2.5%800.12
5.0%750.18

Note: These are illustrative values. Actual results will vary depending on the specific lipid composition, manufacturing method, and other experimental conditions.

Experimental Protocols

Protocol: Lipid Nanoparticle Formulation by Microfluidics

This protocol describes a general method for preparing lipid nanoparticles using a microfluidic mixing device, allowing for precise control over particle size.

1. Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • This compound

  • Ethanol (B145695) (anhydrous)

  • Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Payload (e.g., mRNA, siRNA)

  • Microfluidic mixing system (e.g., NanoAssemblr)

2. Solution Preparation:

  • Lipid Stock Solution (Organic Phase):

    • Dissolve the ionizable lipid, DSPC, cholesterol, and this compound in ethanol to achieve a desired total lipid concentration (e.g., 25 mM).[5]

    • The molar ratio of the lipids should be calculated based on the desired formulation. For example, a common ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:this compound).[5][7]

    • Gently warm the solution (e.g., to 60-65°C) if necessary to fully dissolve all lipid components.[5] Keep the cholesterol-containing solution warm (>37°C) to maintain solubility.[5]

  • Aqueous Phase:

    • Dissolve the payload (e.g., mRNA) in the aqueous buffer to the desired concentration.

3. Nanoparticle Assembly:

  • Set up the microfluidic system according to the manufacturer's instructions.

  • Load the lipid stock solution into one syringe and the aqueous phase into another.

  • Set the desired flow rate ratio (FRR) between the aqueous and organic phases (e.g., 3:1) and the total flow rate (TFR). These parameters are critical for controlling particle size.

  • Initiate the flow. The rapid mixing of the two streams within the microfluidic cartridge will induce the self-assembly of the lipid nanoparticles.

  • Collect the nanoparticle suspension from the outlet.

4. Purification and Characterization:

  • Dialyze the collected suspension against a suitable buffer (e.g., PBS, pH 7.4) to remove the ethanol and non-encapsulated payload.

  • Sterilize the final formulation by passing it through a 0.22 µm filter.

  • Characterize the nanoparticles for size, PDI, and zeta potential using Dynamic Light Scattering (DLS).

  • Determine the encapsulation efficiency using an appropriate assay (e.g., RiboGreen assay for RNA).

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assembly Nanoparticle Assembly cluster_downstream Downstream Processing & Analysis A Lipid Mixture in Ethanol (Ionizable Lipid, DSPC, Cholesterol, this compound) C Microfluidic Mixing A->C B Payload in Aqueous Buffer (e.g., mRNA in Citrate Buffer) B->C D Purification (Dialysis) C->D E Characterization (DLS for Size/PDI, Zeta Potential) D->E F Final Formulation E->F

Caption: Experimental workflow for lipid nanoparticle synthesis and size control.

logical_relationship cluster_params Formulation & Process Parameters cluster_props Nanoparticle Properties conc This compound Concentration size Particle Size conc->size Inverse Relationship pdi PDI conc->pdi Affects Uniformity stability Stability (Aggregation) conc->stability Direct Relationship lipids Other Lipid Ratios (e.g., Cholesterol) lipids->size flow Microfluidic Flow Rate flow->size

Caption: Influence of this compound concentration on nanoparticle properties.

References

Addressing stability issues of DMPE-PEG2000 in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on addressing stability issues of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) during storage. Below you will find troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored under specific conditions to minimize degradation. As a powder, it is recommended to store it at -20°C for up to three years.[1][2] When in a solvent, it should be stored at -80°C for up to six months or at -20°C for up to one month.[1][2] It is crucial to keep the container tightly sealed and protected from moisture and light.[3] Before use, allow the product to warm to room temperature in its container to prevent condensation.[3]

Q2: I've stored my this compound solution at room temperature for a day. Is it still usable?

A2: A study on the solution stability of this compound at room temperature for one day showed no significant change in the peak area and no new impurities were detected by HPLC-CAD.[4] However, for in vivo experiments, it is always recommended to prepare fresh solutions on the day of use to ensure the highest quality and reliability of your results.[1] For long-term storage, adhere to the recommended -20°C or -80°C conditions.

Q3: What are the primary degradation pathways for this compound?

A3: The two main degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: This involves the cleavage of the phosphodiester bond in the DMPE headgroup, which can be catalyzed by acidic or basic conditions. This results in the formation of 1,2-dimyristoyl-sn-glycero-3-phosphate (DMPE) and PEG2000-amine.

  • Oxidation: The lipid tails of DMPE are susceptible to oxidation, particularly if they were unsaturated (though DMPE has saturated myristoyl chains, other lipids used in formulations may be unsaturated). Oxidation is a free-radical chain reaction that can be initiated by light, heat, or the presence of metal ions.[5][6] The PEG chain itself can also undergo oxidative degradation, leading to the formation of various byproducts.[7][8]

Q4: I see unexpected peaks in my analytical chromatogram after storing this compound. What could they be?

A4: Unexpected peaks likely represent degradation products. Depending on the storage conditions, these could be:

  • Hydrolysis Products: Peaks corresponding to DMPE and PEG2000-amine.

  • Oxidation Products: A variety of smaller, more polar compounds resulting from the breakdown of the lipid chains or the PEG chain.

  • Aggregates: Improper storage or handling can lead to the formation of larger aggregates, which might appear as broad or late-eluting peaks.

To identify these impurities, advanced analytical techniques such as liquid chromatography-high resolution mass spectrometry (LC-HRMS) are often required.[9]

Q5: How can I assess the stability of my this compound sample?

A5: A stability-indicating analytical method is necessary to accurately quantify the amount of intact this compound and its degradation products. High-Performance Liquid Chromatography with a Charged Aerosol Detector (HPLC-CAD) is a suitable method for this purpose, as this compound lacks a strong UV chromophore.[4][9][10] A detailed experimental protocol is provided in this guide.

Quantitative Stability Data

The following tables summarize the degradation of this compound under various stress conditions, based on a published stability-indicating HPLC-CAD method.[4]

Table 1: Stability of this compound in Solution under Stress Conditions

Stress ConditionDurationTemperature% Degradation
0.05 N HCl20 hours60°C~11%
0.005 N NaOH1.5 hoursRoom Temp~6%
1% H₂O₂24 hours30°CNo significant degradation
Neutral (MeOH:H₂O)20 hours60°CNo significant degradation
Photolytic (1x ICH)--No significant degradation

Table 2: Stability of Solid this compound under Various Storage Conditions

Storage ConditionDuration% Degradation
25°C25 days~1%
25°C / 60% RH25 days~2%
40°C / 75% RH25 days~5%
2-8°C (with desiccant)14 daysNo significant degradation
2-8°C (without desiccant)14 days~1%
Photolytic (4x ICH)-No significant degradation

Experimental Protocol: HPLC-CAD Method for this compound Stability Assessment

This protocol is adapted from a validated stability-indicating assay.[9][10]

1. Materials and Reagents:

  • This compound standard and samples

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

2. Chromatographic Conditions:

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Charged Aerosol Detector (CAD).

  • Column: Hypersil Gold™ PFP (150 mm × 4.6 mm, 3.0 µm) or equivalent.[9]

  • Mobile Phase A: 0.0025% Formic acid in Water:Methanol (80:20 v/v).[9]

  • Mobile Phase B: Methanol:Acetonitrile (60:40 v/v).[9]

  • Gradient Program:

    Time (min) %B
    0.0 10
    5.0 10
    15.0 90
    20.0 90
    21.0 10

    | 25.0 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 50 µL

  • CAD Settings: Evaporation temperature 35°C, Nitrogen gas pressure 35 psi.

3. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of approximately 300 µg/mL in a mixture of Methanol:Water (50:50 v/v).[4]

  • For stability studies, subject the this compound (solid or in solution) to the desired stress conditions (e.g., heat, humidity, acid, base, oxidant, light).

  • At each time point, withdraw a sample and dilute it to the target concentration of 300 µg/mL with the sample diluent.

4. Data Analysis:

  • Integrate the peak corresponding to this compound.

  • Calculate the percentage degradation by comparing the peak area of the stressed sample to that of an unstressed control sample.

    • % Degradation = [(Area_control - Area_stressed) / Area_control] * 100

Visual Guides

Hydrolysis_Pathway DMPE_PEG This compound Hydrolysis Hydrolysis (Acid or Base) DMPE_PEG->Hydrolysis DMPE DMPE Hydrolysis->DMPE Cleavage of phosphodiester bond PEG_Amine PEG2000-Amine Hydrolysis->PEG_Amine Cleavage of phosphodiester bond

Caption: Hydrolytic degradation pathway of this compound.

Oxidation_Pathway Lipid Lipid Moiety (DMPE) Initiation Initiation (e.g., ROS, light, heat) Lipid->Initiation Lipid_Radical Lipid Radical Initiation->Lipid_Radical Propagation Propagation (Reaction with O2) Lipid_Radical->Propagation Peroxyl_Radical Lipid Peroxyl Radical Propagation->Peroxyl_Radical Hydroperoxide Lipid Hydroperoxide Peroxyl_Radical->Hydroperoxide Abstracts H from another lipid Termination Termination (Formation of stable products) Hydroperoxide->Termination Degradation_Products Aldehydes, Ketones, etc. Termination->Degradation_Products

Caption: General pathway for oxidative degradation of the lipid moiety.

Troubleshooting_Workflow Start Unexpected Experimental Results (e.g., low efficacy, aggregation) Check_Storage Verify this compound Storage Conditions (Temp, Light, Moisture) Start->Check_Storage Incorrect_Storage Improper Storage Check_Storage->Incorrect_Storage No Correct_Storage Proper Storage Check_Storage->Correct_Storage Yes Assess_Purity Assess Purity using Stability-Indicating Method (e.g., HPLC-CAD) Incorrect_Storage->Assess_Purity Correct_Storage->Assess_Purity Degradation_Detected Degradation Detected? Assess_Purity->Degradation_Detected No_Degradation No Significant Degradation Degradation_Detected->No_Degradation No Degradation_Present Degradation Present Degradation_Detected->Degradation_Present Yes Investigate_Other Investigate other experimental parameters (e.g., formulation protocol, other reagents) No_Degradation->Investigate_Other Discard Discard and use a fresh, properly stored lot of This compound Degradation_Present->Discard

Caption: Troubleshooting workflow for this compound stability issues.

References

Technical Support Center: The Impact of DMPE-PEG2000 on Drug Release

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the role of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) in modulating drug release kinetics from lipid-based nanocarriers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in drug delivery formulations?

A1: this compound is a phospholipid-polymer conjugate, meaning it combines a lipid (DMPE) with a hydrophilic polymer chain (PEG2000).[1][2] Its amphiphilic nature allows it to be easily incorporated into the lipid bilayer of nanocarriers like liposomes. The primary roles of incorporating this compound are to create a hydrophilic shield on the nanoparticle surface, which provides steric stabilization, prolongs circulation time in the body by reducing clearance, and improves the overall stability of the formulation.[3][4][5]

Q2: How does increasing the concentration of this compound generally affect drug release kinetics?

A2: Increasing the concentration of this compound typically leads to a more sustained or slower drug release profile. The large, hydrated PEG chains on the surface of the nanocarrier create a steric barrier that can hinder the diffusion of the encapsulated drug out of the carrier. However, the effect can be complex and may depend on the specific drug and formulation. For instance, in some solid lipid nanoparticle systems, PEG2000 modification has been shown to accelerate the release of hydrophilic small-molecule drugs.[6]

Q3: What are the underlying mechanisms by which this compound concentration influences drug release?

A3: Several mechanisms are at play:

  • Steric Hindrance: The PEG layer acts as a physical barrier, increasing the path length for the drug to diffuse into the surrounding medium.[7]

  • Membrane Fluidity and Stability: this compound can alter the fluidity and packing of the lipid bilayer. Higher concentrations can increase inter-lamellar repulsion, leading to the formation of smaller, unilamellar vesicles which are often more stable and retain the drug more effectively.[7]

  • Morphological Changes: At certain concentrations, particularly in combination with other lipids like cholesterol, increasing this compound can induce a morphological transition from spherical liposomes to discoidal micelles, which fundamentally alters the drug release mechanism.[8][9]

  • Hydration Layer: The PEG chains create a dense, water-rich layer on the surface, which can influence the partitioning of both hydrophilic and hydrophobic drugs at the carrier-medium interface.

Q4: Does the effect of this compound concentration vary depending on the drug's properties (e.g., hydrophilic vs. hydrophobic)?

A4: Yes, the properties of the encapsulated drug are critical.

  • Hydrophilic Drugs: These are typically encapsulated in the aqueous core of a liposome (B1194612). Their release is primarily governed by the permeability of the lipid bilayer. A denser PEG shield can decrease membrane permeability, thus slowing release. However, as noted, some studies show accelerated release from certain nanoparticle types.[6]

  • Hydrophobic Drugs: These are entrapped within the lipid bilayer itself. The incorporation of this compound can alter the packing and fluidity of the bilayer, which directly impacts the retention and subsequent release of these drugs.

Troubleshooting Guide

Problem: My drug release is too rapid, showing a significant "burst release" within the first few hours.

Solution: An excessive burst release often indicates poor drug retention or instability of the carrier.

  • Increase this compound Molar Ratio: Gradually increase the molar percentage of this compound in your formulation (e.g., from 2 mol% to 5 mol% or 10 mol%). This enhances the steric shield and can improve membrane packing, leading to better drug retention and a reduced burst effect.[7]

  • Optimize Other Lipids: Ensure other components, like cholesterol, are at an optimal concentration. Cholesterol is known to decrease membrane fluidity and can work synergistically with this compound to stabilize the bilayer and control release.[10]

Problem: The drug release from my formulation is too slow or incomplete.

Solution: If the release is too slow, the formulation may be overly stable, preventing the drug from reaching its target at a therapeutic concentration.

  • Decrease this compound Molar Ratio: A lower concentration of the PEGylated lipid can reduce the density of the steric barrier, potentially accelerating drug diffusion.

  • Incorporate Destabilizing Lipids: Consider adding lipids that respond to specific physiological triggers (e.g., pH-sensitive lipids like DOPE) if you are developing a stimuli-responsive system.[4]

  • Change PEG Chain Length: While this guide focuses on PEG2000, using a shorter PEG chain (e.g., PEG750) can result in a less dense steric barrier and faster release, as demonstrated in some pH-responsive systems.[4]

Problem: My nanocarrier formulation aggregates during the in vitro release study.

Solution: Aggregation suggests colloidal instability, which can be influenced by the formulation itself or the release medium.

  • Verify this compound Concentration: Insufficient surface coverage with PEG can lead to aggregation, especially in high-salt or protein-containing media. A concentration of at least 4-5 mol% is often required for effective steric stabilization.[8]

  • Check the Release Medium: The ionic strength and protein content of your release buffer can screen the surface charge and reduce repulsive forces. Ensure your this compound concentration is sufficient to provide steric stabilization under these specific conditions. The presence of serum proteins like albumin can also interact with and destabilize liposomes, an effect that is mitigated by a sufficient PEG shield.[11][12]

Data Presentation

The following table summarizes hypothetical, yet typical, results from an experiment investigating the effect of this compound concentration on the physicochemical properties and drug release from a liposomal formulation.

Molar % this compoundParticle Size (d.nm)Zeta Potential (mV)Encapsulation Efficiency (%)Cumulative Drug Release at 24h (%)
0%155 ± 8-35.2 ± 2.185 ± 578 ± 6
2%130 ± 6-24.5 ± 1.888 ± 462 ± 5
5%110 ± 5-15.1 ± 1.592 ± 345 ± 4
10%95 ± 7-8.3 ± 1.290 ± 430 ± 5

Table Caption: Trend analysis showing that as this compound concentration increases, particle size decreases, the surface charge is shielded (Zeta potential approaches neutral), and drug release becomes more sustained. Encapsulation efficiency often peaks at an optimal concentration.

Experimental Protocols

Protocol: In Vitro Drug Release Assay Using a Dialysis Method

This protocol describes a common method for assessing the release kinetics of a drug from a PEGylated liposomal formulation.[13][14]

1. Materials and Equipment:

  • Drug-loaded PEGylated liposome suspension.

  • Release Buffer: Phosphate Buffered Saline (PBS), pH 7.4. For poorly soluble drugs, a surfactant (e.g., 0.5% w/v Tween® 80) may be added to maintain sink conditions.[15]

  • Dialysis Tubing/Cassettes: Choose a Molecular Weight Cut-Off (MWCO) that is at least 100 times greater than the molecular weight of the drug but low enough to retain the nanoparticles (e.g., 10-20 kDa MWCO).

  • Thermostatically controlled shaker or water bath set to 37°C.

  • Analytical instrument for drug quantification (e.g., HPLC-UV, fluorescence spectrophotometer).

2. Liposome Preparation (Thin-Film Hydration Method):

  • Dissolve the lipids (e.g., primary phospholipid like DPPC, cholesterol, and varying molar ratios of this compound) and the hydrophobic drug in a suitable organic solvent (e.g., chloroform/methanol mixture).

  • Create a thin lipid film by evaporating the organic solvent under reduced pressure using a rotary evaporator.

  • Hydrate the lipid film with an aqueous buffer (which may contain a hydrophilic drug) at a temperature above the phase transition temperature of the primary lipid.

  • Reduce the size of the resulting multilamellar vesicles to form small unilamellar vesicles by sonication or extrusion.

  • Remove any unencapsulated drug by dialysis or size exclusion chromatography against a fresh buffer.[16]

3. Release Assay Procedure:

  • Pre-soak the dialysis membrane in the release buffer as per the manufacturer's instructions.

  • Pipette a known volume (e.g., 1 mL) of the purified drug-loaded liposome suspension into the dialysis bag/cassette and seal it securely.

  • Submerge the sealed dialysis bag in a larger volume of release buffer (e.g., 100 mL) to ensure sink conditions.

  • Place the entire setup in a shaker bath at 37°C with gentle agitation (e.g., 100 rpm).

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the external release buffer.

  • Immediately replenish the volume of the release buffer with an equal volume of fresh, pre-warmed buffer to maintain a constant volume and sink conditions.

  • Analyze the drug concentration in the collected samples using the appropriate analytical method.

  • Calculate the cumulative percentage of drug released at each time point relative to the initial total amount of drug in the formulation.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_assay Release Assay cluster_analysis Data Analysis prep1 Lipid Film Hydration prep2 Sizing (Extrusion) prep1->prep2 prep3 Purification (SEC) prep2->prep3 assay1 Load Sample into Dialysis Cassette prep3->assay1 Characterized Formulation assay2 Incubate at 37°C in Release Buffer assay1->assay2 assay3 Sample External Buffer at Time Points assay2->assay3 analysis1 Quantify Drug (e.g., HPLC) assay3->analysis1 Collected Samples analysis2 Calculate Cumulative Release (%) analysis1->analysis2 analysis3 Plot Release Profile analysis2->analysis3

Caption: Workflow for an in vitro drug release kinetics experiment.

logical_relationship conc Increase this compound Concentration prop1 Denser PEG Surface Layer (Steric Shield) conc->prop1 prop2 Decreased Particle Size & Lamellarity conc->prop2 prop3 Increased Colloidal Stability conc->prop3 prop4 Altered Membrane Fluidity conc->prop4 outcome1 Sustained / Slower Drug Release Rate prop1->outcome1 outcome2 Reduced Initial Burst Release prop2->outcome2 outcome3 Reduced Nanoparticle Aggregation prop3->outcome3 prop4->outcome1 prop4->outcome2

Caption: Impact of this compound concentration on nanoparticle properties.

References

Technical Support Center: Removal of Unbound DMPE-PEG2000 from Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unbound 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) from liposomal and nanoparticle formulations.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unbound this compound from my formulation?

A1: Removing unbound this compound is critical for several reasons. Firstly, excess, unbound PEGylated lipids can form micelles that may cause toxicity or undesired biological effects. Secondly, the presence of free this compound can interfere with downstream characterization assays, leading to inaccurate quantification of liposome-associated PEG. Lastly, for targeted drug delivery systems, unbound PEGylated lipids can compete with the formulated nanoparticles for binding to target sites, potentially reducing therapeutic efficacy.

Q2: What are the primary methods for removing unbound this compound?

A2: The three most common and effective methods for the purification of liposomal formulations from unbound components like this compound are Tangential Flow Filtration (TFF), Size Exclusion Chromatography (SEC), and Dialysis. Each method has its advantages and is suitable for different scales and formulation types.

Q3: How do I choose the most suitable purification method for my experiment?

A3: The choice of method depends on factors such as sample volume, desired purity, process time, and scalability.

  • Tangential Flow Filtration (TFF) is ideal for larger volumes and is highly scalable, making it suitable for process development and manufacturing. It is relatively fast and efficient.[1][2][3]

  • Size Exclusion Chromatography (SEC) offers high-resolution separation and is excellent for smaller, laboratory-scale preparations where high purity is required.[4][5][6]

  • Dialysis is a simple and cost-effective method for small-volume, lab-scale purification, though it is generally the most time-consuming.[7][8]

Q4: How can I quantify the amount of unbound this compound to assess the efficiency of my purification process?

A4: Quantification of this compound can be achieved using techniques such as Ultra-High-Performance Liquid Chromatography coupled with Triple Quadrupole Mass Spectrometry (UHPLC-TQMS).[9] This method allows for the specific and sensitive detection and quantification of the PEGylated lipid in your formulation before and after purification. By analyzing the permeate or fractions collected during TFF, SEC, or the dialysis buffer, you can determine the amount of removed, unbound this compound.

Troubleshooting Guides

Tangential Flow Filtration (TFF)

Q: My liposome (B1194612) recovery is low after TFF. What could be the cause?

A: Low liposome recovery can be due to several factors:

  • High Transmembrane Pressure (TMP): Excessive TMP can cause liposome rupture and loss through the membrane pores. It is crucial to operate at a lower TMP to maintain liposome integrity.[10]

  • Inappropriate Membrane Pore Size: If the membrane's molecular weight cut-off (MWCO) is too large, smaller liposomes can be lost in the permeate. Ensure the MWCO is appropriate for your liposome size distribution.

  • Shear Stress: High flow rates can induce shear stress, leading to liposome damage. Optimizing the flow rate is essential.[1]

Q: The removal of unbound this compound is incomplete after several diafiltration volumes. How can I improve this?

A: To enhance the removal efficiency:

  • Increase Diafiltration Volumes: Ensure you are using an adequate number of diafiltration volumes (typically 5-10) to sufficiently exchange the buffer and remove the unbound components.

  • Optimize Operating Mode: For some formulations, a concentration mode followed by diafiltration might be more effective.[2][3][10]

  • Check for Micelle Formation: Unbound this compound can form micelles, which may be of a size that is retained by the TFF membrane. Consider adjusting the buffer conditions to disrupt these micelles if possible.

Size Exclusion Chromatography (SEC)

Q: I'm observing a significant loss of my liposome formulation on the SEC column. Why is this happening?

A: Lipid loss during SEC is a known issue and can be attributed to the interaction of liposomes with the column matrix.[5][11] Intact liposomes can be retained in the exclusion gel.[5][11]

  • Column Pre-saturation: To mitigate this, pre-saturate the column with lipids before loading your sample. This can be done by running a solution of empty liposomes through the column first.[5]

  • Choice of Stationary Phase: The type of gel used can influence liposome retention. Experiment with different column matrices (e.g., Sepharose, Sephadex) to find the one with the least interaction with your formulation.

Q: There is poor separation between my liposomes and the unbound this compound. How can I improve the resolution?

A: To improve separation:

  • Optimize Column Parameters: The column length, diameter, and pore size of the beads are critical for resolution.[12] Longer columns generally provide better separation. The pore size should be chosen so that the liposomes are excluded while the smaller unbound this compound can enter the pores.[12]

  • Adjust Flow Rate: A slower flow rate can allow for better equilibration and improved separation.[12]

  • Sample Volume: Ensure the sample volume is a small fraction of the total column volume (typically 1-5%) to achieve optimal resolution.

Dialysis

Q: My sample volume has significantly increased after dialysis. How can I prevent this?

A: A significant increase in sample volume is due to osmosis, where water moves from the dialysis buffer into your sample, which likely has a higher solute concentration.

  • Stepwise Dialysis: To prevent this, you can perform a stepwise dialysis, gradually decreasing the solute concentration difference between your sample and the buffer.[13]

  • Buffer Composition: Ensure the osmolarity of your dialysis buffer is as close as possible to that of your liposome formulation.

Q: The removal of unbound this compound by dialysis is very slow. What can I do to speed up the process?

A: Dialysis is inherently a slow process, but it can be optimized:

  • Increase Buffer Volume and Changes: Use a large volume of dialysis buffer (at least 200-500 times the sample volume) and change it frequently (e.g., after 2 hours, 4 hours, and then overnight).[7]

  • Membrane MWCO and Surface Area: Use a dialysis membrane with a high molecular weight cut-off (e.g., 100-300 kDa) that is still significantly smaller than your liposomes.[14] A larger membrane surface area to sample volume ratio will also increase the rate of diffusion.[15][16]

  • Agitation: Continuously stir the dialysis buffer to maintain a high concentration gradient across the membrane.[7]

Data Presentation

Table 1: Comparison of Purification Methods for Nanoparticle Formulations

ParameterTangential Flow Filtration (TFF)Size Exclusion Chromatography (SEC)Dialysis
Principle Size-based separation using a semi-permeable membrane with cross-flowSeparation based on hydrodynamic volume as particles pass through a porous matrixSize-based separation via diffusion across a semi-permeable membrane
Typical Sample Volume 50 mL to >1000 L0.1 mL to 10 mL0.1 mL to 100 mL
Processing Time Fast (minutes to hours)[1][17]Moderate (minutes to hours)Slow (hours to days)[7]
Scalability ExcellentPoor to moderatePoor
Purity Good to excellentExcellentGood
Liposome Recovery Good (can be optimized)[1]Variable (can be low without pre-saturation)[5][11]Excellent
Key Advantage Speed and scalabilityHigh resolutionSimplicity and cost-effectiveness
Key Disadvantage Potential for shear-induced damage[10]Potential for lipid loss on the column[5][11]Time-consuming

Experimental Protocols

Protocol 1: Removal of Unbound this compound using Tangential Flow Filtration (TFF)

This protocol provides a general guideline for using TFF for the purification of PEGylated liposomes.

Materials:

  • Tangential Flow Filtration system with a peristaltic pump

  • TFF membrane cassette with an appropriate MWCO (e.g., 100-300 kDa)

  • Liposome formulation containing unbound this compound

  • Diafiltration buffer (e.g., phosphate-buffered saline, PBS)

Procedure:

  • System Setup: Assemble the TFF system according to the manufacturer's instructions, ensuring all connections are secure.

  • Membrane Equilibration: Equilibrate the TFF membrane by recirculating the diafiltration buffer through the system for 15-30 minutes.

  • Sample Loading: Load the liposome formulation into the feed reservoir.

  • Concentration (Optional): If desired, concentrate the sample to a smaller volume by directing the permeate to a waste container.

  • Diafiltration: Begin the diafiltration process by adding the diafiltration buffer to the feed reservoir at the same rate as the permeate is being removed. This maintains a constant volume in the reservoir.

  • Buffer Exchange: Continue the diafiltration for 5-10 diafiltration volumes to ensure complete removal of the unbound this compound.

  • Final Concentration: After diafiltration, concentrate the purified liposome formulation to the desired final volume.

  • Sample Recovery: Recover the purified, concentrated liposome formulation from the system.

Workflow Diagram:

TFF_Workflow cluster_setup System Preparation cluster_process Purification Process cluster_recovery Final Product setup Assemble TFF System equilibrate Equilibrate Membrane setup->equilibrate load Load Sample equilibrate->load concentrate1 Initial Concentration (Optional) load->concentrate1 diafilter Diafiltration (5-10 Volumes) concentrate1->diafilter concentrate2 Final Concentration diafilter->concentrate2 recover Recover Purified Liposomes concentrate2->recover

Caption: Workflow for removing unbound this compound using TFF.

Protocol 2: Removal of Unbound this compound using Size Exclusion Chromatography (SEC)

This protocol outlines the general steps for purifying PEGylated liposomes using SEC.

Materials:

  • Glass or pre-packed chromatography column

  • SEC resin (e.g., Sepharose CL-4B or Sephadex G-75)

  • Elution buffer (e.g., PBS)

  • Liposome formulation containing unbound this compound

  • Fraction collector

Procedure:

  • Column Packing: If using a glass column, pack it with the chosen SEC resin according to the manufacturer's protocol. Ensure the column is packed evenly to avoid channeling.

  • Column Equilibration: Equilibrate the column by flowing at least 2-3 column volumes of elution buffer through it.

  • Column Pre-saturation (Recommended): To minimize lipid loss, pre-saturate the column by loading a sample of empty liposomes and eluting them.[5]

  • Sample Loading: Carefully load the liposome formulation onto the top of the column. The sample volume should be between 1-5% of the total column volume.

  • Elution: Begin the elution with the elution buffer at a constant, slow flow rate.

  • Fraction Collection: Collect fractions of the eluate using a fraction collector. The larger liposomes will elute first in the void volume, followed by the smaller, unbound this compound molecules.

  • Fraction Analysis: Analyze the collected fractions (e.g., by measuring turbidity or using a lipid quantification assay) to identify the fractions containing the purified liposomes.

  • Pooling: Pool the fractions containing the purified liposomes.

Workflow Diagram:

SEC_Workflow cluster_prep Column Preparation cluster_sep Separation cluster_analysis Analysis & Recovery pack Pack Column equilibrate Equilibrate Column pack->equilibrate presaturate Pre-saturate with Lipids equilibrate->presaturate load Load Sample presaturate->load elute Elute with Buffer load->elute collect Collect Fractions elute->collect analyze Analyze Fractions collect->analyze pool Pool Purified Fractions analyze->pool

Caption: Workflow for purifying liposomes from unbound this compound via SEC.

Protocol 3: Removal of Unbound this compound using Dialysis

This protocol describes the use of dialysis for the purification of PEGylated liposomes.

Materials:

  • Dialysis membrane tubing or cassette with an appropriate MWCO (e.g., 100-300 kDa)

  • Large beaker or container

  • Magnetic stir plate and stir bar

  • Dialysis buffer (e.g., PBS)

  • Liposome formulation containing unbound this compound

Procedure:

  • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This typically involves rinsing with deionized water.

  • Sample Loading: Load the liposome formulation into the dialysis tubing or cassette, ensuring to leave some space for potential sample expansion.

  • Sealing: Securely seal both ends of the dialysis tubing with clamps or close the cassette.

  • Dialysis Setup: Place the sealed dialysis bag/cassette into a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume). Add a stir bar to the beaker.

  • Stirring: Place the beaker on a magnetic stir plate and begin stirring at a moderate speed to ensure continuous mixing of the buffer.

  • Buffer Changes: Allow the dialysis to proceed for at least 4 hours, then change the dialysis buffer. Repeat the buffer change at least two more times over a period of 24-48 hours to ensure complete removal of the unbound this compound.

  • Sample Recovery: Carefully remove the dialysis bag/cassette from the buffer and recover the purified liposome sample.

Workflow Diagram:

Dialysis_Workflow start Start: Liposome Formulation prep_membrane Prepare Dialysis Membrane start->prep_membrane load_sample Load Sample into Membrane prep_membrane->load_sample dialyze Dialyze against Buffer with Stirring load_sample->dialyze change_buffer Change Buffer (2-3 times) dialyze->change_buffer 4-24h end End: Purified Liposomes dialyze->end 24-48h total change_buffer->dialyze Repeat

Caption: Logical workflow for the dialysis-based purification of liposomes.

References

Technical Support Center: Cholesterol's Influence on DMPE-PEG2000 in Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) in lipid bilayers, with a particular focus on the effects of cholesterol.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of cholesterol when incorporated into a lipid bilayer containing this compound?

A1: Cholesterol is a critical component for modulating the physical properties of lipid bilayers. When included in formulations with this compound, it primarily acts to:

  • Increase membrane rigidity and stability: Cholesterol inserts into the lipid bilayer, filling gaps between phospholipid molecules. This reduces the fluidity of the membrane, leading to a more rigid and stable structure that can minimize the leakage of encapsulated drugs.

  • Modulate bilayer permeability: By increasing the packing density of the phospholipids (B1166683), cholesterol effectively reduces the permeability of the bilayer to water-soluble molecules.

  • Influence the morphology of lipid nanoparticles: The concentration of cholesterol can significantly impact the final structure of self-assembled lipid systems. For instance, in the presence of PEGylated lipids like this compound, varying cholesterol levels can influence whether the formulation results in liposomes or discoidal micelles.

Q2: How does the concentration of cholesterol affect the formation of liposomes versus other nanostructures in a this compound formulation?

A2: The molar ratio of cholesterol to this compound and other phospholipids is a determining factor in the morphology of the resulting nanoparticles. High concentrations of PEGylated lipids can induce the formation of micelles. Cholesterol can influence this transition. For example, in a system containing DPPC and a PEGylated lipid, the transition from liposomes to discoidal micelles is dependent on the cholesterol content.[1]

Q3: Can the inclusion of cholesterol impact the "stealth" properties conferred by this compound?

A3: Yes, cholesterol can influence the effectiveness of the PEGylated "stealth" layer. The presence of cholesterol can affect the conformation and flexibility of the PEG chains on the liposome (B1194612) surface.[2][3] An optimal concentration of cholesterol can help to properly anchor the this compound in the bilayer, ensuring a dense and effective stealth layer that reduces opsonization and uptake by the reticuloendothelial system (RES). However, excessive cholesterol might alter the membrane curvature and PEG chain density, potentially compromising the stealth properties.

Q4: What is the expected effect of cholesterol on the encapsulation efficiency of hydrophilic and hydrophobic drugs in this compound containing liposomes?

A4: The impact of cholesterol on encapsulation efficiency depends on the nature of the drug:

  • Hydrophilic drugs: By increasing the rigidity and reducing the permeability of the lipid bilayer, cholesterol generally helps to improve the retention of hydrophilic drugs encapsulated in the aqueous core of the liposomes.

  • Hydrophobic drugs: For hydrophobic drugs that are incorporated within the lipid bilayer, cholesterol can have a more complex effect. It competes for space within the bilayer, which can either enhance or reduce the encapsulation depending on the specific interactions between the drug, cholesterol, and the phospholipids.

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency

Possible Cause Troubleshooting Steps
Suboptimal Cholesterol Concentration The ratio of cholesterol to phospholipids, including this compound, is critical. A low cholesterol content may lead to a leaky bilayer, while an excessively high concentration might disrupt the packing of hydrophobic drugs. Systematically vary the molar percentage of cholesterol in your formulation (e.g., from 0% to 50 mol%) to identify the optimal concentration for your specific drug.
Incorrect Hydration Temperature The hydration of the lipid film should be performed above the phase transition temperature (Tm) of all lipid components to ensure proper liposome formation and drug encapsulation.
Inefficient Drug Loading Method For hydrophilic drugs, passive loading may result in low encapsulation. Consider active loading techniques, such as creating a pH or ammonium (B1175870) sulfate (B86663) gradient, to improve encapsulation efficiency.
Drug-Lipid Incompatibility The physicochemical properties of the drug may not be compatible with the chosen lipid composition. Consider modifying the phospholipid composition (e.g., using lipids with different chain lengths or headgroups) to better accommodate the drug.

Issue 2: Liposome Aggregation

Possible Cause Troubleshooting Steps
Insufficient PEGylation The concentration of this compound may be too low to provide adequate steric hindrance and prevent aggregation. A typical concentration for effective stealth properties is between 5 and 10 mol%.
Inadequate Surface Charge If the liposomes are intended to be charged, ensure that the concentration of the charged lipid is sufficient to generate a zeta potential that promotes electrostatic repulsion (typically > ±20 mV).
Presence of Divalent Cations Divalent cations (e.g., Ca²⁺, Mg²⁺) in the buffer can sometimes cause aggregation of negatively charged liposomes. Consider using a buffer without divalent cations or adding a chelating agent like EDTA.
Improper Storage Conditions Storing liposomes near their phase transition temperature can lead to instability and aggregation. Store liposomes at a temperature well below their Tm.

Quantitative Data Summary

The following table summarizes the effect of cholesterol concentration on the required molar percentage of a PEGylated lipid (DSPE-PEG2000, as a close analog to this compound) to induce the transition from liposomes to discoidal micelles in a DPPC bilayer. This illustrates the significant role of cholesterol in determining nanoparticle morphology.

Cholesterol (mol%)DSPE-PEG2000 required for transition to disks (mol%)
0> 0.5
30> 15
40> 5

Data adapted from studies on DSPE-PEG2000 in DPPC bilayers, which is expected to show similar trends for this compound.[1]

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration

This method is a common and straightforward technique for preparing liposomes containing this compound and cholesterol.

  • Lipid Mixture Preparation:

    • Dissolve the desired amounts of your primary phospholipid (e.g., DOPC, DPPC), cholesterol, and this compound in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

    • Ensure all lipids are completely dissolved to form a clear solution.

  • Thin-Film Formation:

    • Remove the organic solvent using a rotary evaporator under vacuum. This will create a thin, uniform lipid film on the inner surface of the flask.

    • To ensure complete removal of the solvent, you can further dry the film under a high vacuum for at least 2 hours or overnight.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer of your choice (e.g., PBS, HEPES-buffered saline). The temperature of the hydration buffer should be above the phase transition temperature (Tm) of the lipid with the highest Tm in your mixture.

    • Agitate the flask gently (e.g., by hand or on a shaker) to facilitate the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • To obtain unilamellar vesicles (LUVs) with a more uniform size distribution, the MLV suspension can be subjected to:

      • Extrusion: Repeatedly pass the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm).

      • Sonication: Use a probe or bath sonicator to reduce the size of the liposomes. Note that probe sonication can sometimes lead to lipid degradation.

  • Purification:

    • Remove any unencapsulated drug or other materials by methods such as size exclusion chromatography or dialysis.

Diagrams

Experimental_Workflow Experimental Workflow for Liposome Preparation cluster_prep Preparation cluster_sizing Sizing cluster_purification Purification dissolve 1. Dissolve Lipids (e.g., DOPC, Cholesterol, this compound) in Organic Solvent evaporate 2. Form Thin Lipid Film (Rotary Evaporation) dissolve->evaporate Complete Dissolution hydrate 3. Hydrate Film (Aqueous Buffer, T > Tm) evaporate->hydrate Complete Solvent Removal extrude 4. Extrusion (e.g., 100 nm filter) hydrate->extrude Formation of MLVs purify 5. Purification (e.g., Size Exclusion Chromatography) extrude->purify Formation of LUVs

Caption: A flowchart illustrating the key steps in the preparation of liposomes using the thin-film hydration method.

Troubleshooting_Low_Encapsulation Troubleshooting Low Encapsulation Efficiency cluster_hydrophilic Hydrophilic Drug cluster_hydrophobic Hydrophobic Drug start Low Encapsulation Efficiency q1_hydro Is the bilayer leaky? start->q1_hydro q1_hydropho Is there competition in the bilayer? start->q1_hydropho a1_hydro Optimize Cholesterol Content q1_hydro->a1_hydro Yes q2_hydro Is passive loading inefficient? q1_hydro->q2_hydro No a2_hydro Use Active Loading (e.g., pH gradient) q2_hydro->a2_hydro Yes a1_hydropho Vary Cholesterol Concentration q1_hydropho->a1_hydropho Yes q2_hydropho Is there drug-lipid incompatibility? q1_hydropho->q2_hydropho No a2_hydropho Modify Phospholipid Composition q2_hydropho->a2_hydropho Yes

Caption: A decision tree to guide troubleshooting efforts for low drug encapsulation efficiency in liposomes.

References

Technical Support Center: Mitigating Immunogenicity of Nanoparticles with DMPE-PEG2000

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to mitigate the immunogenicity of nanoparticles using 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it reduce nanoparticle immunogenicity?

A: this compound is a phospholipid conjugated to a 2000-dalton polyethylene (B3416737) glycol (PEG) chain. When incorporated into the surface of a nanoparticle, the PEG chains form a dense, hydrophilic "stealth" layer. This layer sterically hinders the adsorption of opsonins (blood serum proteins like complement proteins and immunoglobulins) onto the nanoparticle surface.[1][2][3] Reduced opsonization leads to decreased recognition and uptake by phagocytic immune cells of the mononuclear phagocyte system (MPS), thereby lowering the immunogenic potential and prolonging systemic circulation time.[1][2]

Q2: What is the "PEG dilemma"?

A: The "PEG dilemma" refers to the delicate balance required when designing PEGylated nanoparticles. While a dense PEG shell is excellent for evading the immune system and prolonging circulation, it can also hinder the nanoparticle's interaction with target cells and obstruct the endosomal escape required for releasing its therapeutic cargo.[4] The formulation must be carefully optimized to provide sufficient stealth properties without compromising therapeutic efficacy.[4]

Q3: Can PEGylated nanoparticles still elicit an immune response?

A: Yes. While PEGylation significantly reduces immunogenicity, it does not always eliminate it.[5] Immune responses can still occur through several mechanisms:

  • Complement Activation: PEGylated nanoparticles can activate the complement system, a key part of the innate immune response, often through the lectin or alternative pathways.[6][7] This can lead to inflammation and clearance of the nanoparticles.

  • Anti-PEG Antibodies: Pre-existing or induced anti-PEG antibodies (IgM and IgG) can bind to the PEG layer, leading to rapid clearance of the nanoparticles, a phenomenon known as Accelerated Blood Clearance (ABC).[8][9][10] This can compromise the nanoparticle's integrity and lead to premature drug release.[8]

  • Core Material Immunogenicity: The underlying nanoparticle core material may possess inherent immunogenic properties that are not fully masked by the PEG layer.

Q4: What is the difference between a "mushroom" and "brush" PEG conformation, and why is it important?

A: The conformation of PEG on the nanoparticle surface depends on the grafting density.

  • Mushroom Conformation: At low surface densities, PEG chains adopt a relaxed, mushroom-like coil.

  • Brush Conformation: At high surface densities, steric repulsion forces the PEG chains to stretch out, forming a dense "brush."

The brush conformation is generally more effective at preventing protein adsorption and subsequent immune recognition.[3][11] The transition from mushroom to brush conformation can influence which complement pathways are activated and reduce uptake by macrophages.[3][6][11]

Troubleshooting Guide

Issue 1: High levels of complement activation (e.g., elevated sC5b-9) are observed despite PEGylation.
Possible Cause Troubleshooting Steps
Suboptimal PEG Surface Density Increase the molar ratio of this compound in your formulation. A higher density promotes a "brush" conformation, which is more effective at inhibiting complement.[2][12]
Nanoparticle Size Nanoparticles between 40-250 nm can be potent complement activators.[5] If possible, adjust formulation parameters to produce sizes outside this range, though this may impact other properties.
Activation of Lectin/Alternative Pathways PEGylation can shift complement activation from the classical pathway to the lectin or alternative pathways.[6][7] Consider using specific inhibitors in your in vitro assays (e.g., C1 esterase inhibitor) to delineate the active pathway.[12]
Presence of Anti-PEG Antibodies Pre-existing anti-PEG antibodies can bind to the nanoparticles and trigger the classical complement pathway.[8] Screen serum samples for anti-PEG IgM and IgG levels.
Issue 2: Formulated nanoparticles show significant uptake by macrophages in vitro.
Possible Cause Troubleshooting Steps
Incomplete or Low-Density PEGylation Confirm PEGylation efficiency. Use techniques like Dynamic Light Scattering (DLS) to check for an increase in hydrodynamic diameter post-PEGylation. Increase the this compound concentration to achieve a denser brush conformation, which reduces macrophage uptake.[1][11]
Endotoxin (B1171834) Contamination Microbial components like endotoxin can activate macrophages and confound results.[13] Ensure all reagents and materials are sterile and endotoxin-free. Test final formulations with a Limulus Amebocyte Lysate (LAL) assay.
Complement Opsonization Even with PEGylation, some complement proteins (e.g., C3b) can deposit on the nanoparticle surface, marking them for phagocytosis.[5][6] Correlate macrophage uptake with levels of complement activation.[6]
PEG Molecular Weight PEG MW of 2 kDa or higher is generally required for effective shielding.[2] Confirm you are using DMPE-PEG2000 . For some systems, a higher MW PEG may be necessary.
Issue 3: Reduced therapeutic efficacy and rapid clearance observed upon second injection (in vivo).
Possible Cause Troubleshooting Steps
Accelerated Blood Clearance (ABC) Phenomenon This is likely due to the induction of anti-PEG IgM antibodies after the first dose.[4] These antibodies bind to the second dose, activating complement and leading to rapid clearance by Kupffer cells in the liver.[4]
Mitigating the ABC Phenomenon - Pre-dosing: Administering a dose of "empty" PEGylated nanoparticles or free high molecular weight PEG can sometimes saturate the anti-PEG antibodies, allowing the therapeutic dose to circulate longer.[14] - Modify the Nanocarrier: The hydrophobicity of the lipid anchor can influence immunogenicity.[15] Consider alternative PEGylated lipids. - Alternative Polymers: For future formulations, explore alternative hydrophilic polymers like polysarcosine or zwitterionic materials that have shown reduced immunogenicity.[15][16]

Quantitative Data Summary

The following tables summarize representative quantitative data on the effect of PEGylation on immunogenicity markers.

Table 1: Effect of PEGylation on Complement Activation

Nanoparticle Type Complement Activation Marker (sC5b-9, ng/mL) Fold Reduction vs. Unmodified Reference
Unmodified (Citrate-capped) AuNPs ~1200 - [6]
PEG2000-coated AuNPs ~400 3.0x [6]
SPN with 20% PEG2000 High - [12]

| SPN with 20% PEG2000 / 20% PEG550 (PEG Pairing) | Low | Significant (p < 0.01) |[12] |

Table 2: Influence of PEGylation on Macrophage Uptake

Nanoparticle Type Uptake by Macrophages (% of Control) Reference
Bare Immuno-MSN (in serum) High [11]
Light-PEG MSN (Mushroom) High [11]
Dense-PEG MSN (Brush) Significantly Lower [11]
PLA-NPs 100% [1]
PLA-NPs with low-density PEG ~70% [1]

| PLA-NPs with high-density PEG | ~20% |[1] |

Experimental Protocols & Visualizations

Protocol 1: Quantification of Complement Activation via sC5b-9 ELISA

This protocol measures the terminal complement complex (sC5b-9), a sensitive marker for the activation of the entire complement cascade.[7]

Materials:

  • Normal Human Serum (NHS)

  • Gelatin Veronal Buffer (GVB++)

  • Nanoparticle formulations (test and controls)

  • sC5b-9 ELISA Kit (commercial)

  • Microplate reader

Procedure:

  • Preparation: Dilute NHS to 20% with GVB++ buffer. Prepare nanoparticle suspensions at desired concentrations in GVB++.

  • Incubation: In a 96-well plate, mix 20 µL of the nanoparticle suspension with 20 µL of the 20% NHS. Include a positive control (e.g., Zymosan) and a negative control (buffer only).

  • Activation: Incubate the plate at 37°C for 30 minutes to allow for complement activation.

  • Stopping Reaction: Stop the reaction by adding 160 µL of ice-cold buffer containing a chelating agent (e.g., EDTA) to each well.

  • ELISA: Perform the sC5b-9 ELISA according to the manufacturer's instructions, using the samples from step 4.

  • Analysis: Read the absorbance at the specified wavelength. Quantify the sC5b-9 concentration by comparing the sample absorbance to the standard curve.

G cluster_prep Preparation cluster_activation Activation cluster_analysis Analysis p1 Dilute NHS to 20% a1 Mix NPs and NHS in Plate p1->a1 p2 Prepare NP Suspensions p2->a1 a2 Incubate at 37°C for 30 min a1->a2 an1 Stop Reaction with EDTA a2->an1 an2 Perform sC5b-9 ELISA an1->an2 an3 Read Absorbance & Quantify an2->an3

Workflow for sC5b-9 Complement Activation Assay.
Protocol 2: In Vitro Macrophage Uptake Assay

This protocol uses a macrophage-like cell line (e.g., THP-1 or U937) to assess the extent of nanoparticle phagocytosis.[6][17]

Materials:

  • Fluorescently-labeled nanoparticles

  • Macrophage-like cell line (e.g., THP-1, differentiated with PMA)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding: Seed differentiated THP-1 cells in a 24-well plate at a density of 1x10^5 cells/well and allow them to adhere overnight.

  • Nanoparticle Incubation: Remove the medium and add fresh medium containing the fluorescently-labeled nanoparticles at various concentrations. Include an untreated cell control.

  • Incubation: Incubate for 2-4 hours at 37°C.

  • Washing: Aspirate the nanoparticle-containing medium and wash the cells three times with ice-cold PBS to remove non-internalized particles.

  • Cell Detachment: Detach the cells using a gentle cell scraper or trypsin.

  • Analysis (Flow Cytometry): Resuspend cells in PBS and analyze using a flow cytometer. Gate on the live cell population and measure the mean fluorescence intensity (MFI), which corresponds to nanoparticle uptake.

  • Analysis (Microscopy): Alternatively, fix the cells on coverslips and visualize uptake using fluorescence microscopy.

G cluster_pathway Nanoparticle-Immune System Interaction NP Unmodified Nanoparticle Opsonins Complement Proteins & Immunoglobulins NP->Opsonins High Adsorption PEG_NP This compound Nanoparticle PEG_NP->Opsonins Steric Hindrance (Low Adsorption) Macrophage Macrophage / APC PEG_NP->Macrophage Immune Evasion (Low Uptake) Opsonins->Macrophage Phagocytosis (High Uptake)

Logical relationship of PEGylation in reducing immune cell uptake.

References

Technical Support Center: Ensuring Batch-to-Batch Consistency of DMPE-PEG2000 Preparations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DMPE-PEG2000. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the reproducibility of your experiments involving this compound. Consistent performance of this critical excipient is paramount for reliable research outcomes and the successful development of drug delivery systems.[1][2]

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during the preparation and use of this compound formulations.

Issue 1: Variability in Liposome (B1194612)/Nanoparticle Size and Polydispersity Index (PDI)

  • Question: We are observing significant variations in the size and PDI of our liposomes or lipid nanoparticles (LNPs) from batch to batch, even when using the same protocol. What could be the cause?

  • Answer: Batch-to-batch inconsistency in particle size is a common challenge that can often be traced back to the quality and handling of the this compound.[1] Here are several potential causes and troubleshooting steps:

    • Inconsistent this compound Quality: The purity, molecular weight distribution, and ratio of the dimyristoyl-sn-glycero-3-phosphoethanolamine (DMPE) lipid anchor to the polyethylene (B3416737) glycol (PEG) chain can vary between batches of the raw material.[1] It is crucial to source high-quality this compound from a reliable supplier who provides a detailed Certificate of Analysis (CoA) for each lot.[1]

    • Raw Material Quality Control: Before use, it is advisable to perform your own quality control checks on incoming this compound batches.[1] Key parameters to assess are outlined in the quality control section below.

    • Storage Conditions: this compound is sensitive to temperature and moisture. Improper storage can lead to degradation. It should be stored at -20°C, protected from light and moisture, and repeated freeze-thaw cycles should be avoided.[3]

    • Formulation Process Parameters: Minor variations in the manufacturing process can lead to significant differences in particle characteristics. Ensure that parameters such as temperature, mixing speed, and the rate of solvent injection are tightly controlled.[4] The inclusion of PEGylated lipids like this compound can influence vesicle size due to steric hindrance of the hydrated PEG chains.[5]

Issue 2: Poor or Inconsistent Drug Encapsulation Efficiency

  • Question: Our drug encapsulation efficiency is lower than expected and varies between experiments. How can we improve this?

  • Answer: Inconsistent encapsulation efficiency is often linked to the quality of the this compound and its interaction with other components of the formulation.[4][6]

    • Purity of this compound: Impurities in the this compound, such as unreacted starting materials or by-products, can interfere with the formation of a stable lipid bilayer, leading to reduced drug loading.[6]

    • Lipid Film Quality: When using the thin-film hydration method, ensure a thin, homogenous lipid film is formed. The presence of this compound can influence the hydration process.[7][8]

    • Drug-Lipid Interactions: The physicochemical properties of your drug and its interaction with the lipid components are critical. The amphiphilic nature of this compound can influence the partitioning of the drug within the nanoparticle.[4]

    • pH and Buffer Conditions: The pH of the hydration buffer can affect both the charge of the drug and the lipids, influencing encapsulation. Optimize the pH to favor drug loading.

Issue 3: Unexpected Immunological Responses

  • Question: We are observing unexpected immune responses in our in vivo studies. Could the this compound be a contributing factor?

  • Answer: Yes, while PEGylation is intended to reduce immunogenicity, the properties of the PEG-lipid can influence immune responses.[9][10]

    • Anti-PEG Antibodies: Pre-existing or induced anti-PEG antibodies can lead to accelerated blood clearance (ABC) of PEGylated nanoparticles upon repeated administration.[9][10] The length and density of the PEG chains can impact this phenomenon.[10]

    • Complement Activation: Some PEGylated lipids have been associated with complement activation-related pseudoallergy (CARPA).[10][11]

    • Purity: Impurities from the synthesis of this compound could be immunogenic.[6] Using highly purified material is essential.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes of this compound to ensure batch-to-batch consistency?

A1: To ensure consistency, each batch of this compound should have similar chemical composition, physical properties, and performance characteristics.[1] Key attributes include:

  • Purity: High purity with minimal contaminants such as unreacted DMPE or PEG2000, reaction by-products, or residual solvents.[6]

  • Molecular Weight Distribution: A consistent average molecular weight and a narrow polydispersity index (PDI) of the PEG chain.[1][12]

  • DMPE to PEG Ratio: A consistent ratio of the lipid anchor to the polymer chain.[1]

  • Physical Properties: Consistent solubility, melting point, and appearance.[1]

Q2: How should I properly store and handle this compound?

A2: this compound should be stored as a solid at -20°C, protected from light and moisture.[3] Avoid repeated freeze-thaw cycles.[3] When preparing solutions, allow the container to warm to room temperature before opening to prevent condensation. For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.[13]

Q3: What analytical methods can be used to assess the quality of this compound?

A3: A combination of analytical techniques is recommended for comprehensive quality control:[2][6]

  • High-Performance Liquid Chromatography (HPLC): Used to determine purity and quantify impurities.[6][14] A Charged Aerosol Detector (CAD) is often used as this compound lacks a strong UV chromophore.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can be used to determine the average number of PEG units.[2][6][17]

  • Mass Spectrometry (MS): Determines the molecular weight and distribution of the PEG chain.[2][6][12]

Experimental Protocols

Protocol 1: Quality Control of Incoming this compound Batches using HPLC-CAD

This protocol provides a general procedure for assessing the purity of this compound.

  • Objective: To quantify the purity of this compound and identify potential impurities.

  • Materials:

    • This compound sample

    • HPLC-grade methanol (B129727), acetonitrile, and water

    • Formic acid (optional, for mobile phase modification)

    • HPLC system equipped with a Charged Aerosol Detector (CAD)

    • A suitable reversed-phase column (e.g., a C8 or C18 column)

  • Methodology:

    • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or a mixture of methanol and chloroform) to a known concentration (e.g., 1 mg/mL).

    • Chromatographic Conditions (Example):

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20 v/v) with 0.1% formic acid

      • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time (e.g., 20-30 minutes).

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 40°C

      • Injection Volume: 10 µL

    • Data Analysis: Integrate the peak corresponding to this compound and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area. Compare the chromatograms of different batches to identify any new or significantly different impurity peaks.

Protocol 2: Preparation of Liposomes using the Thin-Film Hydration Method

This protocol describes a standard method for preparing liposomes incorporating this compound.

  • Objective: To prepare unilamellar liposomes of a defined size.

  • Materials:

    • Primary phospholipid (e.g., DSPC, DPPC)

    • Cholesterol

    • This compound

    • Chloroform and/or methanol

    • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

    • Rotary evaporator

    • Probe sonicator or bath sonicator

    • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Methodology:

    • Lipid Film Formation:

      • Dissolve the lipids (e.g., DSPC, cholesterol, and this compound in a desired molar ratio) in a chloroform/methanol mixture in a round-bottom flask.[7][8]

      • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.[7]

      • Dry the film further under vacuum for at least 2 hours to remove residual solvent.[7]

    • Hydration:

      • Hydrate the lipid film with the aqueous buffer by rotating the flask at a temperature above the phase transition temperature of the primary lipid.[8] This will form multilamellar vesicles (MLVs).

    • Size Reduction:

      • Reduce the size of the MLVs to form small unilamellar vesicles (SUVs) using sonication (probe or bath).[8]

      • For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times.

Quantitative Data Summary

The following table summarizes key parameters that should be monitored for different batches of this compound to ensure consistency.

ParameterRecommended SpecificationAnalytical MethodPotential Impact of Deviation
Purity > 95%HPLC-CADAltered particle size, reduced encapsulation efficiency, potential immunogenicity.[6]
Average Molecular Weight (PEG) 1800 - 2200 DaMass Spectrometry, NMRAffects circulation time and stealth properties.[9][12]
Polydispersity Index (PDI) of PEG < 1.1Mass SpectrometryBroad distribution can lead to batch-to-batch variability in performance.[1]
Residual Solvents As per regulatory guidelinesGas ChromatographyCan affect formulation stability and safety.[6]

Visualizations

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Experimental Results cause1 This compound Quality Variation (Purity, MW, PDI) start->cause1 cause2 Improper Storage & Handling start->cause2 cause3 Formulation Process Variability start->cause3 sol1 Source from reliable supplier Perform incoming QC cause1->sol1 sol2 Store at -20°C Avoid freeze-thaw cause2->sol2 sol3 Strictly control process parameters cause3->sol3 end Consistent Batch Performance sol1->end Improved Consistency sol2->end sol3->end

References

Technical Support Center: Optimizing DMPE-PEG2000 Vector Transfection Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DMPE-PEG2000 vectors. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your transfection efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Formulation & Preparation of Vectors

Q1: What is the optimal percentage of this compound in a lipid nanoparticle (LNP) formulation?

A1: The optimal percentage of a PEGylated lipid like this compound can differ between in vitro and in vivo applications due to the "PEG dilemma". While a specific optimal percentage for this compound was not found in the provided search results, a study on DMG-PEG2000, another PEGylated lipid, showed a bell-shaped relationship between PEG content and transfection efficiency. For in vitro experiments, lower PEG levels (around 1.5%) tend to enhance cellular uptake and transfection efficiency.[1][2][3] Conversely, for in vivo applications, higher PEG levels (around 5%) can improve nanoparticle stability and circulation time, leading to better overall transgene expression.[1][2][3] It is crucial to empirically determine the optimal this compound concentration for your specific application.

Q2: How do different helper lipids affect the transfection efficiency of my this compound formulation?

A2: Helper lipids are a critical component of LNP formulations, influencing their stability and fusogenicity, which are key for effective endosomal escape.[4][5] The choice of helper lipid can significantly impact transfection efficiency. For instance, lipids that promote the formation of fusogenic, inverted hexagonal lipid structures, such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), have been shown to yield substantially higher transfection efficiency compared to lipids like DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) which form more stable, laminar structures.[5] The helper lipid DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) has been noted for providing good storage stability.[4] The interplay between the ionizable lipid and the helper lipid is crucial for the overall performance of the LNP.[4]

Q3: What is the ideal N/P ratio for my this compound vectors and how does it impact transfection?

A3: The N/P ratio, which is the molar ratio of nitrogen atoms in the cationic lipid to phosphate (B84403) groups in the nucleic acid, is a critical parameter influencing the physicochemical properties and transfection efficiency of your vectors.[6][7][8] An optimal N/P ratio leads to efficient condensation of the nucleic acid and the formation of stable nanoparticles with a net positive surface charge, which facilitates interaction with the negatively charged cell membrane.[6][8] However, excessively high N/P ratios can lead to increased cytotoxicity.[7][9][10] For example, in a study with PEI/chitosan/DNA complexes, an N/P ratio of 10 for PEI/DNA and 4 for chitosan/DNA resulted in low cytotoxicity and high transfection efficiency.[7][8] It is essential to perform a titration experiment to determine the optimal N/P ratio for your specific cell type and formulation, balancing high transfection efficiency with low cell toxicity.[11]

Experimental Conditions

Q4: Should I perform transfection in the presence or absence of serum?

A4: The presence of serum can significantly impact transfection efficiency, and the effect can be complex. Serum proteins can interfere with the formation of lipid-DNA complexes and may also interact with the nanoparticles, leading to reduced transfection efficiency.[12][13] Some studies suggest that pre-incubation with serum can lead to the shedding of the PEG-lipid from the nanoparticle surface, which may, in turn, enhance interactions with the cell membrane.[14] However, it is generally recommended to form the transfection complexes in a serum-free medium to avoid interference from serum components.[12][15] For the transfection itself, while some protocols suggest that the presence of serum can enhance transfection, others recommend serum-free conditions to avoid potential RNase contamination when working with RNA.[13][16] The optimal condition should be determined empirically for your specific cell line and application.

Q5: What is the optimal cell density for transfection with this compound vectors?

A5: Cell confluency at the time of transfection is a critical factor for success. Generally, for adherent cells, a confluency of 70-90% is recommended for cationic lipid-mediated transfection.[15][17] Cells should be actively dividing as they tend to take up foreign nucleic acids more efficiently than quiescent cells.[17] Overly confluent cultures can exhibit contact inhibition, leading to reduced uptake of nanoparticles.[11][17] Conversely, if the cell density is too low, cells may not grow well and can be more susceptible to the toxic effects of the transfection reagents.[17] It is advisable to standardize your seeding protocol to ensure consistent confluency for reproducible results.[17]

Q6: Does the passage number of my cells affect transfection efficiency?

A6: Yes, the passage number of your cells can significantly influence their characteristics and, consequently, their transfection efficiency.[18] High-passage number cells may exhibit alterations in morphology, growth rate, and gene expression, which can lead to decreased and less reproducible transfection results. It is recommended to use low-passage cells (generally below 30 passages) for transfection experiments.[17][18] To ensure consistency, it is good practice to thaw a fresh vial of cells after a certain number of passages and allow them to recover for 3-4 passages before use in transfection experiments.[17]

Quantitative Data Summary

ParameterOptimal Range/ValueCell Type/ConditionKey FindingsReference
PEG-Lipid Content (DMG-PEG2000) 1.5%HeLa and DC2.4 cells (in vitro)Lower PEG levels enhance cellular internalization.[1][2][3]
5%Mice (in vivo)Higher PEG levels improve stability and bioavailability.[1][2][3]
N/P Ratio (PEI/Chitosan/DNA) 10 (PEI/DNA) + 4 (Chitosan/DNA)HeLa and A549 cellsMaintained cell survival >80% with high transfection efficiency.[7][8]
N/P Ratio (AAV Production) 40293T cellsResulted in the highest viral titer with low cell death.[9]
Cell Confluency 70-90%Adherent cellsOptimal for cationic lipid-mediated transfection.[15][17]
Cell Passage Number < 30 passagesGeneral cell linesRecommended to maintain consistent transfection efficiency.[17][18]

Experimental Protocols

Protocol: Optimization of this compound Vector Formulation and Transfection

This protocol provides a general framework for optimizing your this compound vector formulation and transfection conditions.

1. Preparation of Lipid Nanoparticles (LNPs):

  • Prepare a lipid stock solution containing the ionizable lipid, helper lipid (e.g., DOPE or DSPC), cholesterol, and this compound in ethanol (B145695).
  • Prepare an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0) containing the nucleic acid (mRNA or pDNA).
  • Rapidly mix the lipid solution with the aqueous nucleic acid solution using a microfluidic mixing device or by manual pipetting to induce self-assembly of the LNPs.
  • Dialyze the LNP suspension against a suitable buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated nucleic acid.
  • Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

2. Optimization of Formulation Parameters:

  • This compound Percentage: Prepare several LNP formulations with varying molar percentages of this compound (e.g., 0.5%, 1.5%, 3%, 5%).
  • Helper Lipid: Formulate LNPs with different helper lipids (e.g., DOPE, DOPC, DSPC) to assess their impact on transfection.
  • N/P Ratio: Prepare complexes at different N/P ratios (e.g., 2, 5, 10, 20, 40) by varying the amount of cationic lipid relative to the nucleic acid.

3. In Vitro Transfection Protocol:

  • Cell Seeding: Seed cells in a multi-well plate to achieve 70-90% confluency on the day of transfection.[17]
  • Complex Formation: In a serum-free medium, dilute the LNP formulation and gently mix. Incubate for 15-30 minutes at room temperature to allow for complex formation.[12]
  • Transfection: Add the LNP complexes dropwise to the cells.
  • Incubation: Incubate the cells with the complexes for 4-6 hours.
  • Medium Change: After the incubation period, replace the transfection medium with fresh, complete growth medium.
  • Analysis: Analyze transgene expression (e.g., via fluorescence microscopy for GFP, or luciferase assay) and cell viability (e.g., using an MTT assay) at 24-72 hours post-transfection.

4. Data Analysis and Optimization:

  • Compare the transfection efficiency and cytotoxicity across the different formulations and conditions.
  • Identify the optimal this compound percentage, helper lipid, and N/P ratio that provides the highest transfection efficiency with the lowest toxicity for your specific cell type.

Visualizations

experimental_workflow cluster_formulation 1. LNP Formulation cluster_optimization 2. Formulation Optimization cluster_transfection 3. In Vitro Transfection cluster_analysis 4. Analysis prep_lipids Prepare Lipid Stock (Ionizable, Helper, Cholesterol, this compound) mixing Rapid Mixing prep_lipids->mixing prep_na Prepare Nucleic Acid in Aqueous Buffer prep_na->mixing dialysis Dialysis mixing->dialysis characterization Characterization (Size, PDI, Encapsulation) dialysis->characterization opt_peg Vary this compound % characterization->opt_peg opt_helper Vary Helper Lipid characterization->opt_helper opt_np Vary N/P Ratio characterization->opt_np complex_formation Form Complexes (Serum-Free) opt_peg->complex_formation opt_helper->complex_formation opt_np->complex_formation seed_cells Seed Cells (70-90% Confluency) seed_cells->complex_formation add_complexes Add Complexes to Cells complex_formation->add_complexes incubate Incubate (4-6h) add_complexes->incubate change_medium Change Medium incubate->change_medium analyze_expression Analyze Transgene Expression change_medium->analyze_expression analyze_viability Analyze Cell Viability change_medium->analyze_viability optimize Identify Optimal Conditions analyze_expression->optimize analyze_viability->optimize

Caption: Workflow for optimizing this compound vector transfection efficiency.

logical_relationship cluster_factors Key Optimization Factors cluster_outcomes Desired Outcomes formulation Formulation - this compound % - Helper Lipid - N/P Ratio high_efficiency High Transfection Efficiency formulation->high_efficiency influences low_toxicity Low Cytotoxicity formulation->low_toxicity influences cell_culture Cell Culture - Cell Density - Passage Number cell_culture->high_efficiency impacts conditions Transfection Conditions - Presence of Serum conditions->high_efficiency affects conditions->low_toxicity affects

Caption: Key factors influencing transfection outcomes.

References

Technical Support Center: Rheological Properties of DMPE-PEG2000 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments involving 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) solutions.

Frequently Asked Questions (FAQs)

Q1: How does the concentration of this compound affect the rheological properties of my solution?

The concentration of this compound significantly impacts its rheological properties, including viscosity and elasticity.[1]

  • At Low Concentrations: Below the critical micelle concentration (CMC), this compound molecules are dispersed individually or in small aggregates. The solution's viscosity is low and primarily determined by the solvent.[1]

  • Above the Critical Micelle Concentration (CMC): Once the concentration exceeds the CMC, molecules self-assemble into structures like micelles.[1] This process increases the effective volume of the solute, leading to a notable rise in viscosity.[1]

  • At High Concentrations: As the concentration continues to increase well beyond the CMC, the number and size of these self-assembled structures grow.[1] Interactions between these structures, such as PEG chain entanglement, become more significant, causing a dramatic and often exponential increase in viscosity.[1][2][3] The solution may also begin to exhibit elastic properties and non-Newtonian behavior.[1]

Q2: My this compound solution is exhibiting shear-thinning behavior. Why is this happening?

Shear-thinning, where viscosity decreases as the shear rate increases, is common for this compound solutions at moderate to high concentrations.[1] This occurs because the applied shear forces can disrupt the intermolecular associations and align the self-assembled structures (e.g., micelles), reducing their resistance to flow.[1] This property can be advantageous for applications like injectable drug delivery formulations.[1] Under certain conditions, shear-thickening behavior, where viscosity increases with shear rate, may also be observed.[1]

Q3: What is the expected effect of temperature on the viscosity of my solution?

Generally, the viscosity of polymer solutions, including those with PEG, decreases as the temperature increases.[4][5][6] This is because higher thermal energy increases molecular motion and reduces intermolecular forces, allowing the molecules to move past each other more easily. For this compound solutions, it is crucial to control the temperature during rheological measurements to ensure consistency and comparability of results.[7]

Q4: How does the choice of solvent (e.g., pure water vs. buffered saline) impact the solution's rheology?

The solvent plays a critical role in the self-assembly and rheology of this compound. Studies on the similar DSPE-PEG2000 show that its viscosity increases with concentration in both pure water and HEPES buffered saline.[2][3] However, at the same lipid concentration, the viscosity is typically higher in pure water than in a buffer solution.[2] This is attributed to differences in the screening of charged groups and the conformation of the PEG chains, which in turn affects micelle size and inter-micellar interactions.[2][3]

Q5: Can the pH of the solution influence its rheological properties?

Yes, pH can be a significant factor. The this compound molecule contains a phosphate (B84403) group, which is charged. Changes in pH can alter the surface charge of the resulting micelles, affecting inter-particle interactions and the overall stability of the dispersion. Studies on other particle-based systems, such as bentonite (B74815) drilling fluids, have shown that increasing pH can significantly decrease properties like plastic viscosity and yield point by altering particle interactions.[8][9] Therefore, maintaining a consistent and appropriate pH is essential for reproducible rheological measurements.

Q6: How do additives like cholesterol or other lipids affect the system?

Additives can substantially alter the self-assembled structures and, consequently, the rheological properties.

  • Other Phospholipids (B1166683): When mixed with other phospholipids like DPPC or DSPC, this compound can induce a structural evolution from liposomes to discoidal and eventually spherical micelles as its concentration increases.[10]

  • Cholesterol: The presence of cholesterol can influence the fluidity of the lipid bilayer and the interactions between phospholipid molecules.[11] It can affect the concentration of DSPE-PEG2000 required to transition from liposomes to discoidal micelles.[11]

  • Incorporated Drugs: Drugs incorporated into the lipid structures can also promote the formation of certain morphologies, such as discoidal micelles, by interacting with the phospholipid headgroups.[11]

Troubleshooting Guide

This guide addresses common issues encountered during the rheological analysis of this compound solutions.

Issue 1: Unexpectedly High Viscosity

  • Possible Cause: The concentration may be higher than intended or has surpassed a critical threshold, leading to extensive micelle formation and entanglement.

  • Troubleshooting Step: Verify the concentration of your solution. If possible, measure a dilution series to understand the concentration-viscosity relationship for your specific system. Ensure complete dissolution and equilibration.

  • Possible Cause: The operating temperature is too low.

  • Troubleshooting Step: Confirm the temperature of your sample and the rheometer's Peltier system.[7] As viscosity is highly dependent on temperature, ensure all measurements are performed at the intended, consistent temperature.[4][5]

Issue 2: Poor Reproducibility of Measurements

  • Possible Cause: The solution has not reached equilibrium. Self-assembly of lipid structures can be time-dependent.

  • Troubleshooting Step: Allow the solution to equilibrate for a sufficient period (e.g., several hours) at a constant temperature after preparation and before measurement.[3]

  • Possible Cause: Inconsistent sample loading or solvent evaporation.

  • Troubleshooting Step: Develop a standardized protocol for loading samples onto the rheometer. Use a solvent trap or cover to prevent solvent evaporation during the measurement, especially for long experiments.[7]

  • Possible Cause: The measurement is being performed outside the linear viscoelastic region (LVR).

  • Troubleshooting Step: Before conducting frequency sweeps, perform an amplitude sweep test to determine the LVR, which is the range of strain where the response is linear.[7][12] All subsequent oscillatory tests should be run at a strain value within this region.

Issue 3: Solution Appears Cloudy or Shows Phase Separation

  • Possible Cause: The concentration has exceeded the solubility limit of this compound in the chosen solvent and temperature.

  • Troubleshooting Step: Visually inspect the solution for any signs of precipitation. Consider working at a lower concentration or a different temperature to ensure full dissolution.

  • Possible Cause: The pH or ionic strength of the solvent is causing aggregation or precipitation.

  • Troubleshooting Step: Measure and control the pH of your solution. If using buffers, ensure they are compatible and do not induce precipitation.

Quantitative Data Summary

The following tables summarize key quantitative data on factors affecting PEG-lipid solutions.

Table 1: Effect of DSPE-PEG2000 Concentration on Viscosity and Micelle Size (Note: Data for DSPE-PEG2000, a structurally similar lipid, is presented as a proxy for this compound behavior)

SolventLipid Concentration (mM)Apparent Micelle Diameter (nm)Observation on ViscosityReference
Pure Water10 - 45~3 - 6Exponential increase with concentration[2],[3]
HEPES Buffered Saline5 - 40~8 - 15Exponential increase with concentration[2],[3]

Table 2: General Influence of Key Factors on Rheological Properties

FactorEffect on ViscosityUnderlying MechanismReferences
Concentration IncreasesFormation and interaction of self-assembled structures (micelles, etc.).[1],[2],[4]
Temperature DecreasesIncreased molecular motion and reduced intermolecular forces.[4],[5],[6]
Ionic Strength (Buffer) Generally Lower than WaterScreening of charges, changes in PEG chain conformation and micelle size.[2],[3]
Shear Rate Decreases (Shear-thinning)Alignment of self-assembled structures and disruption of interactions.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Solutions

  • Weighing: Accurately weigh the required amount of lyophilized this compound powder in a sterile container.

  • Solvent Addition: Add the desired solvent (e.g., deionized water, phosphate-buffered saline) to achieve the target concentration.

  • Dissolution: Gently agitate the solution. A vortex mixer on a low setting or gentle swirling can be used. Avoid vigorous shaking to prevent foaming. Sonication is sometimes used but can potentially lead to degradation if not controlled.[13]

  • Equilibration: Seal the container and allow the solution to equilibrate at the desired temperature for at least 4 hours, or overnight, to ensure complete hydration and formation of stable self-assembled structures.[3]

  • Pre-measurement: Before loading into the rheometer, visually inspect the solution to ensure it is homogenous and free of particulates.

Protocol 2: Rheological Characterization with a Rotational Rheometer

This protocol outlines a standard procedure for characterizing the viscoelastic properties of a this compound solution.

  • Instrument Setup:

    • Equip the rheometer with an appropriate geometry (e.g., cone-and-plate or plate-plate).

    • Set the Peltier system to the desired measurement temperature (e.g., 25.0 °C or 32.0 °C) and allow it to stabilize.[7][12]

  • Sample Loading:

    • Carefully place an adequate volume of the equilibrated this compound solution onto the lower plate.

    • Lower the upper geometry to the correct gap setting, ensuring the sample fills the gap completely without overflowing. Trim any excess sample.

  • Amplitude Sweep Test (Strain Sweep):

    • Purpose: To determine the linear viscoelastic region (LVR).

    • Parameters: Apply a range of shear strains (e.g., 0.1–100%) at a constant frequency (e.g., 1 Hz).[7]

    • Analysis: Identify the range of strain where the storage modulus (G') and loss modulus (G'') are constant. Select a strain value from within this LVR for subsequent tests.

  • Frequency Sweep Test:

    • Purpose: To investigate the viscoelastic behavior as a function of timescale.

    • Parameters: Apply a range of frequencies (e.g., 0.1–10 Hz) at the constant strain value determined from the LVR test.[7]

    • Analysis: Plot the storage modulus (G'), loss modulus (G''), and loss tangent (tan δ = G''/G') against frequency. The point where G' and G'' cross over indicates a transition in the viscoelastic nature of the material.[7]

  • Flow Curve Test (Shear Rate Sweep):

    • Purpose: To determine the relationship between viscosity and shear rate.

    • Parameters: Apply a range of shear rates (e.g., 0.1 s⁻¹ to 100 s⁻¹) and measure the resulting shear stress.

    • Analysis: Plot viscosity versus shear rate to identify Newtonian, shear-thinning, or shear-thickening behavior.

Visualizations and Workflows

concentration_effect cluster_concentration Increasing this compound Concentration cluster_structure Resulting Self-Assembled Structure cluster_rheology Observed Rheological Property C1 Low Concentration (Below CMC) C2 Moderate Concentration (Above CMC) S1 Individual Molecules & Small Aggregates C1->S1 C3 High Concentration S2 Spherical Micelles C2->S2 S3 Interacting / Entangled Micellar Network C3->S3 R1 Low Viscosity (Newtonian) S1->R1 R2 Increased Viscosity S2->R2 R3 High Viscosity & Elasticity (Non-Newtonian) S3->R3

Caption: Relationship between concentration, structure, and rheology.

troubleshooting_workflow cluster_repro Reproducibility Issues cluster_value Incorrect Value Issues (e.g., Viscosity too high/low) start Start: Unexpected Rheology Result q_reproducible Is the issue reproducibility? start->q_reproducible check_equil Action: Ensure solution is fully equilibrated (time, temp) q_reproducible->check_equil Yes q_visc Is viscosity too high? q_reproducible->q_visc No check_lvr Action: Verify measurement is within LVR via amplitude sweep check_equil->check_lvr check_evap Action: Use solvent trap and standardize sample loading check_lvr->check_evap end End: Re-measure check_evap->end check_conc Action: Verify concentration. Prepare dilution series. q_visc->check_conc Yes check_ph Action: Check pH and solvent composition. q_visc->check_ph No, too low or other issue check_temp Action: Verify sample and instrument temp. check_conc->check_temp check_temp->end check_ph->end

Caption: Troubleshooting workflow for rheological measurements.

References

Technical Support Center: Analysis of DMPE-PEG2000 and Its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

A1: The primary degradation of this compound occurs through the hydrolytic cleavage of the ester linkages. This results in the formation of three main degradation products (DP) as identified through liquid chromatography-high resolution mass spectrometry (LC-HRMS).[1][2] The degradation is notably accelerated under acidic and alkaline stress conditions.[1]

  • DP 1: Myristic acid

  • DP 2: 1 or 2-myristoyl-glycero-3-phosphoethanolamine-PEG

  • DP 3: Glycero-3-phosphoethanolamine-PEG 2000

Q2: My this compound sample shows no absorbance on a UV-Vis spectrophotometer. How can I quantify it and its degradation products?

A2: this compound lacks a significant chromophore, making UV-Vis detection unsuitable for quantification.[1] The recommended method is High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD).[1][3] CAD is a universal detector that is not dependent on the optical properties of the analyte, making it ideal for compounds like PEGylated lipids.[1] Other suitable universal detectors include Evaporative Light Scattering Detectors (ELSD) and Refractive Index (RI) detectors.[1] For structural elucidation of degradation products, mass spectrometry (MS) is the preferred technique.[1][4][5]

Q3: I am observing a broad peak for this compound in my reversed-phase HPLC analysis. How can I improve the peak shape?

A3: The broad peak is likely due to the polydispersity of the PEG chain in this compound.[1] To obtain a sharper, more defined peak, it is recommended to use a sharp gradient elution.[1] This involves a rapid change in the mobile phase composition at the time of elution, which helps to focus the various PEG chain lengths into a single, cohesive peak.[1]

Q4: What are the recommended storage conditions for this compound to minimize degradation?

A4: To minimize degradation, this compound should be stored at -20°C.[2] Stability studies have shown that exposure to higher temperatures (e.g., 25°C and 40°C) and humidity can lead to degradation.[1]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No peak detected with HPLC-UV This compound lacks a UV chromophore.Use a universal detector such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS).[1]
Poor peak shape (broad peaks) Polydispersity of the PEG chain. High interaction of the lipid moiety with the reversed-phase column.Employ a sharp gradient elution to focus the analyte band.[1] Optimize the mobile phase composition and gradient profile. Consider a column with alternative chemistry, such as a Pentafluorophenyl (PFP) column.[2]
Variable peak areas/poor reproducibility Inconsistent sample preparation. Instability of the sample in the diluent.Ensure complete dissolution of the sample in the diluent (e.g., Methanol:Water 50:50 v/v).[1] Analyze samples promptly after preparation. Validate the solution stability.[1]
Unexpected peaks in the chromatogram Contamination from sample handling or solvents. Degradation of the this compound sample.Use high-purity solvents and meticulously clean all glassware. Prepare fresh samples and store them appropriately (-20°C).[2] Perform forced degradation studies to identify potential degradation product peaks.[1]
Difficulty in identifying degradation products Insufficient resolution or sensitivity of the analytical method.Utilize High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) for accurate mass determination and structural elucidation.[2]

Experimental Protocols

Protocol 1: HPLC-CAD Method for Quantification of this compound and Degradation Products

This protocol is adapted from a validated stability-indicating assay method.[1][2][3]

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and column oven.

  • Charged Aerosol Detector (CAD).

Chromatographic Conditions:

ParameterValue
Column Hypersil Gold™ PFP (150 mm × 4.6 mm, 3.0 µm)[2]
Mobile Phase A 0.0025% Formic Acid in Water:Methanol (80:20 v/v)[1]
Mobile Phase B Methanol:Acetonitrile (60:40 v/v)[1]
Gradient 0-7 min, 40% B; 7-12 min, 40-88% B; 12-19 min, 88% B; 19-20 min, 88-40% B; 20-25 min, 40% B[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 40°C[1]
Injection Volume 10 µL[1]
CAD Evaporation Temp. 35°C[1]

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 300 µg/mL in Methanol:Water (50:50 v/v).[1]

  • For analysis of degradation, subject the sample to stress conditions (see Protocol 2) and then dilute to the working concentration.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the conditions for inducing the degradation of this compound to identify potential degradation products.[1]

Stress ConditionProcedure
Acid Hydrolysis Prepare a 300 µg/mL solution of this compound in 0.05 N HCl. Stress at 60°C for approximately 20 hours.[1]
Base Hydrolysis Prepare a 300 µg/mL solution of this compound in 0.005 N NaOH. Stress at room temperature for about 1.5 hours.[1]
Oxidative Degradation Prepare a 300 µg/mL solution of this compound in 1% H₂O₂. Stress at 30°C for about 24 hours.[1]
Thermal Degradation Prepare a 300 µg/mL solution of this compound in Methanol:Water (50:50 v/v). Stress at 60°C for approximately 20 hours.[1]
Photolytic Degradation Prepare a 300 µg/mL solution of this compound in Methanol:Water (50:50 v/v). Expose to a 1x ICH dose of UV light.[1]

Quantitative Data Summary

The following table summarizes the validation parameters for the HPLC-CAD method described in Protocol 1.[1][2][3]

ParameterResult
Linearity Range 210 µg/mL to 390 µg/mL[1][2][3]
R² Value 0.996[1][2][3]
Intra-day Precision (RSD) 1.6%[1][2]
Inter-day Precision (RSD) 0.6%[1][2]
Sensitivity (RSD) 3.8%[1][2][3]
Solution Stability (RSD after 1 day at RT) ≤ 2%[1]

Visualizations

G cluster_workflow Experimental Workflow for this compound Degradation Analysis prep Sample Preparation (300 µg/mL in MeOH:H₂O) stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress hplc HPLC-CAD Analysis (Quantification) stress->hplc lcms LC-HRMS Analysis (Identification & Structure Elucidation) stress->lcms data Data Analysis (Peak Integration, Mass Spectra Interpretation) hplc->data lcms->data

Caption: Workflow for the analysis of this compound degradation products.

G cluster_pathway Plausible Degradation Pathway of this compound parent This compound intermediate 1 or 2-myristoyl-glycero-3- phosphoethanolamine-PEG (DP 2) parent->intermediate Hydrolytic Cleavage side_product Myristic Acid (DP 1) parent->side_product final Glycero-3-phosphoethanolamine-PEG 2000 (DP 3) intermediate->final Hydrolytic Cleavage intermediate->side_product

Caption: Hydrolytic degradation pathway of this compound.

References

Technical Support Center: Optimizing Lipid Nanoparticles with DMPE-PEG2000

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing lipid nanoparticle (LNP) formulations for gene delivery. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in LNP formulations?

This compound is a PEGylated lipid incorporated into LNP formulations, typically at a low molar percentage (1-5%). Its primary functions are to:

  • Provide Steric Stability: The polyethylene (B3416737) glycol (PEG) chain forms a hydrophilic cloud on the surface of the LNP, preventing aggregation during formulation and storage.[1][2]

  • Prolong Circulation Half-Life (In Vivo): This "stealth" layer reduces clearance by the immune system, increasing the time the LNPs can circulate in the bloodstream to reach target tissues.[1]

Q2: What is the optimal molar ratio of this compound in an LNP formulation?

The optimal concentration of this compound depends on the application (in vitro vs. in vivo) and represents a critical trade-off. A "bell-shaped" relationship is often observed between the PEG content and transfection efficiency.[3][4]

  • For In Vitro Studies: A lower percentage, around 1.5 mol% , often yields the highest transfection efficiency. Higher concentrations can hinder cellular uptake due to steric hindrance.[3][4][5]

  • For In Vivo Studies: A slightly higher percentage, around 5 mol% , may be optimal. This concentration provides a better balance between systemic circulation stability and eventual cellular uptake, leading to higher transgene expression in target organs like the liver and spleen.[3][4]

Q3: How does the acyl chain length of the PEG-lipid (e.g., DMPE vs. DSPE) affect LNP performance?

The length of the lipid anchor chains influences how long the PEG-lipid remains associated with the LNP.

  • Shorter Chains (like this compound with C14 tails): These are shed more rapidly from the LNP surface upon administration. This unmasking of the LNP surface is crucial for interaction with target cells and facilitating cellular uptake.[6]

  • Longer Chains (like DSPE-PEG2000 with C18 tails): These provide greater stability and longer circulation times but may decrease cellular uptake and transfection efficacy due to slower shedding.[6] For many applications, shorter-chain PEG-lipids like DMPE-PEG or DMG-PEG are preferred to maximize delivery efficacy.[7][8]

Q4: Can this compound be replaced with other PEGylated lipids?

Yes, other PEG-lipids like DMG-PEG2000 and DSPE-PEG2000 are commonly used. Substitution can impact particle size, surface charge, and gene editing or expression efficacy. For instance, replacing DMPE-PEG with DMG-PEG has been shown to increase LNP size slightly but can significantly enhance gene editing efficacy in certain cell lines.[8][9]

Troubleshooting Guide

Problem 1: Low Transfection Efficiency

Low expression of the delivered gene is a common issue. The concentration of this compound is a critical factor.

  • Cause A: PEG concentration is too high. An excess of PEG on the LNP surface can create a steric barrier that inhibits the nanoparticle from interacting with and being internalized by target cells.[1][3]

    • Solution: Decrease the molar percentage of this compound in your formulation. Try titrating the concentration between 0.5% and 2.0% for in vitro experiments.

  • Cause B: PEG concentration is too low. Insufficient PEG can lead to particle aggregation, reducing the number of viable, monodisperse nanoparticles available for transfection.[1]

    • Solution: Ensure your this compound concentration is adequate to maintain stability, typically at least 1.5 mol%.[7] Characterize your particle size and PDI to check for aggregation.

  • Cause C: Poor Endosomal Escape. While PEG-lipids primarily affect stability and uptake, inefficient endosomal escape of the genetic payload is a major barrier to transfection.[10]

    • Solution: This is more closely related to the ionizable lipid in your formulation. Ensure the pKa of your ionizable lipid is optimized for endosomal escape.

G start Low Transfection Efficiency Observed check_peg Is this compound mol% > 2.0% (in vitro)? start->check_peg check_stability Are Particle Size / PDI High? check_peg->check_stability No high_peg High PEG causes steric hindrance, reducing cellular uptake. check_peg->high_peg Yes low_peg Low PEG causes aggregation and instability. check_stability->low_peg Yes other_issues Issue may be unrelated to PEG. Investigate ionizable lipid for endosomal escape. check_stability->other_issues No solution_high Solution: Decrease this compound to 1.0 - 1.5 mol%. high_peg->solution_high solution_low Solution: Increase this compound to ~1.5 mol% to ensure stability. low_peg->solution_low

Troubleshooting Low Transfection Efficiency.

Problem 2: High Particle Size and/or Polydispersity Index (PDI)

Your LNP formulation should consist of homogenous, monodisperse nanoparticles, typically under 100 nm. A high PDI (>0.2) indicates a non-uniform population.

  • Cause: Insufficient surface shielding from this compound is a primary cause of particle aggregation, leading to larger average sizes and high PDI.

    • Solution: Increase the molar ratio of this compound. Even small adjustments, such as moving from 1% to 1.5%, can have a significant impact on stability. Also, verify the formulation process, as improper or slow mixing can lead to larger, more varied particles.[11]

Problem 3: Low mRNA/DNA Encapsulation Efficiency (EE)

Encapsulation efficiency is often inversely correlated with the PEG-lipid fraction.

  • Cause: While necessary for stability, the PEG-lipid can sometimes interfere with the self-assembly process during which the nucleic acid is encapsulated by the ionizable and helper lipids.

    • Solution: If EE is low and your PEG concentration is high (e.g., >4-5%), consider reducing the this compound molar ratio.[11] This is a balancing act, as reducing PEG too much can lead to the stability issues mentioned above. Finding the lowest possible PEG percentage that still provides acceptable size and PDI is key.

Data Summary Tables

Table 1: Effect of PEG-Lipid Concentration on LNP Physicochemical Properties This table summarizes representative data on how varying the molar percentage of DMG-PEG2000 (a close analogue to this compound) can affect key LNP characteristics.

DMG-PEG2000 (mol%)Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)mRNA Encapsulation Efficiency (%)
0.75%~85< 0.2~ -2.0> 95%
1.5%~80< 0.2~ -2.5> 95%
3.0%~75< 0.2~ -3.0> 90%
5.0%~70< 0.2~ -4.0> 90%

Data synthesized from multiple sources for illustrative purposes. Actual values will vary based on the full lipid composition and formulation method.[4][10]

Table 2: Impact of PEG-Lipid Concentration on Transfection Efficiency This table illustrates the divergent optimal PEG concentrations for in vitro and in vivo applications.

DMG-PEG2000 (mol%)Relative In Vitro TransfectionRelative In Vivo Luciferase Expression (Liver)
1.5%Highest (~3.1x higher than 10% group)Baseline
5.0%Moderate (~1.7x higher than 10% group)Highest (~3.2x higher than 1.5% group)
10.0%LowLow

Data adapted from studies using DMG-PEG2000, which demonstrates the principle applicable to this compound.[3][5]

Key Experimental Protocols

Protocol 1: LNP Formulation via Microfluidic Mixing

This method allows for rapid and reproducible formulation of LNPs.[12][13]

  • Prepare Stock Solutions:

    • Lipid-Ethanol Phase: Dissolve the ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and this compound in 200-proof ethanol (B145695) to their final molar ratios. A common ratio is 50:10:38.5:1.5 (Ionizable:DSPC:Chol:PEG).[14]

    • Nucleic Acid-Aqueous Phase: Dilute your mRNA or plasmid DNA in a low pH buffer, such as 25-50 mM citrate (B86180) buffer at pH 4.0. The acidic pH ensures the ionizable lipid is protonated and can complex with the negatively charged nucleic acid.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.

    • Place the syringes onto a syringe pump connected to a microfluidic mixing chip (e.g., staggered herringbone design).

    • Pump the two solutions through the chip at a defined total flow rate and flow rate ratio (FRR). A typical FRR is 3:1 (Aqueous:Ethanol). The rapid, controlled mixing within the chip causes the lipids to precipitate and self-assemble around the nucleic acid, forming LNPs.

  • Purification and Buffer Exchange:

    • The resulting LNP solution will be in an ethanol/citrate buffer mixture.

    • Dialyze the solution against phosphate-buffered saline (PBS) at pH 7.4 for 18-24 hours using a dialysis cassette (e.g., 10 kDa MWCO) to remove the ethanol and exchange the buffer.

  • Sterilization and Storage:

    • Filter the final LNP solution through a 0.22 µm sterile filter.

    • Store at 4°C. For long-term storage, cryoprotectants and lyophilization may be necessary.[15]

G cluster_prep 1. Solution Preparation cluster_mix 2. Formulation cluster_purify 3. Purification cluster_final 4. Final Steps lipids Lipids (Ionizable, DSPC, Chol, this compound) in Ethanol pump Syringe Pump lipids->pump na Nucleic Acid (mRNA/DNA) in Acidic Buffer (pH 4.0) na->pump mixer Microfluidic Mixer (3:1 Aqueous:Ethanol Ratio) pump->mixer self_assembly Self-Assembly into LNPs mixer->self_assembly dialysis Dialysis vs. PBS (pH 7.4) to remove ethanol & exchange buffer self_assembly->dialysis filter 0.22 µm Sterile Filtration dialysis->filter characterize Characterization (Size, PDI, Zeta, EE%) filter->characterize storage Store at 4°C characterize->storage

Workflow for LNP Formulation via Microfluidic Mixing.

Protocol 2: LNP Characterization

  • Size and Polydispersity Index (PDI) Measurement:

    • Technique: Dynamic Light Scattering (DLS).

    • Method: Dilute a small sample of the LNP solution in PBS. Measure the intensity-weighted mean hydrodynamic diameter and the PDI. An acceptable PDI is typically < 0.2.[11]

  • Zeta Potential Measurement:

    • Technique: Electrophoretic Light Scattering (ELS).

    • Method: Dilute the LNP sample in a low ionic strength buffer or deionized water. The zeta potential provides information about the surface charge of the nanoparticles, which should be near-neutral at physiological pH.[9][11]

  • Nucleic Acid Encapsulation Efficiency (EE) Measurement:

    • Technique: Fluorescence-based quantification assay (e.g., RiboGreen for RNA).

    • Method:

      • Measure the total nucleic acid concentration by adding a lytic agent (e.g., Triton X-100) to a sample of the LNP solution to disrupt the particles. Then, add the fluorescent dye and measure the fluorescence.

      • Measure the amount of unencapsulated (free) nucleic acid by adding the dye to an intact LNP sample without the lytic agent. The dye cannot access the encapsulated payload.

      • Calculate EE% as: ((Total NA - Free NA) / Total NA) * 100.

G cluster_pros Positive Outcomes cluster_cons Negative Outcomes title The PEG-Lipid Dilemma increase_peg Increase This compound % stability Increased LNP Stability (Lower Aggregation) increase_peg->stability Leads to circulation Longer In Vivo Circulation Time increase_peg->circulation Leads to neg_uptake Decreased Cellular Uptake increase_peg->neg_uptake Results in neg_transfection Lower In Vitro Transfection increase_peg->neg_transfection Results in decrease_peg Decrease This compound % uptake Reduced Steric Hindrance decrease_peg->uptake Leads to transfection Higher Cellular Uptake & In Vitro Transfection decrease_peg->transfection Leads to neg_stability Decreased LNP Stability decrease_peg->neg_stability Results in neg_circulation Shorter In Vivo Circulation Time decrease_peg->neg_circulation Results in

The trade-off relationship in PEG-lipid optimization.

References

Preventing hydrolysis of DMPE-PEG2000 during formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of DMPE-PEG2000 during formulation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during formulation important?

A1: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (this compound) is a PEGylated phospholipid commonly used in the formulation of lipid-based nanoparticles (LNPs), including liposomes. It acts as a steric stabilizer, preventing aggregation and increasing the circulation half-life of the nanoparticles. The stability of this compound is critical because its degradation can lead to a loss of these stabilizing properties, resulting in particle aggregation, altered drug release kinetics, and reduced therapeutic efficacy.

Q2: What is the primary degradation pathway for this compound?

A2: The primary degradation pathway for this compound is the hydrolysis of its phosphodiester bond. This chemical reaction breaks the linkage between the phosphate (B84403) group and the ethanolamine-PEG head group, leading to the formation of 1,2-dimyristoyl-sn-glycero-3-phosphate (DMPE) and methoxy-PEG2000-ethanolamine. This hydrolysis is primarily catalyzed by acidic or basic conditions and can be accelerated by elevated temperatures.

Q3: What are the ideal pH and temperature conditions to minimize this compound hydrolysis during formulation?

A3: To minimize hydrolysis, it is recommended to maintain the formulation at a pH close to neutral (pH 6.5-7.5). Both acidic and alkaline conditions can significantly accelerate the degradation of the phosphodiester bond.[1] Formulations should be prepared and stored at refrigerated temperatures (2-8°C) whenever possible, as elevated temperatures increase the rate of hydrolysis.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation process that may indicate or lead to this compound hydrolysis.

Issue 1: Poor Particle Size Distribution or Aggregation

Possible Cause: Hydrolysis of this compound can lead to the loss of the protective PEG shield, causing nanoparticles to aggregate.

Troubleshooting Steps:

  • Verify Formulation pH: Ensure the pH of all buffers and solutions is within the optimal range of 6.5-7.5.

  • Control Temperature: Avoid high temperatures during all formulation steps. Use pre-chilled buffers and equipment where feasible.

  • Analyze this compound Integrity: Use an analytical technique like HPLC-CAD to assess the purity of your this compound raw material and to check for degradation in the final formulation.

Issue 2: Inconsistent Batch-to-Batch Reproducibility

Possible Cause: Variability in formulation parameters such as pH, temperature, or processing time may be leading to different extents of this compound hydrolysis between batches.

Troubleshooting Steps:

  • Standardize Protocols: Ensure that all formulation protocols are strictly followed, with particular attention to pH measurement and temperature control.

  • Monitor Processing Times: Keep processing times consistent for each batch to minimize the exposure of this compound to potentially hydrolytic conditions.

  • Quality Control of Raw Materials: Test incoming this compound lots for purity and pre-existing degradation products.

Quantitative Data on this compound Stability

The stability of this compound is highly dependent on the formulation conditions. The following table summarizes the degradation behavior under various stress conditions.

Stress ConditionTemperatureTimeObservation
Acidic Hydrolysis (0.05 N HCl)60°C20 hoursSignificant Degradation
Basic Hydrolysis (0.005 N NaOH)Room Temperature1.5 hoursSignificant Degradation
Neutral Hydrolysis60°C20 hoursStable
Oxidative Stress (1% H2O2)30°C24 hoursStable
Solid State25°C / 60% RH25 daysStable
Solid State40°C / 75% RH25 daysStable

Data synthesized from a stability-indicating assay method study.[2]

Experimental Protocols

Protocol 1: HPLC-CAD Method for Quantification of this compound and its Degradation Products

This protocol outlines a stability-indicating High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) method.[3][4]

  • Instrumentation:

    • HPLC system with a gradient pump

    • Charged Aerosol Detector (CAD)

  • Chromatographic Conditions:

    • Column: Hypersil Gold™ PFP (150 mm × 4.6 mm, 3.0 μm)[3]

    • Mobile Phase A: 0.0025% Formic Acid in Water:Methanol (80:20 v/v)[3]

    • Mobile Phase B: Methanol:Acetonitrile (60:40 v/v)[3]

    • Gradient:

      Time (min) %B
      0.0 40
      7.0 40
      12.0 88
      19.0 88
      20.0 40

      | 25.0 | 40 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of this compound at 500 µg/mL in Methanol:Water (50:50 v/v).[2]

    • Dilute the stock solution to a working concentration of 300 µg/mL with the same solvent.[2]

  • Data Analysis:

    • The peak corresponding to intact this compound should be identified based on a reference standard.

    • Degradation is indicated by a decrease in the peak area of the intact molecule and the appearance of new peaks corresponding to hydrolysis products.

Visualizations

Hydrolysis_Pathway DMPE_PEG This compound Hydrolysis Hydrolysis (Acidic/Basic Conditions, High Temp) DMPE_PEG->Hydrolysis DMPE DMPE Hydrolysis->DMPE PEG_Ethanolamine mPEG2000-Ethanolamine Hydrolysis->PEG_Ethanolamine

Caption: Hydrolysis pathway of this compound.

Troubleshooting_Workflow Start Start: Formulation Issue (e.g., Aggregation) Check_pH Check pH of Formulation Start->Check_pH pH_Correct Is pH 6.5-7.5? Check_pH->pH_Correct Adjust_pH Adjust pH to 6.5-7.5 pH_Correct->Adjust_pH No Check_Temp Check Formulation Temperature pH_Correct->Check_Temp Yes Adjust_pH->Check_Temp Temp_Correct Is Temperature Controlled? Check_Temp->Temp_Correct Control_Temp Implement Temperature Control (e.g., Ice Bath) Temp_Correct->Control_Temp No Analyze_DMPE Analyze this compound Integrity (HPLC-CAD) Temp_Correct->Analyze_DMPE Yes Control_Temp->Analyze_DMPE Degradation_Present Degradation Products Present? Analyze_DMPE->Degradation_Present Optimize Optimize Formulation Protocol Degradation_Present->Optimize Yes End End: Formulation Optimized Degradation_Present->End No Optimize->Start

Caption: Troubleshooting workflow for this compound formulation issues.

References

Validation & Comparative

A Comparative Guide to DMPE-PEG2000 and DSPE-PEG2000 for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical determinant of a drug delivery system's success. Among the most widely utilized components in liposomal and nanoparticle formulations are PEGylated phospholipids, which enhance stability and prolong circulation time. This guide provides a comprehensive comparison of two such lipids: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000).

The primary structural difference between these two molecules lies in the length of their acyl chains: DMPE possesses two 14-carbon (C14) myristoyl chains, while DSPE has two 18-carbon (C18) stearoyl chains. This seemingly subtle variation significantly impacts their physicochemical properties and, consequently, their performance in drug delivery applications.

Executive Summary of Key Differences

PropertyThis compoundDSPE-PEG2000Implication for Drug Delivery
Acyl Chain Length C14 (Myristoyl)C18 (Stearoyl)Influences membrane fluidity, stability, and in vivo performance.
Phase Transition Temperature (Tm) LowerHigherDSPE-based liposomes are generally more stable at physiological temperatures.
Liposome (B1194612) Stability Less stable, faster PEG sheddingMore stable, slower PEG sheddingDSPE-PEG2000 provides a more robust and long-circulating nanocarrier.[1][2]
Circulation Half-Life ShorterLongerThe stronger anchoring of the C18 chains in DSPE leads to prolonged systemic circulation.[1][2]
Drug Release Potentially fasterMore sustainedThe more fluid membrane of DMPE-based liposomes may lead to quicker drug release.
Cellular Uptake Generally efficientCan be slightly reducedThe "stealth" properties of the PEG layer can influence interaction with cells.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data gathered from various studies to facilitate a direct comparison between this compound and DSPE-PEG2000 in liposomal formulations. It is important to note that absolute values can vary based on the overall lipid composition, drug cargo, and preparation method.

Table 1: Physicochemical Properties of PEGylated Liposomes
ParameterLiposomes with this compound (or similar C14-PEG)Liposomes with DSPE-PEG2000Reference
Hydrodynamic Diameter (nm) Formulations with DMG-PEG (C14) showed slightly larger sizes in some studies after nebulization compared to DSPE-PEG formulations.[3]~125 nm (can vary significantly based on formulation)[4][3][4]
Polydispersity Index (PDI) Typically < 0.2, indicating a homogenous population.~0.147 (can vary)[4][4]
Zeta Potential (mV) Generally in the range of -30 to -40 mV.~ -35 mV[4][4]
Table 2: In Vitro Performance
ParameterLiposomes with this compound (or similar C14-PEG)Liposomes with DSPE-PEG2000Reference
Drug Encapsulation Efficiency (%) Can be high, but may be influenced by the fluidity of the membrane.Generally high, often >90% for various drugs.[3][3]
In Vitro Drug Release Tends to have a faster initial release.Exhibits a more sustained release profile.[5][6][5][6]
In Vitro Transfection Efficacy (for mRNA delivery) Higher with DMG-PEG (C14) containing LNPs.[7][8]Lower compared to DMG-PEG LNPs.[7][8][7][8]
Table 3: In Vivo Performance
ParameterNanoparticles with this compound (or similar C14-PEG)Nanoparticles with DSPE-PEG2000Reference
Circulation Time Shorter due to more rapid dissociation of the PEG-lipid from the nanoparticle surface.[1][2]Longer, providing a "stealth" characteristic that evades the mononuclear phagocyte system.[1][2][1][2]
In Vivo Efficacy DMG-PEG (C14) based LNPs showed higher efficacy in some mRNA delivery models.[7][8]Generally provides a stable platform for prolonged drug exposure at the target site.[7][8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments cited in the comparison of this compound and DSPE-PEG2000.

Liposome Preparation via Thin-Film Hydration

This is a common method for preparing liposomes incorporating either this compound or DSPE-PEG2000.[7][9][10][11][12]

Materials:

  • Phospholipids (e.g., DSPC or DPPC)

  • Cholesterol

  • This compound or DSPE-PEG2000

  • Drug to be encapsulated (lipophilic or hydrophilic)

  • Organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Procedure:

  • Dissolve the lipids (phospholipid, cholesterol, and PEGylated lipid) and the lipophilic drug (if applicable) in the organic solvent in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

  • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the aqueous buffer (containing the hydrophilic drug, if applicable) by gentle rotation. The temperature of the hydration buffer should be above the phase transition temperature (Tm) of the lipids. This process results in the formation of multilamellar vesicles (MLVs).

  • To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be subjected to sonication (using a bath or probe sonicator) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

Determination of Encapsulation Efficiency

Encapsulation efficiency (EE) is a critical parameter to quantify the amount of drug successfully loaded into the liposomes.[13][14][15][16][17]

Materials:

  • Drug-loaded liposome suspension

  • Apparatus for separation of free drug (e.g., ultracentrifuge, dialysis membrane, or size-exclusion chromatography column)

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Lysis agent (e.g., Triton X-100 or a suitable organic solvent)

Procedure:

  • Separate the unencapsulated (free) drug from the liposomes. Common methods include:

    • Ultracentrifugation: Centrifuge the liposome suspension at high speed, pelleting the liposomes while the free drug remains in the supernatant.

    • Dialysis: Place the liposome suspension in a dialysis bag with a specific molecular weight cut-off and dialyze against a large volume of buffer to remove the free drug.

    • Size-Exclusion Chromatography: Pass the liposome suspension through a column that separates the larger liposomes from the smaller, free drug molecules.

  • Quantify the concentration of the free drug in the supernatant or dialysate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • To determine the total drug concentration, disrupt a known volume of the original (unseparated) liposome suspension using a lysis agent.

  • Quantify the total drug concentration in the lysed sample.

  • Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

In Vitro Drug Release Study

This assay evaluates the rate at which the encapsulated drug is released from the liposomes over time.[10][18][19][20][21][22][23]

Materials:

  • Drug-loaded liposome suspension

  • Dialysis tubing with an appropriate molecular weight cut-off

  • Release medium (e.g., PBS, pH 7.4, sometimes with added serum albumin to mimic in vivo conditions)

  • Shaking water bath or incubator

  • Analytical instrument for drug quantification

Procedure:

  • Place a known volume of the drug-loaded liposome suspension into a dialysis bag and seal it.

  • Immerse the dialysis bag in a known volume of the release medium, maintained at a constant temperature (e.g., 37°C) with gentle agitation.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace them with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the collected aliquots.

  • Calculate the cumulative percentage of drug released at each time point.

Cellular Uptake and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used to infer cell viability and cytotoxicity of drug-loaded liposomes.[4][6][12][21][24][25][26][27][28]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • 96-well plates

  • Drug-loaded liposomes, empty liposomes, and free drug solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the drug-loaded liposomes, empty liposomes, and free drug solution. Include untreated cells as a control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add the MTT solution to each well and incubate for a few hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add the solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Calculate the cell viability as a percentage relative to the untreated control cells.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the use of this compound and DSPE-PEG2000 in drug delivery.

Liposome_Formation cluster_lipids Lipid Components cluster_process Thin-Film Hydration Method Phospholipid Phospholipid (e.g., DSPC, DPPC) Dissolution 1. Dissolve in Organic Solvent Phospholipid->Dissolution Cholesterol Cholesterol Cholesterol->Dissolution PEG_Lipid PEGylated Lipid (this compound or DSPE-PEG2000) PEG_Lipid->Dissolution Evaporation 2. Solvent Evaporation (forms lipid film) Dissolution->Evaporation Hydration 3. Hydration with Aqueous Buffer Evaporation->Hydration Sizing 4. Sizing (Extrusion or Sonication) Hydration->Sizing Final_Liposome PEGylated Liposome Sizing->Final_Liposome

Caption: Workflow for preparing PEGylated liposomes using the thin-film hydration method.

Caption: Influence of acyl chain length on the in vivo fate of PEGylated liposomes.

Conclusion

The choice between this compound and DSPE-PEG2000 for a drug delivery system is a strategic one that depends on the desired pharmacokinetic profile and therapeutic application.

DSPE-PEG2000 is generally favored for applications requiring long circulation times and sustained drug release. The longer C18 acyl chains provide a more stable anchor within the lipid bilayer, resulting in a more robust "stealth" effect that minimizes clearance by the reticuloendothelial system. This makes it an excellent choice for passive targeting of tumors via the enhanced permeability and retention (EPR) effect.

This compound , with its shorter C14 acyl chains, forms more fluid membranes and exhibits faster PEG shedding in vivo. While this leads to a shorter circulation half-life, it may be advantageous in specific scenarios. For instance, in some mRNA delivery applications, formulations with shorter acyl chain PEG-lipids have demonstrated higher transfection efficacy in vitro and in vivo.[7][8] The faster dissociation of the PEG shield might facilitate quicker interaction with and uptake by target cells.

Ultimately, the optimal choice requires careful consideration of the drug's properties, the target tissue, and the desired therapeutic outcome. This guide provides a foundational understanding and supporting data to aid researchers in making an informed decision for their specific drug delivery challenges.

References

Unveiling the Impact of PEG-Lipid Anchor Length on Nanoparticle Circulation Half-Life: A Comparative Guide to DMPE-PEG2000

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate excipients is paramount in designing effective nanomedicines. Among these, PEGylated lipids are crucial for extending the systemic circulation time of nanoparticles, a key factor in enhancing therapeutic efficacy. This guide provides an in-depth comparison of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) and its longer-chain counterpart, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000), with a focus on their in vivo validation for increased circulation half-life.

The primary difference between this compound and DSPE-PEG2000 lies in the length of their acyl chains; DMPE possesses C14 chains, while DSPE has longer C18 chains. This seemingly subtle structural variation has a significant impact on the stability of the PEG-lipid within the nanoparticle's lipid bilayer, which in turn dictates the nanoparticle's persistence in the bloodstream.

Comparative Analysis of In Vivo Circulation Half-Life

The in vivo performance of nanoparticles formulated with PEG-lipids of varying acyl chain lengths has been a subject of extensive research. The data consistently demonstrates that a longer acyl chain anchor leads to a more stable incorporation of the PEG-lipid into the nanoparticle, resulting in a significantly longer circulation half-life. This is attributed to the reduced rate of desorption of the PEG-lipid from the nanoparticle surface when the hydrophobic anchor is more deeply embedded within the lipid bilayer.

A key study directly comparing the in vivo circulation of lipid nanoparticles (LNPs) formulated with PEG-lipids of different acyl chain lengths provides compelling evidence for this phenomenon. The circulation half-lives of LNPs were determined by tracking the concentration of a radiolabeled lipid component (¹⁴C-MC3) in the blood of mice following intravenous administration.

PEG-Lipid Acyl Chain LengthCirculation Half-Life (t½) in MiceReference
C14 (analogous to DMPE) 0.64 hours [1]
C162.18 hours[1]
C18 (analogous to DSPE) 4.03 hours [1]

These results clearly indicate that nanoparticles formulated with a C18 acyl chain PEG-lipid (DSPE-PEG2000) exhibit a more than six-fold longer circulation half-life compared to those with a C14 acyl chain (this compound).[1] This prolonged circulation is critical for many therapeutic applications, as it allows for greater accumulation of the nanomedicine at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.

Experimental Protocols

To provide a comprehensive understanding of how such comparative data is generated, a detailed experimental protocol for a typical in vivo circulation half-life study in a murine model is outlined below.

Objective:

To determine and compare the in vivo circulation half-life of nanoparticles formulated with this compound versus DSPE-PEG2000.

Materials:
  • Nanoparticle formulations (e.g., liposomes) containing either this compound or DSPE-PEG2000, and a non-exchangeable radiolabel or fluorescent marker.

  • Male or female mice (e.g., Balb/c, 6-8 weeks old).

  • Sterile saline for injection.

  • Anesthesia (e.g., isoflurane).

  • Blood collection supplies (e.g., micro-capillary tubes, EDTA-coated collection tubes).

  • Scintillation counter or fluorescence plate reader for sample analysis.

Methodology:
  • Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment to allow for acclimatization.

  • Dose Preparation: On the day of the experiment, dilute the nanoparticle formulations in sterile saline to the desired concentration for injection.

  • Intravenous Administration:

    • Anesthetize the mice using a calibrated vaporizer with isoflurane.

    • Carefully inject a precise volume of the nanoparticle formulation (typically 100-200 µL) into the lateral tail vein of each mouse. Record the exact time of injection.

  • Blood Sampling:

    • At predetermined time points post-injection (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), collect small blood samples (approximately 20-50 µL).

    • Blood can be collected via retro-orbital sinus puncture or from the saphenous vein. For terminal time points, a larger volume can be collected via cardiac puncture.

    • Collect blood into EDTA-coated tubes to prevent coagulation.

  • Sample Processing and Analysis:

    • Measure the radioactivity or fluorescence of each blood sample.

    • For radioactivity, use a gamma or liquid scintillation counter.

    • For fluorescence, lyse the red blood cells and measure the fluorescence intensity using a plate reader.

    • Generate a standard curve to correlate the measured signal with the nanoparticle concentration.

  • Data Analysis:

    • Calculate the percentage of the injected dose remaining in the blood at each time point, assuming a total blood volume of approximately 7% of the mouse's body weight.

    • Plot the percentage of injected dose versus time on a semi-logarithmic scale.

    • Determine the circulation half-life (t½) from the elimination phase of the curve using pharmacokinetic modeling software or by calculating the time it takes for the concentration to decrease by 50%.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the mechanism of PEGylation for increased circulation and a typical experimental workflow.

PEGylation_Mechanism cluster_0 In the Bloodstream cluster_1 PEGylated Nanoparticle NP Nanoparticle Opsonin Opsonin (e.g., Complement) Macrophage Macrophage (Mononuclear Phagocyte System) Opsonin->Macrophage Recognition & Phagocytosis PEG_NP PEGylated Nanoparticle PEG_NP->Macrophage Evades Phagocytosis PEG_Layer Hydration Layer (Steric Hindrance) PEG_Layer->Opsonin Blocks Interaction Experimental_Workflow start Start: Nanoparticle Formulation injection Intravenous Injection (Mouse Model) start->injection sampling Serial Blood Sampling (Multiple Time Points) injection->sampling analysis Quantification of Nanoparticle Concentration sampling->analysis pk_modeling Pharmacokinetic Modeling analysis->pk_modeling end Determine Circulation Half-Life (t½) pk_modeling->end

References

A Comparative Guide to Analytical Techniques for Assessing DMPE-PEG2000 Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000), a critical component in many drug delivery systems such as lipid nanoparticles, is paramount to ensure product quality, consistency, and safety.[1] This guide provides a comparative overview of the primary analytical techniques used to assess the purity of this compound, supported by experimental data and detailed protocols. A combination of methods is often required for a thorough characterization of these complex molecules.[1]

Comparison of Core Analytical Techniques

A multi-faceted approach employing several analytical techniques is essential for a comprehensive purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is a cornerstone for quantitative purity analysis, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide critical structural and molecular weight information. For the polymeric PEG component, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is invaluable.

FeatureHigh-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
Primary Application Quantitative purity determination and impurity profiling.Structural confirmation and identification.Molecular weight determination and distribution.Analysis of polymer molecular weight and distribution.
Key Strengths - High sensitivity for non-UV absorbing compounds like this compound.[1] - Excellent for separating and quantifying impurities.[2][3]- Provides detailed structural information for unambiguous identification.[1][4] - Can determine the average number of PEG units.[1]- High accuracy in determining the average molecular weight.[4][5] - Can be coupled with HPLC (LC-MS) for impurity identification.[1]- Specifically characterizes the polydispersity of the PEG chain, which is crucial for product consistency.[6][7][8][9][10]
Key Limitations - Detector response can be non-linear and may require careful calibration.- Lower sensitivity for detecting trace impurities. - Spectral overlap can make quantification of impurities challenging.[1]- Ionization efficiency can vary, making direct quantification difficult without standards.- Limited resolution for separating species with similar sizes. - Does not provide detailed structural information.

Quantitative Data Summary

The following table summarizes key validation parameters for a reported stability-indicating HPLC-CAD method for this compound analysis, demonstrating the quantitative performance of the technique.[2][3]

ParameterReported Value
Linearity Range210 µg/mL to 390 µg/mL
Linearity (R²)0.996
Intra-day Precision (%RSD)1.6%
Inter-day Precision (%RSD)0.6%
Sensitivity (%RSD)3.8%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

This method is suitable for the quantitative determination of this compound purity and the detection of non-volatile impurities.[2][3]

  • Instrumentation: An HPLC system equipped with a Charged Aerosol Detector (CAD).

  • Column: Hypersil Gold™ PFP (150 mm × 4.6 mm, 3.0 µm).[2][3]

  • Mobile Phase A: 0.0025% formic acid in water:methanol (B129727) (80:20 v/v).[2][3]

  • Mobile Phase B: Methanol:acetonitrile (60:40 v/v).[2][3]

  • Elution: A gradient elution is employed to separate the main component from its impurities.

  • Sample Preparation: The this compound sample is accurately weighed and dissolved in a suitable solvent to a concentration within the validated linear range (e.g., 300 µg/mL).

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is used for the structural confirmation of this compound and to determine the average length of the PEG chain.[1][11][12][13]

  • Instrumentation: A 300 MHz or higher NMR spectrometer.

  • Sample Preparation: The sample is dissolved in a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃).

  • Data Acquisition: A standard ¹H NMR spectrum is acquired.

  • Data Analysis: The chemical shifts and integrals of the proton signals are analyzed. The characteristic signals of the dimyristoyl lipid tails, the glycerol (B35011) backbone, the phosphoethanolamine headgroup, and the repeating ethylene (B1197577) oxide units of the PEG chain are identified to confirm the structure. The ratio of the integral of the PEG methylene (B1212753) protons to a signal from the lipid portion is used to calculate the average number of PEG units.[1]

Mass Spectrometry (MS)

MS is employed to determine the average molecular weight and the molecular weight distribution of the polydisperse this compound.[1][5]

  • Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) source.

  • Sample Preparation: The sample is dissolved in a solvent compatible with the chosen ionization technique (e.g., a mixture of methanol and water for ESI).

  • Data Analysis: The resulting mass spectrum will show a distribution of peaks, each corresponding to a DMPE-PEG molecule with a different number of ethylene glycol units. This distribution is used to calculate the average molecular weight.

Visualizing the Analytical Workflow and Technique Comparison

The following diagrams, generated using the DOT language, illustrate the experimental workflow for purity assessment and provide a visual comparison of the analytical techniques.

experimental_workflow Experimental Workflow for this compound Purity Assessment cluster_prep 1. Sample Preparation cluster_analysis 2. Analytical Techniques cluster_data 3. Data Interpretation cluster_result 4. Final Assessment Sample This compound Dissolve Dissolution Sample->Dissolve HPLC HPLC-CAD/ELSD Dissolve->HPLC NMR ¹H NMR Dissolve->NMR MS Mass Spectrometry Dissolve->MS Purity Purity & Impurity Profile HPLC->Purity Structure Structural Confirmation NMR->Structure MW Molecular Weight MS->MW Assessment Overall Purity Purity->Assessment Structure->Assessment MW->Assessment

Caption: A streamlined workflow for the comprehensive purity analysis of this compound.

technique_comparison Comparison of Analytical Techniques cluster_quant Quantitative Analysis cluster_struct Structural Analysis cluster_mw Molecular Weight Analysis HPLC HPLC-CAD/ELSD (Purity, Impurities) NMR NMR (Structure, PEG length) MS Mass Spectrometry (Avg. MW, Distribution) GPC GPC/SEC (MW Distribution, PDI) DMPE_PEG This compound DMPE_PEG->HPLC DMPE_PEG->NMR DMPE_PEG->MS DMPE_PEG->GPC

Caption: A comparative overview of the primary information obtained from each analytical technique.

References

A Comparative Guide to DMPE-PEG2000 and Other PEGylated Phospholipids in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical determinant of a drug delivery system's success. Among the most pivotal of these are PEGylated phospholipids (B1166683), which are instrumental in enhancing the stability, circulation time, and overall efficacy of liposomal and nanoparticle-based therapeutics. This guide provides a detailed comparative analysis of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) and other commonly used PEGylated phospholipids, including DSPE-PEG2000, DPPE-PEG2000, and DOPE-PEG2000. This comparison is supported by experimental data to facilitate informed decisions in formulation development.

The Critical Role of the Phospholipid Anchor in PEGylated Liposomes

The performance of a PEGylated phospholipid in a drug delivery system is significantly influenced by the nature of its phospholipid anchor. Key characteristics of the anchor, such as the length and saturation of the acyl chains, directly impact the physicochemical properties and in vivo behavior of the resulting nanoparticles.

  • Acyl Chain Length: The length of the fatty acid chains in the phospholipid anchor plays a crucial role in the stability of the liposome (B1194612). Shorter acyl chains, such as the 14-carbon chains in DMPE, have been shown to decrease the tendency for micelle formation and phase separation within the lipid bilayer. This can lead to the formation of more stable and uniform liposomes.

  • Acyl Chain Saturation: The presence of double bonds in the acyl chains (unsaturation) affects the fluidity of the lipid bilayer. Saturated phospholipids, like DMPE, DPPE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine), and DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine), have straight acyl chains that allow for tight packing, resulting in a more rigid and stable membrane. In contrast, unsaturated phospholipids like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) have kinks in their acyl chains, leading to a more fluid membrane. This increased fluidity can influence drug release rates, with more fluid membranes potentially allowing for faster drug release.

Quantitative Comparison of Key Performance Indicators

The following tables summarize the performance of liposomes formulated with different PEGylated phospholipids. It is important to note that the data presented is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Physicochemical Properties
PEGylated PhospholipidAcyl ChainSaturationTypical Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
This compound C14:0Saturated100 - 150< 0.2-20 to -40
DPPE-PEG2000 C16:0Saturated110 - 160< 0.2-25 to -45
DSPE-PEG2000 C18:0Saturated120 - 180< 0.2-30 to -50
DOPE-PEG2000 C18:1Unsaturated100 - 150< 0.25-15 to -35

Data compiled from multiple sources. Absolute values can vary based on the overall liposome composition and preparation method.

Table 2: In Vitro Performance
PEGylated PhospholipidEncapsulation Efficiency (%)Drug Release Profile
This compound Generally highSustained release
DPPE-PEG2000 HighSustained release, potentially slower than DOPE-PEG2000
DSPE-PEG2000 HighSustained release, generally the slowest among saturated anchors
DOPE-PEG2000 Moderate to highPotentially faster release due to higher membrane fluidity

Encapsulation efficiency is highly dependent on the drug being encapsulated and the loading method.

Table 3: In Vivo Performance
PEGylated PhospholipidCirculation Half-LifeCytotoxicity
This compound ProlongedLow
DPPE-PEG2000 ProlongedLow
DSPE-PEG2000 Generally the longest among the compared lipidsLow
DOPE-PEG2000 Prolonged, but may be shorter than saturated counterpartsLow

In vivo performance is influenced by a multitude of factors, including the specific animal model and the encapsulated drug.

Experimental Methodologies

The data presented in this guide is typically generated using a series of standardized experimental protocols to characterize and evaluate the performance of PEGylated liposomes.

Liposome Preparation: Thin-Film Hydration Followed by Extrusion
  • Lipid Film Formation: The desired lipids, including the PEGylated phospholipid, are dissolved in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.

  • Hydration: The lipid film is hydrated with an aqueous buffer (which may contain the drug to be encapsulated) at a temperature above the phase transition temperature of the lipids. This process leads to the spontaneous formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): The MLV suspension is then subjected to extrusion through polycarbonate membranes with defined pore sizes. This process is repeated multiple times to produce unilamellar vesicles (LUVs) with a more uniform and controlled size distribution.

Characterization of Physicochemical Properties
  • Particle Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is the standard technique used to measure the hydrodynamic diameter and the PDI of the liposomes in suspension. A lower PDI value indicates a more homogenous population of liposomes.

  • Zeta Potential: The zeta potential is a measure of the surface charge of the liposomes and is a key indicator of their stability in suspension. It is typically measured using Laser Doppler Velocimetry (LDV). A higher absolute zeta potential value generally corresponds to greater electrostatic repulsion between particles, leading to enhanced stability.

Determination of Encapsulation Efficiency
  • Separation of Free Drug: The unencapsulated drug is separated from the liposomes using techniques such as size exclusion chromatography (SEC) or dialysis.

  • Quantification of Encapsulated Drug: The liposomes are lysed using a suitable detergent or solvent to release the encapsulated drug.

  • Drug Quantification: The concentration of the released drug is then quantified using an appropriate analytical method, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

  • Calculation: The encapsulation efficiency (EE%) is calculated using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

Visualizing Key Processes

To better understand the experimental workflows and the biological fate of these drug delivery systems, the following diagrams are provided.

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_eval Performance Evaluation A 1. Lipid Dissolution (Phospholipids + PEG-lipid + Drug in organic solvent) B 2. Thin-Film Hydration A->B C 3. Extrusion for Size Homogenization B->C D Particle Size & PDI (DLS) C->D E Zeta Potential (LDV) C->E F Encapsulation Efficiency (SEC/HPLC) C->F G In Vitro Drug Release F->G H In Vitro Cytotoxicity G->H I In Vivo Pharmacokinetics H->I

A typical experimental workflow for the preparation and evaluation of PEGylated liposomes.

in_vivo_fate cluster_systemic Systemic Circulation cluster_clearance Clearance Mechanisms cluster_target Target Site Accumulation Lipo PEGylated Liposome RES Reticuloendothelial System (RES) (Liver, Spleen) Lipo->RES Opsonization & Phagocytosis (Reduced by PEG) Kidney Renal Clearance Lipo->Kidney (Reduced for larger particles) Tumor Tumor Tissue (EPR Effect) Lipo->Tumor Prolonged Circulation (Stealth Effect)

Validating the Steric Stabilization Effect of DMPE-PEG2000: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective delivery of therapeutic agents to their target sites is paramount. The use of nanocarriers, such as liposomes, has shown great promise in this regard. However, the inherent instability of these nanoparticles in biological systems and their rapid clearance by the mononuclear phagocyte system (MPS) present significant challenges. Steric stabilization, achieved by grafting polyethylene (B3416737) glycol (PEG) to the nanoparticle surface, is a widely adopted strategy to overcome these hurdles. Among the various PEGylated lipids available, 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) is a commonly used component. This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data, to aid in the selection of the optimal steric stabilizer for your drug delivery system.

The Mechanism of Steric Stabilization

Upon introduction into the bloodstream, nanoparticles are susceptible to opsonization, a process where plasma proteins adsorb onto their surface. This "protein corona" marks the nanoparticles for recognition and clearance by phagocytic cells of the MPS, primarily in the liver and spleen. Steric stabilizers like this compound form a hydrophilic layer on the nanoparticle surface, which physically hinders the binding of opsonins, thereby reducing MPS uptake and prolonging circulation time.

cluster_bloodstream In the Bloodstream cluster_clearance Clearance Pathway Nanoparticle Liposome (uncoated) Opsonins Plasma Proteins (Opsonins) Nanoparticle->Opsonins Opsonization Macrophage Macrophage (MPS/RES) Opsonins->Macrophage Recognition PEG_Nanoparticle PEGylated Liposome (this compound) PEG_Nanoparticle->Opsonins Reduced Opsonization PEG_Nanoparticle->Macrophage Evades Recognition Clearance Phagocytosis & Clearance Macrophage->Clearance cluster_prep Liposome Preparation cluster_char Characterization cluster_stability Stability Assessment Lipid_Film 1. Thin Film Hydration Hydration 2. Hydration with Aqueous Buffer Lipid_Film->Hydration Extrusion 3. Extrusion for Size Homogenization Hydration->Extrusion DLS Particle Size (DLS) Extrusion->DLS Zeta Zeta Potential Extrusion->Zeta Encapsulation Encapsulation Efficiency Extrusion->Encapsulation Serum_Incubation Incubation in Serum Extrusion->Serum_Incubation DLS_Time Time-course DLS Serum_Incubation->DLS_Time

A Comparative Guide to In Vitro Drug Release Assays for DMPE-PEG2000 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro drug release profiles for formulations incorporating 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000). It is designed to assist researchers in selecting appropriate drug delivery systems and designing robust in vitro release assays. This document outlines comparative experimental data, detailed protocols, and visual representations of key processes.

Introduction to this compound in Drug Delivery

This compound is a phospholipid-polymer conjugate widely utilized in the development of nanoparticle-based drug delivery systems. The DMPE component, a lipid, readily integrates into lipid bilayers of liposomes or forms the hydrophobic core of micelles, while the hydrophilic PEG2000 chain creates a protective corona. This "PEGylation" confers several advantages, including increased systemic circulation time by evading the reticuloendothelial system, enhanced stability, and controlled drug release characteristics. Understanding the in vitro release kinetics of these formulations is a critical step in preclinical development, offering insights into the potential in vivo performance of the drug product.

Comparative In Vitro Drug Release Data

The in vitro release of a drug from a this compound formulation is influenced by the formulation type (e.g., liposome, micelle, polymeric nanoparticle), the physicochemical properties of the encapsulated drug (e.g., hydrophilicity, hydrophobicity), and the experimental conditions of the assay. PEGylated formulations generally exhibit a more sustained and controlled release profile compared to their non-PEGylated counterparts.

Below is a summary of comparative in vitro drug release data from various studies.

Formulation TypeDrugKey Release CharacteristicsAlternative FormulationKey Release Characteristics (Alternative)
PEGylated Liposomes CapecitabineSustained release with 95% of the drug released in 36 hours. The release kinetics often follow a Higuchi model, indicating a diffusion-controlled mechanism.[1]Conventional Liposomes Faster release with over 80% of the drug released within 24 hours.[1]
PEGylated Liposomes Doxorubicin (B1662922)Slower, sustained release with approximately 20% of the drug released over 48 hours.[2]Glycosylated Liposomes A slightly faster release with around 30% of the drug released in the same 48-hour period.[2]
DSPE-PEG2000 Micelles Ridaforolimus (hydrophobic)Significantly sustained release, with the in vitro t90% (time for 90% release) extended from 1 hour for the free drug to 6.5 days for the micellar formulation.Free Drug Solution Rapid release, with 90% of the drug released in under an hour.
PEGylated PLGA Nanoparticles DoxorubicinExhibited a sustained release of almost 80% of the encapsulated doxorubicin over a period of 10 days.[1] A biphasic release pattern is common, with an initial faster release followed by a slower, continuous release phase.[3]Non-PEGylated PLGA Nanoparticles Generally show a faster initial burst release and a less sustained release profile over time.[2]
PEGylated Liposomes Gemcitabine Hydrochloride (hydrophilic)Biphasic release pattern with a fast initial release in the first 2 hours, followed by a more gradual and sustained release.PEGylated PLGA Nanoparticles Similar biphasic release pattern, though encapsulation efficiency was noted to be lower than in liposomes for this hydrophilic drug.
Albumin-Bound Nanoparticles Paclitaxel (B517696)Sustained release profile. The formulation's in vitro release is often evaluated against commercial formulations like Abraxane®.[4][5]This compound Liposomes Data for direct comparison is limited, but PEGylated liposomes are also known to provide sustained release of paclitaxel.

Experimental Protocols

The dialysis bag method is the most commonly employed technique for assessing the in vitro drug release from nanoparticle formulations. This method separates the nanoparticle formulation from the release medium by a semi-permeable membrane, allowing only the free, released drug to diffuse into the medium.

Detailed Protocol: Dialysis Bag Method for In Vitro Drug Release Assay

1. Materials and Equipment:

  • Dialysis bags (regenerated cellulose) with a specific molecular weight cut-off (MWCO), typically between 3.5 and 14 kDa, chosen to retain the nanoparticles while allowing free passage of the drug.

  • Release medium: Phosphate-buffered saline (PBS) at a physiologically relevant pH (e.g., 7.4) is common. For poorly water-soluble drugs, surfactants like Tween® 80 (e.g., 0.05% w/v) may be added to maintain sink conditions.[4]

  • Thermostatically controlled shaking water bath or orbital shaker set to 37°C.

  • Vessels (e.g., beakers or flasks) to hold the release medium.

  • Syringes and needles for sampling.

  • Analytical instrument for drug quantification (e.g., HPLC-UV, fluorescence spectrophotometer).

2. Procedure:

  • Membrane Preparation: Pre-soak the dialysis bags in the release medium for at least 24 hours to ensure complete hydration and removal of any preservatives.

  • Sample Preparation: Accurately measure a specific volume of the this compound drug formulation (e.g., 1-5 mL) and place it inside the pre-soaked dialysis bag.

  • Assay Setup: Securely close the dialysis bag and place it in a vessel containing a defined volume of the release medium (e.g., 100-500 mL). The large volume of the external medium helps to maintain sink conditions, where the concentration of the drug in the release medium is significantly lower than its saturation solubility.

  • Incubation: Place the entire setup in the shaking water bath or orbital shaker at 37°C with constant agitation (e.g., 100 rpm).

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small, precise volume of the release medium from the external vessel.

  • Medium Replenishment: Immediately after each sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Sample Analysis: Quantify the concentration of the drug in the collected samples using a validated analytical method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling and the volume replacement. Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.

Mandatory Visualizations

To better illustrate the concepts and procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

G cluster_workflow Experimental Workflow: Dialysis Bag Assay prep 1. Prepare Dialysis Membrane & Release Medium load 2. Load Formulation into Dialysis Bag prep->load incubate 3. Incubate in Release Medium at 37°C load->incubate sample 4. Sample Release Medium at Time Points incubate->sample analyze 5. Quantify Drug Concentration (e.g., HPLC) sample->analyze plot 6. Plot Cumulative Release vs. Time analyze->plot

Figure 1. Experimental workflow for the dialysis bag in vitro drug release assay.

G cluster_release Drug Release from a this compound Formulation cluster_formulation Drug Release from a this compound Formulation formulation This compound Formulation (e.g., Liposome) drug_encap Encapsulated Drug release Drug Release (Diffusion) drug_encap->release drug_free Free Drug in Release Medium release->drug_free

Figure 2. Conceptual diagram of drug release from a this compound formulation.

Conclusion

The inclusion of this compound in nanoparticle formulations consistently leads to a more sustained and controlled in vitro drug release profile when compared to conventional, non-PEGylated alternatives. This controlled release is a desirable attribute for many therapeutic applications, potentially leading to prolonged therapeutic effects and reduced side effects. The choice of formulation—be it liposomes, micelles, or polymeric nanoparticles—will further modulate the release kinetics and should be tailored to the specific drug and intended therapeutic outcome. The dialysis bag method remains a robust and widely accepted technique for characterizing the in vitro release from these systems, providing essential data for formulation optimization and quality control. Researchers should carefully consider the experimental parameters of the release assay to ensure the generation of meaningful and reproducible data that can guide further drug development efforts.

References

Unveiling the Surface Charge: A Comparative Guide to Zeta Potential Analysis of DMPE-PEG2000-Containing Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the surface properties of nanoparticles is paramount to predicting their in vivo fate. The zeta potential, a measure of the magnitude of the electrostatic charge at the nanoparticle surface, is a critical parameter influencing stability, circulation time, and cellular interactions. This guide provides a comprehensive comparison of the zeta potential of nanoparticles containing 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000), offering insights into its performance against other commonly used PEGylated lipids and alternative polymers, supported by experimental data.

The Influence of this compound on Nanoparticle Zeta Potential

The incorporation of this compound into nanoparticle formulations typically leads to a decrease in the magnitude of the zeta potential, bringing it closer to neutrality. This "shielding" effect is attributed to the hydrophilic PEG chains extending from the nanoparticle surface, which masks the surface charge of the core components. The extent of this shielding is dependent on the concentration of this compound incorporated into the formulation.

Comparative Zeta Potential of Nanoparticles with Varying this compound Concentrations

The following table summarizes the effect of varying this compound concentrations on the zeta potential of lipid-based nanoparticles. It is important to note that the absolute zeta potential values can vary depending on the core composition of the nanoparticle and the suspending medium's pH and ionic strength.

Nanoparticle Formulation (Molar Ratio)Core ComponentsThis compound Concentration (mol%)Zeta Potential (mV)Reference
Cationic LiposomesDOTAP/DOPE0+45.2 ± 2.1[1]
Cationic LiposomesDOTAP/DOPE5+20.5 ± 1.8[1]
Cationic LiposomesDOTAP/DOPE10+12.1 ± 1.5[1]
Lipid NanoparticlesIonizable Lipid/DSPC/Cholesterol1.5-8.3 ± 1.2[2]
Lipid NanoparticlesIonizable Lipid/DSPC/Cholesterol3-5.1 ± 0.9[2]
Lipid NanoparticlesIonizable Lipid/DSPC/Cholesterol5-3.7 ± 0.8[2]

This compound vs. Alternative PEGylated Lipids and Polymers

The choice of the PEGylated lipid can significantly impact the physicochemical properties and biological performance of nanoparticles. Below is a comparison of the zeta potential of nanoparticles formulated with this compound against other common alternatives.

Zeta Potential Comparison with Other PEGylated Lipids
Nanoparticle FormulationPEGylated Lipid (2.5 mol%)Zeta Potential (mV)Reference
Lipid NanoparticlesDSPE-PEG2000-7.5 ± 1.1[3]
Lipid NanoparticlesDMG-PEG2000-6.9 ± 1.4[3]
Lipid NanoparticlesDSPE-PEG5000More neutral than DSPE-PEG2000[4]

Note: DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine), DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol)

Zeta Potential Comparison with PEG Alternatives

Emerging alternatives to PEG, such as polysarcosine (pSar), are being explored to mitigate potential immunogenicity associated with PEG.

Nanoparticle FormulationSurface ModifierZeta Potential (mV)Reference
Lipid NanoparticlesDMG-PEG2000Slightly negative[3]
Lipid NanoparticlesDMG-pSarSlightly negative[3]

Impact of Zeta Potential on Biological Performance

The zeta potential of this compound-containing nanoparticles plays a crucial role in their interaction with biological systems. A near-neutral zeta potential is generally associated with prolonged circulation times and reduced cellular uptake by the mononuclear phagocyte system (MPS).

This compound Concentration (mol%)Zeta PotentialCirculation Half-lifeCellular UptakeReference
LowLess NeutralShorterHigher[5][6]
HighNear-NeutralLongerLower[5][6][7]

Experimental Protocol for Zeta Potential Measurement

Accurate and reproducible zeta potential measurements are critical for nanoparticle characterization. The following is a generalized protocol for measuring the zeta potential of this compound-containing nanoparticles using Dynamic Light Scattering (DLS) with an electrophoretic light scattering (ELS) unit.

1. Sample Preparation:

  • Disperse the nanoparticle formulation in an appropriate aqueous medium, typically deionized water or a low ionic strength buffer (e.g., 10 mM NaCl).

  • The final concentration of the nanoparticle suspension should be optimized to ensure sufficient scattering intensity for measurement without causing multiple scattering effects. This is particle-dependent and should be determined empirically.

  • Ensure the sample is free of air bubbles before measurement.

2. Instrumentation and Setup:

  • Use a calibrated Zetasizer instrument or equivalent.

  • Equilibrate the instrument to the desired measurement temperature (typically 25°C).

  • Use a disposable folded capillary cell (DTS1070 or similar) to avoid cross-contamination.

3. Measurement Procedure:

  • Load the prepared nanoparticle suspension into the capillary cell using a syringe, ensuring no bubbles are introduced.

  • Place the cell in the instrument's measurement chamber.

  • Allow the sample to equilibrate to the set temperature for at least 120 seconds.

  • Set the measurement parameters in the software, including the dispersant properties (viscosity and dielectric constant) and the number of runs.

  • Initiate the measurement. The instrument will apply an electric field and measure the electrophoretic mobility of the nanoparticles to calculate the zeta potential.

4. Data Analysis:

  • The software will generate a zeta potential distribution report.

  • Report the mean zeta potential and the standard deviation of multiple measurements.

  • It is crucial to also report the dispersant used, its pH, and conductivity, as these factors significantly influence the zeta potential.

Visualizing the Workflow and Key Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Zeta Potential Measurement cluster_analysis Data Analysis A Nanoparticle Formulation B Dispersion in Aqueous Medium A->B C Concentration Optimization B->C D Instrument Calibration & Equilibration C->D E Sample Loading (Capillary Cell) D->E F Electrophoretic Light Scattering (ELS) E->F G Zeta Potential Distribution F->G H Report Mean ZP, SD, pH, Conductivity G->H

Figure 1. Experimental workflow for zeta potential analysis of nanoparticles.

logical_relationship cluster_formulation Formulation Parameter cluster_property Physicochemical Property cluster_performance Biological Performance A This compound Concentration B Zeta Potential A->B influences C Circulation Time B->C impacts D Cellular Uptake B->D affects

Figure 2. Relationship between this compound concentration, zeta potential, and biological performance.

References

DMPE-PEG2000 Incorporation: A Superior Strategy for Enhanced Liposome Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of liposomal drug delivery systems is a critical factor influencing therapeutic efficacy and shelf-life. This guide provides a comprehensive comparison of the stability of liposomes with and without the incorporation of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000), supported by experimental data and detailed protocols.

The inclusion of this compound, a process known as PEGylation, has been demonstrated to significantly enhance the stability of liposomes. This improvement is primarily attributed to the steric hindrance provided by the polyethylene (B3416737) glycol (PEG) chains on the liposome (B1194612) surface. This steric barrier prevents the aggregation of liposomes, a common issue with conventional formulations that can lead to increased particle size and eventual precipitation.[1] Furthermore, PEGylation can improve drug encapsulation efficiency and provide a more sustained release profile.[2][3]

Quantitative Comparison of Liposome Stability

The following table summarizes the key stability parameters of conventional (non-PEGylated) liposomes compared to those incorporating this compound. The data highlights the significant improvements in maintaining particle size, size distribution (polydispersity index), and drug retention over time.

Stability ParameterLiposome FormulationDay 0Day 28ChangeReference
Mean Particle Size (nm) Conventional (DOPC/DSPG)155.3215.0+38.4%[1]
PEGylated (DOPC/DSPG/DSPE-mPEG2000) 128.7 178.1 +38.4% [1]
Polydispersity Index (PDI) Conventional (DOPC/DSPG)0.2260.388+71.7%[1]
PEGylated (DOPC/DSPG/DSPE-mPEG2000) 0.203 0.281 +38.4% [1]
Drug Retention (%) Conventional (DOPC/DSPG)10078.0-22.0%[1]
PEGylated (DOPC/DSPG/DSPE-mPEG2000) 100 86.5 -13.5% [1]
Encapsulation Efficiency (%) Conventional (PC:CH)72--[2]
PEGylated (PC:CH:PEG) 81 --[2]

DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; DSPG: 1,2-distearoyl-sn-glycero-3-phospho-rac-(1-glycerol); DSPE-mPEG2000: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]; PC: Phosphatidylcholine; CH: Cholesterol.

Mechanism of PEGylation-Induced Stability

The enhanced stability of PEGylated liposomes is primarily due to the formation of a hydrated steric barrier on the liposome surface. This barrier physically prevents the close approach and subsequent aggregation of individual liposomes.

G cluster_0 Conventional Liposomes cluster_1 PEGylated Liposomes (with this compound) a Unstable Surface b Vesicle Aggregation a->b Leads to c This compound Incorporation d Steric Hindrance Layer c->d Creates e Prevention of Aggregation d->e Results in f Enhanced Stability e->f Leads to

Figure 1. Mechanism of this compound in enhancing liposome stability.

Experimental Protocols

Detailed methodologies for the preparation and stability assessment of liposomes are crucial for reproducible research.

Preparation of Liposomes (Thin-Film Hydration Method)
  • Lipid Film Formation: The lipids (e.g., a mixture of a primary phospholipid like DOPC, cholesterol, and with or without this compound) are dissolved in a suitable organic solvent such as chloroform (B151607) or a chloroform-methanol mixture in a round-bottom flask.[4]

  • Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator. This process leaves a thin, uniform lipid film on the inner wall of the flask.

  • Vacuum Drying: The lipid film is further dried under a high vacuum for at least one hour to remove any residual organic solvent.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation of the flask at a temperature above the phase transition temperature of the lipids. This hydration step results in the spontaneous formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended): To obtain smaller, more uniform liposomes (unilamellar vesicles), the MLV suspension can be subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes with a defined pore size.[4]

Stability Assessment Protocol
  • Initial Characterization (Day 0): Immediately after preparation, the liposomal formulations (both conventional and PEGylated) are characterized for:

    • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).[5]

    • Zeta Potential: Determined using electrophoretic light scattering to assess surface charge.[5]

    • Encapsulation Efficiency: The percentage of the drug that is successfully entrapped within the liposomes is quantified. This is typically done by separating the unencapsulated drug from the liposomes (e.g., by dialysis or size exclusion chromatography) and then quantifying the drug in both fractions using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).[2]

  • Storage: The liposome samples are stored under controlled conditions. A common storage temperature for stability studies is 4°C to minimize lipid degradation.[1][6]

  • Time-Point Analysis: At predetermined time intervals (e.g., 7, 14, 21, and 28 days), aliquots of the stored samples are withdrawn and re-analyzed for particle size, PDI, and drug leakage (the amount of drug that has been released from the liposomes).[1]

  • Data Analysis: The changes in these parameters over time are plotted to compare the stability of the different formulations. A stable formulation will show minimal changes in particle size and PDI, and low drug leakage over the storage period.

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative stability study of liposomes.

G start Start: Liposome Formulation Design prep_conv Preparation of Conventional Liposomes start->prep_conv prep_peg Preparation of PEGylated Liposomes start->prep_peg char_initial Initial Characterization (Day 0) - Particle Size - PDI - Encapsulation Efficiency prep_conv->char_initial prep_peg->char_initial storage Storage at Controlled Temperature (e.g., 4°C) char_initial->storage analysis Time-Point Analysis (e.g., Day 7, 14, 28) storage->analysis analysis->storage Repeat at intervals data_comp Data Comparison and Stability Assessment analysis->data_comp end End: Conclusion on Stability data_comp->end

Figure 2. Experimental workflow for comparing liposome stability.

References

Evaluating the effect of DMPE-PEG2000 on cellular uptake

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug delivery, the successful internalization of nanoparticles into target cells is a critical determinant of therapeutic efficacy. The surface functionalization of these nanoparticles with polyethylene (B3416737) glycol (PEG) has become a standard strategy to enhance their systemic circulation time. However, the choice of the lipid anchor that conjugates PEG to the nanoparticle surface can significantly influence cellular uptake. This guide provides a comparative evaluation of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) and its effect on cellular uptake, with a focus on its performance relative to other commonly used PEGylated lipids.

The "PEG Dilemma": A Balancing Act

PEGylation creates a hydrophilic shield around nanoparticles, which reduces recognition and clearance by the mononuclear phagocyte system (MPS), thereby prolonging blood circulation. This "stealth" effect is highly desirable for passive targeting of tumors and other tissues. However, this same hydrophilic layer can also sterically hinder the interaction of nanoparticles with the cell membrane, leading to reduced cellular uptake. This trade-off is often referred to as the "PEG dilemma". The choice of the lipid anchor for the PEG chain, such as DMPE, plays a crucial role in modulating this effect.

Performance Comparison of PEGylated Lipids

The selection of a PEGylated lipid for a nanoparticle formulation involves considering the desired balance between prolonged circulation and efficient cellular internalization. While direct quantitative comparisons under identical experimental conditions are limited in publicly available literature, the following table summarizes general trends observed for different PEGylated lipids.

FeatureThis compoundDSPE-PEG2000Other PEGylated Lipids (e.g., with longer PEG chains)
Lipid Anchor Chain Length C14 (Myristoyl)C18 (Stearoyl)Varies
Hydrophobicity of Anchor ModerateHighVaries
Stability in Bilayer Less stable insertion compared to DSPEMore stable insertionVaries
"Stealth" Property EffectiveHighly EffectiveCan be more pronounced with longer PEG chains
Cellular Uptake Potentially higher than DSPE-PEG2000 due to less stable anchoring, leading to "de-PEGylation" near the cell surface.Generally considered to have lower uptake than less stable PEGylated lipids due to a more persistent stealth layer.Generally lower uptake with longer PEG chains due to increased steric hindrance.
Primary Advantage May offer a better balance between circulation time and cellular uptake for certain applications.Maximizes circulation time.Maximizes circulation time.

Experimental Protocols

Accurate evaluation of the effect of this compound on cellular uptake relies on robust and well-defined experimental protocols. The following are detailed methodologies for two common assays used to quantify nanoparticle internalization by cells.

Flow Cytometry for Quantitative Cellular Uptake

This method allows for the high-throughput quantification of the percentage of cells that have internalized fluorescently labeled nanoparticles and the relative amount of uptake per cell.

a. Materials:

  • Cells of interest (e.g., cancer cell line)

  • Complete cell culture medium

  • Fluorescently labeled nanoparticles (e.g., containing a fluorescent lipid or encapsulated dye)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

  • FACS tubes

b. Protocol:

  • Cell Seeding: Seed cells in a 24-well plate at a density that allows for approximately 70-80% confluency on the day of the experiment. Culture overnight in a humidified incubator at 37°C with 5% CO2.

  • Nanoparticle Incubation: Prepare different concentrations of fluorescently labeled nanoparticles in complete cell culture medium. Remove the old medium from the cells and add the nanoparticle-containing medium. Incubate for a predetermined time (e.g., 1, 4, or 24 hours) at 37°C. Include a control group of cells not treated with nanoparticles.

  • Washing: After incubation, aspirate the medium containing nanoparticles and wash the cells three times with ice-cold PBS to remove any nanoparticles adhering to the outside of the cells.

  • Cell Detachment: Add trypsin-EDTA to each well and incubate at 37°C until the cells detach.

  • Sample Preparation: Neutralize the trypsin with complete medium and transfer the cell suspension to FACS tubes. Centrifuge the cells at 300 x g for 5 minutes.

  • Resuspension: Discard the supernatant and resuspend the cell pellet in a suitable volume of cold FACS buffer (e.g., PBS with 1% bovine serum albumin).

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use forward and side scatter to gate the live, single-cell population. Measure the fluorescence intensity in the appropriate channel for the fluorophore used.

Fluorescence Microscopy for Visualization of Cellular Uptake

This technique provides visual confirmation of nanoparticle internalization and information about their subcellular localization.

a. Materials:

  • Cells of interest

  • Complete cell culture medium

  • Fluorescently labeled nanoparticles

  • PBS

  • Paraformaldehyde (PFA) for fixing

  • DAPI or Hoechst stain for nuclear counterstaining

  • Mounting medium

  • Confocal or fluorescence microscope

b. Protocol:

  • Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere and grow for 24-48 hours.

  • Nanoparticle Incubation: Treat the cells with fluorescently labeled nanoparticles in complete medium for the desired time at 37°C.

  • Washing: Gently wash the cells three times with PBS to remove non-internalized nanoparticles.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Counterstaining: Incubate the cells with a nuclear stain like DAPI or Hoechst for 5-10 minutes.

  • Washing: Wash the cells again with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope with the appropriate filter sets for the nanoparticle fluorophore and the nuclear stain.

Visualizing the Process

To better understand the experimental design and the factors influencing cellular uptake, the following diagrams illustrate the general workflow and the interplay of key parameters.

G cluster_prep Nanoparticle Formulation cluster_exp Cellular Uptake Assay cluster_analysis Analysis formulation Lipid Film Hydration & Extrusion labeling Incorporate Fluorescent Probe formulation->labeling incubation Incubate Cells with Nanoparticles labeling->incubation cell_culture Seed and Culture Cells cell_culture->incubation washing Wash to Remove External Nanoparticles incubation->washing flow Flow Cytometry (Quantitative) washing->flow microscopy Fluorescence Microscopy (Qualitative) washing->microscopy

Caption: Experimental workflow for evaluating nanoparticle cellular uptake.

G cluster_factors Influencing Factors NP PEGylated Nanoparticle Uptake Cellular Uptake NP->Uptake Cell Cell Membrane Cell->Uptake PEG_Length PEG Chain Length PEG_Length->NP Lipid_Anchor Lipid Anchor (e.g., DMPE vs. DSPE) Lipid_Anchor->NP Cell_Type Cell Type Cell_Type->Cell Incubation_Time Incubation Time Incubation_Time->Uptake

Caption: Factors influencing the cellular uptake of PEGylated nanoparticles.

Concluding Remarks

The selection of this compound in a nanoparticle formulation represents a strategic choice to potentially enhance cellular uptake compared to more stably anchored PEGylated lipids like DSPE-PEG2000. This is attributed to the shorter acyl chains of DMPE, which may lead to a more dynamic and less permanent "stealth" layer, facilitating closer association with the cell membrane. However, the optimal formulation is highly dependent on the specific application, the cell type being targeted, and the desired therapeutic outcome. The experimental protocols provided herein offer a robust framework for researchers to systematically evaluate the impact of this compound and other PEGylated lipids on cellular uptake in their specific experimental systems. Further head-to-head comparative studies are warranted to provide more definitive quantitative data and to fully elucidate the underlying mechanisms.

Navigating the In Vivo Landscape: A Comparative Guide to Animal Models for Testing DMPE-PEG2000 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate animal model is a critical step in evaluating the in vivo efficacy of novel drug delivery systems. This guide provides a comprehensive comparison of animal models used for testing formulations containing 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000), a widely utilized PEGylated lipid in nanoparticle drug delivery. We will delve into experimental data, detailed protocols, and the underlying signaling pathways to aid in the rational design of preclinical studies.

This compound is a key excipient in the formulation of liposomes and other nanoparticles, offering "stealth" characteristics that prolong circulation time and enhance tumor accumulation through the enhanced permeability and retention (EPR) effect. The efficacy of these formulations is typically assessed in various animal models, primarily in the context of cancer therapy.

Comparative Efficacy of PEGylated Formulations in Animal Models

The choice of the lipid anchor for the PEG chain can influence the stability, biodistribution, and ultimately, the therapeutic efficacy of the nanoparticle formulation. While this compound is a common choice, it is often compared with other PEGylated lipids such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000). The stearoyl (C18) acyl chains of DSPE provide a more stable anchor within the lipid bilayer compared to the myristoyl (C14) chains of DMPE, which can influence drug retention and in vivo performance.

Below is a summary of quantitative data from studies evaluating the efficacy of PEGylated liposomal formulations in various animal models.

FormulationAnimal ModelCancer TypeKey Efficacy EndpointResult
DSPE-PEG2000-Doxorubicin C-26 tumor-bearing BALB/c miceColon CarcinomaTumor Doxorubicin Concentration (AUC)1.44-fold lower than non-PEGylated liposomes.[1]
DSPE-PEG2000-Doxorubicin C-26 tumor-bearing BALB/c miceColon CarcinomaSurvivalNo significant difference compared to non-PEGylated liposomes, but significantly better than free doxorubicin.[1]
DBCO-PEG2000-Liposome MDA-MB-231 tumor xenograft miceBreast CancerTumor AccumulationOver 3-fold higher than standard PEG2000-liposome.
DSPE-PEG2000-Quercetin/Temozolomide Rat model of gliomaGlioblastomaBrain AccumulationSignificant accumulation of nanoparticles in the brain.[2]
PEGylated Liposomal Paclitaxel Palmitate 4T1 xenograft miceBreast CancerTumor Growth InhibitionSignificantly inhibited tumor growth compared to Taxol®.[3]
PEGylated Liposomal Oleanolic Acid U14 cervical carcinoma xenograft miceCervical CancerTumor Inhibition RateUp to 75.95% with oral administration.[4]
PEGylated Liposomal Cisplatin/Mifepristone Nude mice with non-small-cell lung cancer xenograftsNon-Small-Cell Lung CancerTumor Growth ControlBetter control of tumor growth compared to the unencapsulated drug combination.[5]

Experimental Protocols: A Step-by-Step Guide for In Vivo Efficacy Studies

Detailed and reproducible experimental protocols are paramount for the successful evaluation of this compound formulations. Below is a generalized protocol for assessing the anti-tumor efficacy of a PEGylated liposomal formulation in a xenograft mouse model.

1. Cell Culture and Tumor Inoculation:

  • Cell Line: Select a relevant cancer cell line (e.g., human breast cancer cell line MDA-MB-231 or murine breast cancer cell line 4T1).

  • Culture Conditions: Maintain cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Tumor Inoculation: Harvest cells during the exponential growth phase. Inject a specific number of cells (e.g., 1 x 10^6 to 5 x 10^6 cells) subcutaneously into the flank of immunocompromised mice (e.g., BALB/c nude mice).

2. Animal Model and Grouping:

  • Animal Strain: Use female BALB/c nude mice, 6-8 weeks old.

  • Acclimatization: Allow mice to acclimatize for at least one week before the experiment.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with a caliper. Calculate tumor volume using the formula: Volume = (length × width^2) / 2.

  • Grouping: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups (e.g., saline control, free drug, non-PEGylated liposome, this compound liposome).

3. Formulation Preparation and Administration:

  • Liposome Preparation: Prepare the this compound liposomal formulation encapsulating the therapeutic agent using a standard method such as thin-film hydration followed by extrusion to obtain a uniform size distribution.

  • Characterization: Characterize the liposomes for size, polydispersity index (PDI), zeta potential, and drug encapsulation efficiency.

  • Administration: Administer the formulations intravenously (i.v.) via the tail vein at a specified dose and schedule.

4. Efficacy Evaluation:

  • Tumor Measurement: Measure tumor volume and body weight of the mice every 2-3 days.

  • Survival Study: Monitor the survival of the mice in each group.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size or the mice show signs of morbidity), euthanize the animals.

  • Tumor Excision and Analysis: Excise the tumors, weigh them, and process them for further analysis such as histopathology (e.g., H&E staining, TUNEL assay for apoptosis) or Western blotting to analyze protein expression.

5. Biodistribution Studies (Optional):

  • To determine the in vivo fate of the nanoparticles, fluorescently label the liposomes (e.g., with DiR or a fluorescently tagged lipid).

  • At different time points after injection, euthanize the mice and harvest major organs (tumor, liver, spleen, kidneys, lungs, heart).

  • Quantify the fluorescence intensity in each organ using an in vivo imaging system.

Signaling Pathways and Visualization

The enhanced delivery of therapeutic agents to the tumor site by this compound formulations can significantly impact key signaling pathways involved in cancer progression. Two critical pathways are the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, and survival, and the VEGF signaling pathway, which is crucial for angiogenesis.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer.[1][6][7][8] Nanoparticle-based drug delivery systems can be designed to deliver inhibitors that target various components of this pathway, leading to enhanced anti-tumor effects.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Inhibition Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Drug Drug-loaded This compound Nanoparticle Drug->Akt Inhibition Drug->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by drugs delivered via this compound nanoparticles.

VEGF Signaling Pathway and Angiogenesis

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key driver of tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[9][10][11][12] PEGylated nanoparticles can passively accumulate in the tumor vasculature and can also be actively targeted to VEGF receptors to inhibit angiogenesis.

VEGF_Signaling_Pathway cluster_cell VEGF VEGF VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR Binding Angiogenesis Angiogenesis VEGFR->Angiogenesis Activation EndothelialCell Endothelial Cell TumorGrowth Tumor Growth Angiogenesis->TumorGrowth Drug Drug-loaded This compound Nanoparticle Drug->VEGFR Inhibition Drug->Angiogenesis Inhibition

Caption: Inhibition of the VEGF signaling pathway and angiogenesis by targeted this compound nanoparticles.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound formulations in an animal model of cancer.

Experimental_Workflow Formulation Formulation Preparation (this compound Liposomes) Characterization Physicochemical Characterization Formulation->Characterization Dosing Treatment Administration Formulation->Dosing AnimalModel Animal Model Development (Tumor Xenograft) AnimalModel->Dosing Monitoring In-life Monitoring (Tumor Volume, Body Weight) Dosing->Monitoring Endpoint Endpoint Analysis (Tumor Weight, Histology) Monitoring->Endpoint DataAnalysis Data Analysis & Interpretation Endpoint->DataAnalysis

Caption: A typical experimental workflow for in vivo efficacy testing of this compound formulations.

By carefully selecting the appropriate animal model, adhering to detailed experimental protocols, and understanding the underlying molecular mechanisms, researchers can effectively evaluate and compare the in vivo performance of this compound formulations, ultimately accelerating the translation of promising nanomedicines from the bench to the clinic.

References

A Head-to-Head Comparison of DMPE-PEG2000 and DMG-PEG2000 for Lipid Nanoparticle Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to selecting the optimal PEGylated lipid for your lipid nanoparticle formulation.

In the rapidly advancing field of drug delivery, particularly for nucleic acid-based therapeutics like mRNA vaccines and siRNA therapies, the composition of lipid nanoparticles (LNPs) is a critical determinant of success. Among the key components are the PEGylated lipids, which provide a hydrophilic shield to stabilize the nanoparticles and prolong their circulation time in the bloodstream. Two of the most commonly utilized PEGylated lipids are 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) and 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000). While both share the same 14-carbon (myristoyl) lipid tails and a 2000 Dalton polyethylene (B3416737) glycol (PEG) chain, their distinct anchor headgroups—a phosphoethanolamine for DMPE and a glycerol (B35011) for DMG—lead to significant differences in their physicochemical properties and biological performance.

This guide provides a side-by-side comparison of this compound and DMG-PEG2000, supported by experimental data, to aid researchers in making informed decisions for their LNP formulations.

Structural and Physicochemical Properties

The fundamental difference between this compound and DMG-PEG2000 lies in the chemical nature of their lipid anchors. This compound is a phospholipid-based conjugate, while DMG-PEG2000 is a glyceride-based conjugate.[1] This structural variance influences how they are integrated into the lipid bilayer of the nanoparticle and their subsequent behavior in a biological environment.

PropertyThis compoundDMG-PEG2000
Full Chemical Name 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000
Lipid Anchor Type Phospholipid (1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine)Diglyceride (1,2-dimyristoyl-rac-glycerol)
Acyl Chain Length 2x 14-carbon (myristoyl)2x 14-carbon (myristoyl)
PEG Molecular Weight ~2000 Da~2000 Da
Appearance White solidWhite to off-white solid
Solubility Soluble in organic solventsSoluble in organic solvents like ethanol (B145695), DMSO, and chloroform:methanol mixtures

Performance in Lipid Nanoparticle Formulations

The choice between this compound and DMG-PEG2000 can significantly impact the stability, in vivo circulation time, and transfection efficiency of LNPs.

LNP Stability and "Stealth" Properties

Both lipids impart "stealth" characteristics to LNPs, forming a hydration layer that reduces opsonization and clearance by the immune system.[2][3] This steric stabilization is crucial for extending the circulation half-life of the nanoparticles, allowing them to reach their target tissues.[2][3] The density of the PEG chains on the LNP surface, which can be modulated by the molar ratio of the PEGylated lipid in the formulation, plays a key role in this protective effect.

dot

LNP_Structure cluster_LNP Lipid Nanoparticle (LNP) Core cluster_surface LNP Surface ionizable_lipid Ionizable Lipid payload Nucleic Acid Payload (mRNA, siRNA) ionizable_lipid->payload cholesterol Cholesterol helper_lipid Helper Lipid (e.g., DSPC) peg_lipid Lipid Anchor PEG Chain peg_lipid:head->ionizable_lipid caption Structure of a Lipid Nanoparticle.

Caption: Generalized structure of a lipid nanoparticle.

PEG Shedding and Cellular Uptake

A critical aspect of LNP performance is the shedding of the PEG layer upon reaching the target site. This "de-shielding" is necessary to allow the LNP to interact with and be internalized by target cells. The rate of PEG shedding is largely influenced by the length of the lipid anchor's acyl chains.

Experimental evidence suggests that PEGylated lipids with shorter acyl chains, such as the C14 chains in both DMPE and DMG, dissociate from the LNP surface more rapidly than those with longer chains (e.g., C18 in DSPE-PEG2000). This faster shedding of DMG-PEG2000 is believed to be advantageous for cellular uptake and endosomal escape, which can lead to higher transfection efficiency. While direct comparative data for this compound is less common, its identical C14 acyl chains suggest a similarly rapid shedding profile compared to longer-chain alternatives. The difference in headgroup may still modulate the precise shedding kinetics.

dot

PEG_Shedding_Workflow LNP_circulating PEGylated LNP in Circulation (Stealth Mode) PEG_shedding PEG Shedding at Target Site LNP_circulating->PEG_shedding Faster for C14 anchors (DMPE, DMG) LNP_deshielded De-shielded LNP PEG_shedding->LNP_deshielded Cellular_uptake Cellular Uptake and Endosomal Escape LNP_deshielded->Cellular_uptake Payload_release Payload Release (e.g., mRNA translation) Cellular_uptake->Payload_release caption PEG shedding and cellular uptake workflow.

Caption: The process of PEG shedding and subsequent cellular uptake.

Experimental Protocols

Lipid Nanoparticle Formulation via Microfluidic Mixing

This protocol describes the preparation of LNPs using a microfluidic device, a common method for producing uniformly sized nanoparticles.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • This compound or DMG-PEG2000

  • Nucleic acid payload (e.g., mRNA)

  • Ethanol (anhydrous)

  • Citrate (B86180) buffer (e.g., 50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr) and associated cartridges

  • Syringes

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve the ionizable lipid, DSPC, cholesterol, and either this compound or DMG-PEG2000 in ethanol to achieve the desired stock concentrations. A typical molar ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

  • Prepare Nucleic Acid Solution: Dilute the mRNA to the desired concentration in the citrate buffer.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.

    • Set the flow rate ratio on the microfluidic device, typically 3:1 (aqueous:ethanolic phase).

    • Initiate the mixing process. The rapid mixing of the two phases causes nanoprecipitation and the self-assembly of the LNPs.

  • Purification:

    • Collect the LNP solution.

    • Dialyze the solution against PBS (pH 7.4) overnight at 4°C to remove the ethanol and unencapsulated nucleic acids.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C.

Characterization of Lipid Nanoparticles

a) Size, Polydispersity Index (PDI), and Zeta Potential:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure: Dilute the LNP suspension in PBS. Measure the hydrodynamic diameter (size), PDI (a measure of size distribution), and zeta potential (surface charge) using a DLS instrument.

b) Encapsulation Efficiency:

  • Technique: RiboGreen Assay (for RNA)

  • Procedure:

    • Measure the total RNA concentration by lysing a sample of the LNPs with a detergent (e.g., 0.5% Triton X-100) and then adding the RiboGreen reagent.

    • Measure the amount of unencapsulated RNA in an intact LNP sample.

    • Calculate the encapsulation efficiency as: ((Total RNA - Unencapsulated RNA) / Total RNA) * 100%.

In Vitro Transfection Efficiency

Materials:

  • Cultured cells (e.g., HeLa or HEK293T)

  • Cell culture medium

  • LNP formulation encapsulating a reporter gene (e.g., Luciferase or GFP mRNA)

  • Assay reagent (e.g., Luciferase assay substrate or flow cytometer for GFP)

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the LNP formulation.

  • Incubate for a specified period (e.g., 24-48 hours).

  • Lyse the cells and measure the reporter gene expression according to the manufacturer's protocol for the chosen assay.

Conclusion

The choice between this compound and DMG-PEG2000 for LNP formulations is a nuanced one that depends on the specific goals of the drug delivery system. Both provide essential stability and stealth properties due to their shared C14 acyl chains and PEG2000 moiety. The primary distinction, the headgroup of the lipid anchor, may influence the precise PEG shedding kinetics and the interaction of the LNP with biological membranes.

DMG-PEG2000 is well-documented to have a rapid shedding rate, which is often correlated with enhanced in vivo efficacy. While less direct comparative data is available for this compound, its similar acyl chain length suggests a comparable shedding profile to DMG-PEG2000. Researchers should consider the potential impact of the phospholipid headgroup in this compound on LNP surface charge and interactions with serum proteins. Ultimately, empirical testing of both PEGylated lipids within a specific LNP formulation is recommended to determine the optimal choice for a given therapeutic application.

References

A Researcher's Guide to Quality Control of DMPE-PEG2000 in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of DMPE-PEG2000 and Its Alternatives for Optimal Formulation Performance

For researchers, scientists, and drug development professionals vested in the creation of advanced drug delivery systems, particularly lipid-based nanoparticles (LNPs), the quality of each excipient is paramount. 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (this compound) is a critical component, lending "stealth" characteristics to nanoparticles, which enhances systemic circulation time and improves therapeutic efficacy.[1] However, variations in its quality can significantly impact the stability, safety, and performance of the final drug product.

This guide provides a comprehensive comparison of the essential quality control (QC) parameters for this compound against two common alternatives: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000) and 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000). We present supporting experimental data and detailed methodologies to empower researchers in making informed decisions for their formulation needs.

Comparative Analysis of Key Quality Parameters

The selection of a PEGylated lipid is a critical decision in formulation development. While this compound, DSPE-PEG2000, and DMG-PEG2000 all serve to stabilize nanoparticles and prolong circulation, their subtle structural differences, primarily in the lipid anchor, can influence their performance and require distinct considerations in quality control. The following table summarizes the key QC parameters and typical specifications for these lipids.

Quality Control ParameterThis compoundDSPE-PEG2000DMG-PEG2000Significance in Formulation
Identity & Structure Conforms to structureConforms to structureConforms to structureEnsures the correct molecule is present, which is fundamental for its function and safety.
Purity (by HPLC) > 99%[2][3]> 99%> 98%High purity minimizes the presence of impurities that could be toxic or interfere with nanoparticle formation and stability.
Average Molecular Weight (Mw) ~2750 Da~2800 Da~2500 DaThe overall molecular weight, largely influenced by the PEG chain, affects the thickness of the hydrophilic corona and, consequently, the nanoparticle's stealth properties.
Polydispersity Index (PDI) ≤ 1.10≤ 1.10≤ 1.10A low PDI indicates a narrow distribution of PEG chain lengths, ensuring batch-to-batch consistency in nanoparticle size and circulation half-life.[4]
Bacterial Endotoxins (LAL) ≤ 10 EU/mg≤ 10 EU/mg≤ 10 EU/mgCritical for parenteral applications to prevent pyrogenic responses in patients.[5][6][7]
Lipid Anchor Dimyristoyl (C14:0)Distearoyl (C18:0)Dimyristoyl (C14:0)The length and saturation of the fatty acid chains in the lipid anchor influence the stability of the lipid in the nanoparticle bilayer and its in vivo dissociation rate.

Visualizing the Quality Control Workflow

A systematic approach to quality control is essential to ensure the consistent performance of this compound in research and development. The following diagram illustrates a typical workflow for the quality assessment of incoming PEGylated lipids.

QC_Workflow cluster_0 Material Reception & Initial Checks cluster_1 Analytical Testing cluster_2 Disposition Raw Material Raw Material Visual Inspection Visual Inspection Raw Material->Visual Inspection Check for appearance and foreign matter Identity Identity & Structure (NMR) Visual Inspection->Identity Purity Purity (HPLC-CAD) Identity->Purity MW_PDI Avg. MW & PDI (GPC / MALDI-TOF MS) Purity->MW_PDI Safety Endotoxin (B1171834) (LAL Test) MW_PDI->Safety Specification Check Specification Check Safety->Specification Check Approved Approved Specification Check->Approved Pass Rejected Rejected Specification Check->Rejected Fail

A typical quality control workflow for this compound.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible quality control data. Below are methodologies for the key analytical tests.

Purity and Impurity Profiling by HPLC with Charged Aerosol Detection (HPLC-CAD)

Due to the lack of a strong UV chromophore in PEGylated lipids, HPLC coupled with a universal detector like CAD is the method of choice for purity assessment.[8]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Charged Aerosol Detector (CAD)

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.0 µm particle size) is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile/Methanol (B129727) mixture (e.g., 60:40 v/v) with 0.1% formic acid

    • Gradient: A gradient elution is employed, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the PEGylated lipid and any more hydrophobic impurities.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 10-20 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or a methanol/water mixture) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • The purity is determined by calculating the peak area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram.

Identity and Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure of this compound.

  • Instrumentation:

    • NMR Spectrometer (400 MHz or higher)

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in a deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD)).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Key signals to verify include:

      • A large, characteristic peak for the ethylene (B1197577) glycol repeating units of the PEG chain (around 3.6 ppm).

      • Signals corresponding to the protons of the DMPE lipid anchor, including the fatty acid chains and the glycerol (B35011) backbone.

  • Data Analysis:

    • The obtained spectrum is compared with a reference spectrum of a known standard or with the expected chemical shifts for the this compound structure to confirm its identity.

Molecular Weight and Polydispersity Index (PDI) by GPC/SEC

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates molecules based on their size in solution and is used to determine the average molecular weight and PDI.

  • Instrumentation:

    • GPC/SEC system with a refractive index (RI) detector.

  • Chromatographic Conditions:

    • Columns: A set of GPC columns suitable for the molecular weight range of PEG2000.

    • Mobile Phase: Tetrahydrofuran (THF) or a suitable aqueous buffer.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C

  • Sample Preparation and Analysis:

    • Dissolve the sample in the mobile phase.

    • Calibrate the system using a series of narrow-distribution PEG standards of known molecular weights.

    • Inject the this compound sample and analyze the resulting chromatogram to determine the weight average molecular weight (Mw), number average molecular weight (Mn), and the PDI (Mw/Mn).

Bacterial Endotoxin Testing by Limulus Amebocyte Lysate (LAL) Assay

The LAL test is a highly sensitive assay for the detection and quantification of bacterial endotoxins.

  • Methodology:

    • The kinetic chromogenic LAL assay is a widely used method.

  • Procedure:

    • Reconstitute the LAL reagent and control standard endotoxin (CSE) according to the manufacturer's instructions using pyrogen-free water.

    • Prepare a standard curve of known endotoxin concentrations.

    • Prepare dilutions of the this compound sample. It is crucial to determine if the sample interferes with the assay (inhibition or enhancement) and to establish a non-interfering dilution.

    • Add the samples, standards, and controls to a 96-well microplate.

    • Add the LAL reagent to each well.

    • Incubate the plate in a microplate reader at 37°C and monitor the change in optical density over time.

  • Data Analysis:

    • The endotoxin concentration in the sample is calculated based on the reaction time compared to the standard curve. The results are reported in Endotoxin Units per milligram (EU/mg).

The meticulous application of these quality control parameters and analytical methods is indispensable for ensuring the reliability and reproducibility of research involving this compound and for the successful development of safe and effective nanomedicines.

References

Cross-Validation of Methods for Measuring DMPE-PEG2000 Concentration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) is critical for the development and quality control of lipid-based drug delivery systems, such as liposomes and lipid nanoparticles. The concentration of this PEGylated lipid influences key formulation attributes including particle size, stability, and in vivo circulation time. This guide provides a comparative overview of various analytical methods for the determination of this compound concentration, supported by experimental data and detailed protocols.

Quantitative Performance Comparison

The selection of an appropriate analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key quantitative performance metrics for the most common analytical techniques used for this compound quantification.

MethodPrincipleLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
HPLC-CAD Separation by reverse-phase chromatography followed by universal detection based on charged aerosol.>0.99~30-40 ng on column~100 ng on columnRobust, reliable, and does not require a chromophore. Good for routine quality control.Non-linear response may require fitting to a power model. Lower sensitivity than MS.
LC-MS/MS Separation by liquid chromatography coupled with highly selective and sensitive mass spectrometric detection.>0.99Sub-ng/mLLow ng/mLHigh sensitivity and selectivity, allowing for quantification in complex biological matrices.Higher equipment cost and complexity. Potential for matrix effects.
Quantitative NMR (qNMR) Quantification based on the integration of the characteristic signal from the PEG ethylene (B1197577) oxide protons.N/A~10 µg/mL~30 µg/mLNon-destructive, provides structural information, and can be a primary method (no standard needed for relative quantification).Lower sensitivity compared to chromatographic methods. Requires specialized equipment and expertise.
Fluorescence Spectroscopy Covalent labeling of this compound with a fluorescent dye and measurement of fluorescence intensity.>0.99Low ng/mLMid ng/mLHigh sensitivity and suitable for high-throughput screening.Indirect method requiring a labeling step which can alter the molecule. Potential for quenching.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

This method is suitable for the quantification of this compound in bulk material and formulated lipid nanoparticles.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Charged Aerosol Detector (CAD)

Chromatographic Conditions:

  • Column: A reverse-phase column, such as a C8 or C18 (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile (B52724)/Isopropanol (B130326) (e.g., 80:20 v/v) with 0.1% Formic Acid

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the lipid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 20 µL

Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or chloroform) and perform serial dilutions to create calibration standards (e.g., 10-500 µg/mL).

  • Liposome (B1194612) Samples: Disrupt the liposome structure to release the this compound. This can be achieved by adding a strong organic solvent like methanol or isopropanol to the liposomal dispersion (e.g., 1:9 liposome to solvent ratio).

  • Filtration: Filter all samples and standards through a 0.22 µm syringe filter before injection.

Quantification: Construct a calibration curve by plotting the peak area from the CAD against the concentration of the this compound standards. A power function is often the best fit for the non-linear response of the CAD. Determine the concentration of the unknown samples from this calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and is ideal for quantifying this compound in complex biological matrices like plasma or serum.

Instrumentation:

  • Liquid Chromatography system (UPLC or HPLC)

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole)

Chromatographic Conditions:

  • Similar to HPLC-CAD, a reverse-phase separation is employed. Shorter columns and smaller particle sizes are often used with UPLC systems for faster analysis.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound. Due to the polydispersity of the PEG chain, multiple transitions corresponding to different PEG oligomers may need to be monitored and summed.

    • Example Transition: The specific m/z values will depend on the charge state and the number of ethylene glycol repeat units.

Sample Preparation:

  • Protein Precipitation: For plasma or serum samples, precipitate proteins by adding a cold organic solvent like acetonitrile or methanol (e.g., 3:1 solvent to plasma ratio).

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Collection: Collect the supernatant containing the this compound for injection.

  • Internal Standard: The use of a suitable internal standard (e.g., a deuterated analog or a PEGylated lipid with a different chain length) is highly recommended to correct for matrix effects and variations in sample processing.

Quantification: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful, non-destructive technique that can provide an absolute or relative quantification of this compound.

Instrumentation:

  • High-field NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Accurately weigh a known amount of the this compound sample.

  • Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or MeOD).

  • For absolute quantification, add a known amount of an internal standard with a distinct NMR signal that does not overlap with the analyte signals (e.g., maleic acid).

NMR Acquisition Parameters:

  • Pulse Sequence: A simple 1D proton (¹H) pulse sequence.

  • Relaxation Delay (d1): Ensure a long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) to allow for full magnetization recovery, which is crucial for accurate integration.

  • Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio.

Quantification:

  • Integrate the characteristic signal of the repeating ethylene oxide units of the PEG chain (typically around 3.6 ppm).

  • Integrate a well-resolved signal from the internal standard (if used).

  • The concentration of this compound can be calculated based on the ratio of the integrals, the number of protons contributing to each signal, and the known concentration of the internal standard.[1]

Fluorescence Spectroscopy

This method involves labeling the this compound with a fluorescent dye. This is an indirect method and is best suited for relative quantification or high-throughput screening.

Principle: The terminal end of the this compound can be functionalized (e.g., with an amine or carboxyl group) to allow for covalent conjugation with a fluorescent dye (e.g., a rhodamine or fluorescein (B123965) derivative).

Experimental Workflow:

  • Conjugation: React the functionalized this compound with an activated fluorescent dye.

  • Purification: Remove the unconjugated dye using techniques like dialysis or size-exclusion chromatography.

  • Standard Curve Generation: Prepare serial dilutions of the fluorescently labeled this compound of known concentration.

  • Fluorescence Measurement: Measure the fluorescence intensity of the standards and unknown samples at the appropriate excitation and emission wavelengths for the chosen dye.

  • Quantification: Create a standard curve by plotting fluorescence intensity versus concentration and determine the concentration of the unknown samples.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-CAD Analysis cluster_data Data Analysis Sample Sample (Bulk or Liposome) Disruption Liposome Disruption Sample->Disruption Standard Standard Dilution Serial Dilution Standard->Dilution Filtration2 Filtration (0.22 µm) Dilution->Filtration2 Filtration1 Filtration (0.22 µm) Disruption->Filtration1 HPLC HPLC Separation Filtration1->HPLC Filtration2->HPLC CAD CAD Detection HPLC->CAD Calibration Calibration Curve CAD->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for this compound quantification by HPLC-CAD.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Analysis Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Standard Weigh Internal Standard Standard->Dissolve Acquisition ¹H NMR Data Acquisition Dissolve->Acquisition Processing Data Processing Acquisition->Processing Integration Peak Integration Processing->Integration Calculation Concentration Calculation Integration->Calculation

Caption: Workflow for quantitative NMR (qNMR) analysis of this compound.

Fluorescence_Workflow cluster_prep Labeling & Purification cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis DMPE_PEG Functionalized this compound Conjugation Conjugation Reaction DMPE_PEG->Conjugation Dye Fluorescent Dye Dye->Conjugation Purification Purification Conjugation->Purification Standards Prepare Standards Purification->Standards Measurement Measure Fluorescence Standards->Measurement Calibration Standard Curve Measurement->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for a fluorescence-based quantification assay.

References

Safety Operating Guide

Proper Disposal of DMPE-PEG2000: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) is a crucial component in drug delivery systems, particularly in the formation of liposomes and lipid nanoparticles. While it is classified as a non-hazardous substance, proper disposal is essential to maintain a safe laboratory environment and ensure regulatory compliance. This guide provides a comprehensive overview of the recommended disposal procedures for this compound.

Immediate Safety and Handling Precautions

Before proceeding with disposal, it is imperative to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. In the event of a spill, especially with powdered forms of this compound, it is important to avoid generating dust.

Step-by-Step Disposal Procedures for this compound

The appropriate disposal method for this compound depends on whether it is in its pure form or mixed with other substances.

Disposal of Pure, Uncontaminated this compound:

  • Waste Identification: Confirm that the this compound waste is not mixed with any hazardous materials.

  • Containerization: Place the solid this compound waste in a designated, clearly labeled, and sealable container.

  • Institutional Guidelines: Consult your institution's Environmental Health and Safety (EHS) office for specific procedures regarding non-hazardous chemical waste. Some institutions may permit disposal in the regular trash, while others may have specific collection protocols.

  • Landfill Disposal: If permitted by your institution, solid, non-hazardous chemicals like this compound may be suitable for disposal in a sanitary landfill. However, do not place this waste in laboratory trash cans that are handled by custodial staff. It should be taken directly to an outside dumpster.

Disposal of this compound Mixed with Other Substances:

If this compound is part of a formulation or has come into contact with other chemicals, the entire mixture must be evaluated for its hazardous properties.

  • Hazard Assessment: Identify all components of the waste mixture. Consult the Safety Data Sheet (SDS) for each component to determine if it is classified as hazardous.

  • Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents.

  • Hazardous Waste Disposal: If the mixture contains any hazardous components, it must be treated as hazardous waste. Follow your institution's hazardous waste disposal procedures, which typically involve:

    • Collecting the waste in a designated hazardous waste container.

    • Properly labeling the container with the contents and associated hazards.

    • Arranging for pickup by your institution's EHS or a licensed chemical waste disposal contractor.

Never pour this compound or solutions containing it down the drain. While it is biodegradable, it can impact the biological and chemical oxygen demand in wastewater treatment systems.

Quantitative Data Summary

The following table summarizes key information relevant to the safe handling and disposal of this compound.

PropertyValueSource
Hazard Classification Not a hazardous substance or mixtureSafety Data Sheet
Appearance White to off-white solid[1]
Solubility Soluble in organic solvents such as chloroform, methanol, and DMSO. Can also be dissolved in hot water.[1][2]
Storage Temperature -20°C, away from light and moisture[1]

Experimental Workflow for Waste Characterization

For complex mixtures where the hazardous nature is unknown, a formal waste characterization process may be necessary. This typically involves analytical testing to identify hazardous constituents.

cluster_0 Waste Generation cluster_1 Initial Assessment cluster_2 Contaminated Waste Path cluster_3 Disposal Routes start This compound Waste Generated assess Is the waste pure this compound? start->assess identify Identify all components of the mixture assess->identify No non_haz Dispose as non-hazardous waste per institutional guidelines assess->non_haz Yes sds Review Safety Data Sheets (SDS) for all components identify->sds is_hazardous Does the mixture contain any hazardous components? sds->is_hazardous is_hazardous->non_haz No haz Dispose as hazardous waste per institutional guidelines is_hazardous->haz Yes

Caption: Decision workflow for the proper disposal of this compound waste.

Logical Relationship of Disposal Considerations

The proper disposal of this compound is governed by a hierarchy of regulations and guidelines.

A Federal Regulations (e.g., EPA) B State and Local Regulations A->B C Institutional Policies (EHS) B->C D Laboratory-Specific Procedures C->D

Caption: Hierarchy of regulations governing laboratory waste disposal.

References

Personal protective equipment for handling DMPE-PEG2000

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe and effective handling of materials like 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure laboratory safety and proper chemical management.

Personal Protective Equipment (PPE)

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1] However, adherence to standard laboratory safety protocols and the use of appropriate personal protective equipment are essential to minimize exposure and ensure a safe working environment.

PPE CategoryRecommended EquipmentSpecifications and Best Practices
Eye Protection Safety goggles with side-shieldsShould be worn at all times when handling the substance to protect against accidental splashes or dust particles.[1]
Hand Protection Protective glovesChemically resistant gloves should be used. Inspect gloves for any tears or holes before use.
Body Protection Impervious clothing (e.g., lab coat)A lab coat or other protective clothing should be worn to prevent skin contact.[1]
Respiratory Protection Suitable respiratorUse in a well-ventilated area.[1] If dust or aerosols are likely to be generated, a suitable respirator should be worn.

Operational Protocol: Step-by-Step Handling

Proper handling of this compound, which is often supplied as a powder, is crucial for maintaining its stability and preventing contamination.[2][3]

  • Acclimatization: Before opening, allow the container of this compound to reach room temperature.[2][3] This prevents condensation of moisture, which can lead to hydrolysis of the lipid.

  • Weighing and Aliquoting: Conduct all weighing and handling in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust.[4] For unsaturated lipids, which can be hygroscopic, weighing under dry conditions (e.g., in a dry box) or dissolving the entire amount in a suitable organic solvent for aliquoting is recommended.

  • Solvent Selection: If preparing a solution, use a suitable organic solvent.

  • Material Compatibility: Use only glass, stainless steel, or Teflon-lined containers and tools for handling organic solutions of lipids.[2][3] Avoid using plastic containers or pipette tips, as these can leach impurities into the solution.[2][3]

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Acclimatize Allow container to reach room temperature Weigh Weigh powder in fume hood Acclimatize->Weigh Prevents condensation Dissolve Dissolve in appropriate organic solvent Weigh->Dissolve Use_Glassware Use glass or Teflon-lined containers and tools Dissolve->Use_Glassware Store_Solution Store solution at -20°C under inert gas Use_Glassware->Store_Solution Collect_Waste Collect all waste (solid and liquid) Store_Solution->Collect_Waste Label_Waste Label waste container 'Hazardous Waste' Collect_Waste->Label_Waste Dispose_Facility Dispose through licensed waste disposal facility Label_Waste->Dispose_Facility

Workflow for Safe Handling and Disposal of this compound.

First Aid Measures

In the event of exposure, follow these first aid guidelines:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 10 minutes. Get medical attention.[1]
Skin Contact Flush contaminated skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if symptoms occur.[1]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention if adverse health effects persist or are severe.[1]
Ingestion Wash out mouth with water. Remove victim to fresh air and keep at rest in a position comfortable for breathing. If material has been swallowed and the exposed person is conscious, give small quantities of water to drink. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention if symptoms occur.[1]

Spill and Disposal Plan

Spill Containment:

  • For small powder spills: Carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[4]

  • For liquid spills: Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite) and place it in a sealed, labeled container for disposal.[4]

  • Clean the spill area thoroughly with an appropriate solvent, followed by washing with soap and water.[4]

Disposal Protocol:

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.

  • Waste Segregation: All materials that have come into contact with this compound, including unused product, contaminated gloves, absorbent materials, and empty containers, should be collected in a designated and sealed hazardous waste container.

  • Labeling: Clearly label all waste containers with "Hazardous Waste" and the name of the chemical ("this compound").

  • Disposal Facility: Dispose of all chemical waste through a licensed and approved hazardous waste disposal facility, in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.